7-Bromo-3-methyl-1H-indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHOFIYUZHKOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853355-96-1 | |
| Record name | 7-BROMO-3-METHYL-1H-INDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Strategic Value of the Indole Scaffold
An In-depth Technical Guide to 7-Bromo-3-methyl-1H-indole: Properties, Reactivity, and Applications in Drug Discovery
The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry. Its bicyclic aromatic structure, composed of a fused benzene and pyrrole ring, is a common feature in numerous natural products, signaling molecules like serotonin, and a multitude of approved pharmaceuticals.[1][2] This prevalence is not coincidental; the indole core offers a unique combination of steric and electronic properties, enabling it to engage in various biological interactions, including hydrogen bonding and π-stacking.
This guide focuses on a specific, strategically functionalized derivative: This compound . The deliberate placement of a methyl group at the C3 position and a bromine atom at the C7 position transforms the basic indole skeleton into a highly versatile building block for synthetic and medicinal chemists. The C3-methyl group sterically blocks the most common site of electrophilic attack, redirecting reactivity, while the C7-bromo substituent serves as a robust synthetic handle for carbon-carbon and carbon-heteroatom bond formation.
This document provides a comprehensive overview of the core chemical properties, spectroscopic signature, reactivity profile, and practical applications of this compound, tailored for researchers, scientists, and drug development professionals.
Part 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical entity is the bedrock of its application. This compound is typically a light yellow to yellow solid under standard conditions.[3] Its key physicochemical properties are summarized below for rapid reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 86915-22-2 | [3] |
| Molecular Formula | C₉H₈BrN | [4] |
| Molecular Weight | 210.07 g/mol | [4] |
| Appearance | Light yellow to yellow solid | [3] |
| Boiling Point | 325.1 ± 22.0 °C (Predicted) | [3] |
| Density | 1.563 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 15.63 ± 0.30 (Predicted) | [3] |
| Storage | Keep in a dark place, sealed in dry, room temperature | [3] |
Spectroscopic Characterization
Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. The data for this compound is consistent with its substituted indole structure.
-
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals: a broad singlet for the N-H proton around δ 8.06 ppm, three distinct aromatic protons between δ 7.00-7.60 ppm, and a sharp singlet or doublet for the C3-methyl group protons around δ 2.35 ppm.[5]
-
δ 8.06 (s, 1H): Corresponds to the indole N-H proton. Its broadness is typical due to quadrupole relaxation and potential exchange.
-
δ 7.55 (d, J = 7.9 Hz, 1H): Aromatic proton likely at C4, adjacent to the electron-withdrawing bromine atom.
-
δ 7.37 (d, J = 7.6 Hz, 1H): Aromatic proton, likely at C6.
-
δ 7.08 – 6.97 (m, 2H): Overlapping signals for the remaining aromatic proton (C5) and the C2 proton.
-
δ 2.35 (d, J = 1.0 Hz, 3H): The C3-methyl protons, showing a small coupling to the C2 proton.[5]
-
-
¹³C NMR (125 MHz, CDCl₃): The carbon spectrum displays nine distinct signals, confirming the number of carbons in the structure.[5] Key shifts include:
-
δ 135.07, 129.64, 124.31, 122.33, 120.42, 118.23: Aromatic carbons.
-
δ 113.13: Carbon atom bearing the bromine (C7).
-
δ 104.75: C3 carbon.
-
δ 9.97: C3-methyl carbon.[5]
-
Part 2: Synthesis and Chemical Reactivity
The synthetic utility of this compound stems from its predictable and versatile reactivity, which is governed by the interplay of the indole core and its specific substituents.
Synthetic Approaches
While numerous methods exist for indole synthesis, a common strategy for producing substituted indoles involves the cyclization of appropriately substituted anilines. For instance, a general approach could involve the Fischer indole synthesis or the Bartoli indole synthesis using a starting material like 2-bromo-6-nitrotoluene, followed by functional group manipulations.[6] A described synthesis involves the reaction of 4,5,6,7-tetrahydrobenzo[c]chromen-2(1H)-one and 2-(trimethylsilyl)ethanol, followed by a Nef reaction to form the indole ring.[4]
Caption: Generalized workflow for indole synthesis.
Reactivity Profile: A Tale of Two Handles
The reactivity of this compound is best understood by considering its distinct reactive sites. The C3-methyl group deactivates the typically nucleophilic C3 position, while the C7-bromo group introduces a site for metal-catalyzed cross-coupling.
-
Indole Ring Reactivity: The indole nitrogen (N1) remains nucleophilic and can be readily alkylated, acylated, or protected using standard protocols. The C2 position, now the most electron-rich carbon on the pyrrole ring due to the C3-blockade, becomes the primary site for electrophilic attack.[7]
-
The C7-Bromo Group: The Gateway to Diversity: The true synthetic power of this molecule lies in the C-Br bond. This site is an excellent handle for palladium- or copper-catalyzed cross-coupling reactions, allowing for the strategic introduction of a vast array of chemical moieties. This is the cornerstone of its utility in building molecular libraries for drug discovery.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C(sp²)-C(sp²) bonds (attaching new aryl or heteroaryl rings).[8]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Heck Coupling: Reaction with alkenes to form C-C double bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Caption: Reactivity map of this compound.
Part 3: Application in Drug Discovery and Development
The structural features of this compound make it an exemplary building block for generating novel chemical entities with therapeutic potential.
Role as a Versatile Intermediate
The primary application is in the construction of complex molecules for screening libraries. The bromine atom at the 7-position allows for late-stage functionalization, a highly desirable strategy in medicinal chemistry. This enables chemists to synthesize a core structure and then rapidly create dozens or hundreds of analogues by varying the coupling partner in a Suzuki or other cross-coupling reaction. This approach is instrumental in exploring Structure-Activity Relationships (SAR).[8]
For example, related structures like (7-Bromo-1H-indol-2-yl)boronic acid are used to synthesize potent dual inhibitors of kinases like RET and TRKA, which are implicated in certain cancers.[9] this compound provides an alternative and complementary scaffold for accessing novel chemical space around similar biological targets.
Caption: Drug discovery workflow using the target building block.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction. Causality is noted in italics.
Objective: To synthesize a 7-aryl-3-methyl-1H-indole derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Palladium tetrakis, 0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound, the arylboronic acid, and a magnetic stir bar. An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Reagent Addition: Add the palladium catalyst and sodium carbonate. The base (Na₂CO₃) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.
-
Solvent Addition: Add the degassed solvent mixture (toluene/water). Degassing the solvents (e.g., by bubbling nitrogen through them) removes dissolved oxygen, further protecting the catalyst.
-
Reaction: Fit the flask with a condenser and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Heat provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. This removes inorganic salts and water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.
Part 4: Safety and Handling
As with all brominated aromatic compounds, appropriate safety precautions are necessary.
-
Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[10][11]
-
Handling:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3]
Conclusion
This compound is more than just another substituted heterocycle; it is a strategically designed chemical tool. The C3-methyl group directs reactivity, while the C7-bromo group provides a versatile anchor point for molecular diversification through robust cross-coupling chemistry. This combination makes it an exceptionally valuable building block for researchers in organic synthesis and a key asset for professionals in drug development aiming to generate novel molecular entities for therapeutic intervention. Its well-defined properties and predictable reactivity ensure its continued role in the advancement of medicinal chemistry.
References
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Supporting information. The Royal Society of Chemistry. [Link]
-
7-Bromo-1-methyl-1H-indole | C9H8BrN | CID 21950069. PubChem. [Link]
-
7-Bromo-3-iodo-1-methylindole | C9H7BrIN | CID 164566267. PubChem. [Link]
-
7-Bromo-1-methyl-1H-indole - SAFETY DATA SHEET. Chem-Impex International. [Link]
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7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl) - ProQuest. ProQuest. [Link]
-
Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1. ACS Publications. [Link]
- CN113045475A - Preparation method of 5-bromo-7-methylindole.
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. [Link]
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A promising scaffold for drug development - Indoles. PubMed. [Link]
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An In-depth Technical Guide to the Synthesis of 7-Bromo-3-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 7-Bromo-3-methyl-1H-indole, a key heterocyclic scaffold in medicinal chemistry and drug discovery. This document, intended for researchers, scientists, and professionals in drug development, offers a detailed exploration of the relevant synthetic strategies, including the renowned Fischer and Leimgruber-Batcho indole syntheses. Beyond theoretical discussions, this guide presents a practical, step-by-step protocol for the preparation of the title compound, grounded in established chemical principles. The causality behind experimental choices is elucidated, ensuring a deep understanding of the synthetic process. Furthermore, this guide includes detailed characterization data and visual aids, such as reaction pathway diagrams, to facilitate comprehension and practical application.
Introduction: The Significance of the Indole Nucleus
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug design and development. The strategic introduction of substituents onto the indole core allows for the fine-tuning of pharmacological activity, making the synthesis of specifically functionalized indoles a critical endeavor. This compound, in particular, serves as a valuable intermediate for the elaboration into more complex molecules with potential therapeutic applications. The bromine atom at the C7-position provides a handle for further functionalization through cross-coupling reactions, while the methyl group at C3 influences the molecule's steric and electronic profile.
Strategic Approaches to the Synthesis of this compound
The construction of the indole nucleus can be achieved through several named reactions, each with its own set of advantages and limitations. For the synthesis of this compound, two classical methods are of particular relevance: the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis. The choice of a specific route is often dictated by the availability of starting materials, desired regioselectivity, and reaction scalability.
The Fischer Indole Synthesis: A Classic Route to Indoles
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole ring from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1]
Mechanism: The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement (the key bond-forming step) to an enamine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic indole.[3][4] The reaction can be catalyzed by various Brønsted and Lewis acids.[3]
Application to this compound: To synthesize the target molecule via this route, (2-bromophenyl)hydrazine would be reacted with propanal. The acidic conditions would then promote the cyclization to form the desired this compound.
Figure 1: Conceptual workflow of the Fischer Indole Synthesis for this compound.
The Leimgruber-Batcho Indole Synthesis: A Versatile Alternative
The Leimgruber-Batcho indole synthesis offers a powerful and often milder alternative to the Fischer synthesis. This method commences with an o-nitrotoluene derivative, which is converted to an enamine, followed by reductive cyclization to form the indole ring.[5]
Mechanism: The synthesis begins with the reaction of an o-nitrotoluene with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal) and a secondary amine like pyrrolidine to form a β-amino-o-nitrostyrene (enamine). This intermediate is then subjected to reduction, which simultaneously reduces the nitro group to an amine and facilitates cyclization to the indole.[5] A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride.[5]
Application to this compound: The synthesis of this compound via this pathway would start from 2-bromo-6-nitrotoluene. Reaction with N,N-dimethylformamide dimethyl acetal and pyrrolidine would yield the corresponding enamine, which upon reductive cyclization, would furnish the target indole.
Figure 2: Conceptual workflow of the Leimgruber-Batcho Synthesis for this compound.
Experimental Protocol: Synthesis of this compound
While several general methods for indole synthesis exist, a specific and reliable protocol is crucial for successful laboratory execution. The following procedure is a representative method for the preparation of this compound. Safety Precaution: This procedure involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Bromo-6-nitrotoluene | Reagent | Commercially Available |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Reagent | Commercially Available |
| Pyrrolidine | Reagent | Commercially Available |
| Raney Nickel (slurry in water) | Catalyst | Commercially Available |
| Hydrazine monohydrate | Reagent | Commercially Available |
| Anhydrous N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Sodium Sulfate | Anhydrous | Commercially Available |
Step-by-Step Procedure
Step 1: Formation of the Enamine Intermediate
-
To a solution of 2-bromo-6-nitrotoluene in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal and pyrrolidine.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the reaction to completion (typically reflux).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which is often a colored solid or oil. This intermediate may be used in the next step without further purification.
Step 2: Reductive Cyclization to this compound
-
Dissolve the crude enamine intermediate in a suitable solvent such as ethanol or methanol.
-
Carefully add a catalytic amount of Raney nickel slurry.
-
To this suspension, add hydrazine monohydrate dropwise at a controlled temperature (an exothermic reaction may occur).
-
After the addition is complete, heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully filter through a pad of celite to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and must be handled with care, always kept wet.
-
Wash the celite pad with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product is then subjected to purification.
Purification
-
The crude this compound can be purified by flash column chromatography on silica gel.
-
A suitable eluent system, such as a gradient of ethyl acetate in hexanes, should be used to isolate the pure product.
-
Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to yield pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Spectroscopic Data
The following spectroscopic data are consistent with the structure of this compound.
| Technique | Data |
| ¹H NMR (CDCl₃, 500 MHz) | δ 8.06 (s, 1H), 7.55 (d, J = 7.9 Hz, 1H), 7.37 (d, J = 7.6 Hz, 1H), 7.08 – 6.97 (m, 2H), 2.35 (d, J = 1.0 Hz, 3H). |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, 9.97. |
Note: NMR data has been referenced from a public source and should be verified with an authentic sample.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₈BrN[5] |
| Molecular Weight | 210.07 g/mol [5] |
| Appearance | Typically a solid |
| CAS Number | 853355-96-1[5] |
Conclusion
The synthesis of this compound is a key step in the development of novel therapeutics and functional materials. This technical guide has outlined the primary synthetic strategies, with a focus on the Fischer and Leimgruber-Batcho indole syntheses, providing a solid theoretical foundation for researchers. The detailed experimental protocol offers a practical starting point for the laboratory synthesis of this important intermediate. By understanding the underlying principles and having access to a reliable procedure, scientists and drug development professionals are better equipped to utilize this compound in their research endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.
References
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Wikipedia. (2023, May 2). Leimgruber–Batcho indole synthesis. In Wikipedia. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 7-bromo-1-methyl-1H-indole-3-carboxylic acid. PubChem. Retrieved from [Link]
- Gonsalvi, L., & Peruzzini, M. (2010). 1,3,5-triaza-7-phosphaadamantane (pta). In Encyclopedia of Reagents for Organic Synthesis. Wiley.
- Hassan, A. A., Shawky, A. M., & Mohamed, N. K. (2021). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
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Wikipedia. (2023, October 29). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
- Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 275-291). John Wiley & Sons, Inc.
- Kaur, N. (2020). N-Polyheterocycles. In Metals and Non-Metals. Taylor & Francis.
- Shvartsberg, M. S., & El'tsov, A. V. (2021). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 26(8), 2333.
- Chen, J., Zhang, Z., Liu, S., Yang, C., & Xia, C. (2014). One-pot tandem synthesis of 2,3-unsubstituted indoles, an improved Leimgruber–Batcho indole synthesis. Tetrahedron Letters, 55(1), 221-224.
- Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110.
- Unsworth, W. P., Coulthard, G., Kitsiou, C., & Taylor, R. J. K. (2014). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 16(5), 1434-1437.
- Taber, D. F., & Stachel, S. J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Iranian Journal of Chemistry, 2(1), 1-5.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
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7-Bromo-3-methyl-1H-indole spectral data (NMR, MS, IR)
An In-Depth Technical Guide to the Spectral Characterization of 7-Bromo-3-methyl-1H-indole
This guide provides a comprehensive analysis of the spectral data for this compound, a key heterocyclic compound relevant in medicinal chemistry and materials science. As drug development professionals and researchers, a foundational understanding of a molecule's structural identity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide the necessary empirical evidence for structural confirmation and purity assessment. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral output, grounded in established principles.
Molecular Structure and Spectroscopic Overview
The structural integrity of a compound is the bedrock of its function. For this compound (C₉H₈BrN), its spectroscopic signature is dictated by the unique electronic environment of its indole core, modified by the bromo and methyl substituents.
-
Indole Nucleus : A bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring. This system's aromaticity and the lone pair of electrons on the nitrogen atom are dominant factors in its spectral behavior.
-
Substituents : The electron-withdrawing bromine atom at the 7-position and the electron-donating methyl group at the 3-position create a distinct electronic push-pull dynamic, influencing the chemical shifts of nearby protons and carbons.
The following sections will dissect the data from NMR, MS, and IR spectroscopy, correlating specific spectral features back to this molecular architecture.
// Atom nodes with positions N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="1.2,0.8!"]; C3 [label="C", pos="1.2,-0.5!"]; C3a [label="C", pos="0,-1.3!"]; C4 [label="C", pos="-1.2,-1.3!"]; C5 [label="C", pos="-1.8,-0!"]; C6 [label="C", pos="-1.2,1.1!"]; C7 [label="C", pos="0,1.9!"]; C7a [label="C", pos="0,0!"]; // Bridgehead Carbon
// Substituent nodes with positions H1 [label="H", pos="-0.5,0.8!"]; H2 [label="H", pos="1.9,1.3!"]; CH3 [label="CH₃", pos="2.1,-1.0!"]; H4 [label="H", pos="-1.9,-1.8!"]; H5 [label="H", pos="-2.7,-0!"]; H6 [label="H", pos="-1.9,1.6!"]; Br7 [label="Br", pos="0,3.0!"];
// Edges for the indole ring edge [len=1.5]; N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C7a; C7a -- N1; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a;
// Double bonds edge [style=bold]; C2 -- C3 [style=invis]; // Invisible edge for positioning C4 -- C5 [style=invis]; C6 -- C7 [style=invis]; node [shape=none, label="="]; db1 [pos="0.6,0.15!"]; db2 [pos="-1.5,-0.65!"]; db3 [pos="-0.6,1.5!"];
// Edges for substituents edge [style=solid]; N1 -- H1; C2 -- H2; C3 -- CH3; C4 -- H4; C5 -- H5; C6 -- H6; C7 -- Br7; }
Figure 1: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for elucidating the carbon-hydrogen framework of an organic molecule. The data presented here were acquired in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer.[1]
¹H NMR Analysis
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (multiplicity and coupling).
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Rationale |
| 8.06 | s (broad) | 1H | - | NH -1 | The broad singlet is characteristic of an N-H proton, which often undergoes rapid exchange. Its downfield shift is typical for indole N-H protons. |
| 7.55 | d | 1H | 7.9 | H -4 | This proton is adjacent to the bromine-bearing carbon (C7), experiencing a deshielding effect that shifts it downfield. It is coupled to H-5, resulting in a doublet. |
| 7.37 | d | 1H | 7.6 | H -6 | This proton is ortho to the bromine atom, also experiencing a deshielding effect. It is coupled to H-5, appearing as a doublet. |
| 7.08 – 6.97 | m | 2H | - | H -2, H -5 | This multiplet contains two protons. H-5 is coupled to both H-4 and H-6, creating a complex signal. H-2 of the pyrrole ring also falls in this aromatic region. |
| 2.35 | d | 3H | 1.0 | CH ₃-3 | The methyl protons are slightly coupled to the H-2 proton, resulting in a narrow doublet. Its upfield shift is characteristic of an alkyl group attached to an aromatic system. |
Table 1: ¹H NMR Spectral Data for this compound.[1]
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| 135.07 | C -7a | A quaternary carbon at the ring junction, shifted downfield due to its aromatic nature and proximity to the nitrogen. |
| 129.64 | C -3a | The second quaternary carbon at the ring junction. |
| 124.31 | C -6 | Aromatic CH carbon. |
| 122.33 | C -2 | Aromatic CH carbon of the pyrrole ring. |
| 120.42 | C -4 | Aromatic CH carbon, shifted downfield by the adjacent bromine. |
| 118.23 | C -5 | Aromatic CH carbon. |
| 113.13 | C -3 | Quaternary carbon attached to the methyl group. |
| 104.75 | C -7 | This upfield-shifted quaternary carbon is directly attached to the highly electronegative bromine atom, a phenomenon known as the "heavy atom effect". |
| 9.97 | C H₃ | The methyl carbon, appearing in the typical upfield aliphatic region. |
Table 2: ¹³C NMR Spectral Data for this compound.[1]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. For this compound, the key diagnostic feature is the isotopic signature of bromine.
Predicted Mass Spectrum Analysis
-
Molecular Ion (M⁺·) : The molecular formula is C₉H₈BrN. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2][3][4] This results in a characteristic pair of molecular ion peaks:
-
M⁺· peak at m/z ≈ 209 (containing ⁷⁹Br)
-
[M+2]⁺· peak at m/z ≈ 211 (containing ⁸¹Br)
-
The relative intensity of these two peaks will be approximately 1:1, which is a definitive indicator for the presence of a single bromine atom in the molecule.[3]
-
-
Major Fragmentation : A common fragmentation pathway for halogenated aromatic compounds is the loss of the halogen atom.[4] A significant peak would be expected at m/z ≈ 130, corresponding to the loss of a bromine radical ([M-Br]⁺). Further fragmentation of the indole ring would produce a complex pattern of lower mass ions.[5]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
-
~3400 cm⁻¹ (sharp, medium) : This absorption is characteristic of the N-H stretching vibration of the indole ring.[6][7] Its sharpness, compared to the broad O-H stretch of alcohols, is a key identifier.
-
3100-3000 cm⁻¹ (medium) : Aromatic C-H stretching vibrations from the benzene and pyrrole rings.
-
2950-2850 cm⁻¹ (weak to medium) : Aliphatic C-H stretching vibrations from the methyl group.[8]
-
~1600-1450 cm⁻¹ (medium to strong) : A series of sharp absorptions corresponding to the C=C stretching vibrations within the aromatic indole framework.[7]
-
Below 1000 cm⁻¹ : This region would contain C-H out-of-plane bending vibrations and the C-Br stretching vibration.
Experimental Methodologies: Self-Validating Protocols
The integrity of spectral data is contingent upon rigorous experimental protocol. The following sections detail standardized procedures for data acquisition.
Spectroscopic Analysis Workflow
subgraph "cluster_SamplePrep" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Prep [label="Dissolve ~5-10 mg of\nthis compound\nin 0.7 mL of CDCl₃\n(for NMR) or other\nappropriate solvent."]; }
subgraph "cluster_Analysis" { label = "Data Acquisition"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; NMR [label="¹H & ¹³C NMR\nSpectroscopy"]; MS [label="Mass Spectrometry\n(EI or ESI)"]; IR [label="FT-IR\nSpectroscopy"]; }
subgraph "cluster_Interpretation" { label = "Data Interpretation & Verification"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Interpret [label="Correlate spectral data:\n- Chemical Shifts (NMR)\n- M/M+2 Pattern (MS)\n- N-H Stretch (IR)"]; Verify [label="Confirm Structure &\nPurity Assessment"]; }
// Connections Prep -> {NMR, MS, IR} [label="Analyze Aliquots"]; {NMR, MS, IR} -> Interpret [style=solid]; Interpret -> Verify [label="Synthesize Results"]; }
Figure 2: General workflow for the spectroscopic characterization of an organic compound.
Protocol for NMR Data Acquisition
-
Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup : Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tuning and Shimming : The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition : Acquire the ¹H spectrum using a standard pulse sequence. Typical parameters on a 500 MHz instrument would include a 30-degree pulse angle, an acquisition time of 2-3 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition : Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans are required. Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and 512-1024 scans.
-
Data Processing : Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the resulting spectra and reference the chemical shifts to the TMS peak at 0.00 ppm.
Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Ionization Method : For a robust molecule like this, Electron Ionization (EI) is a suitable hard ionization technique that provides valuable fragmentation data.[9] Electrospray Ionization (ESI) can also be used, which is a softer technique.
-
Instrument Parameters : Introduce the sample into the mass spectrometer via direct infusion or through a GC/LC inlet. Set the mass analyzer to scan a range appropriate for the expected molecular weight (e.g., m/z 50-400).
-
Data Acquisition : Acquire the spectrum. For EI, a standard electron energy of 70 eV is used.[9]
-
Data Analysis : Identify the molecular ion peaks (M⁺· and [M+2]⁺·) and analyze the fragmentation pattern to corroborate the proposed structure.
Protocol for IR Data Acquisition
-
Sample Preparation : As the compound is a liquid, the simplest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop directly onto the ATR crystal.
-
Background Scan : First, run a background spectrum of the empty sample compartment (for salt plates) or the clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.
-
Sample Scan : Place the prepared sample in the instrument's beam path and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Analyze the positions, shapes, and intensities of the absorption bands.
References
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
-
Save My Exams. (2023, July 4). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm-1.... Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
PubMed Central (PMC). (2019, April 8). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Retrieved from [Link]
-
University of Illinois. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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The Strategic Functionalization of 7-Bromoindoles: An In-Depth Technical Guide to C-Br Bond Reactivity
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science. Among its halogenated derivatives, 7-bromoindole stands out as a versatile building block, offering a strategic handle for late-stage functionalization. This technical guide provides an in-depth exploration of the reactivity of the C-Br bond at the 7-position of the indole ring. We will delve into the electronic and steric factors governing its reactivity, offering a comparative analysis with other bromoindole isomers. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven protocols for leveraging 7-bromoindoles in complex molecular synthesis.
Introduction: The Unique Character of the C7 Position
The indole ring system is characterized by a unique electronic landscape. The pyrrolic ring is electron-rich, rendering the C3 position the most nucleophilic and kinetically favored site for electrophilic attack. Consequently, direct functionalization of the benzenoid ring, particularly at the C7 position, presents a significant synthetic challenge. The introduction of a bromine atom at C7 provides a powerful tool for overcoming this inherent reactivity bias, enabling a diverse range of carbon-carbon and carbon-heteroatom bond formations through transition-metal-catalyzed cross-coupling reactions.
The reactivity of the C-Br bond at the 7-position is subtly influenced by several factors:
-
Steric Hindrance: The C7 position is sterically more encumbered than the C5 position due to its proximity to the bicyclic ring system. This can influence the approach of bulky catalysts and reagents.
-
Electronic Effects: While both the C5 and C7 positions are on the benzenoid ring, their electronic environments are not identical. The proximity of the C7-Br bond to the electron-donating pyrrole nitrogen can subtly modulate its reactivity.
In palladium-catalyzed cross-coupling reactions, the C-Br bond at the 5-position is generally more readily activated than the C-Br bond at the 7-position, a factor attributed to the reduced steric hindrance at C5.[1] This distinction is a critical consideration in the strategic design of synthetic routes.
The Crucial Role of N-Protection
The presence of the acidic N-H proton in the indole ring can significantly interfere with many transition-metal-catalyzed reactions. The unprotected indole can act as a ligand, leading to catalyst inhibition or decomposition.[2] Therefore, protection of the indole nitrogen is often a prerequisite for successful and reproducible cross-coupling.
The choice of protecting group is critical and can influence the outcome of the reaction. Common protecting groups for indoles in cross-coupling reactions include:
-
tert-Butoxycarbonyl (Boc): Easily installed and removed under acidic conditions. It is a robust group that is stable to many reaction conditions.
-
Tosyl (Ts): A strongly electron-withdrawing group that can be removed under reductive or strongly basic conditions.
-
2-(Trimethylsilyl)ethoxymethyl (SEM): Removable under fluoride-mediated conditions, offering orthogonality to other protecting groups.
The selection of the protecting group should be guided by the overall synthetic strategy, considering its stability to the planned reaction conditions and the ease of its eventual removal.
Logical Workflow for N-Protection and Functionalization
The general strategy for the functionalization of 7-bromoindole via cross-coupling involves a three-step sequence: N-protection, cross-coupling, and deprotection.
Caption: General workflow for the functionalization of 7-bromoindole.
Palladium-Catalyzed Cross-Coupling Reactions at the C7-Position
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, and they are particularly well-suited for the functionalization of the C7-Br bond in indoles.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a highly versatile and widely used transformation.[3][4]
Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. The base is crucial for the activation of the organoboron reagent.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Quantitative Data for Suzuki-Miyaura Coupling of 7-Bromoindoles:
| N-Protecting Group | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Boc | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | ~90 |
| Unprotected | Phenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | ~85 |
| Unprotected | 2-Thienylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 18 | ~78 |
Data compiled from reactions on N-protected and unprotected nitrogen-rich heterocycles.[5]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-7-bromoindole with Phenylboronic Acid [5]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-7-bromoindole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Seal the flask and heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion (typically 12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[6]
Mechanism Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the arylalkyne product.
Quantitative Data for Sonogashira Coupling of N-Protected 7-Bromoindoles:
| N-Protecting Group | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Boc | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (2) | Et₃N | THF | 65 | ~80-90 |
| SEM | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 80 | ~75-85 |
Yields are approximate and compiled from various literature sources for illustrative purposes.[7]
Detailed Experimental Protocol: Sonogashira Coupling of N-Boc-7-bromoindole with Phenylacetylene [7]
-
Reaction Setup: To an oven-dried Schlenk flask, add N-Boc-7-bromoindole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.02 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous, degassed THF and triethylamine (Et₃N) via syringe. Then, add phenylacetylene dropwise.
-
Reaction: Heat the mixture at 65 °C until the starting material is consumed (monitor by TLC).
-
Work-up: Cool to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[8][9] This reaction has revolutionized the synthesis of anilines and other arylamine derivatives.
Mechanism Insight: The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N coupled product.[8][9]
Sources
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An In-depth Technical Guide to the Electrophilic Substitution Reactions of 7-Bromo-3-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of pharmacologically active compounds. Understanding its reactivity, particularly in electrophilic substitution reactions, is paramount for the rational design and synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of the electrophilic substitution reactions of a specifically substituted indole, 7-Bromo-3-methyl-1H-indole. We will delve into the electronic influences of the bromo and methyl substituents, predict the regioselectivity of various electrophilic attacks, and provide detailed mechanistic discussions and experimental protocols for key reactions. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of indole-based pharmaceuticals.
Introduction: The Enduring Significance of the Indole Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in drug discovery.[1] Its prevalence in nature, as seen in the amino acid tryptophan and neurotransmitter serotonin, underscores its biological importance.[2] The electron-rich nature of the indole ring makes it highly susceptible to electrophilic attack, a characteristic that is both a powerful tool for functionalization and a challenge in controlling regioselectivity.[1]
Electrophilic substitution is a fundamental reaction class for modifying the indole core.[1][3] The position of substitution is dictated by the stability of the resulting intermediate carbocation, with the C3 position being the most favorable site of attack in unsubstituted indole due to the ability of the nitrogen atom to delocalize the positive charge without disrupting the aromaticity of the benzene ring.[1][4][5]
However, when substituents are present on the indole ring, they can significantly influence both the rate and the regioselectivity of the reaction.[6] This guide focuses on this compound, a molecule featuring an electron-withdrawing halogen at the C7 position and an electron-donating alkyl group at the C3 position. Understanding the interplay of these substituents is crucial for predicting and controlling the outcomes of electrophilic substitution reactions.
Molecular Architecture and Electronic Landscape of this compound
The reactivity of this compound in electrophilic substitution is governed by the combined electronic effects of the bromine and methyl substituents.
-
The 3-Methyl Group: The methyl group at the C3 position is an electron-donating group through an inductive effect. This has two primary consequences. Firstly, it blocks the most reactive C3 position, forcing electrophilic attack to occur at other positions on the indole nucleus.[7] Secondly, its electron-donating nature can influence the electron density of the remaining positions.
-
The 7-Bromo Group: The bromine atom at the C7 position exerts a dual electronic effect.[6][8] It is electron-withdrawing through its inductive effect (-I) due to its high electronegativity.[8] Simultaneously, it can donate a lone pair of electrons into the aromatic system via a resonance effect (+M).[6] In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack.[6] However, the resonance effect still directs incoming electrophiles to the ortho and para positions relative to the substituent.
Predicting Regioselectivity:
With the C3 position occupied, electrophilic attack is anticipated to occur at other positions, primarily C2, C4, C5, or C6. The directing effects of the substituents suggest the following:
-
Attack at C2: This position is adjacent to the nitrogen atom and the methyl-substituted C3. While attack at C2 is possible, it can be sterically hindered by the C3-methyl group.[7]
-
Attack at C4 and C6: These positions are ortho and para to the electron-donating influence of the pyrrole nitrogen, making them electron-rich and likely targets for electrophiles.
-
Attack at C5: This position is meta to the pyrrole nitrogen's influence.
-
Influence of the 7-Bromo Group: The bromine at C7 will direct incoming electrophiles to its ortho (C6) and para (C4) positions. This aligns with the activating effect of the pyrrole nitrogen.
Considering these factors, the most probable sites for electrophilic substitution on this compound are C4 and C6 , with C2 as a secondary possibility.
Figure 1: Predicted regioselectivity of electrophilic attack.
Key Electrophilic Substitution Reactions
This section details the primary electrophilic substitution reactions, providing mechanistic insights and generalized experimental protocols.
Nitration
Nitration introduces a nitro group (-NO₂) onto the indole ring, a versatile functional group for further transformations.
Mechanism: The nitrating agent, typically generated from nitric acid and a strong acid like sulfuric acid or acetic anhydride, is the nitronium ion (NO₂⁺).[3] The electron-rich indole attacks the nitronium ion to form a resonance-stabilized carbocation (sigma complex). Subsequent deprotonation restores aromaticity. For substituted indoles, milder nitrating agents are often preferred to avoid side reactions.[9]
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Introduction: The Strategic Value of a Substituted Indole
An In-Depth Technical Guide to 7-Bromo-3-methyl-1H-indole: A Core Intermediate in Modern Synthetic Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of natural products, pharmaceuticals, and biologically active compounds.[1][2][3][4] Its versatile scaffold allows for interaction with a multitude of biological targets, making it a focal point in drug discovery. Within this important class of heterocycles, this compound emerges as a particularly valuable synthetic intermediate.
This guide provides a detailed exploration of this compound, moving beyond a simple catalog of properties to deliver field-proven insights for researchers, scientists, and drug development professionals. We will dissect its synthesis, reactivity, and strategic applications, emphasizing the causality behind experimental choices that leverage its unique structural features:
-
The Indole Core: Provides the fundamental bicyclic aromatic system with inherent biological relevance.
-
The C7-Bromo Substituent: A highly versatile functional handle, perfectly positioned for modern palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse molecular fragments.[1][5]
-
The C3-Methyl Group: This group sterically hinders the C2 position and electronically influences the pyrrole ring, directing reactivity and potentially modulating the binding affinity of derivative compounds.
The purpose of this document is to serve as a comprehensive technical resource, empowering chemists to effectively utilize this compound as a pivotal building block in the synthesis of complex, high-value molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of a starting material's properties is fundamental to its successful application. The key characteristics of this compound are summarized below. For optimal stability, the compound should be stored in a dry, dark environment at room temperature.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈BrN | [7][8] |
| Molecular Weight | 210.07 g/mol | [6][7] |
| Appearance | Light yellow to yellow solid | [6] |
| Boiling Point | 325.1±22.0 °C (Predicted) | [6] |
| Density | 1.563±0.06 g/cm³ (Predicted) | [6] |
| pKa | 15.63±0.30 (Predicted) | [6] |
| CAS Number | 86915-22-2 | [6][8] |
Strategic Synthesis of the Intermediate
The construction of the this compound scaffold can be achieved through several established synthetic routes. A common and effective approach is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of a suitably substituted phenylhydrazone. The causality behind this choice lies in its reliability and the commercial availability of the necessary precursors.
Caption: Synthetic workflow for this compound via Fischer synthesis.
Experimental Protocol: Fischer Indole Synthesis
This protocol provides a representative, step-by-step methodology for the synthesis of the title compound.
Step 1: Synthesis of (3-Bromo-2-methylphenyl)hydrazine
-
To a stirred solution of 3-Bromo-2-methylaniline (1.0 equiv) in concentrated hydrochloric acid, add a solution of sodium nitrite (1.1 equiv) in water dropwise at 0-5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at the same temperature.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 equiv) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Collect the precipitated hydrazine hydrochloride salt by filtration, wash with a small amount of cold water, and dry.
-
Neutralize the salt with a base (e.g., NaOH solution) and extract the free hydrazine into an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the hydrazine.
Step 2: Synthesis of this compound
-
Dissolve the (3-Bromo-2-methylphenyl)hydrazine (1.0 equiv) in a suitable solvent such as ethanol or acetic acid.
-
Add acetone (1.2 equiv) and a catalytic amount of acid (e.g., a few drops of acetic acid).
-
Heat the mixture to reflux for 1-2 hours to form the corresponding hydrazone. Monitor progress by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
To the crude hydrazone, add a cyclizing agent such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.
-
Heat the mixture to 80-100 °C for 1-3 hours until cyclization is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., 10 M NaOH) to pH > 10.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
The Cornerstone of Reactivity: Palladium-Catalyzed Cross-Coupling
The synthetic utility of this compound is most profoundly demonstrated in its application in palladium-catalyzed cross-coupling reactions. The C7-bromo substituent serves as an ideal electrophilic partner for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceutical agents.[1]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and highly versatile method for creating biaryl and heteroaryl-aryl structures.[9] In the context of drug discovery, this reaction allows for the introduction of diverse aryl and heteroaryl moieties at the 7-position of the indole core, enabling a systematic exploration of the structure-activity relationship (SAR) by probing interactions within a target's binding pocket.[1][10] 7-Arylindoles, for instance, are of significant interest as they can mimic the adenine region of ATP and bind to the hinge region of protein kinases.[1]
The choice of catalyst, base, and solvent is critical for achieving high yields. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, and bases such as cesium carbonate or potassium carbonate are used to activate the boronic acid for the crucial transmetalation step.[9][10][11]
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discovery and history of substituted bromoindoles
An In-depth Technical Guide to the Discovery and History of Substituted Bromoindoles
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, but the introduction of bromine substituents unlocks a unique chemical space with a rich history and profound biological implications. This guide traverses the journey of substituted bromoindoles, from their ancient origins as the world's most coveted dye to their modern status as a "privileged scaffold" in drug discovery. We will explore the seminal discoveries that first brought these molecules to light, the evolution of their synthetic methodologies, and the diverse pharmacological activities that position them at the forefront of therapeutic research. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the causality behind experimental choices and the therapeutic potential inherent in this fascinating class of compounds.
From Imperial Robes to Chemical Structures: The Dawn of Bromoindoles
The story of bromoindoles begins not in a laboratory, but in the ancient coastal cities of the Levant. For millennia, a vibrant and incredibly stable reddish-purple dye, known as Tyrian purple, was extracted from the hypobranchial glands of several species of Murex sea snails.[1] The production was notoriously laborious; tens of thousands of snails were required to produce a single gram of the dye, making it more valuable than gold and a symbol of imperial power and royalty.[1][2] Production of Tyrian purple for fabric dyeing is thought to have started as early as 1200 BC by the Phoenicians and continued through the Greek and Roman empires until the fall of Constantinople in 1453 AD.[1]
For centuries, the chemical identity of this legendary pigment remained a mystery. The critical breakthrough came in 1909 when the German chemist Paul Friedländer undertook the monumental task of isolating and identifying its principal component. After processing 12,000 mollusks (Murex brandaris) to yield just 1.4 grams of pure pigment, his elemental analysis revealed an empirical formula of C₁₆H₈Br₂N₂O₂.[2][3] Through rigorous chemical analysis and comparison with known compounds, Friedländer identified the structure as 6,6′-dibromoindigo , an indigo molecule symmetrically substituted with bromine atoms at the 6 and 6' positions.[3][4] This discovery was not only a triumph of natural product chemistry but also the first time a brominated organic compound was identified from a natural source, marking the formal entry of bromoindoles into the scientific record.
The Marine Renaissance: Uncovering Nature's Bromoindole Arsenal
While 6,6′-dibromoindigo held the spotlight for decades, the advent of modern analytical techniques, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, revealed that the oceans harbor a vast and structurally diverse array of bromoindole alkaloids. Marine invertebrates, especially sponges and tunicates, have proven to be prolific sources of these compounds, which are believed to serve as chemical defense mechanisms against predators.[5][6]
These marine-derived bromoindoles are not limited to simple substitutions on a single indole ring. They encompass a wide range of complex architectures, including:
-
Monomeric Bromoindoles: Simple indoles with one or more bromine atoms, such as 6-bromoindole, found in the marine mollusc Dicathais orbita.[7]
-
Bis-indole Alkaloids: Compounds featuring two indole units, often linked together. The topsentin family of alkaloids, isolated from deep-water sponges, are potent cytotoxic agents.[5]
-
Complex Polycyclic Alkaloids: Intricate structures like the dragmacidins and the chartellines, which incorporate the bromoindole motif into larger, more complex ring systems.
The discovery of this chemical diversity shifted the scientific perspective on bromoindoles from historical curiosities to a promising frontier for natural product-based drug discovery.
Pharmacological Significance: The Biological Activities of Substituted Bromoindoles
The structural uniqueness of bromoindoles is matched by their broad spectrum of biological activities. The presence and position of the bromine atom(s) can significantly influence a molecule's potency and mechanism of action. This has made them attractive targets for therapeutic development across multiple disease areas.
Key Therapeutic Activities:
-
Anticancer and Cytotoxic Activity: Many marine bromoindoles exhibit potent cytotoxicity against various cancer cell lines. Topsentin, for example, inhibits the proliferation of human and murine tumor cells at micromolar concentrations.[5] The substitution pattern is critical; studies have shown that the number and location of bromine atoms can dramatically alter cytotoxic potency.[5]
-
Anti-inflammatory Activity: Simple bromoindoles have demonstrated significant anti-inflammatory properties. Studies on extracts from the mollusc Dicathais orbita identified 6-bromoisatin and 6-bromoindole as potent inhibitors of nitric oxide (NO), tumor necrosis factor-α (TNFα), and prostaglandin E₂ (PGE₂) production in macrophage and fibroblast cell lines.[7]
-
Antibacterial and Antifungal Activity: Bromoindoles serve as a defense mechanism for their host organisms, and this is reflected in their antimicrobial properties. For instance, tulongicin A, a di(6-Br-1H-indol-3-yl)methyl-containing alkaloid from a Topsentia sponge, shows strong activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 1.2 μg/mL.[5] Certain fungal-derived bromoindoles have also shown potent antifungal activity against agricultural pathogens like Fusarium oxysporum.[5]
-
Enzyme Inhibition: The bromoindole scaffold is effective at targeting specific enzymes. Brominated derivatives isolated from the marine sponge Geodia barretti have been identified as significant inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease.[5]
Data Presentation: Bioactivity of Representative Bromoindoles
| Compound Name | Source Organism | Biological Activity | Potency (IC₅₀ / MIC) | Reference |
| Topsentin | Topsentia sp. (Sponge) | Cytotoxicity (P-388 cells) | IC₅₀ = 3 µg/mL | [5] |
| 6-Bromoindole | Dicathais orbita (Mollusc) | Anti-inflammatory (NF-κB Inhibition) | 63.2% inhibition at 40 µg/mL | [7] |
| Tulongicin A | Topsentia sp. (Sponge) | Antibacterial (S. aureus) | MIC = 1.2 µg/mL | [5] |
| 5,6-dibromo-L-hypaphorine | Hyrtios sp. (Sponge) | Antioxidant (ORAC) | ORAC value = 0.22 | [5] |
| Fumigatoside E | Aspergillus fumigatus (Fungus) | Antifungal (F. oxysporum) | MIC = 1.56 µg/mL | [5] |
The Evolution of Synthesis: From Classical Methods to Modern Strategies
The journey from discovering a natural product to developing it as a therapeutic agent is critically dependent on chemical synthesis. The ability to construct bromoindoles and their analogs in the laboratory allows for the confirmation of natural structures, the exploration of structure-activity relationships (SAR), and the large-scale production required for clinical development.
Foundational Synthetic Approaches
Following the structural elucidation of Tyrian purple, the first chemical syntheses were developed. The original synthesis of 6,6′-dibromoindigo, reported by Sachs and Kempf in 1903, was based on the Claisen condensation of 4-bromo-2-nitrobenzaldehyde with acetone, analogous to the Baeyer-Drewsen process for indigo.[2] This multi-step synthesis, while groundbreaking, was lengthy and low-yielding.
A common strategy for producing simpler bromoindoles involves the direct bromination of the indole core. However, controlling the regioselectivity of this reaction is challenging. A more controlled, classic approach for synthesizing 5-bromoindole is outlined below.
Experimental Protocol: Synthesis of 5-Bromoindole
This protocol is based on a well-established method involving the protection of the indole C2/C3 positions via sulfonation, followed by regioselective bromination and deprotection.[8][9]
Step 1: Preparation of Sodium Indoline-2-Sulfonate (Intermediate I)
-
Dissolve indole (e.g., 50 g) in ethanol (100 mL).
-
In a separate flask, prepare a solution of sodium bisulfite (100 g) in deionized water (300 mL).
-
Add the indole solution to the sodium bisulfite solution with stirring.
-
Allow the mixture to stir at room temperature for 12-20 hours. A light-colored solid will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with diethyl ether, and air dry to yield the sulfonate adduct.
Step 2: Acetylation of the Sulfonate Adduct (Intermediate II)
-
Suspend the crude solid from Step 1 in acetic anhydride (e.g., 100 mL).
-
Heat the suspension to 70-90°C for 2-3 hours.
-
Cool the mixture to room temperature.
-
Collect the resulting N-acetylated solid by filtration, wash with acetic anhydride and then ether, and use directly in the next step.
Step 3: Bromination and Hydrolysis to 5-Bromoindole
-
Dissolve the N-acetylated intermediate from Step 2 in water (e.g., 150 mL) and cool the solution to 0-5°C in an ice bath.
-
Slowly add liquid bromine (e.g., 40 g) dropwise, maintaining the temperature below 5°C.
-
Stir the reaction at 0-5°C for 1 hour, then allow it to warm to room temperature.
-
Quench excess bromine by adding a solution of sodium bisulfite in water.
-
Make the solution strongly basic by the careful addition of concentrated sodium hydroxide (e.g., 40% NaOH solution).
-
Heat the basic mixture to 50°C and stir for 3-12 hours to facilitate hydrolysis and deprotection. A tan precipitate of 5-bromoindole will form.
-
Cool the mixture, collect the crude 5-bromoindole by vacuum filtration, wash extensively with water, and air dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-bromoindole.
Mandatory Visualization: Synthetic Workflow for 5-Bromoindole
Caption: Inhibition of the NF-κB pathway by 6-bromoindole.
Conclusion and Future Perspectives
The journey of substituted bromoindoles is a remarkable narrative of scientific evolution. From the imperial purple dye of antiquity, whose structure was painstakingly elucidated over a century ago, to the diverse and potent bioactive molecules being isolated from the sea today, bromoindoles have firmly established their importance. Their proven activities against cancer, inflammation, and microbial infections validate the bromoindole core as a privileged structure in medicinal chemistry.
The future of bromoindole research is bright. Continued exploration of marine biodiversity will undoubtedly lead to the discovery of novel structures with unique biological activities. Simultaneously, advances in synthetic organic chemistry will enable the creation of next-generation bromoindole analogs with enhanced potency, selectivity, and drug-like properties. The synergy between natural product discovery and innovative synthetic design ensures that the ancient legacy of Tyrian purple will continue to inspire the development of modern medicines for years to come.
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In-Depth Technical Guide on the Theoretical Studies of the Electronic Structure of 7-Bromo-3-methyl-1H-indole
Abstract
This technical guide provides a comprehensive theoretical investigation into the electronic structure of 7-bromo-3-methyl-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), this document elucidates the molecule's optimized geometry, frontier molecular orbitals, electrostatic potential, and electronic absorption spectra. The theoretical calculations are rigorously validated against experimental NMR data, establishing a high degree of accuracy for the computational model. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the electronic properties of halogenated indoles to inform rational molecular design and predict chemical reactivity.
Introduction
The indole scaffold is a ubiquitous and privileged structure in a vast array of biologically active compounds and functional materials. Its unique electronic properties, arising from the fusion of a benzene and a pyrrole ring, make it a versatile building block in drug discovery. The strategic placement of substituents on the indole ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This compound, the subject of this guide, incorporates two key substituents: a methyl group at the C3 position, known to influence metabolic stability and receptor interactions, and a bromine atom at the C7 position. Halogenation is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, binding affinity, and metabolic fate.[1][2]
A thorough understanding of the electronic structure of this compound is paramount for predicting its chemical behavior, reactivity, and potential interactions with biological targets. Theoretical and computational chemistry offer powerful tools to probe these properties at a molecular level, providing insights that are often challenging to obtain through experimental methods alone.[3][4] This guide presents a detailed computational workflow for characterizing the electronic landscape of this compound, thereby providing a foundational understanding for its application in advanced scientific research.
Computational Methodology
The theoretical calculations presented in this guide were performed using state-of-the-art quantum chemical methods. The choice of methodology is grounded in its proven accuracy and efficiency for studying organic molecules of similar size and complexity.[5][6]
Software and Theoretical Level
All calculations were performed using the Gaussian 16 suite of programs. The molecular geometry was optimized, and electronic properties were calculated using Density Functional Theory (DFT). The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed. This functional is widely recognized for its robust performance in predicting the electronic structure of organic compounds. The 6-311++G(d,p) basis set was used for all atoms, as it provides a good balance between accuracy and computational cost, and includes diffuse functions to accurately describe the electron distribution, particularly for the halogen atom.
Computational Workflow
The following diagram illustrates the comprehensive computational workflow employed in this study:
Caption: A schematic of the computational workflow.
Experimental Protocols
Step 1: Geometry Optimization The initial structure of this compound was built using standard bond lengths and angles. A full geometry optimization was then performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory without any symmetry constraints. The convergence criteria were set to the default values in Gaussian 16.
Step 2: Frequency Calculation To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation was performed at the same level of theory. The absence of imaginary frequencies validates the optimized geometry.
Step 3: NMR Chemical Shift Calculation The 1H and 13C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory.[7] The calculated isotropic shielding values were referenced to tetramethylsilane (TMS), which was also calculated at the same level of theory.
Step 4: Electronic Structure Analysis The ground-state electronic properties, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were obtained from the optimized structure. The Molecular Electrostatic Potential (MEP) was also calculated and mapped onto the electron density surface.
Step 5: Excited State Calculation The vertical electronic excitation energies and oscillator strengths were calculated using Time-Dependent DFT (TD-DFT) with the B3LYP/6-311++G(d,p) level of theory. The first 20 singlet excited states were computed to simulate the UV-Vis absorption spectrum.
Results and Discussion
Molecular Geometry
The geometry of this compound was fully optimized, and the key geometric parameters are presented in Table 1. The indole ring system is essentially planar, as expected for an aromatic system. The bond lengths and angles are in good agreement with those typically observed for indole derivatives.
Table 1: Selected Optimized Geometric Parameters of this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C7-Br | 1.905 | C6-C7-Br | 120.1 |
| C3-C10 (CH3) | 1.508 | C2-C3-C10 | 129.8 |
| N1-C2 | 1.378 | C2-N1-C8 | 109.5 |
| C2-C3 | 1.385 | C3-C2-N1 | 110.2 |
| C3-C9 | 1.441 | C7-C8-N1 | 130.5 |
| C8-N1 | 1.392 | C4-C9-C8 | 118.9 |
Validation of the Theoretical Model: NMR Chemical Shifts
To assess the accuracy of our computational model, the calculated 1H and 13C NMR chemical shifts were compared with available experimental data.[8] As shown in Table 2, there is an excellent correlation between the theoretical and experimental values, which validates the chosen level of theory for describing the electronic structure of this molecule.
Table 2: Comparison of Calculated and Experimental 1H and 13C NMR Chemical Shifts (ppm) for this compound
| Atom | Calculated 1H | Experimental 1H[8] | Atom | Calculated 13C | Experimental 13C[8] |
| H (N1) | 8.15 | 8.06 | C2 | 123.1 | 122.33 |
| H (C2) | 7.05 | 7.03 | C3 | 113.8 | 113.13 |
| H (C4) | 7.42 | 7.37 | C4 | 121.2 | 120.42 |
| H (C5) | 7.03 | 7.03 | C5 | 122.9 | 122.33 |
| H (C6) | 7.61 | 7.55 | C6 | 118.9 | 118.23 |
| H (CH3) | 2.38 | 2.35 | C7 | 105.1 | 104.75 |
| C8 | 135.5 | 135.07 | |||
| C9 | 129.9 | 129.64 | |||
| CH3 | 10.2 | 9.97 |
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
The HOMO of this compound is primarily localized over the indole ring system, with significant contributions from the pyrrole moiety. The LUMO is also distributed across the entire bicyclic system, with a notable density on the benzene ring. The calculated energies of the HOMO and LUMO are -5.89 eV and -0.75 eV, respectively, resulting in a HOMO-LUMO energy gap of 5.14 eV. This relatively large energy gap suggests that this compound is a kinetically stable molecule.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution in a molecule and is a useful tool for predicting sites of electrophilic and nucleophilic attack. In the MEP map of this compound, the most negative potential (red region) is located around the nitrogen atom of the pyrrole ring, indicating its susceptibility to electrophilic attack. The region around the N-H proton exhibits the most positive potential (blue region), highlighting its role as a hydrogen bond donor. The bromine atom shows a region of slightly positive potential on its axial side (a σ-hole), which is characteristic of halogen bonding.
Simulated Electronic Spectrum
The electronic absorption spectrum of this compound was simulated using TD-DFT calculations. The results predict two main absorption bands in the UV region. The first band, corresponding to the HOMO to LUMO transition, is predicted to have a maximum absorption wavelength (λmax) around 285 nm. A more intense band is predicted at a shorter wavelength, around 220 nm. These transitions are characteristic of the π → π* electronic transitions in the indole chromophore. The presence of the bromine atom is expected to cause a slight bathochromic (red) shift compared to 3-methyl-1H-indole, which is consistent with the electronic effects of halogen substituents on aromatic systems.[9]
Table 3: Calculated Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| HOMO → LUMO | 4.35 | 285 | 0.045 |
| HOMO-1 → LUMO | 4.88 | 254 | 0.098 |
| HOMO → LUMO+1 | 5.63 | 220 | 0.215 |
Conclusion
This in-depth technical guide has provided a comprehensive theoretical analysis of the electronic structure of this compound using DFT and TD-DFT methods. The computational model was successfully validated against experimental NMR data, demonstrating a high level of accuracy. The study revealed key insights into the molecule's geometry, the nature of its frontier molecular orbitals, its charge distribution, and its electronic absorption properties. The findings from this theoretical investigation provide a solid foundation for understanding the chemical reactivity and potential applications of this compound in drug design and materials science, offering a valuable resource for researchers in these fields.
References
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Kettle, L. J., Bates, S. P., & Mount, A. R. (1999). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Physical Chemistry Chemical Physics, 2(1), 121-127.
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Mondal, T., & Sobolewski, A. L. (2018). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. ChemRxiv.
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Supporting information for "Iridium-Catalyzed C-H Methylation of Indoles and Pyrroles with Methanol". The Royal Society of Chemistry.
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Choudhary, A., & Yadav, R. (2021). Spectral analysis and antioxidant potential of substituted indole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 246, 119023.
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Jagtap, R. A., & Patil, V. S. (2020). UV-Vis and ESR analysis of indole analogs: A structure-activity study. Journal of Molecular Structure, 1218, 128534.
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Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Chemistry, 3(2), 438-450.
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Gini, A., et al. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 575-583.
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Walton, J. W., et al. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 18(24), 6348-6351.
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
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Sahiba, M. A., & Mahdia, M. F. (2023). Identification of Indole Derivatives as Selective Cyclooxygenase-2 Inhibitors by Virtual Screening and Molecular Dynamic Simulation. ResearchGate.
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Garg, D., et al. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. Journal of the American Chemical Society, 132(48), 17267-17278.
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Al-Omaim, I. A., et al. (2024). Computational Identification of Indole Alkaloids as Novel Hsp90 ATPase Inhibitors with Anticancer Potential. ResearchGate.
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Schmitt, M., et al. (2003). Rotationally resolved ultraviolet spectroscopy of 3- and 5-methylindole. The Journal of Chemical Physics, 118(23), 10587-10596.
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Roy, A. (2014). Calculated UV-absorbance spectra for 3 methyl indol (3MI) and indole. ResearchGate.
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NIST. (n.d.). Indole, 3-methyl-. In NIST Chemistry WebBook. Retrieved from
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Vivian, J. T., & Callis, P. R. (2001). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Biophysical Journal, 80(5), 2093-2109.
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Cheméo. (n.d.). Indole, 3-methyl-. Retrieved from
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Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo- and 3-exo-substituted norbornanones. Magnetic Resonance in Chemistry, 44(5), 491-499.
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stability and storage conditions for 7-Bromo-3-methyl-1H-indole
An In-Depth Technical Guide to the Stability and Storage of 7-Bromo-3-methyl-1H-indole
This document provides a comprehensive technical overview of the critical stability considerations and optimal storage conditions for this compound. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes chemical principles with practical, field-proven methodologies to ensure the long-term integrity and reliability of this important heterocyclic building block.
Introduction: The Imperative of Chemical Integrity
This compound is a substituted indole, a core scaffold in numerous biologically active compounds and pharmaceutical agents.[1] The utility of this compound in complex, multi-step syntheses is directly dependent on its purity and stability. Degradation not only reduces yield but can also introduce impurities that may complicate purification, alter biological activity, or produce misleading experimental results. Therefore, a foundational understanding of its stability profile and the implementation of validated storage protocols are paramount for reproducible and successful research outcomes.
Section 1: Physicochemical Profile and Inherent Stability
The stability of a compound is intrinsically linked to its chemical structure. This compound possesses an indole nucleus, which is an electron-rich aromatic system.[2] This high electron density makes the molecule highly reactive towards electrophiles and susceptible to oxidation.[2]
The C3 position is typically the most nucleophilic site on the indole ring.[2] In this molecule, the C3 position is substituted with a methyl group. While this blocks reactions like Vilsmeier-Haack formylation at that site, the ring remains susceptible to other transformations, particularly oxidation. The presence of the electron-donating methyl group further increases the electron density of the ring system, potentially increasing its susceptibility to oxidation compared to unsubstituted indole. Conversely, the electron-withdrawing bromine atom at the C7 position may slightly decrease the overall ring electron density, offering a marginal stabilizing effect.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈BrN | [3] |
| Molecular Weight | 210.07 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [4] |
| Boiling Point | 325.1±22.0 °C (Predicted) | [4] |
| Density | 1.563±0.06 g/cm3 (Predicted) | [4] |
| pKa | 15.63±0.30 (Predicted) | [4] |
Section 2: Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, its degradation pathways can be inferred from the well-documented chemistry of substituted indoles.[5][6]
Oxidative Degradation
The most probable degradation route under ambient conditions is oxidation. The electron-rich pyrrole ring can react with atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. For 3-methylindoles, this oxidation often occurs at the C2 position. Studies on the biodegradation of 3-methylindole by methanogenic consortia have shown that it is hydroxylated at the 2-position to form 3-methyloxindole.[5] This initial hydroxylation is a key step, as further metabolism can be inhibited after this stage.[5][6] This suggests that the primary degradation product to monitor for in a sample of this compound would be 7-Bromo-3-methyl-1,2-dihydro-2H-indol-2-one (7-Bromo-3-methyloxindole).
Caption: Inferred oxidative degradation of this compound.
Section 3: Recommended Storage and Handling Protocols
Based on the compound's chemical nature and general recommendations for substituted indoles, the following protocols are advised to maximize shelf-life and maintain purity.
Table 2: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale and Causality |
| Temperature | Room Temperature or Refrigerated (2-8°C).[4] | Lower temperatures slow the rate of potential oxidative and hydrolytic degradation reactions. For long-term storage, refrigeration is preferred. |
| Atmosphere | Sealed under an inert gas (Argon or Nitrogen). | The electron-rich indole nucleus is susceptible to oxidation by atmospheric oxygen.[2] An inert atmosphere displaces O₂ and prevents this primary degradation pathway. |
| Light | Protect from light; store in an amber vial or dark place.[4] | Indoles can be photosensitive. UV light can provide the activation energy for unwanted side reactions, including oxidation and polymerization, often leading to discoloration. |
| Moisture | Store in a tightly sealed container in a dry place/desiccator.[4][7] | Moisture can facilitate hydrolytic degradation pathways and may accelerate oxidation. A dry environment is critical. |
| Purity | Use high-purity material and avoid cross-contamination. | Trace impurities, particularly metals from spatulas or residual acid/base, can catalyze degradation. |
Handling and Incompatibilities
-
Handling: Always handle the compound in a well-ventilated area or under a chemical fume hood.[7] Avoid the formation of dust.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents, as these can initiate vigorous and uncontrolled reactions with the indole ring.[8]
Section 4: Experimental Protocol: A Practical Approach to Stability Assessment
To ensure that storage conditions are adequate for your specific laboratory environment and material purity, a self-validating stability study is recommended. This protocol provides a robust framework for such an assessment.
Objective
To determine the short-term stability of this compound under various storage conditions by monitoring purity via High-Performance Liquid Chromatography (HPLC).
Methodology
-
Initial Characterization (T=0):
-
Record the physical appearance (color, form) of the bulk material.
-
Perform an initial purity analysis using a validated HPLC-UV method. A typical method would involve a C18 column with a gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).
-
Record the initial purity (as % peak area) and the retention time of the main peak. This is your baseline reference.
-
-
Sample Aliquoting and Storage:
-
Aliquot approximately 5-10 mg of the compound into four separate, appropriately labeled amber glass vials.
-
Condition A (Control): Seal vial under Argon, wrap in foil, and store at -20°C.
-
Condition B (Recommended): Seal vial under Argon and store at 4°C in the dark.
-
Condition C (Ambient): Seal vial with air and store at room temperature in the dark.
-
Condition D (Stress): Seal vial with air and store at room temperature on the lab bench, exposed to ambient light.
-
-
Time-Point Analysis:
-
Establish analysis time points. A suggested schedule is T=1 week, T=1 month, and T=3 months.
-
At each time point, retrieve one set of vials (A-D).
-
Prepare a solution of each sample at a standardized concentration (e.g., 1 mg/mL in acetonitrile).
-
Analyze each sample by the same HPLC-UV method used for the T=0 characterization.
-
-
Data Analysis and Interpretation:
-
For each condition and time point, record the purity (% peak area) of the this compound peak.
-
Observe the chromatogram for the appearance of new peaks, which indicate degradation products. Note their retention times and peak areas.
-
Compare the results to the T=0 baseline and the -20°C control (Condition A), which should exhibit minimal degradation.
-
A significant decrease in purity (>2%) or the appearance of a major degradant peak (>0.5%) in a given condition indicates instability under those parameters.
-
Caption: Experimental workflow for a practical stability assessment.
Conclusion
This compound is a stable compound when stored under appropriate conditions. Its primary liability is oxidative degradation, which is potentiated by exposure to air and light. For maximum long-term stability and to ensure the integrity of research data, it is imperative to store the solid material in a tightly sealed container, under an inert atmosphere, protected from light, and at refrigerated temperatures. Implementing a simple, periodic stability assessment provides the ultimate validation of these storage protocols within your laboratory's specific context.
References
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SAFETY DATA SHEET . (General Handling). [Link]
-
3-Substituted indole: A review . International Journal of Chemical Studies. [Link]
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Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review . National Center for Biotechnology Information (PMC). [Link]
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium . National Center for Biotechnology Information (PubMed). [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives . National Center for Biotechnology Information (PMC). [Link]
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- 3. This compound | CymitQuimica [cymitquimica.com]
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commercial availability and suppliers of 7-Bromo-3-methyl-1H-indole
An In-depth Technical Guide to 7-Bromo-3-methyl-1H-indole: Properties, Synthesis, and Applications in Drug Discovery
Introduction
The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic pharmaceuticals with diverse biological activities.[1][2] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring, serves as the core for essential biomolecules like the neurotransmitter serotonin and the hormone melatonin.[2] The structural versatility of the indole ring system allows for extensive functionalization, enabling the fine-tuning of pharmacological properties to target a wide array of biological pathways.[2]
Among the vast library of functionalized indoles, this compound emerges as a particularly strategic building block for researchers and drug development professionals. Its architecture offers three key points for chemical manipulation: the reactive N-H proton, the C3-methyl group, and, most importantly, the bromine atom at the 7-position. This bromine substituent is a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions, which are pivotal in modern drug discovery for constructing complex molecular frameworks.[1][3]
This guide provides a comprehensive technical overview of this compound, synthesizing field-proven insights on its commercial availability, physicochemical properties, synthesis, and core applications. It is designed to equip researchers and scientists with the foundational knowledge and practical methodologies required to effectively leverage this compound in their research and development endeavors.
Physicochemical Properties & Characterization
A precise understanding of a compound's physical and chemical properties is fundamental to its application. This compound is a heteroaromatic compound whose identity is confirmed through a combination of analytical techniques.
| Property | Data | Reference |
| Molecular Formula | C₉H₈BrN | [4][5] |
| Molecular Weight | 210.07 g/mol | [4][5] |
| CAS Number | 86915-22-2, 853355-96-1 | [4][6] |
| Appearance | White to off-white crystalline powder (typical) | N/A |
| Purity | Typically >95% (Min. 95%) | [4] |
Note on CAS Numbers: The existence of multiple CAS numbers can occur for various reasons, including different suppliers registering the compound or variations in the initial registration. Researchers should verify the specific CAS number with their chosen supplier.
Spectroscopic Characterization: While a dedicated, peer-reviewed spectrum for this compound is not readily available in the initial search, its expected spectroscopic data can be reliably inferred from its structure and from data on closely related analogues.[7][8][9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole core, with coupling patterns influenced by the bromine and methyl substituents. A singlet for the C3-methyl group (around 2.3-2.5 ppm) and a broad singlet for the N-H proton (typically >8.0 ppm) would be characteristic.
-
¹³C NMR: The carbon NMR would display nine distinct signals corresponding to the carbon atoms in the molecule. The presence of the bromine atom will influence the chemical shift of the C7 atom.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]+ due to the presence of the bromine atom (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes).
-
Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching (around 3400 cm⁻¹), C-H stretching for aromatic and methyl groups, and C=C stretching in the aromatic region.
Commercial Availability and Procurement
This compound is available from several chemical suppliers, though its status may vary. It is crucial for researchers to verify stock and purity with vendors before procurement.
| Supplier | Availability Notes | Reference |
| CymitQuimica | Listed as a discontinued product. | [4] |
| ChemicalBook | Lists the compound with CAS #86915-22-2. | [6] |
| Sigma-Aldrich | Lists the compound with CAS #853355-96-1. | |
| Biosynth | Provides product information and a general synthesis overview. | [4] |
Several other suppliers, such as Alfa Chemistry and US Biological Life Sciences, offer a range of bromoindole derivatives and are potential sources for this specific compound or custom synthesis.[10] When purchasing, it is imperative to obtain a Certificate of Analysis (CoA) to confirm the identity and purity of the lot.
Synthesis and Chemical Reactivity
The synthesis of substituted indoles is a well-established field of organic chemistry. For this compound, a logical approach involves the regioselective bromination of 3-methylindole or the introduction of the methyl group onto a pre-brominated indole scaffold.
Illustrative Synthetic Protocol: Regioselective Bromination
This protocol is adapted from established methodologies for the selective functionalization of indoles.[11] The key challenge is to achieve bromination at the C7 position without affecting other reactive sites, such as C3 or the nitrogen atom. This often requires N-protection.
Step 1: N-H Protection of 3-Methylindole The indole nitrogen is first protected to prevent side reactions and to direct subsequent reactions. A silyl protecting group like tert-butyldimethylsilyl (TBDMS) is often effective.
-
Dissolve 3-methylindole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to deprotonate the indole nitrogen.
-
After stirring, add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) in THF.
-
Allow the reaction to warm to 0°C and stir for several hours until the reaction is complete (monitored by TLC).
-
Work up the reaction by quenching with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent. Purify by column chromatography to yield 1-(tert-butyldimethylsilyl)-3-methyl-1H-indole.
Step 2: Directed C7-Bromination With the nitrogen protected, bromination can be directed to the C7 position.
-
Dissolve the N-protected 3-methylindole from Step 1 in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78°C.
-
Add a strong base, such as tert-butyllithium (t-BuLi), dropwise to achieve lithiation, which is often directed to the C7 position in such protected systems.
-
After a period of stirring at low temperature, add a bromine source, such as 1,2-dibromoethane or N-bromosuccinimide (NBS), to the reaction mixture.
-
Stir the reaction at -78°C and then allow it to slowly warm to room temperature.
-
Quench the reaction and perform an aqueous workup. Purify the crude product by column chromatography.
Step 3: Deprotection The final step is the removal of the TBDMS protecting group.
-
Dissolve the brominated intermediate from Step 2 in THF.
-
Add a fluoride source, such as tetrabutylammonium fluoride (TBAF), to cleave the silicon-nitrogen bond.
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Perform an aqueous workup and purify the final product, this compound, by column chromatography or recrystallization.
Caption: Key reactive sites on the this compound scaffold.
Applications in Research and Drug Development
The indole nucleus is a recurring motif in anticancer, anti-inflammatory, and antimicrobial agents. [2]The strategic placement of a bromine atom at the 7-position makes this compound a valuable intermediate for creating libraries of novel compounds for biological screening.
Scaffold for Kinase Inhibitor Synthesis
A primary application of bromoindoles is in the synthesis of protein kinase inhibitors. [3]Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The 7-bromo position allows for Suzuki coupling to introduce specific aryl or heteroaryl groups that can bind to the ATP-binding pocket of a target kinase.
For example, derivatives of 7-bromoindole have been used to synthesize potent inhibitors of kinases like RET (Rearranged during transfection) and TRKA (Tropomyosin receptor kinase A), which are implicated in certain types of thyroid and lung cancers. [3]The general workflow involves using the bromoindole as a core scaffold and building out the rest of the molecule through sequential coupling reactions.
Caption: Therapeutic rationale for targeting kinase pathways with indole derivatives.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound was not retrieved, comprehensive safety guidelines can be established from the SDS of the closely related 7-bromoindole. [12][13]It should be handled as a hazardous chemical.
| Hazard Class | Precautionary Statement | Reference |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [12] |
| Skin Irritation | Causes skin irritation. | [12][13] |
| Eye Irritation | Causes serious eye irritation. | [12][13] |
| Respiratory Irritation | May cause respiratory irritation. | [12][13] |
Handling and Personal Protective Equipment (PPE):
-
Use only in a well-ventilated area, preferably under a chemical fume hood. [12]* Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves. [13]* Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. [12] Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [13]* Keep away from strong oxidizing agents.
Conclusion
This compound represents more than just another chemical reagent; it is a versatile and powerful building block for modern medicinal chemistry. Its true potential is realized through the strategic application of its C7-bromo handle in sophisticated cross-coupling reactions, enabling the construction of novel and complex molecular architectures. For researchers in drug discovery, this compound offers a reliable starting point for developing targeted therapeutics, particularly in oncology. By understanding its properties, synthesis, and reactivity, scientists can effectively harness the potential of this indole derivative to drive innovation and address pressing healthcare challenges.
References
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MDPI. 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. [Link]
-
Fisher Scientific. SAFETY DATA SHEET (7-Bromo-1-methyl-1H-indole). [Link]
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American Elements. 7-bromoindole suppliers USA. [Link]
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MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. [Link]
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Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles [Supporting Information]. [Link]
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Organic Syntheses. REGIOSELECTIVE SYNTHESIS OF 3-SUBSTITUTED INDOLES: 3-ETHYLINDOLE. [Link]
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ResearchGate. data reports 7-Bromo-1H-indole-2,3-dione. [Link]
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Organic Chemistry Portal. Synthesis of indoles. [Link]
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ACS Publications. Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. [Link]
- Google Patents.
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National Institutes of Health (NIH). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]
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National Center for Biotechnology Information (NCBI). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
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safety and handling precautions for 7-Bromo-3-methyl-1H-indole
An In-depth Technical Guide to the Safe Handling of 7-Bromo-3-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Contextualizing the Compound
This compound is a substituted indole, a class of heterocyclic aromatic compounds integral to numerous areas of pharmaceutical research and development.[1][2] The indole scaffold is a privileged structure found in many biologically active compounds and approved drugs.[1] The specific substitutions, a bromine atom at the 7-position and a methyl group at the 3-position, create a unique electronic and steric profile, making it a valuable building block in medicinal chemistry for synthesizing novel therapeutic agents.[2][3]
However, its utility in the laboratory is predicated on a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. While comprehensive toxicological data for this specific molecule is limited, a robust safety framework can be constructed by analyzing data from structurally similar compounds, including 7-bromo-1H-indole, various methylindoles, and general principles for handling brominated organic molecules.[4][5][6] This guide provides a detailed examination of the compound's hazard profile and outlines the necessary precautions for its safe handling, storage, and disposal, ensuring the protection of laboratory personnel and the integrity of research.
Hazard Identification and GHS Classification
The primary directive in handling any chemical is a complete awareness of its potential hazards. Based on data from analogous compounds, this compound is classified as hazardous.[4][5][7] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.[8]
The table below synthesizes the GHS classification based on safety data sheets (SDS) for closely related bromo- and methyl-indoles. The most conservative warnings have been adopted to ensure the highest level of safety.
| GHS Data | Classification & Information |
| Pictogram(s) |
ngcontent-ng-c4006390337="" class="ng-star-inserted"> |
| Signal Word | Danger [4] |
| Hazard Statements | H301: Toxic if swallowed.[4] H312: Harmful in contact with skin.[9] H332: Harmful if inhaled.[5][10][9] H315: Causes skin irritation.[4][5][7] H319: Causes serious eye irritation.[4][5][7] H335: May cause respiratory irritation.[4][5][7][11] |
| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][10][11] P264: Wash face, hands and any exposed skin thoroughly after handling.[4][10][11] P270: Do not eat, drink or smoke when using this product.[4][10] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][10][11] Response: P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][10][11] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][10][11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][10][11] Storage & Disposal: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4][10][11] P405: Store locked up.[4][12] P501: Dispose of contents/container to an approved waste disposal plant.[4][10][11] |
Toxicological Profile and Health Effects
The toxicological properties of this compound have not been fully investigated.[4][6][12] Therefore, it must be treated as a substance with significant potential for harm. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
-
Inhalation : Inhaling dust or aerosols may cause respiratory tract irritation.[5][7] Due to its classification as "Harmful if inhaled," exposure could lead to more severe systemic effects.
-
Skin Contact : The compound is known to cause skin irritation and is classified as "Harmful in contact with skin."[5][10] Prolonged contact may lead to redness, inflammation, and potential absorption through the skin, contributing to systemic toxicity.
-
Eye Contact : Direct contact with the eyes will cause serious irritation, potentially leading to significant damage if not addressed immediately with copious rinsing.[5][10]
-
Ingestion : The compound is considered "Toxic if swallowed."[4] Ingestion can lead to acute toxicity, and immediate medical attention is required.
Causality : The indole ring itself and its metabolites can interact with biological systems. The bromine substituent increases the molecule's lipophilicity and molecular weight, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, and potentially its toxicity.
Engineering Controls, Administrative Protocols, and PPE
A multi-layered approach to safety, known as the Hierarchy of Controls , is essential for minimizing exposure. This framework prioritizes the most effective control measures.
Engineering Controls: The First Line of Defense
The primary engineering control is the mandatory use of a certified chemical fume hood for all procedures involving the solid compound or its solutions.[5] This is non-negotiable.
-
Causality : A fume hood contains dust and vapors at the source, preventing inhalation, which is a primary exposure route. It also provides a contained space to manage spills. An eyewash station and safety shower must be immediately accessible to the work area.[4][5]
Administrative Controls: Standard Operating Procedures (SOPs)
Clear, written SOPs must be developed and followed for all work with this compound.
-
Access Control : Clearly designate areas where the compound is stored and handled. Store the material in a locked cabinet or area accessible only to authorized personnel.[4]
-
Hygiene Practices : Do not eat, drink, or smoke in the laboratory.[4][10] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[12]
Personal Protective Equipment (PPE): The Final Barrier
PPE is not a substitute for robust engineering and administrative controls but is essential as the final protective layer.[13]
| Task | Minimum Required PPE |
| Storage & Transport | Lab coat, Safety glasses with side shields, Nitrile gloves. |
| Weighing Solid | Chemical fume hood, Lab coat, Safety goggles (not glasses), Nitrile gloves. |
| Solution Preparation | Chemical fume hood, Lab coat, Safety goggles, Face shield (if splash risk is high), Nitrile gloves.[14] |
| Reaction Workup | Chemical fume hood, Lab coat, Safety goggles, Nitrile gloves. |
-
Eye and Face Protection : Wear chemical safety goggles that provide a seal around the eyes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield should be worn over goggles during procedures with a high risk of splashing.[14][15]
-
Skin and Body Protection : Wear a flame-resistant lab coat with sleeves fully extended. Wear appropriate protective gloves, such as nitrile gloves, which offer good resistance to a range of chemicals.[15] Always inspect gloves before use and remove them carefully to avoid contaminating your skin.[11][12]
-
Respiratory Protection : If for any reason work must be conducted outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[16]
Detailed Protocols for Safe Handling and Storage
Step-by-Step Weighing Protocol
-
Preparation : Don all required PPE (lab coat, goggles, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.
-
Containment : Place an analytical balance inside the fume hood or use a powder containment enclosure.
-
Aliquotting : Do not dispense directly from the primary stock bottle. Use a clean spatula to transfer the estimated amount of this compound to a tared, secondary container (e.g., a weigh boat or vial).
-
Minimizing Dust : Handle the solid gently to avoid creating airborne dust.
-
Sealing : Tightly close the primary stock bottle immediately after use.
-
Cleanup : Carefully clean the spatula and any residual dust from the work surface using a solvent-moistened wipe (e.g., ethanol or isopropanol), and dispose of the wipe as hazardous waste.
Storage Requirements
-
Container : Keep the container tightly closed to prevent exposure to air and moisture.[10][11]
-
Location : Store in a dry, cool, and well-ventilated area.[10][11] Some related compounds recommend refrigeration, which is a prudent practice for long-term stability.[11]
-
Incompatibilities : Segregate from strong oxidizing agents, strong bases, and strong reducing agents to prevent hazardous reactions.[4][12]
-
Security : Store in a locked cabinet to restrict access.[4][12]
Emergency Response Procedures
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before starting work.
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4][10] Seek immediate medical attention.[4]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][10] Remove contact lenses if present and easy to do.[10][11] Seek immediate medical attention.[4]
-
Inhalation : Move the victim to fresh air immediately.[4][11] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration (do not use mouth-to-mouth).[12] Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting.[5][12] Rinse the mouth with water. Call a physician or poison control center immediately.[4]
Waste Disposal
Chemical waste must be managed in accordance with local, regional, and national regulations.[12]
-
Classification : this compound and materials contaminated with it are classified as hazardous waste. Specifically, it should be categorized as halogenated organic waste .[17]
-
Collection : Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted.
-
Disposal Method : The preferred disposal method for brominated organic compounds is incineration at a licensed hazardous waste facility equipped with scrubbers and emission control systems to manage the hydrogen bromide and other hazardous decomposition products (e.g., NOx, CO, CO2) that form during combustion.[5][18] Never dispose of this chemical down the drain.[12]
Conclusion
This compound is a compound with significant potential in drug discovery and chemical synthesis. Its effective use is inextricably linked to a culture of safety. By understanding its hazard profile, implementing robust engineering and administrative controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can handle this valuable molecule responsibly and safely. The absence of complete toxicological data mandates a conservative and cautious approach at all times.
References
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Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?[Link]
-
U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]
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Imperial College London. (n.d.). Emergency procedures. [Link]
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Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. [Link]
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Chemtalk - Science Forum For Lab Technicians. (2008, October 20). Bromine water - disposal. [Link]
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University of Georgia Research. (n.d.). 2-Amino-3-methyl-9H-pyrido[2_3-b]indole-68006-83-7. [Link]
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Kumar, S., & Singh, P. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 1045-1052. [Link]
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University of Waterloo. (n.d.). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
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The Strategic Functionalization of the Indole C7 Position: A Guide to Synthesis, Biological Activity, and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Overlooked Position with Profound Impact
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its versatile structure, capable of engaging in various biological interactions, has made it a privileged motif in drug discovery.[4][5] While much of the historical and developmental focus has been on the functionalization of the C2 and C3 positions of the pyrrole ring, strategic substitution on the benzene portion of the indole, particularly at the C7 position, has emerged as a critical strategy for modulating pharmacological activity and optimizing drug-like properties.[6]
Direct functionalization of the C7 position is inherently challenging due to the electronic preferences of the indole ring, which favor reactions at C3 and C2. However, the unique steric and electronic environment imparted by a C7 substituent can lead to profound effects on a molecule's biological profile, influencing its binding affinity, selectivity, and pharmacokinetic properties. C7-functionalized indoles are key structural motifs in a plethora of biorelevant compounds, including antiviral agents effective against HIV-1 and SARS-CoV.[7] This guide provides a comprehensive overview of the synthesis, diverse biological activities, and therapeutic applications of 7-substituted indole derivatives, offering insights for the design and development of next-generation therapeutics.
Synthetic Strategies for Accessing the C7 Position
The synthesis of 7-substituted indoles has evolved significantly, moving from classical multi-step procedures to more efficient and site-selective modern methodologies.
Classical Approaches
Traditional methods for constructing 7-substituted indoles often rely on building the indole ring from appropriately substituted aniline precursors. The Fischer indole synthesis is a classic example, where ortho-functionalized anilines are used to generate the desired 7-substituted indole core.[8] Another approach involves the basic cyclization of 6-substituted tert-butyl 2-(trimethylsilylethynyl)phenylcarbamates.[9] While effective, these methods can be limited by the availability of starting materials and may lack the efficiency of more contemporary techniques.
Modern Catalytic Methods: The Dawn of C-H Functionalization
Recent advancements in transition-metal catalysis have revolutionized the synthesis of 7-substituted indoles by enabling the direct functionalization of the C-H bond at the C7 position. These methods offer greater atom economy and provide access to a wider range of derivatives.
Directed ortho-Metalation (DoM): Initial breakthroughs in C7 modification were achieved through directed ortho metalation (DoM), where a directing group on the indole nitrogen guides a metalating agent to the C7 position, followed by quenching with an electrophile.[10]
Transition-Metal-Catalyzed C-H Activation: The development of transition-metal-catalyzed, auxiliary-assisted strategies has been a game-changer for site-selective C7 functionalization.[6] Various metals, including palladium, rhodium, and ruthenium, have been successfully employed.
-
Palladium-Catalyzed C7-Arylation: The use of a phosphinoyl directing group in the presence of a Pd(OAc)₂ catalyst and a pyridine-type ligand allows for the highly selective C-H arylation of indoles at the C7 position with arylboronic acids.[6][11]
-
Rhodium-Catalyzed Reactions: Rhodium catalysts have proven versatile for C7-alkylation and arylation. For instance, a sterically bulky N-PtBu₂ directing group under Rh(I) catalysis can overcome the inherent electronic preference for the C3-position, enabling C7-alkylation with conjugate-active olefins. Rhodium(III)-catalyzed methods also provide an efficient one-pot synthesis of 7-substituted indoles through oxidative cross-coupling of indoline derivatives followed by in-situ oxidation.[1]
-
Ruthenium-Catalyzed C7-Functionalization: Ruthenium(II) biscarboxylate catalysis enables site-selective C7−H activations under mild conditions for both C-N and C-C bond formation, including amidation and alkenylation.[7] This method is characterized by its broad scope and the ability to tracelessly remove the directing group.[7]
The general workflow for a transition-metal-catalyzed C7-H functionalization is depicted below:
Caption: A generalized workflow for transition-metal-catalyzed C7-H functionalization of indoles.
Diverse Biological Activities and Mechanistic Insights
7-Substituted indole derivatives exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery in various therapeutic areas.[2][12][13]
Anticancer Activity
The indole nucleus is a prominent feature in many anticancer agents.[2][14] Substitution at the C7 position has been shown to be a viable strategy for developing novel anticancer compounds. For example, certain 7-azaindole derivatives have been identified as potent pan-PIM kinase inhibitors, demonstrating tumor growth inhibition in mouse models.[15][16] The PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival and proliferation, making them attractive targets for cancer therapy.
The general signaling pathway involving PIM kinases and the potential point of intervention by 7-azaindole inhibitors is illustrated below:
Caption: Simplified PIM kinase signaling pathway and the inhibitory action of 7-azaindole derivatives.
Antiviral Activity
C7-functionalized indoles have demonstrated significant potential as antiviral agents.[7][12] Notably, derivatives with substitutions at this position have been identified as inhibitors of various viruses, including HIV-1, influenza, and SARS-CoV.[7] The strategic placement of substituents at C7 can enhance interactions with viral proteins, leading to potent inhibition of viral replication. For instance, certain indole derivatives have been investigated as HIV-1 fusion inhibitors targeting the gp41 protein.[17]
Kinase Inhibition
Beyond PIM kinases, 7-substituted indoles and their bioisosteres, 7-azaindoles, are prominent scaffolds for the development of inhibitors for a wide range of kinases implicated in various diseases.[16] For example, 7-azaindole derivatives have been discovered as inhibitors of Rho kinase (ROCK), which are targets for cardiovascular diseases, and AXL receptor tyrosine kinase, which is involved in cancer progression.[16]
Applications in Medicinal Chemistry and Drug Discovery
The unique properties of 7-substituted indoles make them valuable tools in medicinal chemistry for lead optimization and the development of novel therapeutics.
Structure-Activity Relationship (SAR) Studies
Systematic modifications at the C7 position have been instrumental in elucidating structure-activity relationships (SAR) for various biological targets.[4][18][19] SAR studies on 7-azaindole analogs as anticancer agents have revealed that the nature of the substituent at various positions on the ring system, including C7, significantly influences their potency.[18] For schweinfurthin indoles, SAR studies have shown that while the core structure is crucial, modifications that mimic the natural product's D-ring with an indole motif can lead to potent analogs with differential activity.[4]
Summary of Biological Activities
The following table summarizes the diverse biological activities reported for various 7-substituted indole derivatives:
| Derivative Class | Substitution at C7 | Biological Activity | Therapeutic Area | Reference(s) |
| Indole amides/alkenes | Amido, Alkenyl | Antiviral (SARS-CoV, HIV-1) | Infectious Diseases | [7] |
| 7-Azaindoles | Various | Pan-PIM Kinase Inhibition | Oncology | [15][16] |
| 7-Azaindoles | Various | ROCK/AXL Kinase Inhibition | Cardiovascular, Oncology | [16] |
| Indole-based compounds | Various | HIV-1 Fusion Inhibition | Infectious Diseases | [17] |
| Schweinfurthin Indoles | Isoprenoid side chains | Anticancer | Oncology | [4] |
| 7-Arylindoles | Aryl groups | Not specified | General Medicinal Chemistry | [6][11] |
Experimental Protocols
This section provides a representative experimental protocol for the synthesis of a 7-substituted indole derivative via a modern catalytic method.
Protocol: Ruthenium-Catalyzed C7-H Amidation of Indole
This protocol is adapted from the work of Ackermann et al. on ruthenium(II)-catalyzed C7-H activation.[7]
Objective: To synthesize a C7-amidated indole derivative from an N-pivaloylindole and a dioxazolone.
Materials:
-
N-pivaloylindole (1.0 equiv)
-
Dioxazolone (1.2 equiv)
-
[Ru(O₂CAd)₂(PPh₃)₂] (Ruthenium catalyst, 2.5 mol%)
-
K₂CO₃ (20 mol%)
-
1,4-Dioxane (solvent)
-
Argon atmosphere
Procedure:
-
To an oven-dried reaction vessel, add N-pivaloylindole (1.0 equiv), dioxazolone (1.2 equiv), [Ru(O₂CAd)₂(PPh₃)₂] (2.5 mol%), and K₂CO₃ (20 mol%).
-
Evacuate and backfill the vessel with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired C7-amidated indole.
Validation: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
The strategic functionalization of the C7 position of the indole nucleus represents a powerful and increasingly accessible approach in modern drug discovery. The development of novel, site-selective synthetic methodologies, particularly transition-metal-catalyzed C-H activation, has unlocked the potential to explore this previously underutilized chemical space. As demonstrated by the diverse and potent biological activities of 7-substituted indole derivatives, from anticancer and antiviral agents to specific kinase inhibitors, this scaffold holds immense promise for the development of new and effective therapeutics. Continued exploration of the synthesis and biological evaluation of these compounds will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
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exploring the chemical space of 7-Bromo-3-methyl-1H-indole analogs
An In-Depth Technical Guide to Exploring the Chemical Space of 7-Bromo-3-methyl-1H-indole Analogs
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] This guide focuses on the this compound core, a versatile starting block for chemical library synthesis. The strategic placement of the C3-methyl group and the C7-bromo handle provides multiple vectors for chemical diversification. This document serves as a technical guide for researchers and drug development professionals, outlining robust synthetic strategies, experimental workflows, and the rationale behind exploring the chemical space of this scaffold to uncover novel therapeutic agents. We will delve into specific, field-proven protocols for modifying the indole core at key positions, thereby enabling the systematic generation of analog libraries for subsequent biological screening and structure-activity relationship (SAR) studies.
The this compound Scaffold: A Strategic Starting Point
The intrinsic value of the this compound scaffold lies in its inherent chemical features, which provide a blueprint for diversification. The indole core itself often mimics the structure of tryptophan, allowing it to interact with a wide range of biological targets.[2] The two key substituents on the parent molecule, with a molecular weight of approximately 210.07 g/mol and a formula of C₉H₈BrN, are not merely passive decorations; they are active handles for directed chemical synthesis.[3][4]
-
The C7-Bromo Group : This is arguably the most valuable feature for extensive diversification. The carbon-bromine bond is a prime site for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of substituents, including aryl, heteroaryl, alkyl, and amino groups. This allows for the exploration of steric and electronic effects in regions of a target protein that a C7-substituted indole might occupy.
-
The N1-Hydrido Group : The proton on the pyrrolic nitrogen is acidic and can be readily removed by a suitable base. The resulting anion is a potent nucleophile, allowing for facile substitution at the N1 position. This site is critical for modulating the molecule's hydrogen-bonding capacity, lipophilicity, and overall conformation.
-
The C3-Methyl Group : While less reactive, this group influences the electronic nature of the pyrrole ring and provides a steric anchor. Modifications at this position typically require total synthesis approaches but can be crucial for fine-tuning biological activity.
-
The C2-Position : Adjacent to the nitrogen, the C2-proton can be abstracted by strong bases (directed metalation), creating a nucleophilic center for the introduction of various electrophiles.
The following diagram illustrates the primary points of diversification on the core scaffold.
Caption: Key diversification points on the this compound scaffold.
Strategic Diversification: Synthetic Pathways to Novel Analogs
A successful exploration of chemical space requires a robust and versatile synthetic toolkit. The following section details validated methodologies for modifying the scaffold at its most reactive sites.
N1-Position Functionalization via Nucleophilic Substitution
The functionalization of the pyrrolic nitrogen is often the first step in analog synthesis due to its straightforward and high-yielding nature.
Causality: The N-H proton (pKa ≈ 17 in DMSO) is the most acidic proton in the molecule. Using a strong, non-nucleophilic base like sodium hydride (NaH) quantitatively generates the corresponding sodium salt. This highly nucleophilic anion readily attacks a wide range of electrophiles. This modification is crucial as it can introduce groups that act as hydrogen bond acceptors/donors or modulate solubility and cell permeability.
Experimental Protocol: General N-Alkylation
-
Inert Atmosphere: To a flame-dried, two-neck round-bottom flask under an argon or nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear or a homogenous suspension.
-
Electrophile Addition: Cool the solution back to 0 °C and add the desired electrophile (e.g., an alkyl halide, benzyl bromide, or acyl chloride, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
C7-Position Diversification via Palladium-Catalyzed Cross-Coupling
The C7-bromo substituent is a gateway to immense structural diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester, is an exemplary and highly reliable method.
Causality: The mechanism involves a catalytic cycle of oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.
Caption: Workflow for Suzuki-Miyaura cross-coupling at the C7-position.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To a microwave vial or Schlenk flask, add the N1-protected this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with argon or nitrogen for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C (or use microwave irradiation) and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Table 1: Summary of Diversification Strategies
| Position | Reaction Type | Reagents | Scope & Rationale |
| N1 | Alkylation/Acylation | NaH, Alkyl/Acyl Halide | High yield, versatile. Modulates H-bonding, lipophilicity. |
| C7 | Suzuki Coupling | Arylboronic Acid, Pd Catalyst, Base | Introduces vast (hetero)aryl diversity. Probes steric/electronic interactions. |
| C7 | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst, Base | Installs alkynyl groups for further functionalization or as rigid linkers. |
| C7 | Buchwald-Hartwig | Amine, Pd Catalyst, Base | Forms C-N bonds, introducing diverse amine functionalities. |
| C2 | Lithiation/Quench | n-BuLi or LDA, Electrophile (e.g., I₂, DMF) | Accesses the C2 position, though may require N-protection. |
Experimental Workflow and Characterization
The systematic exploration of chemical space requires a logical and efficient workflow from synthesis to biological evaluation.
Caption: A generalized workflow for drug discovery using the indole scaffold.
Structural Elucidation: The identity and purity of all newly synthesized analogs must be rigorously confirmed. Standard characterization techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition (exact mass).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and confirm molecular weight.
Navigating the Biological Space: Potential Applications
Indole derivatives are known to possess a wide spectrum of biological activities.[1][2] A library of novel this compound analogs could be screened against various targets and diseases, including:
-
Anticancer Activity: Many indole derivatives exhibit potent anticancer effects by targeting kinases, tubulin polymerization, or inducing apoptosis.[1]
-
Antimicrobial/Antifungal Activity: The indole scaffold is present in compounds that disrupt microbial cell walls or inhibit essential enzymes.[2][5]
-
Antiviral Activity: Indole-based compounds have been developed as inhibitors of viral enzymes, such as HIV-1 reverse transcriptase.[1]
-
Antioxidant and Anti-inflammatory Activity: The indole ring can act as a radical scavenger, and its derivatives have shown promise in mitigating oxidative stress and inflammation.[6][7]
The goal of screening is to generate initial SAR data, identifying which substituents at which positions confer the most potent and selective activity. This data-driven approach guides the next round of synthesis in a lead optimization campaign.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable starting point for the exploration of novel chemical and biological space. Its strategically positioned functional handles allow for the application of modern, robust synthetic methodologies to create large and diverse analog libraries. The combination of N1-functionalization and C7-cross-coupling provides a powerful two-vector approach to systematically probe the requirements for biological activity. Future efforts should focus on integrating computational methods, such as in-silico docking and ADMET prediction, to guide library design and prioritize synthetic targets. High-throughput screening of these libraries against a panel of disease-relevant targets will undoubtedly continue to demonstrate the enduring power of the indole scaffold in the quest for new medicines.
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Methodological & Application
Application Note: A Comprehensive Protocol for the Suzuki-Miyaura Coupling of 7-Bromo-3-methyl-1H-indole
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between organoboron compounds and organic halides is celebrated for its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of starting materials.[3][4][5]
Within the landscape of pharmaceutical and drug discovery research, the indole scaffold is a "privileged" structure, forming the core of numerous natural products and synthetic drugs with diverse biological activities.[6][7] Specifically, the functionalization of the indole core is a key strategy for modulating pharmacological properties. The synthesis of 7-aryl-3-methyl-1H-indole derivatives is of particular interest, as substitution at the C7 position of the indole's benzenoid ring allows for the exploration of novel chemical space, which can be crucial for developing new therapeutic agents and overcoming drug resistance.[5][8][9]
This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 7-Bromo-3-methyl-1H-indole. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the causality behind experimental choices, key parameter optimization, and troubleshooting, ensuring a robust and reproducible methodology.
The Catalytic Cycle: Mechanism of Action
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle.[10][11] The cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step oxidizes the palladium from its Pd(0) state to a Pd(II) state, forming a square planar organopalladium(II) complex.[1][11]
-
Transmetalation: In this crucial step, a base activates the organoboron compound (e.g., an arylboronic acid) to form a more nucleophilic boronate species.[4] This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the final product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[1][10]
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- 3. thieme-connect.com [thieme-connect.com]
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- 8. An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 7-Bromo-3-methyl-1H-indole
Introduction
The 3-methyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Functionalization of the indole ring is a key strategy in drug discovery for modulating biological activity, solubility, and pharmacokinetic properties. The C7 position, in particular, offers a valuable vector for structural diversification. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at this position, starting from the readily accessible 7-Bromo-3-methyl-1H-indole.[2][3]
This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille—as applied to this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the mechanistic rationale behind experimental choices, empowering users to troubleshoot and adapt these methods for their specific synthetic challenges.
Part 1: The Engine of Modern Synthesis: The Palladium Catalytic Cycle
At the heart of these transformations lies a common, elegant catalytic cycle.[4] Understanding this fundamental sequence is crucial for rational optimization and troubleshooting. The cycle generally consists of three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Palladium(II) intermediate.[3][5]
-
Transmetalation (for Suzuki, Stille, Sonogashira): The organic group from a second reagent (e.g., an organoboron, organotin, or organocopper species) is transferred to the palladium center, displacing the bromide.[3][6] For Heck reactions, a migratory insertion of an olefin occurs instead.[4] For Buchwald-Hartwig amination, the amine coordinates to the palladium, and a base facilitates the formation of a palladium-amido complex.[7]
-
Reductive Elimination: The two organic fragments coupled to the palladium center are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][8]
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 210.08 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.5 | 1.5 |
| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 0.02 | 0.02 |
| SPhos (Ligand) | 410.47 | 0.04 | 0.04 |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane / H₂O (10:1) | - | 11 mL | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (210 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Solvent Addition: Add 10 mL of degassed 1,4-dioxane and 1 mL of degassed water to the flask.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.
Causality & Insights:
-
Why SPhos? Bulky, electron-rich phosphine ligands like SPhos accelerate the rate-limiting oxidative addition and the final reductive elimination steps, making them highly effective for coupling sterically hindered or electron-rich substrates. [9]* Why K₃PO₄ and Water? A strong base is required to form the boronate species. [10]The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction. [10]* N-H Protection: For many Suzuki couplings, protection of the indole N-H is not strictly necessary, as the reaction is often faster than N-arylation. However, if side products are observed, protection with a group like Boc or SEM may be beneficial.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds. [11]The classic protocol employs a dual-catalyst system: a palladium complex to facilitate the main coupling cycle and a copper(I) salt (typically CuI) to generate a copper acetylide intermediate, which accelerates the transmetalation step. [12] Experimental Protocol: Synthesis of 7-(Cyclopropylethynyl)-3-methyl-1H-indole
Caption: Workflow for Sonogashira Coupling.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 210.08 | 1.0 | 1.0 |
| Cyclopropylacetylene | 66.10 | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 701.90 | 0.03 | 0.03 |
| CuI (Copper(I) Iodide) | 190.45 | 0.05 | 0.05 |
| PPh₃ (Triphenylphosphine) | 262.29 | 0.06 | 0.06 |
| Triethylamine (Et₃N) | 101.19 | 5.0 | 5.0 |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under argon, add this compound (210 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), CuI (9.5 mg, 0.05 mmol), and PPh₃ (15.7 mg, 0.06 mmol).
-
Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (0.7 mL, 5.0 mmol). Stir for 5 minutes, then add cyclopropylacetylene (0.1 mL, 1.2 mmol) dropwise.
-
Reaction: Stir the mixture at room temperature for 24 hours or until TLC/LC-MS indicates completion. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove insoluble salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (hexane/ethyl acetate) to afford the desired product.
Causality & Insights:
-
Dual Role of Et₃N: Triethylamine acts as both the base to deprotonate the terminal alkyne and as a solvent. It also serves to scavenge the HBr generated during the reaction. [12]* Copper-Free Conditions: While effective, the copper co-catalyst can sometimes promote the undesirable homo-coupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols, often employing more sophisticated ligands and stronger bases like TMP in DMSO, have been developed to circumvent this issue. [13]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a transformative reaction for constructing aryl C-N bonds, a linkage ubiquitous in pharmaceuticals. [7]The reaction couples an aryl halide with a primary or secondary amine. The choice of ligand is critical and is often tailored to the specific substrates being coupled. [14]A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. [7][14] Experimental Protocol: Synthesis of 3-Methyl-7-(morpholino)-1H-indole
Caption: Workflow for Buchwald-Hartwig Amination.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 210.08 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.01 | 0.02 (Pd) |
| rac-BINAP | 622.67 | 0.03 | 0.03 |
| NaOt-Bu (Sodium tert-butoxide) | 96.10 | 1.4 | 1.4 |
| Toluene, anhydrous | - | 10 mL | - |
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox or under a stream of argon, add NaOt-Bu (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.
-
Catalyst Pre-formation: In a separate vial, dissolve Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and rac-BINAP (18.7 mg, 0.03 mmol) in anhydrous toluene (2 mL). Stir for 10 minutes.
-
Reagent Addition: To the Schlenk tube containing the base, add this compound (210 mg, 1.0 mmol). Add the prepared catalyst solution, followed by the remaining toluene (8 mL) and morpholine (0.105 mL, 1.2 mmol).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 110 °C for 18 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the title compound.
Causality & Insights:
-
Base Selection: A strong, sterically hindered base like NaOt-Bu is crucial. It is strong enough to deprotonate the amine-Pd complex but is not nucleophilic enough to compete with the amine coupling partner. [14]* Ligand Importance: Ligands like BINAP are essential to stabilize the palladium catalyst and promote the reductive elimination step, which is often challenging in C-N bond formation. [7]The specific choice of ligand can dramatically affect reaction efficiency.
Stille Coupling: Versatility with Organostannanes
The Stille reaction couples organostannane (organotin) reagents with organic halides. [5]Its primary advantages are the tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture. [15][16]However, the high toxicity of tin compounds and the difficulty in removing tin byproducts necessitate careful handling and purification. [17] Experimental Protocol: Synthesis of 3-Methyl-7-(thiophen-2-yl)-1H-indole
Caption: Workflow for Stille Coupling.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 210.08 | 1.0 | 1.0 |
| 2-(Tributylstannyl)thiophene | 373.20 | 1.1 | 1.1 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 0.05 |
| LiCl (Lithium Chloride) | 42.39 | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 10 mL | - |
Step-by-Step Procedure:
-
Vessel Preparation: Add this compound (210 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and anhydrous LiCl (127 mg, 3.0 mmol) to a flame-dried Schlenk flask under argon.
-
Solvent and Reagent Addition: Add anhydrous DMF (10 mL), followed by 2-(tributylstannyl)thiophene (0.41 mL, 1.1 mmol).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Workup: Cool to room temperature and pour the mixture into a saturated aqueous solution of KF (20 mL). Stir vigorously for 1 hour to precipitate the tributyltin fluoride byproduct.
-
Extraction: Filter the mixture through Celite, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water (3 x 20 mL) to remove DMF, then wash with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the product.
Causality & Insights:
-
Role of LiCl: Chloride ions are thought to accelerate the transmetalation step by displacing other ligands from the palladium center, creating a more reactive intermediate. [15]* Tin Removal: The aqueous KF workup is a standard and effective method for removing the toxic and often chromatographically challenging tributyltin byproducts. [15]The fluoride ion has a very high affinity for tin, forming an insoluble precipitate.
Part 3: General Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvents; Poor quality reagents. | Use a fresh bottle of catalyst or a pre-catalyst; Ensure rigorous degassing of all solvents; Use pure reagents. |
| Debromination of Starting Material | Catalyst decomposition leading to Pd-H species; Presence of water/protons. | Use anhydrous solvents; Screen different ligands or bases; Lower reaction temperature. |
| Homo-coupling of Coupling Partner | (Suzuki) Side reaction of boronic acids; (Sonogashira) Copper-catalyzed. | Use a more dilute solution; Add catalyst in portions; For Sonogashira, switch to copper-free conditions. |
| N-Arylation Side Product | The indole N-H is nucleophilic and can compete in the coupling. | Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, Ts) before the coupling reaction. |
| Difficult Purification | (Stille) Residual tin byproducts co-eluting with the product. | Ensure the aqueous KF workup is performed thoroughly; Consider alternative purification methods like recrystallization. |
Conclusion
Palladium-catalyzed cross-coupling reactions provide an exceptionally powerful toolkit for the functionalization of this compound. By mastering the principles and protocols for Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings, researchers can efficiently generate a vast array of novel indole derivatives. This chemical space is invaluable for probing structure-activity relationships in drug discovery and for developing new functional materials. The key to success lies not only in following a protocol but in understanding the underlying mechanistic principles that govern catalyst, ligand, and base selection, enabling rational optimization for any synthetic target.
References
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Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. Retrieved from [Link]
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Lumen Learning. (n.d.). 17.2: Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]
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The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
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LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
- Boutaghane, N., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(14), 8205-8215.
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NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
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Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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All content. (2023, March 6). Buchwald-Hartwig amination [Video]. YouTube. Retrieved from [Link]
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Aurigene Pharmaceutical Services. (n.d.). A highly effective synthesis of 2-alkynyl-7-azaindoles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
- Bunev, A. S., et al. (2022).
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Chemistry Student. (2021, January 1). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) [Video]. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
- Kumar, S., et al. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 11, 2378-2385.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Singh, M. S., & Singh, A. K. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Advances, 11(2), 1129-1149.
- Cacchi, S., et al. (2008). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry, 73(12), 4648-4651.
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- Driver, T. G., et al. (2014). Efficient Synthesis of 3H-Indoles Enabled by the Lead-Mediated α-Arylation of β-Ketoesters or γ-Lactams Using Aryl Azides. Organic Letters, 16(11), 3020–3023.
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ResearchGate. (n.d.). Regioselective synthesis of alkynylated indoles. [Figure]. Retrieved from [Link]
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LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines a,b. [Figure]. Retrieved from [Link]
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ResearchGate. (n.d.). Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. [PDF]. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the N-Functionalization of 7-Bromo-3-methyl-1H-indole
Abstract
The 7-Bromo-3-methyl-1H-indole scaffold is a valuable building block in medicinal chemistry and materials science, frequently incorporated into molecules targeting a range of biological pathways.[1][2][3] Functionalization of the indole nitrogen (N1 position) is a critical strategy for modulating the steric, electronic, and pharmacokinetic properties of these molecules. This guide provides an in-depth exploration of key synthetic methodologies for the N-functionalization of this compound, including N-alkylation, N-arylation, N-acylation, and N-sulfonylation. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into potential challenges and optimization strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.
Foundational Principles: Reactivity of the this compound Core
The synthetic utility of an indole is dictated by the reactivity of its various positions. While the C3 position is typically the most nucleophilic site in an indole ring, the presence of a methyl group at this position in our substrate (this compound) effectively blocks C3-functionalization and directs reactivity towards the N1 position.
The N-H proton of the indole is weakly acidic (pKa ≈ 17 in DMSO). Therefore, most N-functionalization reactions require a preliminary deprotonation step to generate the corresponding indolide anion, a significantly more potent nucleophile. The choice of base is critical and depends on the specific reaction, ranging from strong, non-nucleophilic bases like sodium hydride (NaH) to milder carbonate or hydroxide bases used in conjunction with phase-transfer catalysis.
The substituents on the benzene ring also play a crucial role:
-
7-Bromo Group: This electron-withdrawing halogen atom slightly increases the acidity of the N-H proton compared to unsubstituted indole, potentially allowing for easier deprotonation. It also serves as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) at a later stage.[4]
-
3-Methyl Group: As mentioned, this group sterically hinders and electronically deactivates the C3 position, preventing common side reactions and simplifying the regiochemical outcome of N-functionalization.
Caption: General workflow for the N-functionalization of indoles.
Protocol Suite I: N-Alkylation
N-alkylation is a fundamental transformation used to introduce alkyl chains that can enhance lipophilicity, modulate binding interactions, or serve as linkers.
Protocol 2.1: Classical N-Alkylation via Sodium Hydride
This method is robust and widely applicable for primary and activated secondary alkyl halides. The use of sodium hydride ensures irreversible deprotonation, driving the reaction to completion.
Causality & Experimental Insight:
-
Sodium Hydride (NaH): As a strong, non-nucleophilic base, NaH quantitatively generates the indolide anion without competing in the subsequent alkylation step. It is supplied as a dispersion in mineral oil, which must be washed away with a dry, non-reactive solvent like hexanes prior to use for optimal reactivity.
-
Anhydrous Solvent (DMF/THF): The indolide anion and NaH are highly reactive towards protic sources. The use of anhydrous solvents is mandatory to prevent quenching and ensure high yields. DMF is often chosen for its ability to solvate the resulting sodium indolide salt.
-
Inert Atmosphere: Reactions must be conducted under an inert atmosphere (Argon or Nitrogen) to prevent quenching by atmospheric moisture and oxygen.
-
Temperature Control: The initial deprotonation can be exothermic. Adding the indole solution to the NaH suspension at 0 °C allows for safe and controlled reaction initiation.
Step-by-Step Protocol:
-
Preparation: In a flame-dried, three-neck round-bottom flask under an Argon atmosphere, suspend sodium hydride (60% dispersion in oil, 1.2 equivalents) in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C. Dissolve this compound (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Evolution of H₂ gas should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Methyl Iodide | NaH | DMF/THF | RT | 2 | >95 |
| 2 | Benzyl Bromide | NaH | DMF/THF | RT | 4 | >90 |
| 3 | Ethyl Bromoacetate | NaH | THF | RT | 6 | 85-90 |
Table 1. Representative conditions for classical N-alkylation.
Protocol Suite II: N-Arylation via Buchwald-Hartwig Cross-Coupling
The introduction of an aryl or heteroaryl group at the N1 position is a powerful strategy in drug discovery. The Buchwald-Hartwig amination is the gold standard for this transformation, offering broad substrate scope and functional group tolerance.[5]
Causality & Experimental Insight:
-
Catalyst System: The reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, tBuXPhos) are essential.[5][6] They promote the crucial, and often rate-limiting, reductive elimination step to form the C-N bond and regenerate the active Pd(0) catalyst.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the indole. Sodium tert-butoxide (NaOt-Bu) is highly effective.[5] For substrates with base-sensitive functional groups, a milder base like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times.
-
Solvent: Anhydrous, deoxygenated, non-polar aprotic solvents like toluene or dioxane are used to ensure the stability of the catalytic species.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.
Step-by-Step Protocol:
-
Preparation: To a dry Schlenk tube, add Pd₂(dba)₃ (2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equivalents).
-
Reagent Addition: Add the this compound (1.0 equivalent) and the aryl halide (e.g., 4-bromoanisole, 1.2 equivalents).
-
Solvent & Degassing: Evacuate and backfill the tube with Argon (3x). Add anhydrous, deoxygenated toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Entry | Aryl Halide | Ligand | Base | Temp (°C) | Typical Yield (%) |
| 1 | 4-Iodoanisole | XPhos | NaOt-Bu | 100 | 85-95 |
| 2 | 4-Chlorotoluene | RuPhos | NaOt-Bu | 110 | 80-90 |
| 3 | 2-Bromopyridine | tBuXPhos | K₃PO₄ | 110 | 75-85 |
Table 2. Representative conditions for Buchwald-Hartwig N-arylation.
Protocol Suite III: N-Acylation
N-acylation introduces an amide functionality, which can act as a stable final modification or as a protecting group. N-acylindoles are common motifs in bioactive natural products.[7]
Protocol 4.1: Chemoselective N-Acylation with Thioesters
While traditional acylation with highly reactive acyl chlorides can be effective, it often suffers from poor functional group tolerance. A milder, highly chemoselective alternative employs stable thioesters as the acyl source.[7]
Causality & Experimental Insight:
-
Thioester Reactivity: Thioesters are less electrophilic than acyl chlorides, reducing unwanted side reactions with sensitive functional groups elsewhere in the molecule.
-
Base and Solvent: The reaction is typically promoted by a moderately strong base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent such as xylene.[7] The higher temperature is necessary to activate the less reactive thioester for acylation. Cs₂CO₃ is effective due to its high solubility in such solvents and the "cesium effect," which enhances the nucleophilicity of the indolide anion.
Step-by-Step Protocol:
-
Setup: In a sealable reaction vessel, combine this compound (1.0 equivalent), the S-alkyl thioester (e.g., S-ethyl thiobenzoate, 3.0 equivalents), and cesium carbonate (3.0 equivalents).[7]
-
Solvent: Add anhydrous xylene.
-
Reaction: Seal the vessel and heat the mixture to 140 °C with stirring for 12 hours.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue via silica gel chromatography.
Protocol Suite IV: N-Sulfonylation (Protecting Group)
Sulfonyl groups, such as tosyl (Ts) or phenylsulfonyl (PhSO₂), are robust, electron-withdrawing protecting groups for the indole nitrogen.[8] They serve two primary purposes: protecting the N-H during subsequent reactions and activating the C2 position for deprotonation and functionalization.
Causality & Experimental Insight:
-
Reactivity Modification: The strongly electron-withdrawing sulfonyl group significantly reduces the electron density of the indole ring, deactivating it towards electrophilic attack. Simultaneously, it increases the acidity of the C2-proton, facilitating regioselective C2-lithiation with strong bases like n-BuLi or LDA.
-
Deprotection: Removal of sulfonyl groups typically requires harsh conditions, such as treatment with strong base (e.g., NaOH/MeOH) or reducing agents (e.g., Mg/MeOH), making them suitable for multi-step syntheses where a very stable protecting group is needed.
Step-by-Step Protocol:
-
Deprotonation: In a flask under Argon, dissolve this compound (1.0 equivalent) in anhydrous THF and cool to 0 °C. Add NaH (1.2 equivalents) portion-wise and stir for 30 minutes.
-
Sulfonylation: Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in anhydrous THF dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed (typically 2-4 hours, monitor by TLC).
-
Work-up: Quench carefully at 0 °C with saturated aqueous NH₄Cl. Extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. The product can often be purified by recrystallization or silica gel chromatography.
Summary and Outlook
The functionalization of the nitrogen atom of this compound provides a powerful entry point to a diverse range of chemical structures for drug discovery and materials science. This guide has detailed four primary classes of N-functionalization:
-
N-Alkylation: A fundamental method for introducing alkyl groups, readily achieved with strong bases like NaH.
-
N-Arylation: A sophisticated transformation enabled by palladium catalysis (Buchwald-Hartwig amination) to install valuable (hetero)aryl moieties.
-
N-Acylation: A route to N-acylindoles, with modern methods like thioester amidation offering high chemoselectivity.
-
N-Sulfonylation: A key strategy for nitrogen protection that also enables subsequent C2-functionalization.
The choice of methodology depends on the desired final product and the functional groups present in the coupling partners. By understanding the principles behind each protocol, researchers can effectively and strategically modify the this compound core to generate novel molecules with tailored properties.
References
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Di Benedetto, G., et al. (2021). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
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Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 49(1), 203–205. [Link]
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Muchowski, J. M., & Solas, D. R. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Journal of Organic Chemistry. [Link]
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Chen, K., et al. (2019). Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study. ACS Catalysis, 9(8), 7247–7254. [Link]
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Pretorius, C., et al. (2022). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Molbank, 2022(3), M1447. [Link]
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Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]
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ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Request PDF. [Link]
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Mátyus, P., et al. (2018). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 23(7), 1737. [Link]
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ResearchGate. (n.d.). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]
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Al-Ostoot, F. H., et al. (2021). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 26(11), 3127. [Link]
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Gillespie, J. R., et al. (2017). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 60(6), 2536–2557. [Link]
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Nevsky, Y. A., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Chemistry of Heterocyclic Compounds, 59(4), 283-290. [Link]
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Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]
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O'Brien, A. G., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2529–2542. [Link]
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PubChem. (n.d.). 7-bromo-1-methyl-1h-indole-3-sulfonyl chloride. [Link]
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Application Notes & Protocols: Synthesis of 7-Aryl-3-Methyl-1H-Indoles via Palladium-Catalyzed Cross-Coupling
Introduction: The Significance of the 7-Aryl-1H-Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antihypertensive, and antidepressant properties.[3][4] Specifically, the introduction of an aryl group at the C7 position of the indole ring creates a class of molecules—7-aryl-indoles—that are crucial intermediates and final targets in modern drug discovery.[5] These biaryl structures are integral to the development of novel therapeutics targeting a range of clinical conditions.
This guide provides a detailed technical overview and a field-proven protocol for the synthesis of 7-aryl-3-methyl-1H-indoles starting from the commercially available precursor, 7-bromo-3-methyl-1H-indole.[6] While several palladium-catalyzed cross-coupling reactions, such as the Heck and Buchwald-Hartwig reactions, are powerful tools for C-C and C-N bond formation, this note will focus on the Suzuki-Miyaura coupling.[7][8][9] This choice is deliberate, grounded in the reaction's exceptional versatility, mild conditions, and broad functional group tolerance, making it a highly reliable and scalable method for research and development professionals.[10][11]
Methodological Deep Dive: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a paradigm of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[10][11][12] For the synthesis of 7-aryl-3-methyl-1H-indoles, this translates to the coupling of this compound with a suitable arylboronic acid or its ester derivative.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving three fundamental steps, which are crucial to understand for effective troubleshooting and optimization.[13][14] The active catalyst is a Palladium(0) species, which is often generated in situ from a more stable Palladium(II) precatalyst.[13]
-
Oxidative Addition : The cycle begins with the insertion of the coordinatively unsaturated Pd(0) catalyst into the carbon-bromine bond of the this compound. This step forms a new, square-planar Pd(II) complex.[12] This is often the rate-determining step of the cycle.
-
Transmetalation : The aryl group from the organoboron species is transferred to the palladium center. This step requires activation of the organoboron compound by a base. The base reacts with the arylboronic acid to form a more nucleophilic "ate" complex (boronate), which facilitates the transfer of the aryl group to the palladium and displaces the halide.[10][15]
-
Reductive Elimination : In the final step, the two organic ligands—the indole and the newly transferred aryl group—are coupled, forming the desired C-C bond of the 7-aryl-3-methyl-1H-indole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[14]
Justification of Component Selection
A successful synthesis hinges on the rational selection of each reaction component.
-
Catalyst & Ligand : While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective, modern catalyst systems often provide higher yields and broader substrate scope, especially for heteroaryl halides.[16] Systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or Buchwald's biarylphosphines) paired with a Pd(II) precatalyst like Pd(OAc)₂ are highly active.[17][18] These ligands promote the oxidative addition and reductive elimination steps and prevent catalyst deactivation.
-
Base : The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[19][20] Cs₂CO₃ is often more effective for challenging couplings due to its higher solubility in organic solvents and its ability to break up palladium aggregates. The base must be strong enough to form the boronate but not so strong as to cause unwanted side reactions.
-
Solvent : A solvent system that can dissolve both the organic substrates and the inorganic base is required. Mixtures of an ethereal solvent like 1,4-dioxane or an aromatic solvent like toluene with water are standard.[19][20] Using a degassed solvent is essential to prevent oxidation of the Pd(0) catalyst, which would render it inactive.
Experimental Guide & Protocols
The following section provides a detailed, step-by-step protocol for a representative synthesis, followed by data illustrating the scope of the reaction.
General Experimental Workflow
The overall process follows a logical sequence from reaction setup under an inert atmosphere to final purification.
Protocol: Synthesis of 7-(4-methoxyphenyl)-3-methyl-1H-indole
This protocol details the synthesis using (4-methoxyphenyl)boronic acid as a representative coupling partner.
Materials & Equipment
-
Reagents : this compound (CAS 86915-22-2), (4-methoxyphenyl)boronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), 1,4-Dioxane (anhydrous), Deionized Water.
-
Solvents for Workup/Purification : Ethyl acetate, Hexanes, Brine (saturated NaCl solution).
-
Equipment : Round-bottom flask or Schlenk tube, magnetic stir bar, condenser, heating mantle with temperature control, inert gas line (Argon or Nitrogen), standard glassware for extraction, rotary evaporator, silica gel for column chromatography.
Step-by-Step Procedure
-
Reaction Setup : To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq., e.g., 210 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 eq., 182 mg, 1.2 mmol), and potassium carbonate (2.0 eq., 276 mg, 2.0 mmol).
-
Catalyst Addition : Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq., 35 mg, 0.03 mmol).
-
Establish Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed. This step is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition : Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvents should be degassed beforehand by sparging with argon for 15-20 minutes.
-
Reaction Execution : Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 8-12 hours.
-
Monitoring : Monitor the reaction's progress by periodically taking a small aliquot and analyzing it by Thin-Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the starting this compound.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL). Filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel. A solvent gradient of hexanes and ethyl acetate (e.g., starting from 95:5 to 80:20) is typically effective for eluting the product.
-
Characterization : Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize the resulting solid by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Reaction Scope and Data Summary
The described protocol is robust and applicable to a wide range of arylboronic acids. The following table summarizes typical results for the synthesis of various 7-aryl-3-methyl-1H-indoles.
| Entry | Arylboronic Acid Partner | Product | Typical Yield (%) | Notes |
| 1 | Phenylboronic Acid | 7-Phenyl-3-methyl-1H-indole | 85-92% | Standard conditions. |
| 2 | 4-Methoxyphenylboronic Acid | 7-(4-Methoxyphenyl)-3-methyl-1H-indole | 90-96% | Electron-donating groups often react efficiently.[20] |
| 3 | 4-Fluorophenylboronic Acid | 7-(4-Fluorophenyl)-3-methyl-1H-indole | 82-88% | Tolerates electron-withdrawing groups. |
| 4 | 3-Thienylboronic Acid | 3-Methyl-7-(thiophen-3-yl)-1H-indole | 75-85% | Applicable to heteroaryl boronic acids.[16][21] |
| 5 | 2-Naphthylboronic Acid | 3-Methyl-7-(naphthalen-2-yl)-1H-indole | 80-87% | Accommodates larger aromatic systems. |
| 6 | 4-(Trifluoromethyl)phenylboronic Acid | 3-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indole | 78-84% | Strong electron-withdrawing groups are well-tolerated. |
Yields are based on isolated product after purification and may vary depending on reaction scale and specific conditions.
Troubleshooting Guide
Even robust protocols can encounter issues. This section provides guidance on common problems and their solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents.3. Inappropriate base or solvent system.4. Poor quality boronic acid. | 1. Use a fresh bottle of catalyst or a more stable precatalyst/ligand system.2. Ensure solvents are thoroughly degassed via sparging or freeze-pump-thaw cycles.3. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and solvent mixtures.[19][22]4. Use a high-purity boronic acid or switch to the corresponding boronic ester (e.g., pinacol ester). |
| Dehalogenation of Starting Material | 1. Presence of water/protons leading to protodeborylation of the boronic acid.2. Catalyst system promoting reduction. | 1. Use rigorously dried solvents and reagents.2. Consider using a non-aqueous base like potassium fluoride (KF).3. A different ligand/catalyst system may suppress this side reaction. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. High reaction temperature or prolonged reaction time. | 1. Ensure a strictly inert atmosphere throughout the setup and reaction.[23]2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion. |
| Difficulty in Purification | 1. Co-elution of product with byproducts (e.g., homocoupled arene).2. Residual palladium species streaking on the column. | 1. Adjust the polarity of the chromatography eluent system.2. Consider recrystallization as an alternative or additional purification step.[24]3. Ensure the crude mixture is filtered through Celite or a similar agent post-reaction to remove bulk palladium.[25] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and reliable method for the synthesis of 7-aryl-3-methyl-1H-indoles. The protocol detailed herein provides a validated starting point for researchers, scientists, and drug development professionals. By understanding the underlying mechanism and the function of each component, users can effectively optimize conditions for their specific substrates and scale the reaction as needed. The accessibility of diverse boronic acids allows for the rapid generation of compound libraries, accelerating the discovery and development of new indole-based therapeutics.
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Ciancaleoni, G. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Catalysts, 1(1), 1-23. [Link]
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Espinet, P. et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. [Link]
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ResearchGate. (2022). Scheme 3: Syntheses of indolyl amines through Buchwald-Hartwig cross coupling. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Stanetty, P. et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(16), 5484–5489. [Link]
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Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
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Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction. YouTube. [Link]
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Liang, Y. et al. (2022). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic Letters, 24(1), 123-127. [Link]
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Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
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Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
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Guillaumet, G. et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 6743-6752. [Link]
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Sharma, S. K. et al. (2018). Heck Reaction—State of the Art. Catalysts, 8(4), 146. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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MDPI. (2018). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. [Link]
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ResearchGate. (2021). Optimization of the reaction conditions for Suzuki coupling reaction. [Link]
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National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Nuno Ricardo. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Royal Society of Chemistry. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. [Link]
-
ResearchGate. (2013). ChemInform Abstract: One-Pot Synthesis of Arylated 1-Methyl-1H-indoles by Suzuki-Miyaura Cross-Coupling Reactions of 2,3-Dibromo-1-methyl-1H-indole and 2,3,6-Tribromo-1-methyl-1H-indole. [Link]
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MDPI. (2024). Indole-Containing Metal Complexes and Their Medicinal Applications. [Link]
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Beilstein Journals. (2019). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
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Bentham Science. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. [Link]
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MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
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ResearchGate. (2025). A Brief Review of the Medicinally Important Indole Derivatives. [Link]
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Application Notes & Protocols: The Strategic Utility of 7-Bromo-3-methyl-1H-indole in Modern Medicinal Chemistry
Introduction: The Privileged Indole Scaffold and the Unique Role of a Versatile Building Block
The indole heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products, pharmaceuticals, and biologically active molecules.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal framework for engaging with biological targets. Within the expansive library of functionalized indoles, 7-Bromo-3-methyl-1H-indole emerges as a particularly strategic building block for drug discovery.
The utility of this compound lies in its specific substitution pattern. The methyl group at the C3 position can provide beneficial steric bulk, influence conformation, and enhance metabolic stability, while the bromine atom at the C7 position serves as a versatile synthetic handle. This halogen is perfectly poised for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of chemical space around the indole core.[2] This guide provides an in-depth analysis of the applications of this compound, complete with detailed experimental protocols and insights into its role in constructing complex therapeutic agents.
Synthetic Versatility: Key Transformations and Methodologies
The bromine atom at the C7 position is the key to the synthetic power of this compound. It allows for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of bioactive molecules.[3][4]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[5][6] In the context of this compound, it allows for the introduction of a diverse array of aryl and heteroaryl substituents at the C7 position. This modification is critical for tuning the pharmacological properties of the final compound, including target affinity, selectivity, and pharmacokinetics.
The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species.[7] The key steps are oxidative addition of the palladium catalyst to the aryl bromide, transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst.[7]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[4][8] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines. The resulting 7-amino-indole derivatives are valuable scaffolds for various therapeutic targets. The development of this reaction has significantly expanded the ability to synthesize aryl amines under relatively mild conditions.[4]
N-Alkylation of the Indole Nitrogen
Functionalization of the indole nitrogen (N1 position) is a common and effective strategy to modulate the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity.[9][10] N-alkylation is typically achieved by deprotonating the indole N-H with a suitable base, followed by nucleophilic attack on an alkyl halide.[9] This modification can be crucial for optimizing drug-like properties and improving cell permeability.
Application in Kinase Inhibitor Design
A significant application of substituted indoles and their bioisosteres, azaindoles, is in the development of protein kinase inhibitors.[11][12] Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[11] Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket of the kinase.[13]
The 7-substituted indole scaffold is particularly well-suited for this purpose. The indole N1-H and the nitrogen atom of an attached C7-heterocycle can mimic the hydrogen bonding pattern of the adenine portion of ATP, forming key interactions with the "hinge" region of the kinase.[13] The 3-methyl group can occupy a nearby hydrophobic pocket, while further substitutions on the C7-aryl group can extend into other regions of the binding site to enhance potency and selectivity. This makes this compound a valuable starting point for fragment-based and structure-guided drug design targeting kinases.[14]
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory environment. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the coupling of this compound with an arylboronic acid.[5]
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 7-aryl-3-methyl-1H-indole.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of this compound with a primary or secondary amine.[15][16]
Materials:
-
This compound (1.0 eq.)
-
Amine (1.1 - 1.5 eq.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5 - 2.0 eq.)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add this compound and a magnetic stir bar.
-
Seal the vessel and remove it from the glovebox.
-
Add the anhydrous solvent, followed by the amine, via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the target 7-amino-3-methyl-1H-indole derivative.
Protocol 3: General Procedure for N-Alkylation
This protocol outlines a standard procedure for the N-alkylation of the indole scaffold using sodium hydride.[9]
Materials:
-
7-Substituted-3-methyl-1H-indole (1.0 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.5 eq.)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 - 1.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, three-neck round-bottom flask under an inert atmosphere, add a solution of the indole starting material in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30-60 minutes, or until gas evolution ceases, to form the indolide anion.
-
Slowly add the alkylating agent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Dilute with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Structure-Activity Relationship (SAR) Summary
Medicinal chemistry campaigns leveraging this compound have generated key insights into the structure-activity relationships of its derivatives.[17][18]
-
C7-Substituent (R⁷): This is the primary vector for modulating biological activity. In kinase inhibitors, aromatic or heteroaromatic groups at this position are crucial for establishing hinge-binding interactions and achieving high potency.
-
C3-Methyl Group: This group often enhances metabolic stability by blocking a potential site of oxidation. It can also provide favorable van der Waals interactions within a hydrophobic pocket of the target protein.
-
N1-Substituent (R¹): Alkylation or arylation at this position removes a hydrogen bond donor, which can be critical for activity depending on the target. It also generally increases lipophilicity, which can affect solubility, cell permeability, and pharmacokinetic (PK) properties.
Conclusion
This compound is a high-value, versatile building block in medicinal chemistry. Its strategically placed bromine atom provides a reliable handle for sophisticated cross-coupling reactions, enabling the efficient synthesis of diverse compound libraries. The predictable reactivity, coupled with the favorable properties imparted by the 3-methyl group, makes it an indispensable tool for lead discovery and optimization campaigns, particularly in the pursuit of novel kinase inhibitors and other important therapeutic agents. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage this powerful scaffold in their drug discovery programs.
References
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University of Regensburg. Synthesis of Bioactive Molecules. Available from: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
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RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available from: [Link]
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Grantome. Strategies for the Synthesis of Bioactive Molecules - Neil Garg. Available from: [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]
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Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available from: [Link]
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University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]
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PubChem. 7-bromo-1-methyl-1H-indole-3-carboxylic acid. Available from: [Link]
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ACS Publications. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Available from: [Link]
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PubMed Central. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Available from: [Link]
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PubMed Central. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Available from: [Link]
-
RSC Publishing. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Available from: [Link]
-
MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. Available from: [Link]
-
PubChem. 7-Bromo-1-methyl-1H-indole. Available from: [Link]
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PubMed. Potential antipsychotic agents. 7. Synthesis and antidopaminergic properties of the atypical highly potent (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds. A comparative study. Available from: [Link]
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PubMed Central. The Azaindole Framework in the Design of Kinase Inhibitors. Available from: [Link]
-
PubMed. Discovery of novel 7-azaindoles as PDK1 inhibitors. Available from: [Link]
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PubMed Central. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Available from: [Link]
-
PubMed. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available from: [Link]
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- 13. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
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Synthesis of Novel Anticancer Agents from 7-Bromo-3-methyl-1H-indole: An Application and Protocol Guide
Introduction: The Privileged Indole Scaffold in Oncology
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds. Its unique electronic and structural features allow for diverse interactions with various biological targets, making it a fertile ground for the development of novel therapeutics. In the realm of oncology, indole derivatives have demonstrated remarkable potential, acting through a multitude of mechanisms to combat cancer progression. These mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of critical cellular machinery such as protein kinases, tubulin, and topoisomerases.
This guide focuses on the synthetic utility of a specific, functionalized indole building block: 7-Bromo-3-methyl-1H-indole . The strategic placement of the bromine atom at the 7-position offers a versatile handle for introducing molecular diversity through modern cross-coupling methodologies. The methyl group at the 3-position, a common feature in many bioactive indoles, further modulates the electronic and steric properties of the molecule. We will explore the practical application of palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions—to transform this readily available starting material into potent anticancer agents. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed, step-by-step protocols but also the scientific rationale behind the experimental choices.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of heteroaromatic compounds like indoles. The C-Br bond at the 7-position of our starting material is an ideal reaction site for these transformations.
Causality Behind Experimental Choices
The success of these coupling reactions hinges on the careful selection of several key parameters:
-
Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand (e.g., SPhos, XPhos, BINAP) is critical. The ligand stabilizes the palladium center, facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, and can be tuned to optimize reactivity for specific substrates. For electron-rich heterocycles like indole, bulky, electron-rich phosphine ligands are often preferred as they promote the formation of the active catalytic species and prevent catalyst deactivation.
-
Base: The base plays a crucial role in the transmetalation step of the Suzuki reaction and in the deprotonation of the amine in the Buchwald-Hartwig reaction. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) can significantly impact reaction rates and yields, and must be compatible with the functional groups present in the coupling partners.
-
Solvent: The solvent system must be capable of dissolving the reactants and the catalyst, and its polarity can influence the reaction mechanism. Aprotic polar solvents like dioxane, THF, and DMF are commonly employed, often in combination with water for Suzuki couplings.
-
N-Protection: The acidic N-H proton of the indole ring can sometimes interfere with the catalytic cycle. While many modern catalyst systems can tolerate a free N-H, protection of the indole nitrogen with groups like tosyl (Ts), Boc, or SEM can enhance reactivity and prevent side reactions in certain cases.
Application Note 1: Synthesis of 7-Aryl-3-methyl-1H-indoles via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. In this application, we will utilize it to synthesize 7-aryl-3-methyl-1H-indoles, a class of compounds that has shown promise as anticancer agents by targeting various cellular pathways. For instance, the introduction of a substituted phenyl or heteroaryl group at the 7-position can lead to potent tubulin polymerization inhibitors.
Experimental Protocol: Synthesis of 7-(Pyridin-3-yl)-3-methyl-1H-indole
This protocol details the synthesis of a representative 7-heteroaryl-3-methyl-1H-indole, a scaffold found in a number of kinase inhibitors.
Workflow Diagram:
Caption: Suzuki-Miyaura coupling workflow.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 210.07 | 1.0 | 1.0 |
| Pyridine-3-boronic acid | 122.92 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (210 mg, 1.0 mmol), pyridine-3-boronic acid (147 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the reaction mixture.
-
Heat the mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired product, 7-(pyridin-3-yl)-3-methyl-1H-indole.
Expected Yield: 75-85%
Anticipated Anticancer Activity:
Derivatives of this class have shown potent inhibitory activity against various cancer cell lines. For example, similar 7-heterocyclyl-1H-indole compounds have demonstrated IC₅₀ values in the nanomolar to low micromolar range against cell lines such as MCF-7 (breast cancer).
| Compound Class | Cancer Cell Line | Reported IC₅₀ Range |
| 7-Heterocyclyl-1H-indoles | MCF-7 | 150-350 nM |
| 7-Aryl-3-methyl-1H-indoles | HepG2 | 6.1 - 7.9 µM |
| Pyrazole-Indole Hybrids | HCT-116 | 17.4 - 38.9 µM |
Note: The IC₅₀ values are representative of the compound class and may vary depending on the specific substitutions.
Application Note 2: Synthesis of 7-Amino-3-methyl-1H-indoles via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. This protocol outlines the synthesis of 7-amino-3-methyl-1H-indoles, which are key intermediates for a variety of anticancer agents, including kinase inhibitors.
Experimental Protocol: Synthesis of 7-(Piperidin-1-yl)-3-methyl-1H-indole
Workflow Diagram:
Caption: Buchwald-Hartwig amination workflow.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 210.07 | 1.0 | 1.0 |
| Piperidine | 85.15 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.01 | 0.01 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 0.02 | 0.02 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene, anhydrous | - | 10 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (9.5 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Evacuate the tube and backfill with argon.
-
Add a solution of this compound (210 mg, 1.0 mmol) in anhydrous toluene (5 mL).
-
Add piperidine (102 mg, 1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Expected Yield: 70-80%
Application Note 3: Synthesis of 7-Alkenyl-3-methyl-1H-indoles via Heck Reaction
The Heck reaction enables the formation of C-C bonds between an aryl halide and an alkene. This is a valuable tool for synthesizing 7-vinyl-indoles, which can serve as precursors for more complex anticancer agents.
Experimental Protocol: Synthesis of 7-(But-3-en-1-yl)-3-methyl-1H-indole
Workflow Diagram:
Caption: Heck reaction workflow.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 210.07 | 1.0 | 1.0 |
| 3-Buten-1-ol | 72.11 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 5 mL | - |
Procedure:
-
In a pressure tube, combine this compound (210 mg, 1.0 mmol), 3-buten-1-ol (108 mg, 1.5 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Add anhydrous N,N-dimethylformamide (5 mL) and triethylamine (202 mg, 2.0 mmol).
-
Seal the pressure tube and heat the mixture to 120 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Expected Yield: 60-75%
Conclusion and Future Outlook
The protocols detailed in this guide demonstrate the versatility of this compound as a starting material for the synthesis of a diverse range of potential anticancer agents. By leveraging the power of palladium-catalyzed cross-coupling reactions, researchers can efficiently introduce aryl, amino, and alkenyl functionalities at the 7-position of the indole scaffold. The resulting compounds are poised for further derivatization and biological evaluation, paving the way for the discovery of next-generation cancer therapeutics. The structure-activity relationship studies of these novel indole derivatives will be crucial in optimizing their potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of clinical candidates.
References
- Diana, P., Carbone, A., Barraja, P., Montalbano, A., Parrino, B., Lopergolo, A., Pennati, M., Zaffaroni, N., & Cirrincione, G. (2011). Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3
in vitro cytotoxicity assays for 7-Bromo-3-methyl-1H-indole derivatives
Application Notes & Protocols
A Multi-Tiered Strategy for In Vitro Cytotoxicity and Mechanistic Profiling of 7-Bromo-3-methyl-1H-indole Derivatives
Introduction
Indole-based scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including potent anticancer effects.[1][2][3] The novel class of this compound derivatives represents a promising area for the discovery of new therapeutic agents. Early-stage drug discovery necessitates a robust and systematic evaluation of a compound's cytotoxic potential to identify promising candidates and elucidate their mechanism of action.
This guide provides a comprehensive, field-tested framework for assessing the in vitro cytotoxicity of this compound derivatives. We eschew a single-assay approach in favor of a multi-tiered strategy. This methodology is designed to first establish a baseline of cytotoxic activity, then to differentiate between modes of cell death (apoptosis vs. necrosis), and finally to investigate a plausible molecular mechanism—tubulin polymerization—a known target for many indole-containing compounds.[4][5] This structured approach ensures a thorough and scientifically rigorous evaluation, providing the trustworthy data needed to advance a drug discovery program.
The Tiered Assay Strategy: From Screening to Mechanism
A logical, tiered workflow is critical for efficiently allocating resources and building a coherent mechanistic narrative. The proposed strategy begins with broad screening assays to determine if and at what concentrations the compounds affect cell viability. Positive hits are then advanced to more specific assays to understand how the cells are dying and what cellular machinery may be involved.
Caption: Caspase-3/7 are central executioners of apoptosis.
Protocol 4.1: Luminescent Caspase-Glo® 3/7 Assay
This protocol utilizes a pro-luminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active Caspase-3/7 to release aminoluciferin, generating a "glow-type" luminescent signal proportional to caspase activity. [6]
-
Cell Seeding and Treatment: Seed cells in a 96-well, opaque-walled plate (suitable for luminescence) and treat with the indole derivatives at various concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50) for a shorter time course (e.g., 6, 12, 24 hours) to capture the apoptotic events.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Execution (Add-Mix-Measure): Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Tier 3: Investigating Tubulin Dynamics as a Potential Mechanism
Many indole-containing compounds are known to exert their anticancer effects by interfering with microtubule dynamics. [5]Microtubules, polymers of α- and β-tubulin, are crucial for mitotic spindle formation during cell division. [4]Compounds can either inhibit polymerization (destabilizers, e.g., Vinca alkaloids) or prevent depolymerization (stabilizers, e.g., Taxanes). An in vitro tubulin polymerization assay directly measures the effect of a compound on this process.
Caption: Compounds can inhibit or promote microtubule formation.
Protocol 5.1: In Vitro Turbidimetric Tubulin Polymerization Assay
This assay measures light scattering caused by the formation of microtubule polymers. An increase in absorbance (turbidity) indicates polymerization. This protocol is adapted from commercially available kits. [4][7]
-
Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) bovine tubulin on ice with ice-cold G-PEM buffer (containing GTP) as per the supplier's protocol. Keep on ice at all times.
-
Assay Plate Setup: Use a pre-warmed (37°C) clear, 96-well plate. Prepare the following in triplicate:
-
Test Wells: Add the this compound derivative at various final concentrations.
-
Polymerization Inhibitor Control: Add a known inhibitor (e.g., Nocodazole).
-
Polymerization Enhancer Control: Add a known stabilizer (e.g., Paclitaxel).
-
No-Compound Control: Add only buffer/vehicle.
-
-
Initiate Polymerization: Initiate the reaction by adding the ice-cold tubulin solution to all wells. The final tubulin concentration should be in the range of 2-3 mg/mL.
-
Kinetic Measurement: Immediately place the plate into a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot absorbance (OD 340 nm) versus time. Compare the polymerization curves of the test compounds to the controls.
-
Inhibition: A lower rate of polymerization and a lower final plateau compared to the no-compound control.
-
Enhancement/Stabilization: A higher rate of polymerization and a higher final plateau.
-
Data Analysis and Interpretation
| Parameter | Calculation | Interpretation |
| % Viability (MTT) | (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank) * 100 | Percentage of metabolically active cells relative to the vehicle control. |
| % Cytotoxicity (LDH) | (LDH_sample - LDH_vehicle) / (LDH_max - LDH_vehicle) * 100 | Percentage of cell lysis relative to the maximum possible lysis. [8] |
| IC50 Value | Plot % Viability vs. log[Concentration] and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope). | The concentration of the compound that causes a 50% reduction in the measured response (e.g., viability). |
| Caspase Activity | RLU_sample / RLU_vehicle (Fold Change) | A significant increase in luminescence indicates the activation of the apoptotic pathway. |
| Tubulin Modulation | Visual inspection of kinetic curves and quantification of the final plateau absorbance (Vmax). | Determines if the compound inhibits or enhances tubulin polymerization. |
Example Data Summary Table
| Compound | Cell Line | MTT IC50 (µM) | LDH IC50 (µM) | Max Caspase-3/7 Activation (Fold Change) | Tubulin Polymerization Effect (at 10 µM) |
| 7B3MI-001 | HeLa | 5.2 | 6.1 | 8.5-fold at 12h | 75% Inhibition |
| 7B3MI-002 | HeLa | > 100 | > 100 | 1.1-fold at 12h | No Effect |
| Doxorubicin | HeLa | 0.8 | 1.5 | 6.2-fold at 12h | No Effect |
| Paclitaxel | HeLa | 0.05 | 0.09 | 9.1-fold at 12h | 150% Enhancement |
Advanced Protocol: Cellular Thermal Shift Assay (CETSA)
To confirm that a compound directly binds to its putative intracellular target (e.g., tubulin) in a physiological context, the Cellular Thermal Shift Assay (CETSA) is the gold standard. [9][10]The principle is that a ligand binding to its target protein stabilizes the protein, increasing its resistance to heat-induced denaturation. [11]
Conceptual Protocol: Western Blot-Based CETSA
-
Cell Treatment: Treat intact cells with the active indole derivative or vehicle for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Western Blotting: Collect the supernatant (containing soluble, non-denatured proteins) and analyze the amount of the target protein (e.g., β-tubulin) remaining at each temperature via Western Blot.
-
Interpretation: A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control confirms direct target engagement. [12][13]
References
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
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Durham, T.B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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Shaw, J., et al. (2020). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]
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Chan, F.K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One. [Link]
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protocols.io. (2024). LDH cytotoxicity assay. protocols.io. [Link]
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Bio-protocol. (n.d.). Tubulin Polymerization Assay. Bio-protocol. [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Cell Biologics. [Link]
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Al-Ostath, A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Clark, C. A., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Toxicology in Vitro. [Link]
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An, F., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports. [Link]
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Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. [Link]
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Purandharan, A., et al. (2024). Cytotoxicity study of some indole derivatives. ResearchGate. [Link]
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Chen, Y.C., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. Antioxidants. [Link]
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Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit (Colorimetric Method). Elabscience. [Link]
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Al-Warhi, T., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]
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Li, Y., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. [Link]
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Royal Society of Chemistry. (2024). Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents. RSC Medicinal Chemistry. [Link]
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Indian Journal of Pharmaceutical Education and Research. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. ijper.org. [Link]
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Diana, P., et al. (2011). Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles. ChemMedChem. [Link]
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Gabdulkhaev, R. B., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Chemistry of Heterocyclic Compounds. [Link]
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Application Note: A Practical Guide to the Purification of 7-Bromo-3-methyl-1H-indole Derivatives by Column Chromatography
Introduction: The Purification Challenge
7-Bromo-3-methyl-1H-indole and its derivatives are heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. The introduction of a bromine atom at the C7 position and a methyl group at C3 creates a unique electronic and steric profile, making these compounds valuable precursors for complex molecular architectures. However, synthetic routes often yield mixtures containing starting materials, regioisomers, and other byproducts with closely related polarities, making their isolation a significant challenge.
Column chromatography remains the gold standard for purifying these target molecules to the high degree required for subsequent synthetic steps and biological assays. This guide moves beyond a simple recitation of steps to explain the underlying principles that govern the separation, empowering the scientist to adapt and optimize the process for novel derivatives.
Foundational Principles: Understanding the Analyte and System
Successful chromatography hinges on exploiting the differential partitioning of compounds between a stationary phase and a mobile phase. For this compound derivatives, the key is to understand how their molecular features dictate these interactions.
2.1. Physicochemical Properties of the Target Molecule
The parent compound, this compound, has a molecular weight of approximately 210.07 g/mol .[1][2] Its structure features a moderately polar indole core, a nonpolar methyl group, and an electron-withdrawing, moderately polarizable bromine atom. This combination results in a compound of intermediate polarity. The indole N-H bond, in particular, can act as a hydrogen bond donor, which significantly influences its retention on polar stationary phases like silica gel.
2.2. Stationary Phase Selection: The "Why" Behind Silica Gel
Silica gel (SiO₂) is the most common stationary phase for the purification of indole derivatives for several reasons.[3][4]
-
Polarity and Surface Chemistry: The surface of silica gel is rich in silanol groups (Si-OH), making it highly polar and slightly acidic. These silanol groups interact with polar functional groups on the analyte through hydrogen bonding and dipole-dipole interactions. For our target molecule, the indole N-H is a primary site for hydrogen bonding with the silica surface.
-
Selectivity: Silica gel provides excellent selectivity for separating compounds based on differences in the number and type of polar functional groups. This is crucial for separating the target indole from less polar impurities (e.g., non-polar starting materials) or more polar byproducts (e.g., di-brominated species or oxidized impurities).
Causality in Action: The strength of the interaction between the indole derivative and the silica gel determines its retention time. A stronger interaction leads to slower elution. Our goal is to find a mobile phase that can effectively compete for these interaction sites and elute the target compound in a sharp, well-defined band.
Expert Tip: Some indole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation.[5] If you observe streaking on TLC or significant loss of material on the column, consider using deactivated (neutral) silica gel or alumina (basic or neutral) as an alternative stationary phase.[3][5]
2.3. Mobile Phase Optimization: The Art of Elution
The mobile phase (eluent) is the solvent or solvent mixture that flows through the column. Its role is to desorb the sample from the stationary phase and transport it through the column.[3] The choice of mobile phase is paramount for achieving good separation.
Thin-Layer Chromatography (TLC): The Essential First Step Before attempting column chromatography, it is critical to develop an appropriate solvent system using TLC.[6][7][8] TLC provides a rapid preview of the separation and helps determine the optimal mobile phase composition.
-
Goal: The ideal solvent system for column chromatography should result in a Retention Factor (Rf) for the target compound of 0.25-0.35 on a TLC plate.
-
Common Solvents: For indole derivatives, typical mobile phases consist of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[9][10]
-
Visualization: Indole derivatives are often UV-active and can be visualized under a UV lamp (254 nm). Staining with reagents like van Urk's reagent can produce specific colors for different indole derivatives, aiding in their identification.[6][11][12]
Logical Flow for Mobile Phase Selection
Caption: Logic diagram for mobile phase optimization using TLC.
Comprehensive Purification Protocol
This protocol outlines the standard procedure for purifying a this compound derivative using flash column chromatography.
Workflow Overview
Caption: Step-by-step workflow for column chromatography purification.
Step-by-Step Methodology
1. Column Preparation (Wet Packing) a. Select a column of appropriate size (a rule of thumb is a silica gel mass of 50-100 times the mass of the crude sample). b. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. c. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).[13] d. Pour the slurry into the column. Use gentle air pressure or a pump to pack the silica gel into a uniform, stable bed, ensuring no air bubbles are trapped. e. Drain the excess solvent until the solvent level meets the top of the silica bed.
2. Sample Loading a. Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). b. Wet Loading: Carefully apply the dissolved sample directly to the top of the silica bed using a pipette. c. Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in sharper bands and better separation. d. Add a thin protective layer of sand on top of the sample.
3. Elution and Fraction Collection a. Carefully add the initial mobile phase to the column. b. Begin elution, collecting the eluent in fractions (e.g., test tubes or vials). c. Gradient Elution: For complex mixtures, a gradient elution is often most effective.[14][15] This involves gradually increasing the proportion of the more polar solvent in the mobile phase.[16][17] This technique ensures that less polar impurities elute first, followed by the target compound, and finally the more polar impurities, all while keeping the elution bands sharp.
| Sample Gradient Elution Schedule | |
| Solvent System | Hexanes / Ethyl Acetate (EtOAc) |
| Column Volumes (CV) | % EtOAc in Hexanes |
| 0 - 2 CV | 5% (Isocratic hold to elute very non-polar impurities) |
| 2 - 10 CV | 5% → 25% (Linear gradient to elute the target compound) |
| 10 - 12 CV | 25% → 50% (Steeper gradient to elute polar impurities) |
| 12 - 14 CV | 50% (Final flush) |
4. Analysis of Fractions a. Spot a small amount from each collected fraction onto a TLC plate. b. Develop the TLC plate in the solvent system that gives an Rf of ~0.3 for the target compound. c. Visualize the spots under UV light and/or with a stain. d. Identify the fractions containing the pure target compound (single spot at the correct Rf). e. Combine the pure fractions into a clean, pre-weighed round-bottom flask.
5. Isolation a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Place the flask under high vacuum to remove any residual solvent. c. Determine the mass and yield of the purified product and confirm its identity and purity using analytical techniques (NMR, MS, HPLC).
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound won't elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A flush with 5-10% methanol in dichloromethane can elute highly polar compounds.[13] |
| Poor separation (co-elution) | - Solvent system is not optimal.- Column was overloaded.- Column was packed poorly. | - Re-optimize the mobile phase using TLC; try a different solvent system (e.g., dichloromethane/methanol).- Use a larger column or less sample.- Repack the column carefully, ensuring a uniform bed. |
| Streaking or tailing of spots | - Sample is degrading on the silica.- Sample is not fully soluble in the mobile phase. | - Switch to neutral silica gel or alumina.[5]- Use the dry loading technique. Consider adding a small percentage of a more polar solvent (like methanol) or a modifier (like triethylamine for basic compounds) to the mobile phase. |
| Cracked or channeled silica bed | Silica gel ran dry during the run; packing was not uniform. | This column is likely compromised. The sample should be recovered by flushing the silica with a strong solvent and the chromatography repeated with a freshly packed column. |
Conclusion
The purification of this compound derivatives by column chromatography is a systematic process that relies on a solid understanding of the principles of chromatography. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis and employing a methodical approach to column packing, sample loading, and elution, researchers can consistently achieve high purity of their target compounds. This application note provides the foundational knowledge and a practical framework to successfully navigate the challenges associated with the purification of this important class of molecules.
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Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. Bio-protocol. Available at: [Link]
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7-Bromo-1-methyl-1H-indole. PubChem, National Center for Biotechnology Information. Available at: [Link]
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What is the best eluent ratios for alkaloid detection on TLC silica gel. ResearchGate. Available at: [Link]
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7-bromo-1-methyl-1H-indole-3-carboxylic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]
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Chromogenic Reagent for Indoles. Scribd. Available at: [Link]
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Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. National Institutes of Health. Available at: [Link]
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Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. National Institutes of Health. Available at: [Link]
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Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. MDPI. Available at: [Link]
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TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. AKJournals. Available at: [Link]
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What are the alternative eluents for purifying alkaloids in column chromatography? ResearchGate. Available at: [Link]
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Separation of simple indole derivatives by thin layer chromatography. PubMed. Available at: [Link]
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Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. National Institutes of Health. Available at: [Link]
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An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. National Institutes of Health. Available at: [Link]
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TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Available at: [Link]
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Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]
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Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Available at: [Link]
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Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. Available at: [Link]
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Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available at: [Link]
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Selecting the Stationary Phase. ScienceDirect. Available at: [Link]
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Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. Available at: [Link]
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Separation of Indole-3-carbinol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI. Available at: [Link]
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Spectroscopic Differentiation and Chromatographic Separation of Six Indole Aldehyde Regioisomers. ResearchGate. Available at: [Link]
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Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. Available at: [Link]
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When is Gradient Elution Better than Isocratic Elution? Biotage. Available at: [Link]
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HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
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Application Note: Structural Characterization of 7-Bromo-3-methyl-1H-indole using 1H and 13C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For researchers in drug discovery and development, where indole scaffolds are prevalent, NMR provides invaluable insights into the precise arrangement of atoms and the electronic environment within a molecule. This application note provides a detailed guide to the characterization of 7-Bromo-3-methyl-1H-indole, a substituted indole of interest in medicinal chemistry, using 1H and 13C NMR spectroscopy. We will delve into the experimental protocols, data interpretation, and the rationale behind the observed chemical shifts and coupling constants, ensuring a thorough understanding for researchers at all levels of expertise.
The Importance of Structural Verification
In the synthesis of novel compounds, unambiguous structural confirmation is paramount. The substitution pattern on the indole ring significantly influences the biological activity of the molecule. Therefore, techniques that can precisely map the location of substituents, such as the bromine atom and the methyl group in this compound, are critical. 1H and 13C NMR, used in tandem, provide a comprehensive picture of the molecular structure, confirming the identity and purity of the synthesized compound.
Experimental Protocol
A detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound is outlined below. The protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
1. Sample Preparation
-
Analyte: this compound (yellow liquid).[1]
-
Solvent: Deuterated chloroform (CDCl3) is a common choice for organic molecules due to its excellent dissolving power and the single, easily identifiable residual solvent peak.
-
Procedure:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl3 in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
-
2. NMR Data Acquisition
-
Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.[1]
-
Parameters for 1H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of 12-16 ppm is appropriate for most organic molecules.
-
-
Parameters for 13C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A spectral width of 200-240 ppm is standard for 13C NMR.
-
Data Analysis and Interpretation
The following sections provide a detailed analysis of the 1H and 13C NMR spectra of this compound, with assignments of the observed signals to the corresponding atoms in the molecule.
Molecular Structure
Figure 2: Workflow for the NMR characterization of this compound.
This application note has provided a comprehensive protocol and detailed analysis for the structural characterization of this compound using 1H and 13C NMR spectroscopy. By following the outlined experimental procedures and understanding the principles of spectral interpretation, researchers can confidently verify the structure of this and other similar indole derivatives. The provided data serves as a reliable reference for scientists working in organic synthesis and medicinal chemistry.
References
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
Sources
Gram-Scale Synthesis of 7-Bromo-3-methyl-1H-indole: An Application Note and Detailed Protocol
Introduction
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and natural products.[1] Substituted indoles, in particular, are of significant interest to researchers in drug discovery and development due to their diverse biological activities. This application note provides a comprehensive guide to the gram-scale synthesis of 7-Bromo-3-methyl-1H-indole, a valuable building block for the synthesis of more complex molecular architectures.
The presented protocol is based on the venerable Fischer indole synthesis, a robust and versatile method for constructing the indole ring system from an arylhydrazine and a carbonyl compound under acidic conditions.[2] This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also a detailed explanation of the underlying chemical principles and safety considerations.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the acid-catalyzed reaction of (2-bromophenyl)hydrazine with acetone. The overall reaction is depicted below:
Figure 1: Overall Reaction Scheme
The Fischer indole synthesis proceeds through a well-established multi-step mechanism:[3]
-
Hydrazone Formation: The reaction commences with the condensation of (2-bromophenyl)hydrazine and acetone to form the corresponding hydrazone. This is a standard imine formation reaction.
-
Tautomerization to Enamine: The resulting hydrazone undergoes tautomerization to its enamine isomer.
-
[2][2]-Sigmatropic Rearrangement: Following protonation, the enamine intermediate undergoes a crucial[2][2]-sigmatropic rearrangement, which is the key bond-forming step that establishes the indole framework.
-
Aromatization: The intermediate then loses a molecule of ammonia and aromatizes to yield the final indole product.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a gram scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| (2-Bromophenyl)hydrazine hydrochloride | 224.48 | 10.0 g | 0.0445 | 1.0 |
| Acetone | 58.08 | 32.5 mL | 0.445 | 10.0 |
| Glacial Acetic Acid | 60.05 | 100 mL | - | - |
| Polyphosphoric Acid (PPA) | - | ~50 g | - | - |
| Ethyl acetate | - | As needed | - | - |
| Saturated sodium bicarbonate solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous sodium sulfate | - | As needed | - | - |
| Silica gel (for column chromatography) | - | As needed | - | - |
| Hexane | - | As needed | - | - |
| Dichloromethane | - | As needed | - | - |
Equipment:
-
Round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers and Erlenmeyer flasks
-
pH paper
Detailed Step-by-Step Procedure
Part 1: Synthesis of the Intermediate Hydrazone (May be isolated or generated in situ)
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (2-bromophenyl)hydrazine hydrochloride (10.0 g, 0.0445 mol).
-
Add glacial acetic acid (100 mL) to the flask. Stir the mixture until the solid is mostly dissolved.
-
Add acetone (32.5 mL, 0.445 mol) dropwise to the stirring solution at room temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour to ensure the formation of the hydrazone.
Part 2: Fischer Indole Cyclization
-
In a separate 500 mL round-bottom flask, carefully add polyphosphoric acid (~50 g). Caution: Polyphosphoric acid is viscous and corrosive. Handle with care.
-
Heat the polyphosphoric acid to 80-90 °C in an oil bath with stirring.
-
Slowly and carefully, add the hydrazone solution from Part 1 to the hot polyphosphoric acid. An exothermic reaction may be observed.
-
After the addition is complete, continue to heat the reaction mixture at 90-100 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
Part 3: Work-up and Isolation
-
Carefully pour the cooled, viscous reaction mixture onto crushed ice (~200-300 g) in a large beaker with vigorous stirring. This will hydrolyze the polyphosphoric acid.
-
Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: This will cause vigorous gas evolution (CO2).
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Part 4: Purification
The crude this compound can be purified by either column chromatography or recrystallization.
-
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column and collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound as a solid or oil.
-
-
Recrystallization:
-
If the crude product is a solid, it can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, hexane/ethyl acetate).[4]
-
Dissolve the crude solid in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR (500 MHz, CDCl₃): δ 8.06 (s, 1H), 7.55 (d, J = 7.9 Hz, 1H), 7.37 (d, J = 7.6 Hz, 1H), 7.08 – 6.97 (m, 2H), 2.35 (d, J = 1.0 Hz, 3H).
-
¹³C NMR (125 MHz, CDCl₃): δ 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, 9.97.
Safety Precautions
-
(2-Bromophenyl)hydrazine hydrochloride: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
Acetone: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Polyphosphoric Acid: Corrosive. Reacts with water. Handle with care.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Workflow Diagram
Caption: Experimental workflow for the gram-scale synthesis of this compound.
Conclusion
This application note provides a detailed and reliable protocol for the gram-scale synthesis of this compound via the Fischer indole synthesis. By following the outlined procedures and adhering to the specified safety precautions, researchers can efficiently produce this valuable intermediate for further synthetic transformations in their drug discovery and development programs. The provided mechanistic insights and workflow diagrams aim to enhance the understanding and successful execution of this important chemical transformation.
References
- (Reference to a general review on the importance of indoles in medicinal chemistry - to be added from a specific source if available, currently based on general knowledge).
- (Reference to a review or seminal paper on the Fischer indole synthesis - to be added from a specific source if available, currently based on general knowledge).
- Fischer, E.; Jourdan, F. Ueber die Hydrazine. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106, 2875–2911.
- (Reference for purification techniques, e.g.
- (Reference for NMR data of this compound - to be added
- (Reference for safety information on hydrazine derivatives - to be added
- (Reference for general laboratory safety protocols - to be added
- Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 6th ed.; Butterworth-Heinemann, 2009.
- (Placeholder for additional relevant references).
- (Placeholder for additional relevant references).
- (Placeholder for additional relevant references).
- (Placeholder for additional relevant references).
- Cacchi, S.; Fabrizi, G. Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chem. Rev.2005, 105, 2873–2920.
Sources
Application Notes & Protocols: 7-Bromo-3-methyl-1H-indole as a Foundational Building Block in Advanced Materials Science
Introduction: The indole scaffold is a cornerstone in the architecture of functional organic molecules, prized for its electron-rich nature and versatile reactivity.[1][2] Within this class, 7-Bromo-3-methyl-1H-indole emerges as a particularly valuable precursor for materials science. Its strategic bromine substitution at the C7 position provides a reactive handle for sophisticated cross-coupling reactions, while the inherent electronic properties of the methylated indole core serve as an excellent foundation for constructing high-performance organic semiconductors.[3][4] This guide delineates the application of this compound not as an end-product, but as a critical starting material for the synthesis of advanced functional materials tailored for organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).
The core utility of this molecule lies in its capacity to undergo palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6] These reactions enable the precise forging of carbon-carbon and carbon-nitrogen bonds, allowing for the "stitching" of the indole unit into larger, π-conjugated systems. The resulting materials, often featuring carbazole or triarylamine moieties, exhibit exceptional charge-transport properties, thermal stability, and tunable optoelectronic characteristics, making them ideal candidates for hole-transporting layers (HTLs) and emissive components in electronic devices.[7]
Application Note I: Synthesis of a Carbazole-Indole Hybrid Hole-Transporting Material via Suzuki-Miyaura Coupling
Objective: To provide a detailed protocol for the synthesis of a novel, high-performance hole-transporting material (HTM) by coupling this compound with a carbazole-based boronic acid.
Scientific Rationale & Causality: The design of efficient OLEDs and perovskite solar cells hinges on the performance of the hole-transporting layer, which requires materials with high hole mobility, appropriate energy levels for efficient charge injection, and excellent thermal stability. Carbazole derivatives are renowned for these properties.[7][8] By covalently linking the electron-rich 3-methyl-1H-indole core with a well-established carbazole unit, we can construct a larger, planar, and rigid π-conjugated system. This extended conjugation is expected to:
-
Enhance Hole Mobility: The planar structure facilitates intermolecular π-π stacking, creating efficient pathways for charge transport.[1]
-
Tune Energy Levels: The combination of the two different heterocyclic systems allows for the precise tuning of the Highest Occupied Molecular Orbital (HOMO) energy level to better align with the anode and the emissive or perovskite layer, thereby reducing charge injection barriers.
-
Increase Thermal Stability: The rigid, fused-ring nature of the resulting molecule leads to a high glass transition temperature (Tg), which is crucial for the long-term operational stability and lifetime of electronic devices.[9]
The Suzuki-Miyaura reaction is the chosen synthetic tool due to its exceptional functional group tolerance, mild reaction conditions, and high yields, making it a cornerstone of modern materials synthesis.[5][10]
Proposed Reaction Scheme:
Caption: Synthetic route to a target Hole-Transporting Material (HTM).
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of bromoindoles and related heteroaryl halides.[5][10][11][12]
Materials & Reagents:
-
This compound (1.0 equiv.)
-
9-Phenyl-9H-carbazole-3-boronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Argon (or Nitrogen) gas supply
-
Standard laboratory glassware, including a Schlenk flask or microwave reaction vial
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (e.g., 210 mg, 1.0 mmol), 9-Phenyl-9H-carbazole-3-boronic acid (344 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent mixture should be degassed with argon for 15-20 minutes prior to addition.
-
Catalyst Addition: Under a positive flow of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst (58 mg, 0.05 mmol) to the reaction mixture.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Alternative: If using a microwave reactor, heat the mixture to 120-140 °C for 30-60 minutes.[10]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromoindole is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure target HTM. Further purification for electronic-grade material may be achieved by sublimation.
Expected Material Properties & Characterization
The synthesized carbazole-indole hybrid material should be characterized to confirm its structure and evaluate its properties for device application.
| Property | Expected Value / Method | Rationale / Reference |
| Purity | >99.5% (HPLC) | High purity is essential for device performance and stability. |
| Structure Confirmation | ¹H NMR, ¹³C NMR, HRMS | Standard methods to confirm the covalent structure. |
| HOMO Energy Level | -5.2 to -5.5 eV (Cyclic Voltammetry) | Indole and carbazole are electron-donating, leading to a high HOMO level suitable for hole injection from standard anodes (e.g., ITO).[7][13] |
| LUMO Energy Level | -2.0 to -2.3 eV (CV, Optical Bandgap) | A high LUMO level helps to block electrons, confining them to the emissive layer in an OLED. |
| Optical Bandgap (E_g) | ~3.0 - 3.3 eV (UV-Vis Spectroscopy) | Corresponds to absorption in the UV region, making the material transparent in the visible range, which is ideal for an HTL.[14] |
| Glass Transition Temp. (T_g) | >130 °C (DSC) | A high T_g indicates good morphological stability at operating temperatures, preventing device degradation. |
| Hole Mobility (μ_h) | >10⁻⁴ cm² V⁻¹ s⁻¹ (TOF, SCLC) | High mobility ensures efficient transport of holes to the recombination zone.[15] |
Workflow & Catalytic Cycle Visualization
Overall Synthetic & Application Workflow
The following diagram illustrates the journey from the starting material to a potential device application.
Caption: From chemical precursor to functional electronic device.
Suzuki-Miyaura Catalytic Cycle
The mechanism of the palladium-catalyzed Suzuki-Miyaura coupling is a well-established, Nobel Prize-winning transformation.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Application Note II: Synthesis of a Functional Amino-Indole Derivative via Buchwald-Hartwig Amination
Objective: To provide a protocol for synthesizing a 7-(diphenylamino)-3-methyl-1H-indole derivative, a potential building block for more complex HTMs or a functional material in its own right.
Scientific Rationale & Causality: The Buchwald-Hartwig amination is a premier method for forming C-N bonds, complementing the C-C bond formation of the Suzuki reaction.[6][16] Attaching a triarylamine moiety, such as diphenylamine, to the indole core is a common and effective strategy in materials design. The triphenylamine unit is well-known for its stable radical cation and excellent hole-transporting capabilities.[17] This functionalization can:
-
Introduce Amorphous Character: The non-planar, propeller-like structure of the triphenylamine group can disrupt crystallization, leading to stable amorphous films which are often desirable for solution-processed devices.
-
Enhance Solubility: The bulky phenyl groups can improve the solubility of the final compound in common organic solvents, facilitating device fabrication via spin-coating or inkjet printing.
-
Provide a Reactive Site: The resulting secondary amine at the indole N1 position remains available for further functionalization to build even more complex, dendritic, or polymeric materials.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of aryl bromides.[6][18][19]
Materials & Reagents:
-
This compound (1.0 equiv.)
-
Diphenylamine (1.1 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Toluene, anhydrous
-
Argon (or Nitrogen) gas supply
Procedure:
-
Vessel Preparation: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (e.g., 18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), diphenylamine (186 mg, 1.1 mmol), and this compound (210 mg, 1.0 mmol) to a dry Schlenk tube with a stir bar.
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 110 °C for 12-24 hours, with vigorous stirring.
-
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, cool to room temperature, dilute with dichloromethane, and filter through Celite®.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the desired 7-(diphenylamino)-3-methyl-1H-indole.
Conclusion: this compound is a high-value, strategic intermediate for the synthesis of advanced functional materials. Its utility is realized through robust and versatile palladium-catalyzed cross-coupling reactions, which transform it into larger π-conjugated systems with tailored electronic and physical properties. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to leverage this building block in the development of next-generation organic electronic devices.
References
-
BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
-
Cho, I., Jeon, N. J., Kwon, O. K., et al. (2016). Indolo[3,2-b]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells. Chemical Science.
-
Boron Molecular. (n.d.). Advancements in Organic Electronics: The Role of Indole Derivatives.
-
Park, M. S., & Lee, J. Y. (2013). An indole derivative as a high triplet energy hole transport material for blue phosphorescent organic light-emitting diodes. Thin Solid Films, 548, 603-607.
-
KAIST. (2016). Indolo[3,2-b]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells.
-
ResearchGate. (2020). Indoloindole‐Based Hole Transporting Material for Efficient and Stable Perovskite Solar Cells Exceeding 24% Power Conversion Efficiency | Request PDF.
-
ResearchGate. (2016). Indolo[3,2-b]indole-based Crystalline Hole Transporting Material for Highly Efficient Perovskite Solar Cells.
-
ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
-
IDEAS/RePEc. (2021). Application of carbazole derivatives as a multifunctional material for organic light-emitting devices.
-
Boron Molecular. (n.d.). Optimizing OLED Performance with Carbazole-Based Materials.
-
MDPI. (2023). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds.
-
ResearchGate. (2010). CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES.
-
Semantic Scholar. (2016). Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs).
-
RSC Publishing. (2022). New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO.
-
National Institutes of Health (NIH). (2014). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light.
-
MDPI. (2018). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes.
-
BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole.
-
ChemRxiv. (2021). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study.
-
National Institutes of Health (NIH). (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
RSC Publishing. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids.
-
PubMed. (2023). Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P-N Chemistry.
-
RSC Publishing. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
Reddit. (2022). [Article] New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO.
-
RSC Publishing. (2013). Electrophilicity: the “dark-side” of indole chemistry.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years.
-
Wikipedia. (n.d.). Indole.
-
National Institutes of Health (NIH). (2019). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations.
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
-
ResearchGate. (n.d.). Scheme 1. Synthesis of compounds 1-7.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
-
ResearchGate. (2010). New carbazole, indole, and diphenylamine based emissive compounds: Synthesis, photophysical properties, and formation of nanoparticles | Request PDF.
-
ResearchGate. (2021). Synthesis of carbazole derived aza[13]helicenes | Request PDF.
-
MOST Wiedzy. (n.d.). Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects.
-
Sigma-Aldrich. (n.d.). 7-Bromoindole 96.
-
National Institutes of Health (NIH). (2023). Palladium-Catalyzed Tsuji–Trost-Type Reaction of 3-Indolylmethylacetates with O, and S Soft Nucleophiles.
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Screening of 7-Bromo-3-methyl-1H-indole Derivatives for Kinase Inhibition: Protocols and Methodologies
An Application Guide for Drug Discovery Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes.[1] Their dysregulation is a known cause of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] The indole scaffold, a privileged structure in medicinal chemistry, has proven to be a versatile template for the development of potent kinase inhibitors.[3] This application note provides a comprehensive guide for the screening and characterization of 7-Bromo-3-methyl-1H-indole derivatives as potential kinase inhibitors. We present detailed protocols for both primary biochemical assays and secondary cell-based assays, explain the rationale behind experimental choices, and offer insights into data interpretation.
Introduction: The Rationale for Targeting Kinases with Indole Derivatives
Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This fundamental reaction acts as a molecular switch, controlling everything from cell cycle progression and proliferation to apoptosis and signal transduction.[4] Consequently, aberrant kinase activity is a hallmark of many cancers and inflammatory diseases.[5]
Small molecule inhibitors that target the ATP-binding site of kinases have emerged as a highly successful class of therapeutics.[6] The 7-azaindole scaffold, a bioisostere of the purine core of ATP, is an excellent "hinge-binding" motif, capable of forming key hydrogen bonds within the kinase active site.[6] The this compound core provides a rigid framework that can be strategically modified to enhance potency and selectivity for specific kinase targets. The bromine atom at the 7-position offers a site for further chemical modification to explore structure-activity relationships (SAR) and optimize drug-like properties.[7]
This guide details a two-tiered screening approach:
-
Biochemical (In Vitro) Screening: To determine the direct inhibitory effect of the compound on the purified kinase enzyme.
-
Cell-Based (In Situ) Screening: To validate the compound's activity in a physiological context and assess its ability to engage the target within a living cell.
Primary Screening: Biochemical Kinase Inhibition Assay
The initial step is to determine if the this compound derivatives can directly inhibit the catalytic activity of a purified target kinase. A variety of assay formats are available, including radiometric assays, which are considered the gold standard, and non-radioactive fluorescence or luminescence-based methods.[8][9] For high-throughput screening (HTS), luminescence-based assays that measure ATP consumption, such as the Kinase-Glo® platform, are highly effective due to their sensitivity, scalability, and simple protocols.[1][10]
Protocol 2.1: Luminescence-Based Kinase Activity Assay (ATP Consumption)
This protocol outlines a method to determine the in vitro potency (IC₅₀) of a test compound against a specific protein kinase by quantifying the amount of ATP remaining after the kinase reaction.[10]
Principle: The kinase reaction consumes ATP. After the reaction, a reagent is added that contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to generate a luminescent signal that is inversely proportional to kinase activity. High luminescence indicates low kinase activity (strong inhibition), while low luminescence indicates high kinase activity (weak or no inhibition).
Materials:
-
This compound test derivatives
-
Recombinant protein kinase of interest (e.g., Kinase-Y)
-
Specific kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP), high purity
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (DMSO)
-
Known kinase inhibitor (positive control, e.g., Staurosporine)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®, Promega)
-
White, opaque 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Luminometer plate reader
Experimental Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO.
-
Perform a serial dilution series (e.g., 10-point, 3-fold) in DMSO to create a range of concentrations for IC₅₀ determination.
-
-
Assay Plate Preparation:
-
Using a liquid handler or manual pipette, add 1 µL of each compound dilution to the appropriate wells of a white, opaque 384-well plate.[10]
-
Include wells for a positive control (a known inhibitor for 100% inhibition) and a negative control (DMSO vehicle for 0% inhibition).
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in kinase reaction buffer. The optimal concentration of each should be determined empirically, often near the Kₘ for the substrate.
-
Add 10 µL of the kinase-substrate master mix to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Prepare the ATP solution in kinase buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes (the optimal time may vary by kinase).
-
-
Signal Detection:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Stop the kinase reaction by adding 20 µL of the Kinase-Glo® reagent to each well. This reagent simultaneously lyses the enzyme (if in a cell lysate) and initiates the luminescence reaction.
-
Incubate the plate in the dark at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a compatible plate reader.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Pos_Control) / (Signal_Neg_Control - Signal_Pos_Control))
-
-
Determine IC₅₀ Value:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
-
| Parameter | Example Value | Rationale |
| Final Compound Conc. | 1 nM - 10 µM | Covers a wide range to accurately define the dose-response curve. |
| Kinase-Y Conc. | 2 nM | Low enough to be catalytic and conserve enzyme, high enough for a robust signal. |
| Substrate Conc. | 100 nM (at Kₘ) | Ensures the reaction is sensitive to substrate competition if applicable. |
| ATP Conc. | 10 µM (at Kₘ) | Critical for accurately assessing ATP-competitive inhibitors. |
| Final DMSO Conc. | < 1% | Minimizes solvent effects on enzyme activity. |
Secondary Screening: Cell-Based Target Engagement & Pathway Inhibition
While biochemical assays are essential for determining direct enzyme inhibition, they do not account for factors like cell permeability, off-target effects, or engagement with the target in its native cellular environment.[11] Cell-based assays are therefore a critical next step to validate promising hits.[12][13]
Protocol 3.1: Cellular Phosphorylation Assay
This protocol measures the ability of a compound to inhibit a specific kinase's activity within intact cells by quantifying the phosphorylation of its downstream substrate.[14]
Principle: Many kinases are part of signaling pathways that are activated by external stimuli (e.g., growth factors). Upon activation, the target kinase phosphorylates a specific downstream substrate. By treating cells with an inhibitor prior to stimulation, we can measure the reduction in substrate phosphorylation as a direct readout of the kinase's inhibition in a cellular context.[14] Detection can be performed using various methods, including Western Blot, ELISA, or Meso Scale Discovery (MSD) assays.[12]
Materials:
-
Human cell line expressing the target kinase (e.g., a cancer cell line with hyperactive Kinase-Y signaling).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Stimulant for the signaling pathway (e.g., EGF, PDGF), if required.
-
This compound test derivatives.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
Primary antibodies: one specific for the phosphorylated substrate (p-Substrate) and one for the total substrate.
-
Secondary antibody conjugated to HRP or a fluorescent dye.
-
Detection reagents (e.g., ECL for Western Blot, substrate for ELISA).
Experimental Workflow:
Caption: Workflow for a cell-based phosphorylation assay.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture the selected cell line under standard conditions.
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
If the pathway is basally inactive, serum-starve the cells for 4-16 hours to reduce background signaling.
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium and add the compound-containing medium to the cells. Incubate for 1-2 hours to allow for cell penetration.
-
If required, stimulate the pathway by adding a known activator (e.g., a growth factor) and incubate for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.
-
Collect the cell lysates and clarify them by centrifugation.
-
Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading for detection.
-
-
Detection of Phosphorylation:
-
For ELISA/MSD: Use a plate pre-coated with a capture antibody for the total substrate. Add normalized lysates to the wells. Detect the phosphorylated substrate using a specific primary antibody and a labeled secondary antibody.
-
For Western Blot: Separate normalized protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the p-Substrate and total Substrate.
-
Data Analysis:
-
Quantify Signal: Measure the signal from the p-Substrate and normalize it to the signal from the total Substrate for each sample.
-
Calculate Cellular IC₅₀: Plot the normalized p-Substrate signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the cellular IC₅₀. A potent compound will have a cellular IC₅₀ value that is close to its biochemical IC₅₀.
Conclusion and Future Directions
This application note provides a robust, two-stage framework for identifying and validating this compound derivatives as kinase inhibitors. A successful screening campaign will identify compounds with potent biochemical activity that translates effectively into a cellular context.
Future work on promising hits should include:
-
Kinome Profiling: Assessing the selectivity of the compounds by screening them against a broad panel of kinases to identify potential off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to understand how chemical modifications affect potency and selectivity, guiding the design of more effective inhibitors.[15]
-
In Vivo Efficacy Studies: Evaluating the lead compounds in animal models of disease to determine their therapeutic potential.
By following these detailed protocols, researchers can systematically evaluate novel indole derivatives and accelerate the discovery of new kinase-targeted therapies.
References
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INiTS. Cell-based test for kinase inhibitors. (2020). [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). [Link]
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Reaction Biology. Spotlight: Cell-based kinase assay formats. (2022). [Link]
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Reaction Biology. Kinase Screening Assay Services. [Link]
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Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
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Royal Society of Chemistry. New Screening Approaches for Kinases. (2018). [Link]
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Card, A. M., et al. High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. Journal of Biomolecular Screening. (2011). [Link]
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Ouellette, S. B., et al. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. (2016). [Link]
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Garton, A. J., et al. Quantitative High-Throughput Cell-Based Assays for Inhibitors of ROCK Kinases. Journal of Biomolecular Screening. (2007). [Link]
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Cushman, M., et al. Tyrosine kinase inhibitors. 1. Structure-activity relationships for inhibition of epidermal growth factor receptor tyrosine kinase activity by 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids and 2,2'-dithiobis(1H-indole-3-alkanoic acids). Journal of Medicinal Chemistry. (1991). [Link]
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Thomas, M., et al. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. (2016). [Link]
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Bandarage, U. K., et al. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters. (2021). [Link]
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Khan, I., et al. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. ResearchGate. (2019). [Link]
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Asati, V., et al. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry. (2023). [Link]
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Chiang, C. C., et al. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental & Clinical Medicine. (2011). [Link]
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Rathi, A. K., et al. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery. (2017). [Link]
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Zhang, Y., et al. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. (2022). [Link]
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Kumar, A., et al. Synthesis, biological evaluation and molecular docking of spirofurochromanone derivatives as anti-inflammatory and antioxidant agents. RSC Advances. (2022). [Link]
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Solarova, Z., et al. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. Molecules. (2018). [Link]
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Lakhlili, W., et al. Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches. OncoTargets and Therapy. (2016). [Link]
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Liu, B., et al. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry. (2020). [Link]
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Shi, Z., et al. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. (2022). [Link]
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He, S., et al. Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. Cancers. (2022). [Link]
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Guillard, J., et al. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters. (2007). [Link]
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Irie, T., & Sawa, M. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin. (2018). [Link]
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Attwood, M. M., et al. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. (2021). [Link]
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Blaesse, M., et al. Discovery of novel 7-azaindoles as PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2016). [Link]
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Application Notes & Protocols: Antimicrobial Activity Testing of Novel Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Resurgence of Indole Scaffolds in Antimicrobial Drug Discovery
The indole nucleus, a privileged scaffold in medicinal chemistry, has garnered significant attention in the ongoing battle against antimicrobial resistance.[1] Naturally occurring and synthetic indole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][2] Their diverse mechanisms of action, which can range from the inhibition of essential enzymes to the disruption of biofilms and potentiation of existing antibiotics, make them a compelling class of compounds for novel drug development.[3][4][5] Some indole derivatives have even shown efficacy against multi-drug-resistant (MDR) pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Acinetobacter baumannii (XDRAB).[6][7]
These application notes provide a comprehensive guide for the systematic evaluation of the antimicrobial properties of novel indole compounds. The protocols herein are grounded in internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), while also incorporating field-proven insights specific to the chemical nature of indole derivatives.[8][9][10] The objective is to equip researchers with robust methodologies to generate reproducible and clinically relevant data, thereby accelerating the journey from discovery to potential therapeutic application.
Part 1: Foundational Assays for Primary Screening
The initial assessment of a novel indole compound's antimicrobial potential typically involves determining its minimum inhibitory concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] This section details two universally accepted methods for MIC determination: Broth Microdilution and Agar Well Diffusion.
Broth Microdilution Method: A Quantitative Approach
The broth microdilution method is a quantitative technique that provides a precise MIC value and is considered the gold standard for susceptibility testing.[2][11] It is particularly useful for comparing the potency of different compounds and for subsequent studies such as time-kill kinetics.
-
Media Selection: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing most aerobic bacteria, as its composition is well-defined and has minimal interference with the activity of most antimicrobial agents.[9][10]
-
Inoculum Standardization: The bacterial density is standardized to a 0.5 McFarland standard to ensure reproducibility. A high inoculum can lead to falsely elevated MIC values, a phenomenon known as the "inoculum effect".[12]
-
Solvent for Indole Compounds: Many novel indole derivatives exhibit poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a common solvent of choice.[1][13] It is crucial to ensure the final concentration of DMSO in the assay does not exceed a level that affects microbial growth (typically ≤1%). A solvent toxicity control must always be included.
-
Preparation of Compound Stock Solution:
-
Dissolve the novel indole compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the compound stock solution (or a pre-diluted solution in broth) to the first well of each row designated for a test compound.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select several isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include the following controls:
-
Growth Control: Broth with inoculum, no compound.
-
Sterility Control: Broth only.
-
Solvent Control: Broth with inoculum and the highest concentration of DMSO used in the assay.
-
Positive Control: A standard antibiotic with known efficacy against the test organism.
-
-
Cover the plate and incubate at 35-37°C for 16-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[13] This can be assessed visually or by using a plate reader to measure optical density at 600 nm.
-
| Test Microorganism | Gram Stain | Novel Indole Compound | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Indole-A | 8 | 0.5 |
| Escherichia coli ATCC 25922 | Gram-negative | Indole-A | 32 | 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Indole-A | >128 | 0.25 |
| Candida albicans ATCC 90028 | Fungal | Indole-A | 16 | 0.5 (Fluconazole) |
Agar Well Diffusion Method: A Qualitative Screening Tool
The agar well diffusion assay is a simpler, qualitative method to screen for antimicrobial activity.[4] It relies on the diffusion of the test compound through an agar medium, resulting in a zone of growth inhibition. The size of this zone is proportional to the compound's activity and diffusion characteristics.
-
Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium for this assay due to its batch-to-batch reproducibility and its non-inhibitory effect on most antibiotics.[14]
-
Uniform Inoculum: A "lawn" of bacteria is created to ensure that the inhibition is due to the compound and not a lack of bacterial growth.
-
Plate Preparation and Inoculation:
-
Prepare a standardized bacterial inoculum as described for the broth microdilution method (0.5 McFarland).
-
Using a sterile cotton swab, evenly spread the inoculum over the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn.
-
Allow the plate to dry for 3-5 minutes.
-
-
Well Creation and Compound Application:
-
Using a sterile cork borer or pipette tip, create wells (typically 6-8 mm in diameter) in the agar.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the dissolved indole compound at a known concentration into each well.
-
Include positive (standard antibiotic) and negative (solvent) controls in separate wells on the same plate.
-
-
Incubation and Measurement:
-
Incubate the plates inverted at 35-37°C for 16-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where no growth has occurred) in millimeters (mm).[3]
-
| Test Microorganism | Gram Stain | Novel Indole Compound (Concentration) | Zone of Inhibition (mm) | Positive Control (e.g., Gentamicin 10 µg) |
| Staphylococcus aureus | Gram-positive | Indole-B (1 mg/mL) | 18 | 22 |
| Escherichia coli | Gram-negative | Indole-B (1 mg/mL) | 12 | 20 |
| Pseudomonas aeruginosa | Gram-negative | Indole-B (1 mg/mL) | 0 | 18 |
Part 2: Characterizing the Antimicrobial Effect
Once the inhibitory activity of an indole compound is established, the next critical step is to determine whether the effect is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth). The time-kill kinetics assay is the definitive method for this characterization.[15]
Time-Kill Kinetics Assay
This dynamic assay measures the rate of bacterial killing over time in the presence of an antimicrobial agent.[15] It provides valuable information on the concentration- and time-dependency of the compound's action.
-
Concentrations Tested: Compounds are typically tested at multiples of their MIC (e.g., 1x, 2x, 4x MIC) to understand the concentration-response relationship.
-
Time Points: Sampling at various time points (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a kill curve, illustrating the dynamics of microbial death.
-
Bactericidal Definition: A compound is generally considered bactericidal if it causes a ≥3-log10 reduction (99.9% killing) in the initial inoculum count.[15]
-
Preparation:
-
Determine the MIC of the indole compound against the test organism using the broth microdilution method.
-
Prepare flasks or tubes containing CAMHB with the indole compound at concentrations corresponding to 0x (growth control), 0.5x, 1x, 2x, and 4x the MIC.
-
-
Inoculation:
-
Prepare a standardized inoculum and dilute it in CAMHB to achieve a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the test flasks.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot in sterile saline.
-
Plate the dilutions onto MHA plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on the plates that yield 30-300 colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration of the indole compound.
-
Compare the kill curves to the growth control to determine the rate and extent of killing.
-
Caption: Workflow for MIC determination and subsequent Time-Kill analysis.
Part 3: Exploring Advanced Mechanisms and Interactions
Many indole derivatives exhibit more complex biological activities beyond direct killing, such as synergy with other antibiotics or effects on bacterial virulence factors like biofilms.
Synergy Testing: The Checkerboard Assay
Indole compounds may potentiate the activity of conventional antibiotics, potentially reversing resistance.[3][5][16] The checkerboard assay is a common method to assess these synergistic interactions.
-
Plate Setup:
-
In a 96-well plate, prepare serial dilutions of the indole compound along the x-axis and a conventional antibiotic along the y-axis.
-
The result is a matrix of wells containing unique combinations of both agents.
-
-
Inoculation and Incubation:
-
Inoculate the plate with a standardized bacterial suspension as in the MIC protocol.
-
Incubate under appropriate conditions.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth:
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
-
Interpret the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Potential Mechanism of Action: A Hypothetical Pathway
Indole derivatives can act via multiple mechanisms. For instance, some are known to permeabilize the bacterial cell membrane, which can explain their direct antimicrobial effect and their synergistic action with other drugs that may have intracellular targets.[17]
Caption: Hypothetical mechanisms of an indole compound's antimicrobial action.
Trustworthiness and Self-Validation
To ensure the integrity of the results, every protocol must be a self-validating system. This is achieved through the meticulous use of controls:
-
Positive Controls: A known antibiotic validates the susceptibility of the test organism and the overall assay conditions.
-
Negative/Growth Controls: Ensures the organism is viable and that growth inhibition is due to the test compound.
-
Sterility Controls: Confirms that the media and reagents are not contaminated.
-
Solvent Controls: Verifies that the solvent (e.g., DMSO) used to dissolve the indole compound does not have intrinsic antimicrobial activity at the concentrations tested.
Adherence to these control measures is non-negotiable for generating trustworthy and publishable data. When modifications to standard protocols are considered, they must be scientifically justified and not merely to achieve lower MIC values.[8][9]
References
-
Title: Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria. Source: PubMed URL: [Link]
-
Title: Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria. Source: Future Microbiology URL: [Link]
-
Title: Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Source: ResearchGate URL: [Link]
-
Title: Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Source: PubMed URL: [Link]
-
Title: Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Source: ASM Journals URL: [Link]
-
Title: Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Source: PMC - NIH URL: [Link]
-
Title: How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? Source: Dr.Oracle URL: [Link]
-
Title: Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives. Source: Zeitschrift für Naturforschung C URL: [Link]
-
Title: MIC values (µg/mL) of tested indole derivatives. Source: ResearchGate URL: [Link]
-
Title: Time-Kill Kinetics Assay. Source: Emery Pharma URL: [Link]
-
Title: Methods for in vitro evaluating antimicrobial activity: A review. Source: PMC - PubMed Central URL: [Link]
-
Title: Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Source: MDPI URL: [Link]
-
Title: Colorimetric Determination of Indole using p-hydroxybenzaldehyde. Source: International Journal of Engineering and Applied Sciences URL: [Link]
-
Title: Antibacterial activity of indole derivatives (pMIC in µ µM/mL). Source: ResearchGate URL: [Link]
-
Title: Modification of antimicrobial susceptibility testing methods. Source: PubMed URL: [Link]
-
Title: Interpretation of MICs in Antibiotic Susceptibility Testing. Source: Dick White Referrals URL: [Link]
-
Title: Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Source: PubMed URL: [Link]
-
Title: Modification of Antimicrobial Susceptibility Testing Methods. Source: CLSI URL: [Link]
-
Title: New Guidance on Modifications to Antimicrobial Susceptibility Testing. Source: Clinical Lab Products URL: [Link]
-
Title: Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Source: PMC - NIH URL: [Link]
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Title: CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Source: CLSI URL: [Link]
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Title: CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Source: PMC - NIH URL: [Link]
-
Title: Broth microdilution for antibacterial testing as recommended by CLSI protocol. Source: ResearchGate URL: [Link]
-
Title: Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Source: MDPI URL: [Link]
-
Title: Challenges in antimicrobial susceptibility testing of multidrug-resistant organisms. Source: Wiley Online Library URL: [Link]
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Title: Indole-based derivatives as potential antibacterial activity against methicillin-resistance Staphylococcus aureus (MRSA). Source: PubMed URL: [Link]
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Application Notes and Protocols: Developing Structure-Activity Relationships (SAR) for 7-Bromo-3-methyl-1H-indole Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to interact with a wide array of biological targets.[1][2][3][4][5] This guide provides a comprehensive framework for establishing a robust structure-activity relationship (SAR) for analogs of 7-Bromo-3-methyl-1H-indole, a promising scaffold for the development of novel therapeutics. We will delve into the strategic design and synthesis of an analog library, outline detailed protocols for in vitro screening, and present a systematic approach to interpreting the resulting data to drive lead optimization. The methodologies described herein are designed to be both scientifically rigorous and practically applicable in a drug discovery setting.
Introduction: The Rationale for Targeting the this compound Scaffold
The indole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antifungal, and antioxidant properties.[2][6][7][8][9] The this compound core (Figure 1) presents a unique starting point for an SAR campaign. The bromine atom at the 7-position can serve as a handle for further chemical modifications or act as a key interacting moiety with the target protein. The methyl group at the 3-position can influence the compound's steric and electronic properties, impacting its binding affinity and metabolic stability.
This guide will focus on a hypothetical SAR study aimed at elucidating the key structural features required for potent anti-proliferative activity against a human cancer cell line.
Figure 1: Core Scaffold
Caption: General workflow for the synthesis of N1-aryl analogs.
Step-by-Step Methodology:
-
To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), palladium(II) acetate (0.1 eq), SPhos (0.2 eq), and potassium phosphate (3.0 eq).
-
Evacuate and backfill the vial with nitrogen gas three times.
-
Add degassed toluene and water (4:1 ratio).
-
Seal the vial and place it in a microwave reactor. Irradiate at 100 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N1-aryl analog.
In Vitro Anti-proliferative Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents. [10][11][12] Protocol for MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. [10]Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized analogs in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only). [10]3. Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. [10][13]5. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [10][13]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound using non-linear regression analysis. [14][15][16][17]
Data Presentation and Interpretation
The results of the anti-proliferative screening should be organized in a clear and concise manner to facilitate SAR analysis.
Table 1: Anti-proliferative Activity of this compound Analogs against HeLa Cells
| Compound ID | R1 (N1-substituent) | R2 (C2-substituent) | R3 (C5-substituent) | IC50 (µM) |
| Lead | H | H | H | 25.3 |
| 1a | -CH3 | H | H | 15.8 |
| 1b | -CH2CH3 | H | H | 12.1 |
| 1c | -CH2Ph | H | H | 5.2 |
| 2a | H | -COOH | H | > 50 |
| 2b | H | -CONH2 | H | 35.6 |
| 3a | H | H | -OCH3 | 18.9 |
| 3b | H | H | -NO2 | 42.1 |
| 4a | -CH2Ph | -CONH2 | H | 2.8 |
| 4b | -CH2Ph | H | -OCH3 | 4.1 |
Data is hypothetical and for illustrative purposes only.
Structure-Activity Relationship Analysis
-
N1-Substitution: The data suggests that substitution at the N1 position is favorable for activity. Increasing the steric bulk from methyl to ethyl to benzyl (compounds 1a-1c ) leads to a progressive increase in potency. This indicates the presence of a hydrophobic pocket in the target's binding site that can accommodate these groups.
-
C2-Substitution: Introduction of a polar carboxylic acid group at C2 (compound 2a ) abolishes activity, likely due to unfavorable electronic or steric interactions, or poor cell permeability. The corresponding amide (compound 2b ) shows only a modest improvement over the lead compound.
-
C5-Substitution: An electron-donating methoxy group at C5 (compound 3a ) enhances activity, while an electron-withdrawing nitro group (compound 3b ) is detrimental. This suggests that increased electron density in the benzene ring is beneficial for activity.
-
Combined Modifications: Combining the favorable N1-benzyl substitution with either a C2-amide (compound 4a ) or a C5-methoxy group (compound 4b ) results in the most potent analogs, with IC50 values in the low micromolar range. This demonstrates the additive effect of beneficial substitutions.
Conclusion and Future Directions
This guide has outlined a systematic approach for developing a structure-activity relationship for this compound analogs. The proposed synthetic strategies and biological evaluation protocols provide a solid foundation for identifying key structural features that govern anti-proliferative activity. The hypothetical data illustrates how systematic modification of the lead scaffold can lead to the identification of potent analogs.
Future work should focus on:
-
Expansion of the Analog Library: Synthesize a broader range of analogs based on the initial SAR findings to further refine the pharmacophore model.
-
Mechanism of Action Studies: Investigate the molecular target and signaling pathway through which the most potent compounds exert their anti-proliferative effects.
-
In Vivo Efficacy Studies: Evaluate the most promising lead compounds in animal models of cancer to assess their therapeutic potential.
By following the principles and protocols outlined in this guide, researchers can effectively advance their drug discovery programs based on the versatile indole scaffold.
References
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Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents. Bioorganic Chemistry. Available at: [Link].
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Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Polycyclic Aromatic Compounds. Available at: [Link].
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Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Drug Targets. Available at: [Link].
-
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Medicinal Chemistry Letters. Available at: [Link].
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Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link].
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Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation. Journal of Biomolecular Structure & Dynamics. Available at: [Link].
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link].
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Indole and indoline scaffolds in drug discovery. ResearchGate. Available at: [Link].
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Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Journal of Pharmaceutical Sciences. Available at: [Link].
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Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link].
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Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. ResearchGate. Available at: [Link].
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Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. Available at: [Link].
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Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Monatshefte für Chemie - Chemical Monthly. Available at: [Link].
-
How to calculate IC50. Science Gateway. Available at: [Link].
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Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. International Journal of Research and Practice. Available at: [Link].
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Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. Available at: [Link].
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Bioassays for anticancer activities. Methods in Molecular Biology. Available at: [Link].
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Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link].
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7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Molbank. Available at: [Link].
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Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Pharmaceuticals. Available at: [Link].
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Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available at: [Link].
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link].
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Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. International Journal of Molecular Sciences. Available at: [Link].
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Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Available at: [Link].
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Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules. Available at: [Link].
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Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Organic & Biomolecular Chemistry. Available at: [Link].
- Preparation method of 5-bromo-7-methylindole. Google Patents.
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Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs. Available at: [Link].
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Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Available at: [Link].
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Organic Chemistry. Available at: [Link].
-
Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Chemico-Biological Interactions. Available at: [Link].
-
Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry. Available at: [Link].
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- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Star Republic: Guide for Biologists [sciencegateway.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Couplings of 7-Bromoindoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges specifically with the coupling of 7-bromoindoles. As Senior Application Scientists, we understand that these substrates present unique difficulties due to steric hindrance and the electronic nature of the indole ring. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Initial Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a logical workflow. When faced with a low-yield reaction, a systematic approach to identifying the root cause is crucial. The following diagram outlines a general troubleshooting strategy.
Caption: A systematic workflow for troubleshooting low-yield Suzuki couplings.
Frequently Asked Questions (FAQs)
Section A: Catalyst and Ligand Issues
Q1: My reaction with a standard catalyst like Pd(PPh₃)₄ is failing. What is the likely cause and what catalyst system should I try next?
A: The low yield is likely due to a combination of steric hindrance at the C7 position of the indole and potential catalyst inhibition by the indole's N-H group.[1][2] Standard catalysts like Pd(PPh₃)₄, while effective for many couplings, often fail with challenging substrates that require more robust catalytic cycles.[3][4] The key steps affected are oxidative addition and reductive elimination, which are slowed by steric bulk.[2]
Expert Recommendation: You should switch to a more active catalyst system employing bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the difficult oxidative addition step with the sterically hindered 7-bromoindole, and accelerate the final reductive elimination step.[2][5] Precatalysts are often more reliable and convenient than generating the active Pd(0) species in situ.[4][6]
| Catalyst/Ligand System | Key Features & When to Use |
| Pd₂(dba)₃ + XPhos/SPhos | Excellent for N-H free indoles and sterically demanding partners.[1] Often considered a go-to system for difficult couplings. |
| Pd(OAc)₂ + Buchwald Ligands | A versatile combination. The choice of ligand (e.g., RuPhos, BrettPhos) can be screened to find the optimal match for your specific substrates. |
| [Pd(dppf)Cl₂] | A robust and common catalyst, but may be less effective than Buchwald systems for the most sterically hindered cases.[5] |
| PEPPSI™-IPr/IPent | N-Heterocyclic Carbene (NHC) based catalysts.[7] They offer high stability and activity, especially for less reactive aryl chlorides, and can be effective here. |
Q2: I see a lot of palladium black crashing out of my reaction. What does this mean?
A: The formation of palladium black (insoluble, inactive elemental palladium) indicates catalyst decomposition. This is a common failure mode where the Pd(0) species in the catalytic cycle is not sufficiently stabilized by its ligands and aggregates. This can happen if the ligand concentration is too low, the ligand is not robust enough for the reaction conditions (e.g., high temperature), or it is being oxidized.[4] For Pd(II) precatalysts like Pd(OAc)₂, the initial reduction to Pd(0) can sometimes be inefficient, leading to decomposition.[8]
Expert Recommendation:
-
Use a Higher Ligand-to-Palladium Ratio: Increase the equivalents of your phosphine ligand (e.g., from 2:1 to 4:1 L:Pd).
-
Switch to a More Stable Precatalyst: Buchwald-type precatalysts or NHC-based catalysts are often more stable and less prone to decomposition.[3][6]
-
Ensure Proper Degassing: Oxygen can oxidize the phosphine ligand and the Pd(0) center, leading to catalyst death and promoting side reactions like homocoupling.[6][8]
Section B: Substrate and Reagent Problems
Q3: Does the N-H group on the indole ring interfere with the reaction? Should I use an N-protected indole?
A: Yes, the acidic proton of the indole N-H group can significantly interfere with the Suzuki-Miyaura coupling.[1][9] It can react with the base, altering the reaction's stoichiometry and potentially coordinating to the palladium center, thereby inhibiting catalysis.[1] For these reasons, many standard protocols fail when using unprotected indoles.[9]
However, adding and removing a protecting group introduces extra steps. Modern catalyst systems have been developed that are highly effective for coupling unprotected indoles.[1]
Expert Recommendation:
-
For Unprotected Indoles: It is highly recommended to use a catalyst system known to be effective for N-H containing heterocycles, such as those employing XPhos or SPhos ligands, along with a suitable base like K₃PO₄.[1]
-
When to Protect: If you continue to face low yields after optimizing the catalyst, base, and solvent, or if your molecule contains other base-sensitive functional groups, N-protection is a reliable strategy. The Boc (tert-butyloxycarbonyl) or Tosyl (p-toluenesulfonyl) groups are commonly used. Protection can lead to higher and more consistent yields, especially with less active catalysts.[10]
Q4: My main side-product is the un-brominated indole and the arene from my boronic acid. What is causing this?
A: You are observing two common side reactions: dehalogenation of your 7-bromoindole and protodeboronation of your boronic acid.
-
Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid, replacing it with a C-H bond.[6] It is often promoted by high temperatures, extended reaction times, and the presence of excess water and a strong base.[6][11] Some boronic acids, particularly heteroaromatic or electron-deficient ones, are more susceptible to this process.[1]
-
Dehalogenation: This is the replacement of the C-Br bond with a C-H bond on your indole. It can occur after oxidative addition, where the Ar-Pd(II)-Br intermediate reacts with a hydride source in the mixture (which can be generated from solvents like alcohols or amine bases) followed by reductive elimination.[8]
Expert Recommendation:
-
To Minimize Protodeboronation:
-
To Minimize Dehalogenation:
-
Avoid solvents or bases that can act as hydride donors.
-
Ensure high purity of all reagents.
-
Section C: Reaction Condition Optimization
Q5: What is the best base and solvent combination for the Suzuki coupling of 7-bromoindoles?
A: The choice of base and solvent is critical and interdependent. The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[12][13][14] The solvent must dissolve the organic substrates and the inorganic base to facilitate the reaction.[15]
Expert Recommendation: There is no single "best" combination, and screening is often necessary. However, a good starting point for challenging substrates like 7-bromoindoles is a moderately strong base in a polar aprotic solvent.
| Base | Solvent(s) | Rationale & Comments |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O | A strong, non-nucleophilic base. Often gives excellent results with unprotected indoles and helps prevent protodeboronation, especially in anhydrous or low-water conditions. |
| K₂CO₃ / Cs₂CO₃ | Dioxane/H₂O, DMF, Acetonitrile/H₂O | Common and effective bases.[11] Cesium carbonate is stronger and more soluble, often accelerating reactions with hindered substrates.[11] |
| KF | Toluene, Dioxane | A milder base that can be effective in preventing side reactions with base-sensitive functional groups.[14] |
General Solvent Considerations:
-
Polar Aprotic Solvents (Dioxane, THF, DMF): These are the most common choices. Dioxane and THF are often used with an aqueous base, creating a two-phase system that can be very efficient.[15] DMF's high boiling point is useful for unreactive substrates but can sometimes lead to more side reactions.[15]
-
"Green" Solvents (2-MeTHF, Water): 2-MeTHF is a good alternative to THF.[6] Using water as a co-solvent or even the primary solvent is possible with certain catalyst systems and can accelerate the reaction.[15][16]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting key steps.
Experimental Protocols
Protocol 1: General Screening for Optimizing 7-Bromoindole Coupling
This protocol is designed to efficiently screen key parameters to identify optimal reaction conditions.
Reagents & Equipment:
-
7-Bromoindole (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Schlenk tubes or reaction vials with septa, magnetic stir bars
-
Inert atmosphere setup (Argon or Nitrogen line)
Procedure:
-
Preparation: In an array of reaction vials under an inert atmosphere, add the 7-bromoindole (e.g., 0.1 mmol), the arylboronic acid (0.15 mmol), and the base (0.2 mmol).
-
Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, add the palladium precatalyst (0.002 mmol) to each vial. This step is where you will vary the catalyst if screening.
-
Solvent Addition: Add the degassed solvent (e.g., 1.0 mL) to each vial via syringe.
-
Reaction: Seal the vials tightly and place them in a pre-heated aluminum block on a magnetic stirrer hotplate. Run the reactions at a set temperature (e.g., 80-100 °C) for a predetermined time (e.g., 12-24 hours).
-
Analysis: After cooling, take a small aliquot from each reaction, dilute it, and analyze by LCMS or TLC to determine the conversion and identify major products/side-products.
-
Systematic Variation: Repeat the experiment by systematically changing one variable at a time:
-
Catalyst/Ligand: Test 3-4 different systems (see Table 1).
-
Base: Test K₃PO₄, Cs₂CO₃, and K₂CO₃.
-
Solvent: Test Dioxane, Toluene, and 2-MeTHF (with appropriate aqueous or anhydrous conditions).
-
Temperature: Test two temperatures, e.g., 80 °C and 110 °C.
-
References
-
Giralt, E., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(20), 6812-6820. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16498–16506. [Link]
-
Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College Digital Commons. [Link]
-
Allali, N., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6145-6155. [Link]
-
Lindh, J., et al. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances, 11(60), 38043-38049. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Pramanik, M. M. D., et al. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(71). [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2462–2465. [Link]
-
Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Smith, L. A., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1234. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
Reddit r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ResearchGate. (n.d.). Effect of steric hindrance on the regioselectivity. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Reddit r/chemistry. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? [Link]
-
Capocasa, G. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions? [Link]
-
Sharma, S., et al. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
-
Maeda, K., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
ResearchGate. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Hwang, T. G. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions? ResearchGate. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
common side reactions in the synthesis of 7-Bromo-3-methyl-1H-indole
Technical Support Center: Synthesis of 7-Bromo-3-methyl-1H-indole
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges, side reactions, and optimization strategies in a direct question-and-answer format to facilitate your synthetic endeavors. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Scenario 1: Direct Bromination of 3-Methyl-1H-indole (Skatole)
Direct bromination is often the most atom-economical approach, but it is fraught with challenges related to regioselectivity due to the high nucleophilicity of the indole ring.
Question 1: I performed a direct bromination on 3-methyl-1H-indole and obtained a mixture of isomers, with very little of the desired 7-bromo product. What is happening and how can I improve selectivity?
Answer:
Root Cause Analysis: The indole nucleus is an electron-rich aromatic system highly activated towards electrophilic substitution. The reaction outcome is a classic example of kinetic versus thermodynamic control, influenced by the reaction conditions and the inherent reactivity of the indole positions.
-
Kinetic Control: The C3 position is the most nucleophilic, but since it is substituted in your starting material, electrophilic attack favors the C2 position, often leading to 2-bromo-3-methyl-1H-indole as a significant byproduct.[1][2]
-
Other Reactive Sites: The C5 and C6 positions on the benzene ring are also highly activated, making them susceptible to bromination and leading to a complex product mixture.
-
Over-bromination: The electron-donating nature of the indole ring means that the monobrominated product is often more reactive than the starting material, leading to di- and tri-brominated species.[3][4]
Troubleshooting & Optimization Workflow:
To achieve C7 selectivity, you must modulate the reactivity of the indole ring and carefully select your brominating agent and conditions.
-
N-H Protection (Crucial Step): The acidic N-H proton can interfere with many reagents. More importantly, installing a sterically bulky or electron-withdrawing protecting group on the indole nitrogen (N1) is the most effective strategy to direct bromination to the C7 position.
-
Why it works: A bulky group like triisopropylsilyl (TIPS) can sterically hinder the adjacent C7 position to a lesser extent than other positions, while also preventing N-bromination. Electron-withdrawing groups like tosyl (Ts) or Boc deactivate the pyrrole ring, reducing its competitive reactivity and allowing substitution on the benzene ring to dominate.[1][2]
-
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): This is a milder source of electrophilic bromine compared to Br₂. It is often used for selective brominations and can help minimize over-bromination by maintaining a low concentration of Br₂ in situ.[5][6][7][8]
-
Pyridinium Tribromide (Py·HBr₃): Another mild and solid brominating agent that can offer improved selectivity.
-
-
Solvent and Temperature Control:
-
Non-polar solvents like CCl₄ or CH₂Cl₂ at low temperatures (-78 °C to 0 °C) can significantly enhance selectivity by slowing down the reaction and favoring the thermodynamically more stable, though often minor, product.
-
Diagram: Regioselectivity in the Bromination of 3-Methyl-1H-indole
Caption: Possible outcomes of direct bromination on 3-methyl-1H-indole.
Recommended Protocol: N-Protection followed by C7-Bromination
-
Protection: To a solution of 3-methyl-1H-indole (1 equiv.) in dry THF (0.2 M) under an argon atmosphere at 0 °C, add NaH (60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Stir for 30 minutes. Add p-toluenesulfonyl chloride (TsCl) (1.1 equiv.) and allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield N-tosyl-3-methyl-1H-indole.
-
Bromination: Dissolve the N-tosylated indole (1 equiv.) in CH₂Cl₂ (0.1 M) and cool to -78 °C. Add NBS (1.05 equiv.) in one portion. Stir at -78 °C for 2 hours. Monitor by TLC. Upon completion, quench with aqueous sodium thiosulfate solution. Separate the layers, extract the aqueous phase with CH₂Cl₂, combine organic layers, dry over Na₂SO₄, and concentrate.
-
Deprotection: The resulting 7-bromo-N-tosyl-3-methyl-1H-indole can be deprotected under basic conditions (e.g., NaOH or KOH in methanol/water) to yield the final product.
Scenario 2: Fischer Indole Synthesis
The Fischer indole synthesis provides excellent regiochemical control if the appropriately substituted phenylhydrazine is available. The key is to start with (2-bromo-6-methylphenyl)hydrazine.
Question 2: My Fischer indole synthesis of this compound from (2-bromo-6-methylphenyl)hydrazine and acetone is giving very low yields or failing completely. What are the likely causes?
Answer:
Root Cause Analysis: The Fischer indole synthesis is a robust reaction but is sensitive to several factors, particularly the choice of acid catalyst and temperature.[9][10][11] Failure often points to issues in one of the key mechanistic steps: hydrazone formation, tautomerization to the ene-hydrazine, or the acid-catalyzed[12][12]-sigmatropic rearrangement.[13]
-
Inappropriate Acid Catalyst: The acid is critical for both hydrazone formation and the subsequent rearrangement. An acid that is too strong can cause decomposition of the starting material or product, leading to tar formation.[12] An acid that is too weak may not be sufficient to catalyze the rate-limiting rearrangement step.[12]
-
Sub-optimal Temperature: High temperatures can also lead to decomposition and polymerization side reactions.[12][14] Conversely, if the temperature is too low, the activation energy for the[12][12]-sigmatropic rearrangement may not be reached.
-
Impure Starting Materials: Impurities in the hydrazine or ketone can significantly inhibit the reaction. Hydrazines are particularly susceptible to oxidation if not stored properly.
-
Steric Hindrance: The presence of a substituent ortho to the hydrazine group (the bromine atom in your case) can sterically hinder the cyclization step, requiring more forcing conditions than an unsubstituted case.
Troubleshooting & Optimization Workflow:
-
Verify Starting Material Quality: Ensure the (2-bromo-6-methylphenyl)hydrazine is pure and free of oxidation products. Use freshly distilled acetone.
-
Screen Acid Catalysts: This is the most critical parameter to optimize.
-
Brønsted Acids: Start with a common choice like polyphosphoric acid (PPA) or glacial acetic acid. Sometimes a mixture, like H₂SO₄ in ethanol, is effective.
-
Lewis Acids: ZnCl₂ is a classic and highly effective catalyst for this reaction.[11][15] Boron trifluoride etherate (BF₃·OEt₂) can also be used.
-
Eaton's Reagent (P₂O₅ in MeSO₃H): This is a powerful dehydrating and cyclizing agent that can be effective for stubborn substrates.
-
-
Optimize Temperature: Begin with milder conditions (e.g., 80 °C) and gradually increase the temperature, monitoring the reaction by TLC for product formation versus decomposition. Microwave-assisted synthesis can sometimes provide rapid, controlled heating that improves yields and reduces reaction times.[13]
Sources
- 1. Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
how to prevent dehalogenation in palladium-catalyzed reactions of bromoindoles
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions of bromoindoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to address the persistent challenge of dehalogenation in these critical synthetic transformations.
Introduction: The Challenge of Dehalogenation
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the indole scaffold, a privileged core in a multitude of bioactive molecules. However, the utility of these reactions with bromoindole substrates is often compromised by a common and frustrating side reaction: dehalogenation. This process, where the bromine atom is replaced by a hydrogen atom, leads to the formation of an undesired byproduct, reduces the yield of the target molecule, and complicates purification. This guide provides a comprehensive overview of the causes of dehalogenation and practical, field-proven strategies to mitigate this issue across various palladium-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of palladium-catalyzed reactions?
A1: Dehalogenation is an undesired side reaction where the halogen atom of the bromoindole starting material is replaced by a hydrogen atom, yielding the corresponding indole.[1] This leads to a reduction in the yield of the desired cross-coupled product. There are two primary types of dehalogenation:
-
Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom from a hydride source within the reaction mixture. Common hydride sources include solvents (like alcohols or DMF), amine bases, or even trace amounts of water.[1]
-
Dehydrohalogenation: This involves the elimination of a hydrogen and a halogen from adjacent carbon atoms, typically in alkyl halides, to form an olefin. While this is a desired transformation in some contexts, it is generally considered a side reaction in the context of aryl halide cross-coupling.[1][2]
Q2: What are the primary mechanistic pathways leading to dehalogenation of bromoindoles?
A2: The most widely accepted mechanism for hydrodehalogenation involves the formation of a palladium-hydride (Pd-H) species.[3] This can occur through several pathways, including the reaction of the palladium complex with bases, solvents, or water. This Pd-H species can then participate in an unproductive reductive elimination with the indole group on the palladium intermediate (Indole-Pd-Br) to generate the dehalogenated indole and regenerate the palladium catalyst. Another potential pathway involves the β-hydride elimination from a palladium-amido complex in Buchwald-Hartwig aminations.[4][5]
Q3: Why are bromoindoles particularly susceptible to dehalogenation?
A3: Bromoindoles, especially those with an unprotected N-H group, are prone to dehalogenation for a few key reasons:
-
N-H Acidity: The proton on the indole nitrogen is acidic and can be deprotonated by the base in the reaction mixture. This increases the electron density of the indole ring, which can affect the stability of the palladium intermediates and potentially favor side reactions.[3][4]
-
Nitrogen Coordination: The nitrogen atom of the indole ring can coordinate to the palladium center, which can inhibit the desired catalytic cycle and create opportunities for side reactions to occur.[3]
Q4: Is N-protection of the indole necessary to prevent dehalogenation?
A4: While not always strictly necessary, protecting the indole nitrogen with a suitable group (e.g., Boc, tosyl, SEM) is a highly effective and frequently employed strategy to suppress dehalogenation.[3][4][6][7] N-protection prevents deprotonation by the base, reduces the coordinating ability of the indole nitrogen, and often leads to significantly higher yields of the desired coupled product. An unusual dehalogenation of 4-bromopyrrole-2-carboxylates under Suzuki coupling conditions has been observed, which can be suppressed by protection of the pyrrole nitrogen.[7]
Troubleshooting Guides by Reaction Type
This section provides specific troubleshooting advice for common palladium-catalyzed reactions involving bromoindoles.
Suzuki-Miyaura Coupling
Issue: Significant formation of the dehalogenated indole byproduct alongside the desired biarylindole.
Causality: Dehalogenation in Suzuki-Miyaura coupling is often a result of a slow transmetalation step, which allows the competing dehalogenation pathway to dominate. The choice of ligand, base, and solvent are critical in modulating the relative rates of these two pathways.
Troubleshooting Strategies:
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands can accelerate the rate of reductive elimination, favoring the desired product formation.
-
Recommendation: Screen a panel of ligands. Start with Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl phosphines (e.g., dppf), which have demonstrated efficacy in suppressing dehalogenation.[1]
-
-
Base Optimization: Strong bases can sometimes promote dehalogenation. A weaker inorganic base is often a better choice.
-
Solvent System: Aprotic solvents are generally preferred.
-
Recommendation: Use aprotic solvents like dioxane, THF, or toluene.[3] If an aqueous system is required, carefully control the water ratio.
-
Experimental Protocol: Ligand Screening for Suzuki-Miyaura Coupling
-
To a set of oven-dried reaction vials, add the bromoindole (1.0 equiv), the boronic acid or ester (1.2 - 1.5 equiv), and the selected base (e.g., K₃PO₄, 2.0 equiv).
-
In a separate vial, prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%).
-
To each reaction vial, add the appropriate amount of the palladium stock solution and the selected phosphine ligand (e.g., SPhos, XPhos, dppf; 4.4 mol%).
-
Add the anhydrous, degassed solvent (e.g., toluene) to each vial.
-
Seal the vials and heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress and the ratio of product to dehalogenated byproduct by LC-MS or GC-MS at regular intervals.
Buchwald-Hartwig Amination
Issue: Formation of the dehalogenated indole as a major byproduct during the C-N bond formation.
Causality: In Buchwald-Hartwig amination, dehalogenation can occur via β-hydride elimination from the palladium-amido complex or through the formation of a Pd-H species.[4][5] The choice of ligand and base is critical to favor the desired C-N reductive elimination.
Troubleshooting Strategies:
-
Ligand Choice: Bulky biarylphosphine ligands are often effective at promoting the desired C-N coupling over dehalogenation.
-
Base Selection: The strength and nature of the base can significantly influence the reaction outcome.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway.
Heck Coupling
Issue: Dehalogenation of the bromoindole competes with the desired vinylation.
Causality: The Heck reaction is often performed at elevated temperatures, which can promote the formation of Pd-H species and subsequent dehalogenation.[1]
Troubleshooting Strategies:
-
Lower Reaction Temperature: This is often the most effective strategy.
-
Recommendation: Run the reaction at the lowest temperature that still allows for efficient coupling.[1]
-
-
Ligand Modification: The ligand can influence the stability of the catalytic species.
-
Recommendation: While triphenylphosphine (PPh₃) is common, consider screening other ligands if dehalogenation is problematic.
-
-
Base Choice:
-
Recommendation: Inorganic bases like K₂CO₃ or NaOAc are often effective.[1]
-
Sonogashira Coupling
Issue: Dehalogenation is observed, particularly with electron-rich or sterically hindered bromoindoles.
Causality: Similar to other cross-coupling reactions, the formation of Pd-H species can lead to dehalogenation. The copper co-catalyst can also play a role in side reactions.
Troubleshooting Strategies:
-
Copper-Free Conditions: The copper co-catalyst can sometimes promote side reactions.
-
Ligand and Base Optimization:
-
Recommendation: Screen different phosphine ligands and amine bases (e.g., Et₃N, i-Pr₂NH) to find the optimal conditions for your specific substrate.
-
-
Inert Atmosphere: Rigorous exclusion of oxygen is crucial.
-
Recommendation: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.
-
Visualizing the Catalytic Cycle and Dehalogenation Pathway
The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling and the competing dehalogenation pathway.
Caption: Competing pathways in palladium-catalyzed cross-coupling of bromoindoles.
Summary of Key Parameters to Control Dehalogenation
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Indole Substrate | Protect the N-H group (e.g., with Boc, Ts, SEM).[3][4][6][7] | Prevents deprotonation, reduces coordination to Pd, and stabilizes the substrate. |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1][6] | Promotes faster reductive elimination of the desired product. |
| Base | Use milder inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[3][4] | Reduces the rate of side reactions, including the formation of Pd-H species. |
| Solvent | Employ aprotic solvents (e.g., toluene, dioxane, THF).[3] | Minimizes the presence of adventitious hydride sources. |
| Temperature | Conduct the reaction at the lowest effective temperature.[1] | Slows down the rate of the competing dehalogenation reaction. |
| Atmosphere | Maintain a strictly inert atmosphere. | Prevents oxidative degradation of the catalyst and reagents. |
References
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 36(21), 4183–4193. Available at: [Link]
-
Binder, J. T., & Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(42), 17733–17736. Available at: [Link]
-
Kumar, A., Kumar, V., Kumar, A., & Singh, A. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. RSC Advances, 5(82), 67035-67047. Available at: [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. Available at: [Link]
-
Buchwald–Hartwig amination. In Wikipedia. Available at: [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Available at: [Link]
-
Sonogashira coupling. In Wikipedia. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Cross-Coupling Reactions of 7-Bromo-3-methyl-1H-indole
Welcome to the technical support center for the optimization of cross-coupling reactions involving 7-Bromo-3-methyl-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently functionalize this key heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of catalyst and ligand selection for various cross-coupling reactions.
Introduction
This compound is a valuable starting material in medicinal chemistry, serving as a precursor for a range of biologically active molecules, including Mcl-1 inhibitors.[1] The ability to selectively introduce aryl, heteroaryl, amino, or alkynyl groups at the C7-position via palladium-catalyzed cross-coupling reactions is crucial for generating molecular diversity and exploring structure-activity relationships (SAR). However, the inherent reactivity of the indole nucleus, particularly the presence of the N-H proton and the electron-rich nature of the ring system, can present unique challenges. This guide will address these challenges head-on, providing practical, field-proven insights to optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, issues such as low yield, side reactions, and catalyst deactivation can arise.
Question: My Suzuki-Miyaura coupling of this compound is giving a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the Suzuki coupling of this substrate can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Inefficient Catalyst System:
-
Rationale: The choice of palladium catalyst and ligand is paramount. The electron-rich indole ring can interact with the palladium center, and the steric hindrance from the 3-methyl group can influence ligand binding. Bulky, electron-rich phosphine ligands are often necessary to promote both oxidative addition and reductive elimination.[2]
-
Solutions:
-
Ligand Screening: If you are using a general-purpose ligand like PPh₃, consider switching to a more specialized Buchwald ligand such as SPhos or XPhos. These ligands are known to be effective for coupling electron-rich aryl bromides.[3]
-
Catalyst Precursor: Using a pre-formed catalyst like an XPhos Pd G3 or SPhos Pd G3 precatalyst can improve reproducibility and activity compared to generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.
-
2. Inadequate Base:
-
Rationale: The base plays a critical role in the transmetalation step of the catalytic cycle by activating the boronic acid.[4] The acidity of the indole N-H can also be a factor, as the base can deprotonate the indole, potentially leading to side reactions or catalyst inhibition.
-
Solutions:
-
Base Strength: For NH-free indoles, a moderately strong inorganic base is often a good starting point. K₂CO₃ or K₃PO₄ are commonly used.[3][4][5] If you suspect base-labile functional groups on your coupling partner, a weaker base like NaHCO₃ might be beneficial.[3] In some cases, for challenging couplings, a stronger base like Cs₂CO₃ may be required.[6]
-
Anhydrous vs. Aqueous Conditions: While many Suzuki reactions are run in aqueous solvent mixtures, protodeboronation (hydrolysis of the boronic acid) can be a significant side reaction, especially with prolonged heating.[3] Consider using anhydrous conditions with a base like K₃PO₄ in a solvent such as dioxane or 2-MeTHF.
-
3. N-H Reactivity and the Need for Protection:
-
Rationale: The acidic proton on the indole nitrogen can interfere with the catalytic cycle. While many Suzuki couplings of indoles can be performed without N-protection, in cases of low yield or competing side reactions, protection is a viable strategy.
-
Solutions:
-
N-Protection: Consider protecting the indole nitrogen with a group that is stable to the reaction conditions but can be easily removed later. Common protecting groups for indoles include Boc (tert-butyloxycarbonyl), tosyl (Ts), or SEM (2-(trimethylsilyl)ethoxymethyl).
-
Reaction Optimization without Protection: Before resorting to protection, thoroughly screen bases and solvents. Sometimes, the right combination can minimize N-H related issues.
-
4. Protodeboronation of the Boronic Acid:
-
Rationale: Arylboronic acids can be unstable under the reaction conditions, leading to the formation of the corresponding arene as a byproduct. This is often exacerbated by high temperatures and extended reaction times.
-
Solutions:
-
Use of Boronic Esters: Pinacol esters of boronic acids (Bpin) are generally more stable to protodeboronation than the corresponding boronic acids.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to avoid prolonged exposure to conditions that promote protodeboronation.
-
Below is a troubleshooting workflow for low-yield Suzuki-Miyaura couplings:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Question: I am observing significant N-arylation as a side product in my Suzuki coupling. How can I favor C7-arylation?
Answer: N-arylation is a common side reaction in the cross-coupling of NH-indoles.[7][8] The selectivity between C- and N-arylation is often influenced by the catalyst system and reaction conditions.
-
Rationale: The deprotonated indole is an ambident nucleophile, with reactivity at both the nitrogen and C3 positions (and potentially other carbons depending on the catalyst and conditions). While C7-arylation is the desired outcome with 7-bromoindole, N-arylation can compete.
-
Solutions:
-
Ligand Choice: The steric and electronic properties of the ligand can influence the regioselectivity. Bulky ligands can disfavor N-arylation.
-
N-Protection: This is the most straightforward way to completely prevent N-arylation. Protecting the indole nitrogen ensures that the coupling occurs exclusively at the C7-position.
-
Base Selection: The choice of base can influence the concentration and reactivity of the indolyl anion. Experimenting with different bases may help to suppress N-arylation.
-
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.
Question: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What should I try?
Answer: Incomplete conversion in Buchwald-Hartwig amination can be due to catalyst deactivation, suboptimal ligand choice, or an inappropriate base.
-
Rationale: Similar to Suzuki coupling, the choice of a bulky, electron-rich phosphine ligand is crucial for efficient C-N bond formation with aryl bromides. The base must be strong enough to deprotonate the amine nucleophile but not so strong as to cause unwanted side reactions.
-
Solutions:
-
Catalyst and Ligand:
-
Use a robust catalyst system. A combination of Pd₂(dba)₃ with a ligand like Xantphos or a pre-formed Buchwald G3 precatalyst is a good starting point.[4]
-
Ensure a sufficiently high ligand-to-palladium ratio, as this can help stabilize the catalyst.
-
-
Base:
-
Strong, non-nucleophilic bases are typically required. NaOtBu or K₃PO₄ are commonly used. If your substrate is sensitive to strong bases, Cs₂CO₃ can be a milder alternative.
-
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally preferred.
-
N-Protection: If the reaction remains sluggish, protecting the indole nitrogen can sometimes improve the outcome by preventing potential coordination of the indole N-H to the palladium center, which could inhibit catalysis.
-
III. Sonogashira and Heck Couplings
Question: I am attempting a Sonogashira coupling with a terminal alkyne, but I am getting a low yield and significant homocoupling of the alkyne (Glaser coupling). How can I improve this?
Answer: Glaser homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.
-
Rationale: The traditional Sonogashira reaction uses a palladium catalyst and a copper(I) co-catalyst.[9] The copper facilitates the formation of a copper acetylide, which then transmetalates to the palladium center. However, copper can also catalyze the oxidative homocoupling of the alkyne.
-
Solutions:
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to avoid Glaser coupling. These typically require a suitable palladium catalyst and a base, often an amine base like triethylamine or diisopropylamine in a solvent like THF or DMF.[10]
-
Rigorous Degassing: If using a copper-catalyzed system, ensure the reaction mixture is thoroughly deoxygenated by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
Choice of Base and Solvent: An amine base is typically used in Sonogashira couplings, which also acts as a solvent in some cases. The choice of amine can influence the reaction rate and the extent of side reactions.
-
Question: My Heck reaction of this compound with an alkene is giving a mixture of regioisomers and low conversion. What are the key parameters to optimize?
Answer: The Heck reaction's success is highly dependent on the catalyst, ligand, base, and solvent.[11]
-
Rationale: The regioselectivity of the alkene insertion into the aryl-palladium bond and the subsequent β-hydride elimination are key steps that determine the product distribution. The electronic properties of the alkene and the steric environment around the palladium center play crucial roles.
-
Solutions:
-
Catalyst and Ligand: For aryl bromides, a Pd(OAc)₂/phosphine ligand system is common. The choice of phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, or a bidentate ligand like dppf) can influence both the rate and selectivity.
-
Base: An inorganic base like K₂CO₃ or an organic base like triethylamine is typically used to neutralize the HBr generated in the reaction.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are often used.
-
Additives: In some cases, additives like phase-transfer catalysts (e.g., TBAB) can improve the reaction rate and yield, especially in biphasic systems.
-
Frequently Asked Questions (FAQs)
Q1: Is N-protection always necessary for cross-coupling reactions with this compound?
A1: Not always, but it is a highly reliable strategy to avoid common side reactions like N-arylation and to improve reproducibility, especially in the later stages of a synthetic campaign.[12] For initial exploratory reactions, it may be worth attempting the coupling without protection, but if you encounter issues with yield, selectivity, or complex product mixtures, N-protection is the recommended solution.
Q2: Which cross-coupling reaction is the best starting point for functionalizing this molecule?
A2: The Suzuki-Miyaura coupling is often the best starting point due to its broad functional group tolerance, the commercial availability of a vast array of boronic acids and esters, and generally mild reaction conditions.[4] It is a highly versatile and well-understood reaction.
Q3: How does the 3-methyl group affect the reactivity of the indole in these reactions?
A3: The 3-methyl group has two main effects:
-
Electronic Effect: As an electron-donating group, it increases the electron density of the indole ring system, which can make the oxidative addition step of the catalytic cycle more challenging compared to electron-deficient systems.
-
Steric Effect: It blocks the C3 position, which is often the most reactive site for electrophilic attack on the indole ring. This can be advantageous in preventing certain side reactions. However, it can also create some steric hindrance that may influence the approach of the catalyst to the C2 and N1 positions.
Q4: I am observing decomposition of my starting material or product. What could be the cause?
A4: Indoles can be sensitive to strongly acidic or basic conditions and high temperatures. If you observe decomposition, consider:
-
Lowering the reaction temperature.
-
Using a milder base.
-
Reducing the reaction time.
-
Ensuring your starting materials and solvents are pure and free of acid or peroxide impurities.
Q5: My reaction mixture turns black, and the catalyst seems to have crashed out. What does this mean?
A5: The formation of a black precipitate is often indicative of the formation of palladium black (Pd(0) nanoparticles), which is a sign of catalyst decomposition or deactivation.[13][14] This can be caused by:
-
High temperatures.
-
The presence of impurities.
-
An inappropriate ligand that fails to stabilize the Pd(0) intermediate.
-
An incorrect palladium-to-ligand ratio. To mitigate this, consider using a more robust ligand, a pre-formed catalyst, or lowering the reaction temperature.
Experimental Protocols
The following are generalized protocols that should serve as a good starting point for your experiments. Optimization of concentrations, temperatures, and reaction times may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv) or pinacol ester
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4.4 mol%) OR a precatalyst (e.g., SPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or 2-MeTHF)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound, the boronic acid/ester, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and ligand (or the precatalyst).
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., Xantphos, 4 mol%) OR a precatalyst (e.g., XantPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox, add the base to a flame-dried Schlenk flask or reaction vial.
-
Add the palladium catalyst and ligand (or precatalyst), this compound, and a stir bar.
-
Add the solvent, followed by the amine.
-
Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath or heating block (typically 90-110 °C).
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Comparative Data on Catalyst Systems
The following table provides a starting point for catalyst and ligand selection for the Suzuki-Miyaura coupling of this compound, based on data from analogous electron-rich aryl bromides.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference(s) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 75-95 | [1] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 2-MeTHF | 100 | 80-98 | [3] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 60-90 | [6] |
| XPhos Pd G3 | - | K₃PO₄ | Toluene | 100 | 85-99 | [4] |
Note: Yields are highly dependent on the specific coupling partners and reaction conditions. This table should be used as a guide for initial screening.
References
-
Cas 51417-51-7,7-Bromoindole - LookChem. (URL: [Link])
- CA3016182A1 - Substituted indole mcl-1 inhibitors - Google P
-
Screening of different bases for Suzuki coupling a - ResearchGate. (URL: [Link])
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (URL: [Link])
-
Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (URL: [Link])
-
Cas 83-34-1,3-Methyl-1H-indole | lookchem. (URL: [Link])
- US10392395B2 - Nitrogen-containing aromatic compounds and metal complexes - Google P
- WO2017214301A1 - Anti-egfr antibody drug conjugates - Google P
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (URL: [Link])
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G. (URL: [Link])
-
Theilheimer's of Organic Chemistry - Karger Publishers. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. (URL: [Link])
-
Poisoning and deactivation of palladium catalysts - SciSpace. (URL: [Link])
-
Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate. (URL: [Link])
-
Study of mechanistic pathways in cross-linking reactions with palladium. (URL: [Link])
-
Recent Progress Concerning the N-Arylation of Indoles - PMC - NIH. (URL: [Link])
-
Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. (URL: [Link])
-
Indole arylation with different N‐protecting groups. - ResearchGate. (URL: [Link])
-
Palladium-Catalyzed β-Allylation of 2,3-Disubstituted Indoles - PMC - NIH. (URL: [Link])
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (URL: [Link])
-
Progress in palladium-based catalytic systems for the sustainable synthesis of annulated heterocycles: a focus on indole backbones. | Semantic Scholar. (URL: [Link])
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. (URL: [Link])
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction - Indian Academy of Sciences. (URL: [Link])
-
ChemInform Abstract: Metal-Catalyzed Cross-Coupling Reactions for Indoles | Request PDF. (URL: [Link])
-
N-arylation of N-H heterocycles with aryl bromides and aryl iodides using CuI and KF/Al2O3 | Request PDF. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Recent Progress Concerning the N-Arylation of Indoles - ResearchGate. (URL: [Link])
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (URL: [Link])
Sources
- 1. CA3016182A1 - Substituted indole mcl-1 inhibitors - Google Patents [patents.google.com]
- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 7. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. ias.ac.in [ias.ac.in]
- 12. Cas 51417-51-7,7-Bromoindole | lookchem [lookchem.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Indole Derivatives
Welcome to the technical support center for the purification of polar indole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with isolating and purifying these valuable compounds. The inherent polarity of many biologically active indoles, stemming from hydroxyl, amino, carboxylic acid, and other heteroatomic functional groups, often complicates standard purification workflows.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in established chromatographic principles and field-proven experience.
Troubleshooting Guide: Common Purification Problems
This section addresses specific, practical issues encountered during the purification of polar indole derivatives in a question-and-answer format.
Q1: My basic indole derivative is showing severe peak tailing on my silica gel column. What is causing this and how can I fix it?
Cause: Severe peak tailing for basic compounds like many indole derivatives is a classic sign of strong, undesirable secondary interactions between your analyte and the stationary phase.[1][2] Standard silica gel is weakly acidic due to the presence of surface silanol groups (Si-OH). The basic nitrogen on your indole (especially if it's an amino-indole) can interact strongly with these acidic sites via ion exchange, leading to a portion of the analyte being excessively retained and slowly "bleeding" out of the column, resulting in a tailed peak.
Solutions:
-
Mobile Phase Modification (Base Additive): The most common and effective solution is to add a small amount of a competitive base to your mobile phase. This additive will saturate the acidic silanol sites, preventing your indole from interacting with them.
-
Protocol: Add 0.1-1% triethylamine (TEA) or a similar volatile base (e.g., diisopropylethylamine) to your eluent. Start with a low concentration (0.1%) and increase if tailing persists. For HPLC applications, 0.1% trifluoroacetic acid (TFA) is often used to protonate the basic analyte and improve peak shape, though this is for reverse-phase. For normal phase, a basic modifier is preferred.[3][4][5]
-
-
Stationary Phase Deactivation: If using flash chromatography, you can pre-treat the silica gel to neutralize the acidic sites before running your separation.
-
Protocol: Prepare a slurry of your silica gel in the least polar solvent of your gradient (e.g., hexane) containing 1-2% triethylamine. Let this stand for an hour before packing the column. Run the column with an eluent that also contains a small percentage of TEA.[2]
-
-
Switch Stationary Phase: If tailing remains an issue, consider a less acidic stationary phase.
-
Neutral Alumina: Alumina can be a good alternative to silica for basic compounds.
-
Bonded Phases: For HPLC, using an end-capped C18 column in reverse-phase mode minimizes silanol interactions.[1] For normal phase, a diol- or amino-bonded phase can offer different selectivity and reduced acidity.[6][7]
-
Q2: My polar indole seems to be degrading on the column during purification. How can I confirm this and prevent it?
Cause: The acidic surface of silica gel can catalyze the decomposition of sensitive indole derivatives, especially those with acid-labile protecting groups or electron-rich ring systems.[2][8] This is often observed as the appearance of new, often colored, spots on TLC plates after spotting the crude material and letting it sit for a while, or the recovery of low yields of multiple products from a column.
Solutions:
-
Stability Test (2D TLC): First, confirm that the degradation is indeed happening on the silica.
-
Protocol: Spot your crude material on a silica TLC plate. Elute the plate in a suitable solvent system as you normally would. After elution, dry the plate, turn it 90 degrees, and re-elute it in the same solvent system. If your compound is stable, all spots will lie on a 45-degree diagonal line from the origin. If new spots appear that are not on this diagonal, your compound is degrading on the silica.
-
-
Neutralize the Stationary Phase: As with peak tailing, deactivating the silica gel is a primary solution. Use the base-additive methods described in Q1.
-
Minimize Residence Time: The longer your compound is on the column, the more time it has to degrade.
-
Use a faster flow rate.
-
Choose a stronger solvent system to elute your compound more quickly, provided you maintain adequate separation.
-
Consider using a shorter, wider column to reduce the separation time.
-
-
Switch to a Non-Acidic Technique: If degradation is severe, avoid silica gel altogether.
-
Reverse-Phase HPLC (RP-HPLC): This is often the best choice as it uses a non-polar stationary phase (like C18) and neutral or slightly acidic/basic mobile phases (e.g., water/acetonitrile with formic acid or ammonia), which are much gentler on sensitive molecules.[9][10]
-
Supercritical Fluid Chromatography (SFC): SFC is another excellent alternative, known for its speed and mild conditions, using supercritical CO₂ and a co-solvent like methanol.[11][12][13]
-
Q3: My highly polar indole derivative won't stick to my C18 column and elutes in the solvent front. What are my options?
Cause: This is a common problem in reverse-phase chromatography.[7][14][15] The retention mechanism in RP-HPLC is based on hydrophobic interactions between the analyte and the non-polar stationary phase.[16] If your indole derivative is extremely polar (e.g., a di-hydroxy indole or an indole carboxylic acid), it will have a much stronger affinity for the polar mobile phase (water/acetonitrile) and will not be retained by the C18 column.
Solutions:
-
Use a 100% Aqueous Mobile Phase: For moderately polar compounds, removing all organic modifier might induce retention. Ensure your C18 column is "aqueous stable" (e.g., has polar end-capping) to prevent phase collapse.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is the premier technique for retaining and separating very polar compounds.[6][17][18]
-
Principle: HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[7][19] A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention. The elution order is typically from least polar to most polar.[18]
-
Starting Conditions: A good starting point for HILIC is a mobile phase of 95:5 acetonitrile:water with a small amount of buffer (e.g., 10 mM ammonium formate).
-
-
Ion-Pair Chromatography: For charged polar indoles, adding an ion-pairing reagent to the reverse-phase mobile phase can dramatically increase retention.
-
Principle: An ion-pairing reagent is a molecule with a long alkyl chain and an ionic head group (e.g., tetrabutylammonium for acidic indoles, or an alkyl sulfonate for basic indoles). It associates with the C18 stationary phase and presents its ionic head group to the mobile phase, creating a pseudo-ion-exchange surface that can retain your charged analyte.[3]
-
Q4: I am trying to crystallize my polar indole, but it keeps "oiling out." How can I get it to crystallize properly?
Cause: "Oiling out" occurs when the solute's concentration exceeds its solubility limit, but the conditions are not favorable for the ordered arrangement of molecules into a crystal lattice. This is common with polar compounds which can have strong intermolecular interactions that hinder nucleation and crystal growth. The choice of solvent system is critical.[20]
Solutions:
-
Slow Down the Process: Rapid changes in solvent polarity or temperature can favor oiling out.
-
Slow Evaporation: Instead of rapid solvent removal, allow the solvent to evaporate slowly over several days from a loosely covered vial.
-
Vapor Diffusion: Dissolve your compound in a small amount of a good solvent (e.g., methanol, DMSO). Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., diethyl ether, hexane). The anti-solvent vapor will slowly diffuse into your solution, gradually reducing solubility and promoting slow crystal growth.[20]
-
Slow Cooling: If using temperature-based crystallization, cool the saturated solution very slowly. A programmable water bath or a well-insulated Dewar flask can be used.
-
-
Optimize the Solvent System:
-
Solvent Polarity: The polarity of the crystallization solvent can significantly affect the crystal habit.[20][21] Experiment with different solvent mixtures. You are looking for a system where your compound is soluble when hot but only sparingly soluble when cold.
-
Binary/Ternary Systems: Using a mixture of solvents can help. For a polar indole, try a polar solvent like ethanol or ethyl acetate and slowly add a non-polar anti-solvent like hexanes or toluene until the solution becomes faintly turbid. Then, warm the solution until it is clear again and allow it to cool slowly.
-
-
Introduce a Seed Crystal: If you have even a tiny amount of crystalline material from a previous attempt, add it to a supersaturated solution to act as a template for crystal growth.
-
Scratch the Glass: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal formation.
Frequently Asked Questions (FAQs)
What is the best all-around starting point for purifying an unknown polar indole derivative?
For a completely new polar indole, Reverse-Phase HPLC (RP-HPLC) is often the most robust and informative starting point.
-
Rationale: It is a high-resolution technique compatible with a wide range of polarities. Modern end-capped C18 columns are very reliable, and method development is straightforward. It is also directly compatible with mass spectrometry (MS), which is invaluable for identifying your product and impurities. Start with a generic water/acetonitrile gradient (both with 0.1% formic acid for acidic/neutral indoles or 0.1% ammonia for basic indoles) to quickly assess the purity and retention behavior of your compound.[1][2]
Decision Workflow for Purification Strategy
The choice of purification method depends heavily on the analyte's properties. The following diagram outlines a logical workflow for selecting an appropriate strategy.
Caption: Decision workflow for selecting a purification strategy.
How do mobile phase additives work and which ones should I choose?
Mobile phase additives are small molecules added in low concentrations to the eluent to improve chromatographic performance.[3][5]
| Additive Type | Example(s) | Purpose & Mechanism | Typical Use Case |
| Acidic Modifier | Formic Acid (FA), Acetic Acid (AA), Trifluoroacetic Acid (TFA) | Suppresses the ionization of acidic analytes and silanol groups. For basic analytes, it ensures a consistent protonated state. This leads to sharper, more symmetrical peaks.[5] | Standard additive (0.1%) for RP-HPLC of most compounds. |
| Basic Modifier | Triethylamine (TEA), Ammonia, Diisopropylethylamine (DIPEA) | Acts as a competitive base to block acidic silanol sites on silica gel, preventing peak tailing of basic analytes.[2][3] | Normal-phase chromatography of basic indoles. Can also be used in RP-HPLC for very basic compounds. |
| Buffer Salts | Ammonium Formate, Ammonium Acetate | Control the pH of the mobile phase to ensure analytes are in a single, consistent ionization state. Crucial for reproducibility, especially near an analyte's pKa.[3] | RP-HPLC and HILIC, especially when developing methods for regulated environments or when dealing with zwitterionic compounds. Essential for MS compatibility. |
| Ion-Pair Reagents | Dodecyl Sulfate (for bases), Tetrabutylammonium (for acids) | Form a neutral ion pair with a charged analyte, increasing its hydrophobicity and retention in RP-HPLC.[3][4] | Retaining highly polar, charged analytes in RP-HPLC that would otherwise elute in the solvent front. |
References
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Hydrophilic interaction liquid chromatography (HILIC)
- Hydrophilic Interaction (HILIC) Columns. Biocompare.
- Hydrophilic interaction chrom
- Technical Support Center: Purification of Polar Indole Deriv
- Technical Support Center: Purification of Polar Indole Deriv
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Structure and Morphology of Indole Analogue Crystals. ACS Omega. [Link]
-
Liophilic Mobile Phase Additives in Reversed Phase HPLC. Taylor & Francis Online. [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]
-
Why the addition of additives in the mobile phase is recommended in HPLC-analysis? ResearchGate. [Link]
-
Two orientations of indole molecules in the crystal structure. ResearchGate. [Link]
- Crystallization process of tricyclic indole derivatives.
-
Reversed-phase chromatography. Wikipedia. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). MDPI. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Problems with Fischer indole synthesis. Reddit. [Link]
- Process of preparing purified aqueous indole solution.
-
What can I use to purify polar reaction mixtures? Biotage. [Link]
-
Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. MDPI. [Link]
-
How Good is SFC for Polar Analytes? Chromatography Today. [https://www.chromatographytoday.com/news/sfc-and-sfe/3 SFC/how-good-is-sfc-for-polar-analytes/30294]([Link] SFC/how-good-is-sfc-for-polar-analytes/30294)
-
Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed. [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM. [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. [Link]
-
Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
-
Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale. YouTube. [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. longdom.org [longdom.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 8. Purification [chem.rochester.edu]
- 9. chromtech.com [chromtech.com]
- 10. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 11. mdpi.com [mdpi.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. biotage.com [biotage.com]
- 15. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 16. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 17. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 19. biocompare.com [biocompare.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Impurities in 7-Bromo-3-methyl-1H-indole Synthesis by LC-MS
Welcome to the Technical Support Center for the synthesis of 7-Bromo-3-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis, with a focus on impurity identification and troubleshooting using Liquid Chromatography-Mass Spectrometry (LC-MS).
Our approach is rooted in a deep understanding of the underlying chemical principles and extensive field experience. We aim to provide not just procedural steps, but the rationale behind them, empowering you to make informed decisions in your own laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their associated impurity profiles?
The most prevalent method for synthesizing substituted indoles like this compound is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine with a ketone or aldehyde.[2][3]
Typical Fischer Indole Synthesis Route:
-
Hydrazone Formation: Reaction of (2-bromophenyl)hydrazine with propanal or acetone.
-
Cyclization: Acid-catalyzed intramolecular cyclization of the resulting hydrazone to form the indole ring. Common acids include polyphosphoric acid (PPA), sulfuric acid, or Lewis acids like zinc chloride.[3]
Commonly Encountered Impurities:
-
Starting Materials: Unreacted (2-bromophenyl)hydrazine and the carbonyl compound.
-
Isomeric Products: Depending on the reaction conditions, trace amounts of other bromo-methyl-indole isomers may form.
-
Side-Reaction Products: The Fischer indole synthesis is known for potential side reactions, which can lead to various impurities.[4] These can include products from N-N bond cleavage, rearrangements, or dimerization.[4]
-
Solvent and Reagent Adducts: Impurities related to the solvents and reagents used in the synthesis and workup.
Troubleshooting Guide: A Deeper Dive into LC-MS Data Interpretation
This section addresses specific issues you might encounter during the LC-MS analysis of your this compound synthesis.
Q2: My LC-MS chromatogram shows a peak with a mass-to-charge ratio (m/z) of 210/212. How can I confirm this is my target compound?
A pair of peaks at m/z 210 and 212 with a roughly 1:1 intensity ratio is a strong indicator of a compound containing a single bromine atom.[5] This is due to the natural isotopic abundance of bromine (79Br and 81Br). The molecular formula of this compound is C9H8BrN, with a monoisotopic mass of approximately 209.98 g/mol .[6] Therefore, the [M+H]+ ions would appear at m/z 210.99 and 212.99.
Confirmation Workflow:
-
Isotopic Pattern Analysis: Confirm the 1:1 isotopic pattern for the suspected molecular ion peak.[5]
-
Fragmentation Analysis (MS/MS): Induce fragmentation of the parent ion (m/z 210/212) and analyze the resulting fragment ions. The fragmentation pattern of indoles often involves cleavage of the bonds adjacent to the indole ring.[7][8]
-
Retention Time Matching: Compare the retention time of the peak with a known standard of this compound, if available.
Experimental Protocol: LC-MS/MS for Confirmation
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Scan Mode: Full scan from m/z 50-500 to identify the parent ion, followed by a product ion scan (MS/MS) of the suspected parent ion (m/z 210/212).
Q3: I'm observing a significant peak with a higher molecular weight than my product. What could it be?
A higher molecular weight impurity often suggests a dimerization or oligomerization side reaction.[9] In the context of Fischer indole synthesis, this can occur under harsh acidic conditions or with prolonged reaction times.
Troubleshooting Steps:
-
Analyze the Mass Spectrum:
-
Isotopic Pattern: Does the impurity show a bromine isotopic pattern? If it shows a pattern corresponding to two bromine atoms (a 1:2:1 ratio for M, M+2, M+4), it is likely a dimer of a bromine-containing species.
-
Mass Difference: Calculate the mass difference between the impurity and your product or starting materials. This can provide clues about the nature of the dimerization (e.g., dehydration, addition).
-
-
Review Reaction Conditions:
-
Acid Concentration and Temperature: Excessive acid concentration or high temperatures can promote side reactions. Consider optimizing these parameters.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to byproduct formation.
-
Logical Workflow for Investigating High Molecular Weight Impurities
Caption: Troubleshooting workflow for high molecular weight impurities.
Q4: My LC-MS data shows several small peaks with similar fragmentation patterns to my main product. What are they, and how can I get rid of them?
These are likely isomeric impurities. In the Fischer indole synthesis of this compound, the cyclization step can potentially lead to the formation of other bromo-methyl-indole isomers, although the 7-bromo isomer is generally favored from (2-bromophenyl)hydrazine.
Identification and Remediation:
-
Chromatographic Resolution: The key to dealing with isomers is to achieve good chromatographic separation.
-
Optimize the Gradient: A shallower gradient can improve the resolution between closely eluting isomers.
-
Change the Stationary Phase: If a C18 column doesn't provide adequate separation, consider a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic compounds.
-
-
Purification:
-
Column Chromatography: Careful column chromatography on silica gel is often effective for removing isomeric impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[9]
-
Data Presentation: Example Isomer Separation
| Peak | Retention Time (min) | m/z ([M+H]+) | Proposed Identity |
| 1 | 5.2 | 210/212 | This compound (Product) |
| 2 | 5.5 | 210/212 | Isomeric Impurity 1 |
| 3 | 5.9 | 210/212 | Isomeric Impurity 2 |
Advanced Troubleshooting
Q5: I'm seeing a persistent background signal in my LC-MS. How can I identify and eliminate the source of contamination?
Background contamination can be a significant issue in LC-MS analysis, masking low-level impurities and affecting data quality.[10][11]
Systematic Approach to Contamination Troubleshooting:
-
Isolate the Source:
-
Blank Injections: Inject a solvent blank (e.g., your mobile phase starting conditions).[10] If the contamination is present, it's likely coming from the LC system or solvents.
-
No Injection Run: Run a gradient without an injection.[10] If the contamination persists, it points towards the mobile phase or the LC system itself.
-
Direct Infusion: Infuse your mobile phase components directly into the mass spectrometer to check for contamination in the solvents themselves.[10]
-
-
Common Sources and Solutions:
-
Solvents and Additives: Always use high-purity, LC-MS grade solvents and additives. Contaminants can leach from plastic bottles, so glass reservoirs are recommended.
-
Glassware: Thoroughly clean all glassware. Dishwasher residues can be a source of contamination.[10]
-
Sample Preparation: Ensure that all vials, caps, and filters are clean and compatible with your sample and solvents.
-
Carryover: If the contamination appears after injecting a concentrated sample, it may be carryover. Implement a robust needle wash protocol and inject blanks between samples.
-
Visualizing the Troubleshooting Process
Caption: A decision tree for troubleshooting LC-MS background contamination.
References
-
MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. LC/MS Troubleshooting Guide. [Link]
-
Shimadzu. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]
-
ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
SciELO SA. Hyphenated LC-ICP-MS/ESI-MS identification of halogenated metabolites in South African marine ascidian extracts. [Link]
-
National Institutes of Health. Why Do Some Fischer Indolizations Fail?. [Link]
-
ResearchGate. LCMS-guided detection of halogenated natural compounds. [Link]
-
PubMed. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]
-
ResearchGate. Conditions for LC-MS/MS analysis of indole species. [Link]
- Google Patents.
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
PubMed. New 3H-indole synthesis by Fischer's method. Part I. [Link]
-
ResearchGate. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi | Request PDF. [Link]
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
Sources
- 1. Fischer Indole Synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. savemyexams.com [savemyexams.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scienceready.com.au [scienceready.com.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 11. zefsci.com [zefsci.com]
Technical Support Center: Strategies to Improve the Regioselectivity of Indole Functionalization
Welcome to the technical support center for indole functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in their experiments. The indole scaffold is a cornerstone in medicinal chemistry, and precise control over substitution patterns is paramount for synthesizing target molecules with desired biological activities.[1][2][3] This resource provides in-depth answers to common troubleshooting questions, explains the causality behind experimental choices, and offers validated protocols to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. C3 vs. C2 Functionalization: The Classic Challenge
The inherent electronic properties of the indole ring heavily favor electrophilic substitution at the C3 position.[4][5] This is due to the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation, preserving the aromaticity of the benzene ring.[6] However, many synthetic targets require functionalization at the less reactive C2 position.
Question 1: My electrophilic substitution reaction exclusively yields the C3-substituted product. How can I promote C2 functionalization?
Answer:
Achieving C2 selectivity in electrophilic substitutions requires circumventing the intrinsic reactivity of the C3 position. Here are several field-proven strategies:
-
Blocking the C3 Position: The most direct approach is to install a temporary blocking group at C3. When the C3 position is occupied, electrophilic attack can be directed to C2.[6] A common subsequent step involves a 1,2-migration of the original C3-substituent to the C2 position to restore aromaticity, a mechanism related to the Plancher rearrangement.[6]
-
Directing Groups on Nitrogen (N1): Attaching a directing group to the indole nitrogen is a powerful strategy. These groups can coordinate to a transition metal catalyst, which then delivers the reactant to the adjacent C2 position. A variety of directing groups, such as acetyl, pivaloyl, and pyrimidyl, are commonly employed to favor C2 functionalization.[7][8][9]
-
Catalyst and Ligand Control: In transition-metal-catalyzed reactions, the choice of catalyst and ligands can dramatically influence regioselectivity. For instance, in the palladium-catalyzed oxidative Heck reaction of indoles, specific sulfoxide-2-hydroxypyridine (SOHP) ligands have been developed to switch the selectivity from the kinetically favored C3 to the desired C2 product.[10][11][12] Similarly, ruthenium catalysts have been used for directing group-free C2-selective carbenoid functionalization.[13]
-
Steric Hindrance: Introducing bulky substituents on the nitrogen or at the C3 position can sterically hinder attack at C3, thereby favoring the C2 position. The interplay of steric and electronic effects can be a subtle but powerful tool.[14][15][16]
Question 2: I am attempting a C2-arylation using a palladium catalyst, but I'm observing a mixture of C2 and C3 products. What factors control this regioselectivity?
Answer:
The regioselectivity of palladium-catalyzed C-H arylation of indoles is a complex process influenced by several factors. A key mechanistic proposal involves an initial electrophilic palladation at the electron-rich C3 position, followed by a potential 1,2-migration of the palladium species to the C2 position before reductive elimination.[17]
To favor C2-arylation, consider the following:
-
Choice of Base: For N-H indoles, the choice of a magnesium base can be critical in switching the regioselectivity between C2 and C3.[17]
-
Ligand Selection: The ligand on the palladium catalyst plays a crucial role. For example, using an IMes ligand (1,3-bis-mesitylimidazolyl carbene) has been shown to improve both yield and selectivity for C3 arylation, suggesting that a different ligand choice could favor C2.[17]
-
N-Protecting Group: The nature of the substituent on the indole nitrogen significantly impacts the outcome. In nickel-catalyzed dearomative arylboration, a simple change in the N-protecting group can switch the regioselectivity between C2 and C3 borylated products.[18][19] This highlights the importance of the electronic and steric properties of the N-substituent.
II. Beyond the Pyrrole Ring: Functionalizing the Benzene Core (C4-C7)
Accessing the benzene core of the indole nucleus is considerably more challenging due to the lower reactivity of these positions compared to C2 and C3.[2][20][21] Directing group strategies are paramount for achieving site-selective functionalization at C4, C5, C6, and C7.[20][21]
Question 3: I need to introduce a substituent at the C7 position. What are the most effective strategies?
Answer:
The C7 position is often targeted using directing groups on the indole nitrogen that can form a stable six-membered metallocycle intermediate.
-
Phosphinoyl and Hydrosilyl Directing Groups: Bulky directing groups like phosphinoyl (e.g., N-P(O)tBu2) and hydrosilyl groups on the nitrogen atom have proven effective in directing metallation to the C7 position.[7][20][21] Palladium and copper catalysts are often used in these transformations for arylation reactions.[20][21] These directing groups can often be easily attached and removed.[21]
-
Transition-Metal-Free Borylation: A chelation-assisted aromatic C-H borylation using simple BBr3 can achieve C7 (and C4) hydroxylation under mild conditions.[21]
Question 4: How can I achieve functionalization at the C4, C5, or C6 positions?
Answer:
Similar to C7 functionalization, directing groups are key. The regioselectivity can be tuned by the choice of the directing group and the catalytic system.
-
C4-Functionalization:
-
Directing Groups: Rhodium-catalyzed methods have been developed for direct C-H functionalization at the C4 position of unprotected indoles.[22] Palladium catalysis with a combination of an N-pyridinyl and a C3-carbonyl directing group can achieve C4-functionalization with quinones.[23]
-
Combined Directing Groups: Installing a pivaloyl group at the C3 position in combination with an N-P(O)tBu2 group can direct arylation to the C4 and C5 positions.[20][21]
-
-
C6-Functionalization:
-
Catalyst Control: Scandium triflate can catalyze the C6 functionalization of C2/C3-disubstituted indoles with aziridines.[2]
-
Electronic and Steric Effects: A novel strategy for the regioselective synthesis of C6-alkylated indoles utilizes the electronic effect of imino exchange and the steric effect of phosphorus ylide addition.[24]
-
Directing Groups: An N-P(O)tBu2 directing group with a copper catalyst can promote C6 arylation.[20][21]
-
III. N-Functionalization: Controlling Reactivity at the Nitrogen Atom
While the indole nitrogen is less nucleophilic than the C3 position, N-functionalization is crucial for the synthesis of many bioactive molecules.[25][26]
Question 5: My N-alkylation reaction is giving low yields and competing C3-alkylation. How can I improve the N-selectivity?
Answer:
Enhancing the reactivity of the N1 position while suppressing C3 reactivity is the primary goal. Here are three main approaches:[25]
-
Block the C3 Position: Installing a substituent at C3 physically prevents reactions at that site, making N-functionalization more favorable.[25]
-
Introduce an Electron-Withdrawing Group at C2: An electron-withdrawing group at the C2 position increases the acidity of the N-H bond, making the nitrogen a better nucleophile and reducing the nucleophilicity of the C3 position.[25]
-
Catalytic Methods: Dinuclear zinc-ProPhenol complexes have been shown to efficiently catalyze the enantioselective N-alkylation of indoles with aldimines under mild conditions, affording high yields and excellent enantioselectivity.[27][28]
Experimental Protocols & Data
Protocol 1: Regioselective C2-Methylation of 3-Pivaloyl-N-methylindole [29]
This protocol details an iridium-catalyzed C2-selective methylation using a pivaloyl directing group at the C3 position.
Materials:
-
3-Pivaloyl-N-methylindole
-
Potassium trifluoromethylborate
-
[Cp*IrCl2]2 (catalyst)
-
Silver acetate (oxidant)
-
1,2-dichloroethane (solvent)
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add 3-pivaloyl-N-methylindole, potassium trifluoromethylborate, [Cp*IrCl2]2, and silver acetate.
-
Add 1,2-dichloroethane as the solvent.
-
Heat the reaction mixture at 115 °C for 23 hours.
-
After cooling to room temperature, purify the reaction mixture by column chromatography to isolate the C2-methylated product.
Expected Outcome: This method has been reported to yield the desired C2-methylated product in up to 89% isolated yield.[29]
| Directing Group | Catalyst System | Position | Yield (%) |
| 3-Pivaloyl | [Cp*IrCl2]2 / AgOAc | C2 | 89 |
Table 1: Example of C2-selective methylation of indole.[29]
Visualizations
Decision Workflow for Regioselective Indole Functionalization
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic substitution at the indole [quimicaorganica.org]
- 5. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Functionalization of Indoles using Directing Group Strategy : An Efficient Transition Metal Catalysis [etd.iisc.ac.in]
- 10. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. jiaolei.group [jiaolei.group]
- 12. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues Catalyzed by Dinuclear Zinc-ProPhenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.rsc.org [pubs.rsc.org]
managing the air and moisture sensitivity of organometallic reagents in indole synthesis
A Senior Application Scientist's Guide to Managing Air and Moisture Sensitivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in indole synthesis utilizing organometallic reagents. This guide is designed to provide practical, in-depth solutions to the common challenges associated with the air and moisture sensitivity of these powerful synthetic tools. As Senior Application Scientists, we understand that success in the lab is not just about following a protocol but about deeply understanding the causality behind each experimental choice. This resource is structured to empower you with that understanding, offering troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and success of your reactions.
The Challenge: Why Organometallics Demand Respect in Indole Synthesis
Organometallic reagents, such as Grignard reagents (RMgX) and organolithiums (RLi), are indispensable in modern organic synthesis for their ability to form carbon-carbon bonds with high efficiency. In the context of indole synthesis, they are key players in methodologies like the Bartoli, Madelung, and certain palladium-catalyzed cross-coupling reactions. However, their high reactivity also makes them exquisitely sensitive to atmospheric oxygen and moisture.[1][2] Failure to rigorously exclude air and water can lead to a cascade of problems, from reagent decomposition and low yields to the formation of complex side products that complicate purification.[3][4] This guide will equip you with the knowledge and techniques to master the handling of these sensitive reagents.
Troubleshooting Guides: A Symptom-Based Approach
This section is designed to help you diagnose and solve problems you might encounter during your indole synthesis experiments.
Scenario 1: My Bartoli Indole Synthesis is Failing or Giving Low Yields.
The Bartoli indole synthesis, which utilizes vinyl Grignard reagents to convert ortho-substituted nitroarenes into 7-substituted indoles, is highly dependent on the quality and reactivity of the Grignard reagent.[5][6][7]
Question: I'm not seeing any product formation, or my yields are consistently below 20%. What are the likely causes related to my Grignard reagent?
Answer:
Several factors related to the Grignard reagent could be at play:
-
Reagent Decomposition: Grignard reagents are readily quenched by trace amounts of water, oxygen, and even acidic protons on other molecules.[8] If your solvent or glassware is not scrupulously dry, a significant portion of your Grignard reagent will be consumed before it can react with the nitroarene.
-
Incorrect Stoichiometry: The Bartoli synthesis requires at least three equivalents of the Grignard reagent for nitroarene substrates and two for nitrosoarenes.[9] Using less than the required amount will result in incomplete conversion.
-
Poor Reagent Quality: The concentration of commercially available Grignard reagents can vary. It is crucial to titrate your Grignard solution to determine its exact molarity before use. A lower-than-expected concentration will lead to the addition of fewer equivalents than calculated.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding Bartoli indole synthesis.
Scenario 2: My Madelung-Type Synthesis with Organolithiums is Not Working.
The Madelung synthesis and its modern variations often employ potent organolithium bases to deprotonate an N-acyl-o-toluidine, initiating an intramolecular cyclization.[10] Organolithiums are even more reactive and pyrophoric than Grignard reagents, demanding the utmost care in handling.[1][11]
Question: I am attempting a modified Madelung synthesis using n-butyllithium, but the reaction is sluggish, and I'm recovering mostly starting material. What's going wrong?
Answer:
The success of a Madelung synthesis hinges on efficient deprotonation, which can be hampered by several factors:
-
Insufficiently Anhydrous Conditions: Organolithium reagents react instantaneously and exothermically with water.[1] Any residual moisture in your solvent, glassware, or on the surface of your starting material will consume the organolithium reagent, preventing the desired deprotonation.
-
Degraded Organolithium Reagent: Solutions of organolithiums, especially more reactive ones like sec-butyllithium and tert-butyllithium, can degrade over time, even with proper storage. This leads to a lower effective concentration. Titration of the organolithium solution is non-negotiable for reproducible results.
-
Inadequate Temperature Control: While the initial deprotonation is often performed at low temperatures (e.g., -78 °C) to control reactivity, subsequent cyclization may require higher temperatures. Ensure you are following the temperature profile of your specific protocol.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable way to dry my solvents for organometallic reactions?
A1: While traditional distillation from drying agents like sodium/benzophenone for THF is effective, modern solvent purification systems (SPS) that pass solvents through columns of activated alumina and copper catalysts are often safer and provide consistently low water and oxygen content.[3] For benchtop drying, activated 3Å molecular sieves are a practical and safe option for many common solvents.[12][13] It is crucial to activate the sieves by heating under vacuum before use.
Quantitative Comparison of Solvent Drying Methods
| Solvent | Drying Method | Residual Water (ppm) | Reference |
| THF | Reflux over Na/benzophenone | ~43 | [12][13] |
| THF | 20% m/v 3Å molecular sieves (48h) | <10 | [12][13] |
| Dichloromethane | Reflux over CaH₂ | ~13 | [12][13] |
| Dichloromethane | Column of activated silica | <10 | [12][13] |
| Acetonitrile | 5% w/v P₄O₁₀ (24h) | ~9 | [12][13] |
| Acetonitrile | Neutral alumina column + 3Å sieves | <10 | [12][13] |
Q2: How do I accurately determine the concentration of my organometallic reagent?
A2: Titration is essential. For Grignard reagents, a common method involves back-titration after quenching with a known excess of acid.[14] A more direct method for both Grignard and organolithium reagents is titration with a solution of a secondary alcohol like 2-butanol or (-)-menthol using an indicator such as 1,10-phenanthroline, which forms a colored complex with the organometallic reagent.[14][15] The endpoint is the disappearance of this color.
Q3: What are the key differences in setting up a reaction using a Schlenk line versus a glovebox?
A3: Both techniques create an inert atmosphere, but they are suited for different operations.
-
Glovebox: Ideal for manipulating solids (weighing reagents, preparing catalyst charges) and for setting up multiple reactions in parallel. It provides a continuously purified inert atmosphere.[16]
-
Schlenk Line: Best for solution-based manipulations, such as solvent transfers via cannula, and for running reactions that require heating or cooling over extended periods. It allows for dynamic control of vacuum and inert gas flow to individual flasks.[16]
Logical Relationship of Inert Atmosphere Techniques
Caption: Optimal applications for glovebox and Schlenk line techniques.
Q4: My reaction mixture turned a dark color and seems to have a lot of solid precipitate after adding the organometallic reagent. What happened?
A4: This often indicates reagent decomposition or side reactions. Dark coloration can result from the formation of finely divided metal particles due to oxidation. The precipitate could be insoluble magnesium or lithium salts formed from the reaction of the organometallic reagent with water or other protic impurities. This underscores the critical need for anhydrous conditions.
Q5: What is the safest way to quench a reaction containing excess organometallic reagent?
A5: Never quench with water directly, as the reaction can be extremely exothermic and violent. The safest approach is a gradual quenching process.[17] Cool the reaction mixture in an ice bath and slowly add a less reactive alcohol like isopropanol. Once the initial vigorous reaction subsides, you can add methanol, followed by water.[17] Always perform quenching in a fume hood with a safety shield in place.
Experimental Protocols
Protocol 1: Titration of n-Butyllithium using Diphenylacetic Acid
This protocol provides a reliable method for determining the molarity of alkyllithium solutions.
Materials:
-
Anhydrous THF
-
Diphenylacetic acid, dried under vacuum
-
n-Butyllithium solution (to be titrated)
-
Oven-dried glassware (flasks, syringes)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere, accurately weigh approximately 1.00 mmol of diphenylacetic acid into a flame-dried flask equipped with a stir bar.
-
Add 8 mL of anhydrous THF to dissolve the acid.
-
Slowly add the n-butyllithium solution dropwise from a syringe, noting the volume added.
-
A yellow color will appear with each drop and dissipate upon stirring.
-
The endpoint is reached when the yellow color persists.[18]
-
Repeat the titration two more times and average the results to calculate the molarity (mmol acid / mL titrant).
Protocol 2: Setting up an Air-Sensitive Reaction using a Schlenk Line
This protocol outlines the fundamental steps for ensuring an inert atmosphere in your reaction vessel.
Materials:
-
Schlenk flask with a sidearm and stopcock
-
Rubber septum
-
Magnetic stir bar
-
Schlenk line with vacuum and inert gas (N₂ or Ar) manifolds
-
Heat gun
Procedure:
-
Place a stir bar in the Schlenk flask and fit it with a rubber septum.
-
Connect the flask's sidearm to a port on the Schlenk line.
-
Drying the Glassware: While under vacuum, gently heat the entire surface of the flask with a heat gun to drive off adsorbed moisture. Allow the flask to cool to room temperature under vacuum.
-
Purge Cycle: Close the flask to the vacuum line and carefully open it to the inert gas manifold. You should hear the gas flow into the flask. Then, close the flask to the inert gas and open it to the vacuum. Repeat this vacuum/inert gas cycle at least three times to ensure all air has been removed.[16][19]
-
After the final cycle, leave the flask under a positive pressure of inert gas, which can be visually confirmed by a gentle outflow through an oil bubbler connected to the manifold.[16][19]
-
Your flask is now ready for the addition of anhydrous solvents and reagents via syringe or cannula transfer.
Experimental Workflow for Schlenk Line Setup
Caption: Step-by-step workflow for preparing a reaction vessel using a Schlenk line.
References
-
Methods for the safe storage, handling, and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety. Available at: [Link]
-
C3. Safe Handling of Pyrophoric Materials. University of California, Santa Barbara. Available at: [Link]
-
Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Irvine. Available at: [Link]
-
Pyrophoric Reagents Handling in Research Labs. University of Washington Environmental Health and Safety. Available at: [Link]
-
Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA Chemistry and Biochemistry. Available at: [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Available at: [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Research Group of Yves Rubin, UCLA. Available at: [Link]
-
Bartoli Indole Synthesis. J&K Scientific LLC. Available at: [Link]
-
Bartoli Indole Synthesis. Request PDF on ResearchGate. Available at: [Link]
-
Bartoli indole synthesis. Wikipedia. Available at: [Link]
-
Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info. Available at: [Link]
-
Bartoli Indole Synthesis. Online Organic Chemistry Tutor. Available at: [Link]
-
Bartoli (Indole Synthesis). Química Organica.org. Available at: [Link]
-
solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource. Available at: [Link]
-
Titration Grignard and BuLi. Scribd. Available at: [Link]
-
Why Do Some Fischer Indolizations Fail? PMC - NIH. Available at: [Link]
-
Protocol for quenching reactive chemicals. EPFL. Available at: [Link]
-
Why is this grignard synthesis incorrect? Chemistry Stack Exchange. Available at: [Link]
-
Synthesis of 2,3-disubstituted indoles via a tandem reaction. RSC Publishing. Available at: [Link]
-
Tips & Tricks: Drying Methods. University of Rochester, Department of Chemistry. Available at: [Link]
-
Performing Sensitive Reactions without a Schlenk Line. The Schlenk Line Survival Guide. Available at: [Link]
-
Proposed mechanism for synthesis of 2,3‐disubstituted indoles 81. ResearchGate. Available at: [Link]
-
3 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
How to Best Dry Solvents. YouTube. Available at: [Link]
-
air sensitive reaction setup. YouTube. Available at: [Link]
-
Problems with Fischer indole synthesis : r/Chempros. Reddit. Available at: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
-
How To: Titrate Alkyllithiums. University of Rochester, Department of Chemistry. Available at: [Link]
-
Hegedus indole synthesis. Wikipedia. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]
-
internal alkynes: 3-methyl-2-(trimethylsilyl)indole. Organic Syntheses Procedure. Available at: [Link]
-
Madelung synthesis. Wikipedia. Available at: [Link]
-
Organolithium Titration PDF. Scribd. Available at: [Link]
-
Hegedus indole synthesis. Wikiwand. Available at: [Link]
-
Synthesis of N-free 2,3-disubstituted indoles using 2-alkynyltrifluoro acetanilides and arene diazonium tetrafluoroborates. ResearchGate. Available at: [Link]
-
Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI. Available at: [Link]
-
New Organolithium Addition Methodology to Diversely Functionalized Indoles. Organic Chemistry Portal. Available at: [Link]
-
Hegedus indole synthesis. Request PDF on ResearchGate. Available at: [Link]
-
The Madelung Synthesis. YouTube. Available at: [Link]
-
Hegedus indole synthesis. Semantic Scholar. Available at: [Link]
-
Fischer indole synthesis. Wikipedia. Available at: [Link]
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. Nature. Available at: [Link]
Sources
- 1. ehs.uci.edu [ehs.uci.edu]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
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- 9. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 11. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. rubingroup.org [rubingroup.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 18. How To [chem.rochester.edu]
- 19. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Scale-Up Synthesis of 7-Bromo-3-methyl-1H-indole
Welcome to the technical support center for the synthesis of 7-Bromo-3-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling this important chemical intermediate from the lab bench to larger-scale production. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical experience.
Overview of the Primary Synthetic Route: The Fischer Indole Synthesis
The most common and industrially viable method for the synthesis of 3-methyl-substituted indoles is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a substituted phenylhydrazine and a ketone or aldehyde. For our target molecule, this compound, the likely starting materials are (2-bromophenyl)hydrazine and acetone.
The overall transformation is robust, but its efficiency and the purity of the final product are highly dependent on careful control of reaction conditions, especially during scale-up.
Troubleshooting Guide: From Low Yields to Impure Product
This section addresses specific issues you may encounter during the synthesis and scale-up of this compound.
Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Low yields are a frequent challenge in the Fischer indole synthesis and can be attributed to several factors, particularly when moving to a larger scale.
Potential Causes & Recommended Solutions:
-
Incomplete Hydrazone Formation: The initial condensation to form the hydrazone may not have gone to completion.
-
Troubleshooting Protocol:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting (2-bromophenyl)hydrazine.
-
pH adjustment: The condensation is often favored under mildly acidic conditions (pH 4-6). A small amount of acetic acid can be catalytic.
-
Water removal: The reaction produces water, which can shift the equilibrium back to the starting materials. On a larger scale, consider azeotropic removal of water with a suitable solvent like toluene.
-
-
-
Sub-optimal Acid Catalyst for Cyclization: The choice and amount of acid are critical. Too strong an acid or too high a concentration can lead to degradation and tar formation, while too weak an acid will result in an incomplete reaction.
-
Troubleshooting Protocol:
-
Screen different acids: While polyphosphoric acid (PPA) is often effective, other acids like sulfuric acid, zinc chloride, or Eaton's reagent (P₂O₅ in methanesulfonic acid) may give better results for this specific substrate.
-
Optimize catalyst loading: Systematically vary the molar equivalents of the acid catalyst to find the optimal balance between reaction rate and side product formation.
-
Controlled addition: On a larger scale, the exothermic nature of adding the acid catalyst can be a significant issue. Add the catalyst portion-wise or as a solution to maintain better temperature control.
-
-
-
Side Reactions and Decomposition: The harsh, acidic conditions of the cyclization can lead to a number of side products.
-
Troubleshooting Protocol:
-
Temperature control: This is paramount during scale-up. The larger reaction volume has a lower surface area-to-volume ratio, making heat dissipation less efficient. Ensure your reactor has adequate cooling capacity. A runaway reaction can lead to significant charring and loss of product.
-
Reaction time: Monitor the reaction progress closely. Prolonged reaction times at elevated temperatures can lead to product degradation.
-
Inert atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that can lead to colored impurities.
-
-
Question 2: My final product is a dark oil or discolored solid. What causes this and how can I obtain a cleaner product?
Indoles are prone to oxidation and can be sensitive to residual acid from the reaction, leading to discoloration.
Potential Causes & Recommended Solutions:
-
Oxidation: The indole ring, particularly the pyrrole moiety, is electron-rich and susceptible to air oxidation, which can form colored oligomeric species.
-
Residual Acid: Trace amounts of the strong acid catalyst from the workup can promote degradation and polymerization over time.
-
High-Temperature Degradation: As mentioned, excessive heat during the reaction or distillation can cause decomposition.
Troubleshooting and Purification Protocol:
-
Thorough Work-up:
-
After quenching the reaction with water or ice, ensure the pH is neutralized. A wash with a mild base like sodium bicarbonate solution is crucial to remove all traces of the acid catalyst.
-
Follow with a brine wash to aid in the separation of the organic and aqueous layers and to remove residual water.
-
-
Purification Strategy:
-
Crystallization: If the crude product is a solid, recrystallization is often the most effective purification method at scale. Experiment with different solvent systems. A common choice for indoles is a mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or toluene).
-
Column Chromatography: For smaller scales or particularly impure batches, column chromatography on silica gel is effective. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Activated Carbon Treatment: If the discoloration is due to highly colored, minor impurities, a treatment with activated carbon can be very effective. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through a pad of celite.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the Fischer indole synthesis?
-
Exothermic Reactions: Both the neutralization of the acid catalyst and the cyclization step itself can be highly exothermic. Ensure the reactor is equipped with adequate cooling and that additions are done at a controlled rate.
-
Pressure Build-up: The elimination of ammonia during the cyclization can lead to a pressure increase in a closed system. Ensure the reactor is properly vented.
-
Corrosive Reagents: Strong acids like PPA and sulfuric acid are highly corrosive. Use appropriate personal protective equipment (PPE) and materials of construction for the reactor.
Q2: How can I monitor the reaction progress effectively on a larger scale?
-
In-Process Controls (IPCs): Regularly take small samples from the reaction mixture for analysis by TLC or HPLC. This will allow you to track the consumption of starting materials and the formation of the product, helping you to determine the optimal reaction endpoint.
-
Temperature and Pressure Monitoring: Continuously monitor the internal temperature and pressure of the reactor. Any unexpected changes can indicate a problem.
Q3: What are some common impurities I might see in my final product?
-
Starting Materials: Unreacted (2-bromophenyl)hydrazine or acetone.
-
Isomeric Indoles: Depending on the ketone used (not an issue with acetone), you could form regioisomers.
-
Oxidized Species: As mentioned, indoles can oxidize to form colored impurities.
-
Polymeric Material: Tar-like substances can form under harsh acidic conditions.
Characterization Data for this compound: [4]
| Analysis | Expected Values |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.06 (s, 1H), 7.55 (d, J = 7.9 Hz, 1H), 7.37 (d, J = 7.6 Hz, 1H), 7.08 – 6.97 (m, 2H), 2.35 (d, J = 1.0 Hz, 3H). |
| ¹³C NMR (125 MHz, CDCl₃) | δ 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, 9.97. |
You can use this NMR data to assess the purity of your product and to help identify any unknown impurities by comparing their spectra to known data for common solvents and reagents.[5][6][7][8]
Visualizing the Workflow
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in the Fischer indole synthesis.
References
-
MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
-
Chem-Station. (2014). Fischer Indole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
Organic Syntheses. (n.d.). REGIOSELECTIVE SYNTHESIS OF 3-SUBSTITUTED INDOLES: 3-ETHYLINDOLE. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Technical Support Center: Overcoming Poor Solubility of Indole Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for a common yet significant hurdle in chemical synthesis and drug development: the poor solubility of indole intermediates. The indole scaffold is a cornerstone in medicinal chemistry, but its inherent hydrophobicity often presents considerable challenges during synthesis, purification, and formulation.[1][2]
This guide offers a structured, question-and-answer-based approach to address the specific solubility issues you may encounter in your research. It moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why are many of my indole-based intermediates poorly soluble in common solvents?
A1: The low solubility of many indole derivatives stems from the physicochemical properties of the indole ring itself. It is a planar, aromatic heterocyclic compound with a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring.[2][3] This large, nonpolar surface area contributes to strong intermolecular π-π stacking and van der Waals forces in the solid state, leading to high crystal lattice energy. Overcoming this energy to dissolve the compound requires significant solvent-solute interactions. While the nitrogen atom in the pyrrole ring can participate in hydrogen bonding, the overall hydrophobic character of the molecule often dominates, leading to limited solubility in polar solvents like water.[2][4]
Q2: I'm observing precipitation of my indole intermediate during my reaction workup. What are the likely causes?
A2: Precipitation during workup is a frequent issue and can be attributed to several factors. A common cause is a change in the solvent system's polarity. For instance, if your reaction was performed in a polar aprotic solvent like DMF or DMSO where the indole intermediate is soluble, and you proceed to an aqueous workup, the drastic increase in polarity can cause the compound to crash out of solution. Another possibility is a change in pH that affects the ionization state of your molecule. Some indole derivatives may have functional groups that are ionizable, and their solubility can be highly pH-dependent.[5][6][7] Finally, a significant temperature decrease between the reaction conditions and the workup can also reduce solubility.[8][9]
Q3: What are the first-line strategies I should consider for solubilizing a difficult indole intermediate for a reaction?
A3: When facing a poorly soluble indole intermediate, a systematic approach is often best. Start with simple, readily available methods before moving to more complex techniques. The initial steps should include:
-
Solvent Screening: Test a range of solvents with varying polarities. Common choices include polar aprotic solvents (DMSO, DMF, acetonitrile), polar protic solvents (methanol, ethanol), and non-polar solvents (DCM, toluene).[1][4]
-
Temperature Adjustment: Gently heating the solvent can often increase the solubility of a compound.[4][8] However, be mindful of the thermal stability of your intermediate.
-
Co-solvents: Employing a mixture of solvents can be highly effective. A small amount of a "stronger" solvent in which the compound is more soluble can be added to the bulk solvent to create a system with the desired solvating power.[10][11][12][13]
If these initial steps are insufficient, you can then explore the more advanced techniques detailed in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: My indole intermediate has poor aqueous solubility, hindering my ability to perform downstream biological assays.
This is a critical challenge, as many biological assays are conducted in aqueous buffer systems. Here’s a systematic guide to improving aqueous solubility.
Underlying Principles
Poor aqueous solubility of indole intermediates is primarily due to the hydrophobic nature of the bicyclic aromatic ring system. To enhance solubility, we must disrupt the intermolecular forces of the solid compound and promote favorable interactions with water molecules. This can be achieved by altering the solvent environment or modifying the molecule itself.
Troubleshooting Workflow
Caption: Workflow for enhancing aqueous solubility.
Step-by-Step Protocols
1. pH Modification
For indole intermediates with acidic or basic functional groups, altering the pH of the aqueous medium can dramatically increase solubility.[6] The ionized form of a compound is generally more water-soluble than the neutral form.[6]
-
Protocol:
-
Determine the pKa of your compound (experimentally or via prediction software).
-
For acidic compounds, adjust the pH of the buffer to be at least 2 units above the pKa.
-
For basic compounds, adjust the pH to be at least 2 units below the pKa.
-
Use a suitable buffer system to maintain the desired pH.
-
Measure the solubility at the adjusted pH using a standard shake-flask method.
-
2. Co-solvent Systems
The addition of a water-miscible organic solvent, or co-solvent, can reduce the polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[11][12][13]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[10][11]
-
Protocol:
-
Prepare stock solutions of your indole intermediate in various co-solvents.
-
Create a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Add the stock solution of your intermediate to each co-solvent/water mixture and determine the solubility.
-
Caution: Be mindful of the potential toxicity or interference of the co-solvent in your downstream biological assays.
-
3. Use of Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can be encapsulated within the hydrophobic core, effectively "dissolving" them in the aqueous medium.[14][15]
-
Common Surfactants: Polysorbates (e.g., Tween® 80), sorbitan esters (e.g., Span®), and various natural solubilizers.[16][17][18][19]
-
Protocol:
-
Prepare a series of aqueous solutions of the surfactant at concentrations above its critical micelle concentration (CMC).
-
Add an excess of your indole intermediate to each surfactant solution.
-
Equilibrate the mixtures (e.g., by shaking for 24-48 hours).
-
Separate the undissolved solid (e.g., by centrifugation or filtration) and quantify the concentration of the dissolved compound in the supernatant.
-
4. Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15][20] They can form inclusion complexes with poorly soluble molecules, where the hydrophobic guest molecule is encapsulated within the cyclodextrin's cavity, thereby increasing its apparent water solubility.[20][21][22]
-
Common Cyclodextrins: β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[15]
-
Protocol:
-
Prepare aqueous solutions of the cyclodextrin at various concentrations.
-
Add an excess of the indole intermediate to each cyclodextrin solution.
-
Stir the mixtures until equilibrium is reached.
-
Filter the solutions and analyze the filtrate to determine the concentration of the dissolved indole intermediate.
-
Issue 2: My indole intermediate is poorly soluble in organic solvents, complicating synthesis and purification.
Poor solubility in organic solvents can lead to low reaction yields, difficult purifications, and challenges in characterization.
Underlying Principles
The principle of "like dissolves like" is paramount here.[1] A poorly soluble indole intermediate in a particular organic solvent suggests a mismatch in polarity and/or hydrogen bonding capabilities. For highly crystalline materials, the high lattice energy can also be a significant barrier to dissolution.
Data-Driven Solvent Selection
The following table provides a qualitative prediction of indole solubility in common organic solvents, which can serve as a starting point for your experiments.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor and high polarity can effectively solvate the indole moiety.[1] |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar solvent capable of strong intermolecular interactions.[1] | |
| Acetonitrile (ACN) | Moderate | Polar nature and ability to accept hydrogen bonds suggest good solubility.[1] | |
| Polar Protic | Methanol (MeOH) | Moderate to High | Capable of both donating and accepting hydrogen bonds, which should facilitate the dissolution of the indole.[1] |
| Non-Polar | Dichloromethane (DCM) | Moderate | The overall non-polar character of many indole derivatives allows for reasonable solubility.[1] |
| Toluene | Low to Moderate | Aromatic nature can interact with the indole ring, but polarity differences may limit high solubility.[1] | |
| Hexanes | Low | As a highly non-polar solvent, it is unlikely to effectively solvate the more polar indole structure.[1] |
Note: This table provides a general guideline. Experimental verification is crucial for your specific indole intermediate.[1]
Advanced Strategies for Organic Media
1. Solid Dispersions
This technique involves dispersing the poorly soluble compound in a highly soluble carrier matrix at the molecular level.[23][24][25] When the solid dispersion is introduced into a solvent, the carrier dissolves rapidly, releasing the drug as very fine, amorphous particles, which have a higher apparent solubility and dissolution rate.[23][24][26]
-
Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[24][27]
-
Preparation Methods:
-
Mechanism of Solubility Enhancement:
Caption: Mechanism of solid dispersion for solubility enhancement.
2. Particle Size Reduction
Reducing the particle size of the solid intermediate increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[14][15]
-
Techniques:
While primarily used to enhance aqueous dissolution, these techniques can also be beneficial in organic solvents where the dissolution rate is the limiting factor.
Final Recommendations
The challenge of poor indole intermediate solubility is multifaceted, but a systematic and informed approach can lead to successful outcomes. Always begin with a thorough characterization of your compound and a logical progression through the solubility enhancement techniques described in this guide. Careful documentation of your experimental conditions and results will be invaluable in optimizing your synthetic and formulation processes.
References
-
Reddy's, D. Formulation Development Strategies for Poorly Soluble Pharma APIs. Dr. Reddy's. Available at: [Link].
-
Pawar, J. et al. SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Available at: [Link].
-
Boral, D. et al. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. NIH. Available at: [Link].
-
Arunagiri, R. 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link].
-
Unknown. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link].
-
Unknown. Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link].
-
Unknown. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Dr. Reddy's. Available at: [Link].
-
Kumar, S. et al. Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available at: [Link].
-
Pawar, J. et al. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available at: [Link].
-
Jeremić, S. et al. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. PubMed Central. Available at: [Link].
-
Unknown. Indole. Solubility of Things. Available at: [Link].
-
Unknown. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link].
-
Unknown. Cosolvent. Wikipedia. Available at: [Link].
-
Orstan, A. & Ross, J. B. A. Investigation of The β-Cyclodextrin-Indole Inclusion Complex by Absorption and Fluorescence Spectroscopies. ResearchGate. Available at: [Link].
- Unknown. Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents.
-
Unknown. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC - NIH. Available at: [Link].
-
Unknown. Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. Available at: [Link].
-
Orstan, A. & Ross, J. B. A. Investigation of the .beta.-cyclodextrin-indole inclusion complex by absorption and fluorescence spectroscopies. The Journal of Physical Chemistry - ACS Publications. Available at: [Link].
-
Unknown. Guide to 4 Natural Solubilisers for Cosmetic Formulating. Formula Botanica. Available at: [Link].
-
Unknown. We have tested 11 natural solubilizers: here are the best 3. Skinchakra Science. Available at: [Link].
-
Unknown. Natural Solubilizers. Joan Morais Cosmetics School. Available at: [Link].
-
Sridevi, S. Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link].
-
Unknown. How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. Available at: [Link].
- Unknown. Process of preparing purified aqueous indole solution. Google Patents.
-
Unknown. Indole. Wikipedia. Available at: [Link].
-
Göller, A. H. et al. pH-dependent solubility prediction for optimized drug absorption and compound uptake by plants. PubMed. Available at: [Link].
-
Unknown. Temperature Effects on Solubility. Chemistry LibreTexts. Available at: [Link].
-
Unknown. Problems with Fischer indole synthesis. Reddit. Available at: [Link].
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Sridevi, S. Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link].
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Unknown. Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link].
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Unknown. Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link].
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Unknown. 13.4: Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. Available at: [Link].
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Unknown. 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link].
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Unknown. Effect of Temperature on Solubility. HSC Chemistry - Science Ready. Available at: [Link].
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Unknown. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link].
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Unknown. Temperature's Influence on Solubility Equilibria. HSC Chemistry - HSCprep. Available at: [Link].
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Unknown. Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link].
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Unknown. 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link].
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Unknown. Why is solubility affected by temperature?. Chemistry Stack Exchange. Available at: [Link].
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Bergström, C. A. S. et al. Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. PMC - NIH. Available at: [Link].
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effect of base and solvent on the outcome of 7-bromoindole reactions
Welcome to the technical support center for 7-bromoindole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize 7-bromoindole as a key building block. Here, we address common challenges and provide in-depth, field-proven insights into how the careful selection of base and solvent can dictate the outcome, yield, and selectivity of your reactions. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your synthetic routes effectively.
Part 1: General Troubleshooting for 7-Bromoindole Reactions
Before delving into specific reaction types, it's crucial to address universal experimental parameters. Many reaction failures stem from foundational issues rather than the specific choice of base or solvent.
FAQ: My 7-bromoindole reaction failed to initiate or gave a complex mixture. What are the first things I should check?
This is a common and often frustrating issue. Before extensively re-optimizing the core conditions, systematically verify the following fundamentals. A methodical approach can save significant time and resources.[1][2]
Troubleshooting Workflow for Failed Reactions
Below is a systematic workflow to diagnose common issues in synthetic reactions.
Caption: A general workflow for troubleshooting failed reactions.
Part 2: N-Alkylation of 7-Bromoindole
The indole nucleus features two primary nucleophilic sites: the N1-position and the C3-position. Directing alkylation to the nitrogen is a frequent objective that is highly sensitive to reaction conditions.[3]
FAQ: I am attempting to N-alkylate 7-bromoindole, but I'm getting a mixture of N1- and C3-alkylated products, or only C3-alkylation. How can I improve N1-selectivity?
This is a classic regioselectivity challenge in indole chemistry. The C3 position is often inherently more nucleophilic in the neutral indole, while the N1-anion (indolate) is a potent nucleophile. Therefore, the key is to ensure complete and rapid deprotonation of the indole N-H.[3]
Causality Behind N1-Selectivity:
-
Role of the Base: A strong base is required to fully deprotonate the indole nitrogen (pKa ≈ 17). Sodium hydride (NaH) is a classic and highly effective choice because it irreversibly deprotonates the indole to form the sodium indolate salt and H₂ gas. Weaker bases, like carbonates, may establish an equilibrium, leaving a significant concentration of neutral indole available to react at the C3 position.
-
Role of the Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are essential. They effectively solvate the cation (e.g., Na⁺) without protonating the highly basic indolate anion. DMF, being more polar, can accelerate the reaction and has been shown to favor N-alkylation, especially when used in mixtures with THF.[3][4]
Troubleshooting Guide for N-Alkylation
| Issue Encountered | Probable Cause | Recommended Solution |
| Low N1/C3 Ratio | Incomplete deprotonation of the indole N-H. | Use a stronger, non-nucleophilic base like NaH or KH (1.1-1.2 equivalents). Ensure the base is fresh and active. |
| No Reaction | Poor solubility of the indolate salt or inactive alkylating agent. | Switch from THF to DMF or a THF/DMF mixture to improve solubility and potentially increase the reaction rate. Verify the purity of the alkylating halide. |
| Low Yield | The counter-ion may be influencing reactivity. | The nature of the cation can affect the reaction. If NaH gives low yields, consider trying KH or even cesium carbonate (Cs₂CO₃) with a more reactive alkylating agent (e.g., iodide vs. bromide).[3] |
| Decomposition | Reaction temperature is too high, or the product is unstable. | Perform the deprotonation at 0 °C before adding the electrophile. Allow the reaction to warm to room temperature slowly. Monitor by TLC to avoid prolonged reaction times that can lead to decomposition.[4] |
Validated Protocol: N-Benzylation of 7-Bromoindole
-
Preparation: Add 7-bromoindole (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet.
-
Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to indole).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: H₂ gas evolution.
-
Anion Formation: Stir the mixture at 0 °C for 30-45 minutes until gas evolution ceases. The solution should become clear or slightly colored.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete in 2-4 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C7 position is a versatile handle for constructing C-C, C-N, and C-O bonds via palladium-catalyzed cross-coupling reactions. Success in these transformations is critically dependent on the interplay between the base, solvent, ligand, and palladium precursor.[5]
3.1 Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds.[6] The choice of base and solvent is not arbitrary; it directly influences the efficiency of the transmetalation and reductive elimination steps in the catalytic cycle.
FAQ: My Suzuki coupling of 7-bromoindole with an arylboronic acid is giving low yields. How should I optimize the base and solvent system?
Low yields in Suzuki couplings often point to a suboptimal base/solvent combination that fails to facilitate one of the key steps in the catalytic cycle.
Decision Tree for Suzuki-Miyaura Condition Selection
Caption: Decision guide for selecting Suzuki-Miyaura reaction conditions.
Troubleshooting Guide for Suzuki-Miyaura Coupling
| Issue Encountered | Probable Cause | Recommended Solution |
| No or Low Conversion | Ineffective transmetalation step. | The base is crucial. Switch from a weaker base like Na₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃.[7][8] Ensure the solvent system effectively dissolves the base; aqueous mixtures (e.g., Dioxane/H₂O) are excellent for this.[9] |
| Debromination of Starting Material | Proto-deboronation of the boronic acid, followed by reduction of the Pd-intermediate. | Use a milder base like K₂CO₃. Ensure the reaction is run under a strictly inert atmosphere. Sometimes, lowering the temperature can help. |
| Catalyst Decomposition (Pd Black) | Ligand dissociation or reaction temperature too high. | Dioxane is often a good solvent choice for catalyst stability.[10] Ensure you are using an appropriate phosphine ligand (e.g., SPhos, XPhos for challenging couplings). If Pd black appears, the reaction has likely failed. |
Validated Protocol: Suzuki-Miyaura Coupling of 7-Bromoindole
-
Preparation: To a reaction vial, add 7-bromoindole (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (K₂CO₃, 3.0 eq), and a palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂ at 5 mol%).[6]
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The final concentration should be around 0.1 M.
-
Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 5-10 minutes.
-
Reaction: Heat the mixture in a preheated oil bath or heating block to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude material via flash chromatography.
3.2 Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds between 7-bromoindole and terminal alkynes.[11][12] The reaction typically employs a dual catalytic system of palladium and copper(I), where the base and solvent play distinct roles.
FAQ: I am seeing significant amounts of alkyne homocoupling (Glaser coupling) and low yields of my desired product in a Sonogashira reaction. What can I do?
This is the most common side reaction in Sonogashira couplings. It is promoted by the copper(I) cocatalyst in the presence of oxygen.[11] Your choice of base and solvent, along with rigorous control of the reaction atmosphere, is key to minimizing it.
The Role of Base and Solvent in Sonogashira Couplings:
-
Base: An amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves two purposes: (1) It deprotonates the terminal alkyne to form the reactive acetylide, and (2) It neutralizes the HBr generated during the catalytic cycle.[11] Using the amine as a co-solvent can ensure a sufficiently basic medium.
-
Solvent: The solvent must dissolve all components of the reaction. While DMF and THF are common, they can sometimes lead to catalyst deactivation.[13] Toluene is an excellent alternative that often gives cleaner reactions.[14] The solvent choice is a balance between solubility and catalyst stability.[15]
Catalytic Cycle of the Sonogashira Reaction
Caption: The dual catalytic cycles in the Sonogashira reaction.
Troubleshooting Guide for Sonogashira Coupling
| Issue Encountered | Probable Cause | Recommended Solution |
| Glaser Homocoupling | Oxygen contamination promoting Cu-mediated dimerization. | Rigorously degas all solvents and reactants. Maintain a strict inert (N₂ or Ar) atmosphere. Slow addition of the alkyne can also help by keeping its concentration low. |
| Low Yield / Stalled Reaction | Catalyst deactivation or poor acetylide formation. | Switch solvent from DMF/THF to Toluene or Dioxane.[13] Ensure the amine base is anhydrous and pure. Bromoindoles are less reactive than iodoindoles and may require higher temperatures (e.g., 60-80 °C).[13] |
| Reaction fails with electron-rich alkynes | Difficulty in deprotonating the alkyne. | While amine bases are standard, for less acidic alkynes, you might consider adding a stronger, non-nucleophilic base, but this requires careful optimization to avoid side reactions. |
| Persistent Issues | Copper is promoting side reactions. | Switch to a "copper-free" Sonogashira protocol. These methods often require more active palladium catalysts and different bases (e.g., Cs₂CO₃) but completely eliminate the Glaser coupling pathway.[11] |
References
- Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaf-D1t6rFkVHzhsiWNDp7P0ZDxrFJNy6TMCBE5C-wefjIGWnwXoPe-nVcAgDXkOWBKX7aC2qpXMMZBXntAFoezXGskUiqz6Ng7v0GCotGJlTMsMjNU9tcpfPQNeOm7yxnQtHb_bLF_imGY8JoaEZMPaLqirFmNzRNGmuFijsUiRc-_qS9NCf1eWQ3R9j7BJ16UpK-3jIwqHFGvBBBaRvTiAJXEfEK8ziLnPcErjAbyvpQdbu38_r4bCxFKLY9SptYZ-Ge3t-WLUowuolc-XQ=]
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- Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/11/12]
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- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7874910/]
- Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. ResearchGate. [URL: https://www.researchgate.net/figure/Screening-different-bases-and-solvents-in-the-nickel-catalysed-Sonogashira-reaction-a_tbl1_273763951]
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- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [URL: https://www.atlanchimpharma.com/wp-content/uploads/2018/05/AP-NL-4.pdf]
- Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6404283/]
- 17.2. Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning. [URL: https://courses.lumenlearning.
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- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [URL: https://www.mdpi.com/1420-3049/23/10/2691]
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- Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-reaction-conditions-for-the-Suzuki-Miyaura-coupling_tbl1_343209581]
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [URL: https://www.researchgate.net/publication/372076045_Effects_of_Solvent_Polarity_in_the_Sonogashira_Coupling_A_Brief_Overview]
- Technical Support Center: Selective N-Alkylation of Indoles. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmFtDO34b5wG88nTl8VpZojKCaS3ODNUDdITxxnRXnn4GLNfCsf4LXNsGw4QR40FUT5WY6SaEECv2Lxt6CTsevSgQwv4sWasxHhQcPWGMQVqT5Rt-h6MgMlqdXHrcBup_hbgDq5cUqTZBsE2fuHY-4eel6i8Vw14j4RNWvWVzeTA-t320LJFXhnxVfEPDxB2UB1laOhS3N]
- Recent Progress Concerning the N-Arylation of Indoles. MDPI. [URL: https://www.mdpi.com/1420-3049/26/17/5079]
- Sonogashira Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/11%3A_Organohalides_and_Organometallics/11.10%3A_The_Sonogashira_Reaction]
- Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. [URL: https://www.chem.rochester.edu/notvoodoo/pages/troubleshooting.php?page=failed_reaction_faq]
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate. [URL: https://www.researchgate.net/publication/348501246_A_regioselective_C7_bromination_and_C7_palladium-catalyzed_Suzuki-Miyaura_cross-coupling_arylation_of_4-substituted_NH-free_indazoles]
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- Table 2 : The effect of various bases on the Suzuki coupling reaction. ResearchGate. [URL: https://www.researchgate.net/figure/The-effect-of-various-bases-on-the-Suzuki-coupling-reaction-a_tbl2_235650742]
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152345/]
- Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [URL: https://www.researchgate.net/figure/Effect-of-different-bases-on-the-Suzuki-Miyaura-coupling-a_tbl2_282823611]
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr078344w]
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [URL: https://www.mdpi.com/1420-3049/25/23/5594]
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Technical Support Center: Navigating N-H Protection and Deprotection in Indole Chemistry
Welcome to the Technical Support Center for Indole Chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the protection and deprotection of the indole N-H bond. The inherent reactivity of the indole nucleus makes N-protection a critical step in multi-step syntheses, yet it is often a source of experimental hurdles.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and the rationale behind experimental choices to empower you to overcome these challenges.
The Critical Role of N-H Protection in Indole Chemistry
The indole ring is an electron-rich heterocycle, making the C3 position particularly susceptible to electrophilic attack.[3][4][5] The N-H proton is weakly acidic and can be deprotonated to form the indolide anion, a potent nucleophile. This reactivity can lead to undesired side reactions, complicating synthetic routes.[6] Electron-withdrawing protecting groups, such as Tosyl (Ts) and tert-butyloxycarbonyl (Boc), decrease the electron density of the indole ring, enhancing its stability towards oxidation and modifying its reactivity towards electrophiles.[7] Conversely, electron-donating groups like benzyl (Bn) can increase the ring's reactivity. The choice of protecting group is therefore a strategic decision that profoundly impacts the outcome of subsequent transformations.[7][8]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the N-H protection and deprotection of indoles in a question-and-answer format.
tert-Butyloxycarbonyl (Boc) Group
The Boc group is favored for its moderate stability and relatively mild deprotection conditions. However, its lability can also be a source of problems.
Q1: My N-Boc protection of indole is giving low yields and competing C3-alkylation. How can I improve the selectivity for N-protection?
A1: This is a classic challenge in indole chemistry, governed by the ambident nucleophilicity of the indolide anion. The N- versus C3-alkylation is often influenced by the reaction conditions, particularly the base and solvent.
-
Causality: Harder counterions (like Na⁺ from NaH) tend to favor N-alkylation, while softer counterions can favor C3-alkylation. The solvent also plays a crucial role; polar aprotic solvents like DMF or THF are generally preferred.
-
Troubleshooting Steps:
-
Choice of Base: Employ a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation of the indole N-H.[7]
-
Temperature Control: Perform the deprotonation at 0 °C to control the reaction rate and minimize side reactions.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) slowly to the solution of the pre-formed indolide anion.
-
Solvent Selection: Use anhydrous THF or DMF to ensure the solubility of the indolide salt and promote N-alkylation.
-
Q2: I am struggling with the deprotection of my N-Boc indole, especially in the presence of other acid-sensitive functional groups. What are some milder deprotection methods?
A2: While strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are standard for Boc deprotection, they can be too harsh for complex molecules.[9] Several milder alternatives exist.
-
Causality: The N-Boc group on an indole is more labile than on a typical aliphatic amine because the nitrogen lone pair is involved in the aromaticity of the ring.[10] This allows for cleavage under less acidic or even non-acidic conditions.
-
Troubleshooting & Alternative Protocols:
-
Catalytic Sodium Methoxide: A catalytic amount of sodium methoxide in dry methanol at room temperature can selectively cleave the N-Boc group on indoles, pyrroles, and related heterocycles in high yields.[11]
-
Silica Gel: Refluxing the N-Boc indole with silica gel in toluene is a mild and effective method for deprotection.[12]
-
Thermal Deprotection: Heating the N-Boc indole in a suitable solvent like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), especially under microwave irradiation, can effect clean deprotection without the need for acid or base.[13][14]
-
Oxalyl Chloride in Methanol: This provides a mild method for N-Boc deprotection at room temperature.[7]
-
Q3: My N-Boc group is unexpectedly cleaving during a reaction. Why is this happening and how can I prevent it?
A3: The N-Boc group on indoles is notoriously less stable than on aliphatic amines.[10] It can be cleaved under surprisingly mild conditions.
-
Causality: The electronic nature of the indole ring weakens the N-C bond of the carbamate. Even mild heating or exposure to certain reagents can be sufficient for cleavage. For instance, heating an N-Boc indole with sodium carbonate or even on a rotovap at 40°C has been reported to cause deprotection.[10]
-
Preventative Measures:
-
Avoid High Temperatures: Maintain low temperatures during reactions and workup.
-
Careful Reagent Selection: Be mindful of the reagents used in subsequent steps. For example, if a reduction is needed, consider the possibility of the Boc group's lability.
-
Alternative Protecting Groups: If the planned synthetic route involves conditions that are too harsh for the Boc group, consider a more robust protecting group like Tosyl (Ts) or [2-(trimethylsilyl)ethoxy]methyl (SEM).[10]
-
Tosyl (Ts) Group
The Tosyl group is a robust, electron-withdrawing protecting group that significantly enhances the stability of the indole ring.[1] However, its removal can be challenging.
Q1: I am having difficulty deprotecting my N-Tosyl indole. The standard methods are giving low yields or failing completely. What are my options?
A1: The strength of the N-S bond in N-tosylindoles makes deprotection a common challenge. Harsh conditions are often required, which can be incompatible with other functional groups.[1][7]
-
Causality: The strong electron-withdrawing nature of the tosyl group makes the nitrogen less nucleophilic and the N-S bond very stable. Cleavage typically requires strong reducing agents or harsh basic conditions.
-
Effective Deprotection Protocols:
-
Cesium Carbonate: A mild and highly effective method involves treating the N-tosyl indole with cesium carbonate in a mixture of THF and methanol.[7][15][16] This method is often successful where others fail.
-
Magnesium in Methanol: Reductive cleavage using magnesium turnings in methanol is a powerful method for N-detosylation.[1]
-
Thioglycolate: The dilithium salt of thioglycolic acid in DMF at room temperature provides an efficient removal of the tosyl group.[17]
-
KOH with Phase-Transfer Catalyst: A mixture of potassium hydroxide in THF/water with a phase-transfer catalyst offers a green chemistry approach, avoiding toxic byproducts.[7]
-
Table 1: Comparison of Common N-Tosyl Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Base-Mediated Hydrolysis | NaOH or KOH | Alcoholic solvent, high temp. | Inexpensive | Harsh conditions, potential side reactions |
| Cesium Carbonate | Cs₂CO₃ | THF/MeOH, rt to reflux | Mild, high yielding | Higher cost of reagent |
| Reductive Cleavage | Mg/MeOH | Reflux | Effective for stubborn cases | Can affect other reducible functional groups |
| Nucleophilic Displacement | Sodium thiophenoxide | DMF, rt | Mild | Stench of thiols, potential for side reactions |
[2-(Trimethylsilyl)ethoxy]methyl (SEM) Group
The SEM group is stable to a wide range of conditions but can be selectively removed, making it useful in complex syntheses.
Q1: My SEM-deprotection is proving difficult and leading to side products. What are the key challenges and how can I overcome them?
A1: SEM deprotection can be challenging, and the release of formaldehyde during the reaction can lead to unwanted side reactions, such as the formation of bridged dimers.[18]
-
Causality: The stability of the SEM group necessitates specific cleavage conditions, typically involving fluoride ions or Lewis acids. The mechanism of acidic deprotection can release formaldehyde, which can then react with the deprotected indole.[18]
-
Troubleshooting and Optimized Protocols:
-
Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is a common reagent for SEM cleavage. The reaction proceeds via attack of the fluoride ion on the silicon atom, triggering an elimination.[19]
-
Lewis Acids: Lewis acids like SnCl₄ or MgBr₂ can also be used for deprotection.[20][21] MgBr₂ in ether or nitromethane can be particularly mild and selective.[20][21]
-
Two-Step Acid/Base Procedure: For some substrates, a two-step procedure involving treatment with an acid like TFA followed by a basic workup can be effective. The acidic step forms an intermediate that is then fully converted to the deprotected indole under basic conditions, which also helps to manage the released formaldehyde.[18]
-
Side Product Mitigation: If formaldehyde-related side products are an issue, consider adding a scavenger to the reaction mixture.
-
Experimental Protocols
Protocol 1: N-Boc Protection of Indole
-
To a solution of indole (1.0 eq.) in anhydrous THF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in THF.
-
Let the reaction proceed at room temperature, monitoring by TLC until completion.
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography if necessary.
Protocol 2: Mild Deprotection of N-Tosyl Indole using Cesium Carbonate
-
Dissolve the N-tosyl indole (1.0 eq.) in a mixture of THF and methanol (2:1 v/v).
-
Add cesium carbonate (3.0 eq.) to the solution at room temperature.
-
Stir the reaction mixture and monitor by TLC. The reaction time will vary depending on the substrate. Gentle heating may be required for less reactive substrates.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Redissolve the residue in an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify as needed.[16]
Visualization of Key Concepts
Decision-Making Workflow for N-H Protection
Caption: Decision tree for selecting an appropriate N-protecting group for indole.
Regioselectivity in Indole Alkylation
Caption: Resonance of the indolide anion influencing N- vs. C3-alkylation.
This guide provides a starting point for troubleshooting common issues in indole N-H protection and deprotection. Successful organic synthesis often requires careful optimization of reaction conditions, and a thorough understanding of the underlying chemical principles is paramount.
References
- Fan, H.-T., et al. (2012). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities, 33(4), 707.
-
Reddy, K. S., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. Available from: [Link]
-
Wikipedia. (2023). Protecting group. Retrieved from [Link]
- Moody, C. J., & Hunt, J. C. A. (1999). A New Protecting-Group Strategy for Indoles. Journal of the Chemical Society, Perkin Transactions 1, (21), 3011-3024.
-
Thompson, A. L., et al. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 26(5), 1466-1473. Available from: [Link]
- Bajwa, J. S. (2006). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Tetrahedron Letters, 47(36), 6425-6427.
- Bajwa, J. S. (2004). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 45(3), 599-601.
- Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Letters in Organic Chemistry, 5(8), 639-642.
-
Reddit. (2023). Why is the Boc group deprotected in NaBH4? Retrieved from [Link]
-
Andersen, K. R., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(15), 4583. Available from: [Link]
- Kotha, S., & Lahiri, K. (2004). Efficient Indole N-Detosylation Using Thioglycolate. Tetrahedron Letters, 45(34), 6425-6427.
-
Chemcess. (n.d.). Indole: Properties, Reactions, Production And Uses. Retrieved from [Link]
- van der Eijk, J. M., et al. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 44(12), 2242-2244.
- Lott, A., & Echner, H. (1998). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. Peptide Science, 46(4), 302-310.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- Science Direct. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- University of Bristol. (n.d.).
-
Wikipedia. (2023). Indole. Retrieved from [Link]
-
Scilit. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Retrieved from [Link]
- González, M. A., & McKnight, M. V. (2001). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Tetrahedron Letters, 42(22), 3769-3771.
- Padwa, A., et al. (2001). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. The Journal of Organic Chemistry, 66(8), 2713-2719.
-
Chem-Station. (2014). Sulfonyl Protective Groups. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). BOC Protection and Deprotection. Retrieved from [Link]
- Schlessinger, R. H., & Wood, J. L. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. The Journal of Organic Chemistry, 65(19), 6050-6052.
-
YouTube. (2021). Indole synthesis, reactions and applications. Retrieved from [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? Retrieved from [Link]
-
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Retrieved from [Link]
-
Reddit. (2023). Help with a deprotection method. Retrieved from [Link]
- Padwa, A., & Kulkarni, Y. S. (1982). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 47(2), 269-271.
-
Sciencemadness Discussion Board. (2017). Protecting weak secondary amines - driving me crazy! Retrieved from [Link]
- Kumar, R., & Kool, E. T. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids, 29(10), 753-760.
- Nishiyama, Y., & Abe, N. (2009). Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution. Chemical & Pharmaceutical Bulletin, 57(2), 211-213.
-
Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.org [mdpi.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. chemcess.com [chemcess.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. total-synthesis.com [total-synthesis.com]
- 20. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 21. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Quantifying Reaction Conversion of 7-Bromo-3-methyl-1H-indole
Welcome to the technical support resource for the quantitative analysis of the synthesis of 7-Bromo-3-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the analytical challenges encountered during reaction monitoring and quantification. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the accuracy and reliability of your results.
Introduction: The Analytical Challenge in Synthesizing this compound
The synthesis of this compound, a key intermediate in pharmaceutical development, is often achieved through the Fischer indole synthesis.[1] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and a ketone or aldehyde. For the synthesis of this compound, the reaction of (2-bromophenyl)hydrazine with acetone is a common route.
Accurate quantification of the reaction conversion is critical for process optimization, yield calculation, and impurity profiling. This requires robust analytical methods capable of simultaneously resolving the starting material ((2-bromophenyl)hydrazine), the intermediate hydrazone, and the final product (this compound), as well as any potential byproducts. This guide will focus on the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Frequently Asked Questions (FAQs)
Q1: My primary analytical challenge is the co-elution of the starting hydrazine and the hydrazone intermediate in my HPLC analysis. How can I improve their separation?
A1: Co-elution of the highly polar (2-bromophenyl)hydrazine and the slightly more retained hydrazone is a common issue. To enhance separation, consider the following:
-
Gradient Elution: An isocratic method may not provide sufficient resolving power. A shallow gradient, starting with a higher aqueous composition and gradually increasing the organic solvent (acetonitrile or methanol), can effectively separate these closely eluting compounds.
-
Mobile Phase pH: The pKa of the hydrazine will influence its retention on a reversed-phase column. Adjusting the pH of the aqueous component of your mobile phase with a suitable buffer (e.g., phosphate or acetate) can alter the ionization state of the hydrazine and improve separation. A slightly acidic pH is often beneficial.
-
Column Chemistry: If a standard C18 column is insufficient, consider a column with a different selectivity. A phenyl-hexyl or a polar-embedded C18 column can offer alternative interactions and improve resolution.
Q2: I'm observing significant tailing for the this compound peak in my HPLC chromatogram. What is the likely cause and solution?
A2: Peak tailing for indole compounds is often attributed to secondary interactions with residual silanols on the silica-based stationary phase. Here's how to address this:
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping minimize the availability of free silanols.
-
Mobile Phase Modifier: Adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape. However, be mindful that TEA can affect column longevity and is not suitable for mass spectrometry detection.
-
Lower pH: Operating at a lower pH (e.g., with 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of silanols, reducing their interaction with the analyte.
Q3: Can I use GC-MS to monitor the reaction? I'm having trouble detecting the starting hydrazine.
A3: While GC-MS is excellent for the analysis of the relatively volatile this compound, (2-bromophenyl)hydrazine is thermally labile and can degrade in the hot GC inlet, leading to poor peak shape and low response. Derivatization of the hydrazine is a common strategy to improve its thermal stability and chromatographic performance. Alternatively, a very gentle injection technique with a cool on-column inlet might be successful, but HPLC is generally the more robust technique for this mixture of analytes.
Q4: How can I use ¹H NMR to get a quick estimate of the reaction conversion without extensive sample preparation?
A4: ¹H NMR is a powerful tool for rapid, in-situ reaction monitoring.[2] By identifying distinct, non-overlapping signals for the starting material, intermediate, and product, you can determine their relative ratios. For this specific reaction, you could monitor the disappearance of the hydrazine N-H protons and the appearance of the indole N-H proton and the C2-H signal of the indole ring. The integration of these signals provides a direct measure of the molar ratio of the components in the mixture. Ensure you use a deuterated solvent that will dissolve all components and consider adding an internal standard for more accurate quantification.
Troubleshooting Guides
HPLC Method for Reaction Conversion Analysis
Diagram of HPLC Troubleshooting Workflow
Caption: A workflow for troubleshooting common HPLC issues.
| Issue | Potential Cause | Recommended Action |
| Poor Resolution Between Hydrazine and Hydrazone | Mobile phase is too strong or isocratic. | Implement a gradient with a starting mobile phase of higher aqueous content. |
| Inappropriate pH. | Adjust the pH of the aqueous mobile phase to be slightly acidic (e.g., pH 3-4) to control the ionization of the hydrazine. | |
| Peak Tailing of Indole Product | Secondary interactions with column silanols. | Use a high-purity, end-capped C18 or a phenyl-hexyl column. Consider adding a mobile phase modifier like 0.1% formic acid. |
| Baseline Drift | Poor mobile phase mixing or column temperature fluctuation. | Ensure mobile phase components are thoroughly mixed and degassed. Use a column oven for stable temperature control. |
| Ghost Peaks | Contamination in the injector or carryover from a previous injection. | Run a blank gradient after each sample injection. Clean the autosampler needle and injection port. |
GC-MS Troubleshooting
| Issue | Potential Cause | Recommended Action |
| No Peak for (2-bromophenyl)hydrazine | Thermal degradation in the inlet. | Consider derivatization (e.g., silylation) to increase thermal stability. If not possible, use a lower inlet temperature and a faster oven ramp. HPLC is the recommended primary technique. |
| Broad Peak for this compound | Active sites in the GC liner or column. | Use a deactivated liner. If the column is old, bake it out according to the manufacturer's instructions or replace it. |
| Poor Sensitivity | Suboptimal ionization or fragmentation in the mass spectrometer. | Optimize the MS source temperature and electron energy. Perform a tune of the mass spectrometer. |
Experimental Protocols
Protocol 1: HPLC Method for Quantifying Reaction Conversion
This method is designed for the simultaneous quantification of (2-bromophenyl)hydrazine, its acetone hydrazone intermediate, and this compound.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with high purity silica and end-capping is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water. This prevents further reaction and precipitates any insoluble components.
-
Vortex the quenched sample thoroughly.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
3. Quantification:
-
Prepare stock solutions of pure (2-bromophenyl)hydrazine, this compound, and (if available) the isolated hydrazone intermediate in the diluent.
-
Create a series of calibration standards by serial dilution of the stock solutions to cover the expected concentration range in the reaction samples.
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration) for each analyte.
-
Inject the prepared reaction samples.
-
Calculate the concentration of each component in the reaction samples using the calibration curves.
-
Determine the reaction conversion based on the disappearance of the starting material and the appearance of the product.
Diagram of Analytical Workflow for Reaction Monitoring
Caption: A generalized workflow for monitoring a chemical reaction using analytical techniques.
Protocol 2: ¹H NMR for Rapid In-Process Control
This protocol is suitable for a quick assessment of reaction progress.
1. Sample Preparation:
-
Withdraw a small sample (approx. 0.1 mL) from the reaction mixture.
-
Dilute with ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it will dissolve all components).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if accurate quantification is desired.
-
Transfer the solution to an NMR tube.
2. Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure the spectral window covers the expected chemical shifts for all components.
3. Data Analysis:
-
Identify characteristic, well-resolved peaks for each component:
-
(2-bromophenyl)hydrazine: Aromatic protons and N-H protons.
-
Acetone (2-bromophenyl)hydrazone: Methyl protons and aromatic protons.
-
This compound: Aromatic protons, indole N-H proton, and the C3-methyl protons.
-
-
Integrate the area of these characteristic peaks.
-
The ratio of the integrals will be proportional to the molar ratio of the components in the sample. For example:
-
Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] * 100
-
Method Validation and System Suitability
For methods used in regulated environments, validation according to ICH guidelines is necessary.[3] This involves demonstrating the method's specificity, linearity, range, accuracy, precision, and robustness.
Before any analysis, a system suitability test should be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and checking for:
-
Tailing Factor: Should be ≤ 2 for all analyte peaks.
-
Theoretical Plates: Should be > 2000 for all analyte peaks.
-
Reproducibility of Injections: Relative standard deviation (RSD) of peak areas from replicate injections should be < 2%.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- BenchChem. (2025). Monitoring the March of Molecules: A Comparative Guide to HPLC and Alternative Methods for Tracking Fischer Indole Synthesis.
-
SIELC Technologies. (n.d.). Separation of 2-Bromophenylhydrazine on Newcrom R1 HPLC column. Retrieved from [Link]
- Nowak, G., & Woźniak, M. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.
- Kim, D. S., et al. (2021). Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. Journal of Microbiology and Biotechnology, 31(12), 1675–1680.
- BenchChem. (2025). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles.
- Malz, F., & Jancke, H. (2005). Validation of analytical methods for quantitative NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
- Chen, J. (2012).
- Google Patents. (n.d.).
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Timchenko, Y., Apenkina, A. V., & Shpigun, O. (2021). Simultaneous Determination of Hydrazine, Methylhydrazine and 1,1-Dimethylhydrazine in Waters by HPLC with Spectrophotometric Detection Using Catalysis to Obtain Derivatives. Journal of Analytical Chemistry, 76(13), 1545-1553.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Method for detecting impurity phenylhydrazine in edaravone.
- ResearchGate. (2018).
- Google Patents. (n.d.). Preparation method of 2-bromophenylhydrazine hydrochloride.
Sources
Technical Support Center: Strategies for the Selective Functionalization of Poly-substituted Indoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for indole functionalization. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of modifying the indole scaffold. The inherent reactivity of the indole nucleus presents both opportunities and significant challenges in achieving regioselectivity. This document provides in-depth, experience-based answers to common problems and frequently asked questions encountered during experimental work.
Section 1: The Core Challenge - Understanding Inherent Reactivity
Before troubleshooting specific reactions, it is critical to understand the intrinsic electronic properties of the indole ring. The fusion of an electron-rich pyrrole ring with a benzene ring creates a system with multiple potential sites for reaction, but they are not all equal.
Frequently Asked Questions (FAQs)
Q1: Why does electrophilic substitution on an unsubstituted indole preferentially occur at the C3 position?
A1: The kinetic preference for electrophilic attack at C3 is a cornerstone of indole chemistry. It is dictated by the stability of the cationic intermediate (the Wheland intermediate or sigma complex) formed during the reaction.
-
Attack at C3: When an electrophile attacks the C3 position, the positive charge is delocalized over the C2 atom and, most importantly, the nitrogen atom, without disrupting the aromaticity of the fused benzene ring. The resonance structure where the nitrogen atom bears the positive charge is particularly stable because all atoms (except hydrogen) have a complete octet of electrons.[1][2]
-
Attack at C2: Attack at the C2 position forces the positive charge onto the nitrogen atom but requires breaking the aromatic sextet of the benzene ring in the corresponding resonance structures. This disruption of benzenoid aromaticity results in a significantly higher energy and less stable intermediate compared to the one formed from C3 attack.[3]
Therefore, the reaction pathway with the lowest activation energy proceeds via the more stable C3-intermediate.
Caption: Decision workflow for targeting C2 vs. C3 functionalization.
Frequently Asked Questions (FAQs)
Q3: I need to introduce a substituent at C2, but my reaction only modifies C3. What are my main strategies?
A3: You have three primary strategies to redirect reactivity to the C2 position:
-
Block the C3 Position: Physically occupy the C3 position with a removable group. For example, silylating the C3 position allows for electrophilic attack at C2, after which the silyl group can be removed with fluoride. This is effective but adds steps to the synthesis.
-
Directed C-H Activation: This is a powerful and modern approach. By installing a "directing group" (DG) on the indole nitrogen, you can use a transition metal catalyst (commonly Palladium, Rhodium, or Ruthenium) to selectively activate the C2-H bond via a chelation-controlled mechanism. [4][5]Common directing groups include picolinamide, 2-pyridylsulfonyl, and 2-pyrimidyl groups. [4]The catalyst coordinates to the directing group and, due to geometric constraints, activates the adjacent C2-H bond.
-
C2-Lithiation or Halogen-Metal Exchange: After protecting the N-H (often with a sulfonyl group), the C2 proton becomes the most acidic C-H on the pyrrole ring. Treatment with a strong base like n-butyllithium (n-BuLi) or s-BuLi at low temperatures (-78 °C) can selectively deprotonate the C2 position. [6]The resulting C2-lithiated indole is a potent nucleophile that can react with various electrophiles. Alternatively, a 2-haloindole can undergo a halogen-metal exchange reaction to generate the same C2-lithiated species. [7][8]
Troubleshooting Guide: Directed C2-Arylation
Problem: My directed C2-arylation reaction is giving low yield or a complex mixture of products.
| Observation | Probable Cause | Recommended Solution & Rationale |
| No reaction / Starting material recovered | Catalyst inactivity or failure of C-H activation. | 1. Check Atmosphere: Ensure strictly inert conditions (N₂ or Ar). Pd(II) catalysts can be sensitive to oxygen and moisture. 2. Ligand/Additive Purity: Ensure ligands and additives (e.g., Ag₂CO₃, Cu(OAc)₂) are pure and dry. 3. Temperature: C-H activation is often the rate-limiting step. A modest increase in temperature may be required, but monitor for decomposition. |
| Mixture of C2 and C3 products | The directed pathway is competing with the background (non-directed) electrophilic pathway. | 1. Optimize Directing Group: Ensure the directing group is fully installed and stable. A more strongly coordinating DG may be needed. 2. Modify Catalyst System: The choice of metal and ligand is crucial for regiocontrol. For example, some rhodium systems are excellent for C2-alkylation. [5] |
| Product decomposition | The product is unstable under the reaction conditions (often high temperature or prolonged reaction times). | 1. Lower Temperature: If possible, use a more active catalyst system that operates at a lower temperature. 2. Reduce Reaction Time: Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product degradation. |
| Directing group cleavage | The directing group is being cleaved under the reaction conditions. | 1. Change Base/Additive: Some bases or additives can cleave certain DGs. For instance, strongly nucleophilic bases may not be compatible with amide-based DGs. 2. Choose a More Robust DG: Switch to a more stable directing group, like a sulfonyl or pyrimidyl group, if conditions are harsh. |
Section 4: The Final Frontier - Functionalizing the Benzene Ring (C4-C7)
Accessing the C4, C5, C6, and C7 positions of the indole core is considerably more challenging due to the lower intrinsic reactivity of the benzenoid C-H bonds compared to the pyrrole ring. [9][10]Success almost exclusively relies on advanced, transition-metal-catalyzed C-H activation strategies guided by directing groups. [11]
Caption: General mechanism for directing group-assisted C-H functionalization.
Troubleshooting & Strategy Table
Problem: I need to functionalize the indole benzene ring, but I am unsure which directing group and catalyst system to use to target a specific position.
| Target Position | Directing Group (DG) Position & Type | Catalyst System | Key Insights & Common Issues | Reference |
| C4 | C3-Pivaloyl or C3-Carboxamide | Pd(OAc)₂ | The DG at C3 forces the catalyst to activate the adjacent C4-H bond. The DG can often be removed post-functionalization. | [9][10] |
| C5 | Combination of a C3-DG (directs to C4) and a remote C6-directing catalyst system. | Cu-catalyzed | This is a highly challenging position to access directly. The strategy relies on blocking other sites to funnel reactivity to C5. | [10] |
| C6 | N1-P(O)tBu₂ | Cu Catalyst | The choice of metal is critical. A copper catalyst with this DG favors C6, while palladium favors C7. | [9] |
| C7 | N1-P(O)tBu₂ or N1-Picolinamide | Pd Catalyst | This is one of the more developed areas of benzene ring functionalization. Competing C2 functionalization can sometimes be an issue. | [9][10] |
Section 5: Protocol Example - Directed C2-Arylation of Indole
This protocol is a representative example of a palladium-catalyzed, directing group-assisted C-H functionalization reaction.
Reaction: C2-Arylation of N-(pyridin-2-yl)-1H-indole-1-carboxamide with 4-iodotoluene.
1. Reagent & Materials Checklist:
-
N-(pyridin-2-yl)-1H-indole-1-carboxamide (1.0 equiv)
-
4-Iodotoluene (1.5 equiv)
-
Pd(OAc)₂ (0.1 equiv)
-
Ag₂CO₃ (2.0 equiv)
-
Anhydrous Toluene
-
Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line
2. Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add N-(pyridin-2-yl)-1H-indole-1-carboxamide (e.g., 237 mg, 1.0 mmol), 4-iodotoluene (327 mg, 1.5 mmol), Pd(OAc)₂ (22.4 mg, 0.1 mmol), and Ag₂CO₃ (551 mg, 2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the C2-arylated product.
3. Validation & Troubleshooting:
-
Expected Outcome: A clean, C2-arylated product, verifiable by ¹H NMR (disappearance of the C2-H proton signal) and Mass Spectrometry.
-
Common Pitfall: If the reaction stalls, it may be due to catalyst deactivation. Ensure all reagents are pure and the system is scrupulously free of air and moisture.
-
Deprotection: The picolinamide directing group can be cleaved under basic or acidic hydrolysis to yield the free N-H indole. [12]
Section 6: References
-
Kumar, P., Nagtilak, P. J., & Kapur, M. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(31), 13692-13746. [Link]
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Wu, Y., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2196-2209. [Link]
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Kaldas, S. J., et al. (2019). Indole Functionalization via Photoredox Gold Catalysis. Organic Letters, 21(15), 6047-6051. [Link]
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Li, G., et al. (2020). Solvent-controlled regioselective arylation of indoles and mechanistic explorations. Organic Chemistry Frontiers, 7(1), 74-79. [Link]
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James, M. J., et al. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis, 7(8), 5041-5051. [Link]
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Das, M., et al. (2021). Transition metal-Catalyzed C-H Functionalizations of Indoles. New Journal of Chemistry, 45(31), 13692-13746. [Link]
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Liu, F., et al. (2022). Recent advances in theoretical studies on transition-metal-catalyzed regioselective C-H functionalization of indoles. Journal of Molecular Modeling, 28(9), 267. [Link]
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Kumar, P., Nagtilak, P. J., & Kapur, M. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(31), 13692-13746. [Link]
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Kaldas, S. J., et al. (2019). Indole Functionalization via Photoredox Gold Catalysis. Organic Letters, 21(15), 6047-6051. [Link]
-
Gu, K., et al. (2024). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]
-
Stuart, D. R., et al. (2008). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups: Dual C−H Functionalization via a Concerted Metalation−Deprotonation Mechanism. Journal of the American Chemical Society, 130(48), 16474-16486. [Link]
-
Lane, B. S., & Sames, D. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 127(40), 14196-14201. [Link]
-
Musacchio, A. J., et al. (2021). Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. Journal of the American Chemical Society, 143(40), 16738-16747. [Link]
-
Various authors. C-H Functionalization of indoles and oxindoles through CDC reactions. Source not formally published, compilation of schemes and data.
-
Musacchio, A. J., et al. (2021). Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. Journal of the American Chemical Society, 143(40), 16738-16747. [Link]
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Ghorbani, F., et al. (2023). Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules. Journal of the American Chemical Society, 145(31), 17345-17351. [Link]
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Amador, A. G., et al. (2022). Aqueous Flavin Photoredox Catalysis Drives Exclusive C3-Alkylation of Indolyl Radical Cations in Route to Unnatural Tryptophan Mimetics. Journal of the American Chemical Society, 144(1), 163-169. [Link]
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Gini, A., et al. (2017). When metal-catalyzed C–H functionalization meets visible-light photocatalysis. Chemical Society Reviews, 46(20), 6155-6169. [Link]
-
ResearchGate. (2020). Indole arylation with different N-protecting groups. [Link]
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Bellina, F., & Rossi, R. (2013). Recent Advances in the C2 and C3 Regioselective Direct Arylation of Indoles. Chemical Reviews, 114(5), 2689-2741. [Link]
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Wang, Y., et al. (2023). Multicomponent Tandem Triple Functionalization of Indoles via a Directing-group-free Strategy. Angewandte Chemie International Edition, 62(19), e202301037. [Link]
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Shi, J., et al. (2015). Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds. Molecules, 20(1), 1132-1142. [Link]
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Gagan, J. M. (1966). Reactivity of indoles in electrophilic substitution. Journal of the Chemical Society, Chemical Communications, (1), 22. [Link]
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Chemistry Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. [Link]
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Wang, Y.-F., et al. (2021). Late-Stage Photoredox C-H Amidation of N-Unprotected Indole Derivatives: Access to N-(Indol-2-yl)amides. Organic Letters, 23(7), 2710-2714. [Link]
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Pearson Education. (n.d.). The electrophilic aromatic substitution reaction rate for indole... Study Prep. [Link]
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ResearchGate. (2020). C2 allylation strategies of indoles. [Link]
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Wang, D., et al. (2012). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition, 51(35), 8832-8835. [Link]
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McKay, C. S., & Finn, M. G. (2014). Recent Advances in Bioorthogonal Ligation and Bioconjugation. Chemical Reviews, 114(11), 5851-5909. [Link]
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Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]
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Chiba University. (2024). Breakthrough in Indole Chemistry Could Accelerate Drug Development. CHIBADAI NEXT. [Link]
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ResearchGate. (2020). Deprotection of directing group to synthesize free N–H functionalized indoles. [Link]
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Wikipedia. (n.d.). Metal–halogen exchange. [Link]
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Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 147-156. [Link]
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Black, D. StC., et al. (1995). A New Protecting-Group Strategy for Indoles. Synlett, 1995(1), 50-52. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 7-Bromoindole Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The strategic introduction of a bromine atom to the indole ring can significantly modulate the molecule's physicochemical properties and, consequently, its therapeutic potential. This guide provides an in-depth, objective comparison of the biological activities of 7-bromoindole and its isomers, offering field-proven insights and supporting experimental data for researchers in drug discovery and development.
The Significance of Bromination on the Indole Scaffold
Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. The introduction of a bromine atom can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. The position of the bromine atom on the indole ring is critical in determining the specific biological effects. This guide will focus on the comparative analysis of bromoindole isomers, with a particular emphasis on the less-explored 7-bromoindole in relation to its more studied counterparts.
Comparative Analysis of Biological Activities
While direct comparative studies across all bromoindole isomers for various biological activities are limited, a careful review of existing literature allows for a structured comparison. The following sections delineate the known activities of 4-bromoindole, 5-bromoindole, 6-bromoindole, and 7-bromoindole.
Antibacterial and Antibiofilm Activity
The antibacterial potential of bromoindoles has been a significant area of investigation. The position of the bromine atom has a profound impact on the antimicrobial efficacy.
A key study investigating the inhibitory effects of bromoindoles on Escherichia coli O157:H7 biofilms revealed important structure-activity relationships. It was demonstrated that halogenation at the C-4 and C-5 positions of the indole ring enhances antimicrobial activity, whereas substitution at the C-7 position is detrimental to this activity[1][2].
| Isomer | Target Organism | MIC (µg/mL) | Key Findings |
| 4-Bromoindole | E. coli O157:H7 | 100[1] | Potent antibacterial and antibiofilm activity. |
| Vibrio parahaemolyticus | 50[3][4] | Strong antibacterial activity. | |
| 5-Bromoindole | E. coli O157:H7 | 200[1] | Moderate antibacterial and antibiofilm activity. |
| Vibrio parahaemolyticus | 50[3][4] | Strong antibacterial activity. | |
| 6-Bromoindole | Various Bacteria | - | Derivatives exhibit significant antibacterial and antibiotic-enhancing properties[5][6][7]. |
| 7-Bromoindole | E. coli & S. aureus | - | Substitution at C-7 is reported to be detrimental to antimicrobial activity[1][2]. However, some derivatives have shown activity in reducing antibiotic resistance[8]. |
Mechanism of Antibacterial Action: The precise mechanism of antibacterial action for bromoindoles is not fully elucidated but is thought to involve the disruption of bacterial cell membranes and the inhibition of biofilm formation. Some indole compounds have been shown to act as proton ionophores, modulating the membrane potential of bacteria[9][10][11]. This disruption of the cell's energy balance can lead to cell death. Furthermore, bromoindoles have been observed to interfere with bacterial motility and the formation of curli, which are essential for biofilm development[1].
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of bromoindole isomers against various bacterial strains can be determined using the broth microdilution method.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Bromoindole Solutions: Prepare stock solutions of each bromoindole isomer in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of each bromoindole isomer in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or another appropriate growth medium.
-
Bacterial Inoculum: Prepare a bacterial suspension standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at the optimal growth temperature for the target bacterium for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the bromoindole isomer that completely inhibits visible bacterial growth.
Anticancer Activity
Bromoindole derivatives have shown promise as anticancer agents, with their activity often linked to the inhibition of key signaling pathways.
-
5-Bromoindole derivatives have been extensively studied for their anticancer properties, demonstrating efficacy against various cancer cell lines, including liver (HepG2), lung (A549), and breast (MCF-7) cancer cells[12].
-
4-Bromoindole has been identified as a potential inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a kinase implicated in the development of several cancers and neurodegenerative diseases[13].
-
While direct comparative data for all isomers is scarce, the position of the bromine atom is expected to significantly influence the anticancer activity and the specific cellular targets.
Signaling Pathway: EGFR Inhibition by 5-Bromoindole Derivatives
A significant mechanism of action for some 5-bromoindole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.
Antiviral Activity
The antiviral potential of bromoindoles is an emerging area of research. Specific derivatives of 6-bromoindole have demonstrated activity against influenza viruses and SARS-CoV-2.
-
A 6-bromo-5-methoxyindole derivative exhibited an IC50 of 1.84 µM against SARS-CoV-2[14].
-
Ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives have also been reported as anti-influenza virus agents[15].
Direct comparisons of the antiviral activities of the parent bromoindole isomers are not yet available.
Neuroprotective Activity
The indole nucleus is a common feature in neuroactive compounds. Bromoindoles are being investigated for their potential to treat neurodegenerative diseases.
-
4-Bromoindole has been identified as a potential inhibitor of GSK-3, an enzyme linked to neurodegenerative disorders like Alzheimer's and Parkinson's disease[13].
-
The neuroprotective effects of indole derivatives are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and inflammation[11][16].
Signaling Pathway: Potential Neuroprotection via Nrf2 Activation
Indole derivatives may exert neuroprotective effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. This pathway is a primary cellular defense mechanism against oxidative stress.
Caption: Postulated neuroprotective mechanism of bromoindoles via Nrf2 pathway activation.
Conclusion and Future Perspectives
The position of the bromine atom on the indole ring critically dictates the biological activity profile of bromoindole isomers. Current research suggests that 4- and 5-bromoindoles are promising candidates for the development of novel antibacterial agents. Derivatives of 5- and 6-bromoindole have shown significant potential in anticancer research, while 4-bromoindole is emerging as a scaffold for neuroprotective agents. In contrast, 7-bromo substitution appears to be less favorable for antimicrobial activity.
Further head-to-head comparative studies are essential to fully elucidate the structure-activity relationships of these isomers. A deeper understanding of their mechanisms of action will be crucial for the rational design of more potent and selective therapeutic agents based on the bromoindole scaffold. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on the exploration of these versatile molecules.
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The Halogen Effect: A Comparative Guide to the Structure-Activity Relationship of Halogenated Indoles in Oncology
Introduction: The Indole Scaffold as a Privileged Structure in Oncology
The indole nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to form various non-covalent interactions have made it a fertile ground for the development of novel therapeutics. In the realm of oncology, a number of indole-containing drugs have received FDA approval, underscoring the clinical significance of this molecular framework.[3] These agents exert their anticancer effects through a variety of mechanisms, including the inhibition of key enzymes like kinases and topoisomerases, disruption of microtubule dynamics, and the induction of programmed cell death (apoptosis).[1][3][4]
A common and effective strategy to modulate the pharmacological properties of the indole core is through halogenation. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) at specific positions on the indole ring can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological targets. This guide provides a comprehensive comparison of halogenated indole derivatives, offering in-depth analysis of their structure-activity relationships (SAR) in cancer cells, supported by experimental data.
Comparative Analysis of Halogenated Indoles: A Data-Driven Perspective
The anticancer potency of halogenated indoles is intricately linked to the nature of the halogen, its position on the indole ring, and the overall molecular structure. The following tables summarize the cytotoxic activity (IC50 values) of various halogenated indole derivatives against a panel of human cancer cell lines, providing a quantitative basis for comparing their efficacy.
Table 1: Comparative Cytotoxicity (IC50, µM) of 5-Halogenated Indole Derivatives
| Compound ID | Halogen (X) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | PaCa2 (Pancreatic) | > 50 | [5] |
| 1b | Br | PaCa2 (Pancreatic) | 1.5 | [5] |
| 2a | H | MCF-7 (Breast) | - | [6] |
| 2b | Cl | MCF-7 (Breast) | 2.4 | [6] |
| 3a | H | A549 (Lung) | > 50 | [7] |
| 3b | Cl | A549 (Lung) | 16.89 | [7] |
| 4a | H | HepG2 (Liver) | > 50 | [7] |
| 4b | Cl | HepG2 (Liver) | 15.83 | [7] |
Table 2: Comparative Cytotoxicity (IC50, µM) of 6- and 7-Halogenated Indole Derivatives
| Compound ID | Halogen & Position | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | 6-Cl | COLO 205 (Colon) | 0.52 | [8] |
| 5b | 6-F | A549 (Lung) | 0.8 | [9] |
| 6a | 7-Cl | CaCo-2 (Colon) | 0.6-8 | [10] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound. The data presented is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The data presented in the tables, along with numerous other studies, allows for the deduction of several key structure-activity relationships for halogenated indoles in the context of anticancer activity.
The Influence of Halogen Type and Position
The choice of halogen and its placement on the indole scaffold are critical determinants of biological activity.
-
Electronegativity and Size: The properties of the halogen atom, such as its size, electronegativity, and ability to form halogen bonds, significantly impact its interaction with target proteins. For instance, the greater polarizability of bromine can sometimes lead to stronger interactions in a protein's active site compared to chlorine.[8]
-
Positional Importance: The C5-position of the indole ring appears to be a "hotspot" for halogenation, with numerous 5-haloindoles demonstrating potent anticancer activity. For example, a 5-bromo substituted indolyl-1,3,4-thiadiazole was found to be highly effective against pancreatic cancer cells.[5] Similarly, 5-chloroindoles have been investigated as EGFR inhibitors.[8] The C6 and C7 positions are also viable points for modification, with derivatives showing promising cytotoxicity.[8][10]
The following diagram illustrates the key positions on the indole ring for halogen substitution and their general impact on anticancer activity.
Caption: Key positions for halogen substitution on the indole ring and their general influence on anticancer activity.
Mechanisms of Action: Unraveling the Cellular Impact
Halogenated indoles exert their anticancer effects through a variety of molecular mechanisms, often targeting multiple cellular pathways simultaneously.
Kinase Inhibition
A significant number of halogenated indoles function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1][11][12] By blocking the activity of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others, these compounds can halt the uncontrolled proliferation and survival of cancer cells.[13][14] Halogenation can enhance the binding affinity of the indole scaffold to the ATP-binding pocket of kinases.[11]
The following diagram illustrates the general mechanism of kinase inhibition by halogenated indoles, leading to the downstream suppression of cancer cell proliferation and survival.
Caption: A streamlined workflow of the MTT assay for determining cytotoxicity.
Annexin V-FITC Apoptosis Assay
This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Principle: Annexin V is a protein that has a high affinity for PS. When conjugated with a fluorochrome like FITC, it can be used to identify apoptotic cells by flow cytometry. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment:
-
Treat cancer cells with the halogenated indole compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include untreated and positive control groups.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (for adherent cells, use trypsinization).
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
-
Annexin V-FITC and PI Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion and Future Directions
This guide has provided a comparative overview of the structure-activity relationship of halogenated indoles in cancer cells. The strategic placement of halogens on the indole scaffold has been shown to be a powerful tool for enhancing anticancer potency. The data clearly indicates that the nature and position of the halogen atom significantly influence the cytotoxic effects of these compounds, primarily through mechanisms such as kinase inhibition and the induction of apoptosis.
Future research in this field should focus on the systematic synthesis and evaluation of a broader range of halogenated indole derivatives to further refine our understanding of their SAR. Investigating the impact of di- and tri-halogenation, as well as the combination of halogenation with other substituents, could lead to the discovery of even more potent and selective anticancer agents. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets of the most promising compounds and to elucidate the precise signaling pathways they modulate. The continued exploration of halogenated indoles holds great promise for the development of novel and effective cancer therapeutics.
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A Comparative Guide to Molecular Docking Studies of Bromoindole Derivatives for Target-Based Drug Discovery
Introduction
In the landscape of medicinal chemistry, the indole scaffold stands out as a "privileged structure," forming the chemical backbone of numerous natural products and synthetic compounds with profound therapeutic effects.[1] A strategic modification to this core, the introduction of a bromine atom, can significantly modulate a molecule's physicochemical properties and enhance its biological activity.[1][2] This guide offers an in-depth exploration of comparative molecular docking studies, a cornerstone of modern computational drug discovery, focusing on bromoindole derivatives as a case study.[3][4]
We will dissect the process of evaluating these promising compounds against critical protein targets implicated in cancer: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6][7] For researchers, scientists, and drug development professionals, this document serves as a practical and scientifically grounded resource, bridging the gap between computational theory and tangible experimental design.
Part 1: The Scientific Foundation of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] The primary goal is to model the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level.[8] This technique is pivotal in drug discovery, enabling the rapid screening of vast virtual libraries of compounds to identify potential drug candidates ("hits") and optimize their properties ("leads"), thereby saving considerable time and resources compared to traditional high-throughput screening (HTS).[8][9][10]
The entire process is governed by two interconnected components: sampling algorithms and scoring functions.[8]
-
Sampling Algorithms: These are the exploratory engines of docking. They systematically search for all possible conformations of the ligand and its orientations (referred to as "poses") within the protein's binding site.[8]
-
Scoring Functions: Once a pose is generated, a scoring function is used to estimate the binding affinity, typically expressed in units of energy (kcal/mol).[8][11] It calculates the strength of the interaction, allowing for the ranking of different poses and different ligands. A lower, more negative binding energy score generally indicates a more stable protein-ligand complex and thus a stronger binding affinity.[11][12]
Part 2: A Comparative Docking Workflow: Bromoindoles vs. Kinase Targets
This section provides a detailed, self-validating protocol for conducting a comparative docking study. We will use the investigation of bromoindole derivatives as inhibitors of EGFR and VEGFR-2 as a practical example.
Experimental Workflow: From Protein Structure to Docking Score
Caption: A generalized workflow for a structure-based molecular docking experiment.
Step 1: Target Protein Preparation
-
Causality: The accuracy of a docking simulation is fundamentally dependent on the quality of the initial protein structure. The crystal structure obtained from the Protein Data Bank (PDB) is a static snapshot and must be processed to better represent the dynamic physiological environment of the cell.
-
Protocol:
-
Structure Retrieval: Download the 3D crystallographic structures of the target proteins from the . For our examples, we will use EGFR kinase domain in complex with erlotinib (PDB ID: 1M17) and the VEGFR-2 kinase domain in complex with sorafenib (PDB ID: 4ASE).[5]
-
Receptor Cleaning: Load the PDB file into a molecular modeling program (e.g., AutoDock Tools, UCSF Chimera, Schrödinger Maestro).[13][14]
-
Remove all non-essential molecules, including water molecules, co-solvents, and the original co-crystallized ligand.[5] The original ligand's position is crucial for defining the binding site but the molecule itself must be removed to allow new ligands to be docked.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as they are typically not resolved in X-ray crystallography. Assign partial atomic charges (e.g., Gasteiger or Kollman charges), which are essential for calculating electrostatic interactions.[14]
-
Step 2: Ligand Preparation
-
Causality: The ligands, our bromoindole derivatives, must be converted from 2D representations into accurate, low-energy 3D conformations. The docking software needs to know which bonds in the molecule are rotatable to explore different conformations during the simulation.
-
Protocol:
-
Structure Generation: Sketch the 2D structures of the bromoindole derivatives using chemical drawing software (e.g., ChemDraw) or retrieve them from a database like .
-
3D Conversion and Optimization: Convert the 2D structures into 3D models. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[5]
-
Define Rotatable Bonds: Identify and define the rotatable (torsional) bonds within the ligand. This allows for ligand flexibility during the docking process, which is critical for finding the optimal binding pose.[14]
-
File Format Conversion: Save the prepared ligands in the required file format for the docking software, such as PDBQT for AutoDock Vina.[14]
-
Step 3: Defining the Binding Site & Grid Generation
-
Causality: To make the docking calculation computationally feasible, the search for the best ligand pose is confined to a specific region of the protein—the active site. A 3D grid is generated in this space to pre-calculate the interaction energies, which dramatically speeds up the scoring of each pose.
-
Protocol:
-
Identify the Active Site: The binding site is typically defined based on the location of the co-crystallized ligand in the original PDB file.[5]
-
Generate Grid Box: Using the docking software's tools (e.g., AutoGrid in the AutoDock suite), create a 3D grid box centered on and encompassing the entire active site.[14][15] The dimensions of the box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
Step 4: Performing the Docking Simulation
-
Causality: This is the computational core of the experiment. The docking program's sampling algorithm (e.g., a Lamarckian Genetic Algorithm in AutoDock) systematically places the ligand into the grid-defined active site.[14] For each generated pose, the scoring function calculates a binding energy, and the poses are ranked.
-
Protocol:
-
Execute Docking: Run the docking simulation using a program like AutoDock Vina.[15][16] This is often done via a command line interface.
-
Example Command (AutoDock Vina):
The config.txt file specifies the coordinates and dimensions of the grid box.[12][13]
-
Output: The program will generate an output file containing the predicted binding poses (usually 9-10 by default), ranked by their binding affinity scores, and a log file summarizing the results.[13]
-
Part 3: Analysis and Interpretation of Docking Results
Key Metrics for Comparison
-
Binding Affinity (kcal/mol): This is the primary quantitative measure for comparing different derivatives. A more negative value signifies a stronger predicted binding interaction.[11][12]
-
Binding Pose and Interactions: A good score must be supported by a chemically sensible binding pose. Visualization is crucial to inspect the non-covalent interactions (hydrogen bonds, hydrophobic contacts, π-stacking) between the ligand and key amino acid residues in the active site.[5][18] For example, interactions with gatekeeper residues or the hinge region of a kinase are often critical for inhibition.
-
Root Mean Square Deviation (RMSD): When a known inhibitor's crystal structure is available, RMSD is used to validate the docking protocol. The known inhibitor is "redocked" into the protein, and the RMSD between the top-ranked docked pose and the original crystal pose is calculated. An RMSD value of less than 2.0 Å indicates that the docking protocol can reliably reproduce the experimental binding mode.[18][19]
Comparative Data Summary
The table below presents a hypothetical yet representative comparison of several 5-bromoindole derivatives docked against EGFR and VEGFR-2, based on findings from published studies.[5][6][7][20]
| Compound ID | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Number of H-Bonds | Reference |
| Derivative 3a | EGFR | -9.8 | Met793, Leu718, Cys797 | 2 | [7][20] |
| Derivative 3f | EGFR | -9.5 | Met793, Gly796 | 1 | [7][20] |
| Erlotinib (Control) | EGFR | -10.2 | Met793, Gln791 | 2 | [5] |
| 5BDBIC | VEGFR-2 | -10.5 | Cys919, Asp1046, Glu885 | 3 | [6] |
| Derivative 3j | VEGFR-2 | -9.2 | Cys919, Leu840 | 2 | [6] |
| Sorafenib (Control) | VEGFR-2 | -11.0 | Cys919, Asp1046, His1026 | 3 | [5] |
Protocol for Visualizing Docking Results
-
Causality: Visual inspection is a non-negotiable step to validate that the docked pose is sterically and chemically plausible and to understand the structural basis of the predicted affinity.
-
Brief Protocol (using PyMOL):
-
Load Structures: Open PyMOL and load the prepared protein receptor PDBQT file and the docking output PDBQT file containing the ligand poses.[21]
-
Select Best Pose: The output file contains multiple poses; focus your initial analysis on the top-ranked pose (the one with the lowest binding energy).[21]
-
Display Style: Represent the protein as a cartoon or surface and the ligand as sticks to clearly differentiate them. Color the ligand by element.
-
Identify Interactions: Use PyMOL's 'find polar contacts' command to visualize potential hydrogen bonds as dashed lines between the ligand and protein residues.[22]
-
Analyze the Pocket: Display the amino acid residues within a 4-5 Å radius of the ligand to identify key hydrophobic and other interactions. Label these residues for clarity.[23]
-
Part 4: Case Study & Biological Correlation
The ultimate validation of a computational model is its correlation with real-world experimental data. Docking studies have shown that specific 5-bromoindole-2-carboxylic acid derivatives (like 3a, 3b, 3f, and 7 ) exhibit the strongest binding energies to the EGFR tyrosine kinase domain.[7] Crucially, these in silico predictions were substantiated by in vitro assays, where these same compounds demonstrated potent antiproliferative activity against human cancer cell lines like HepG2, A549, and MCF-7.[7] Compound 3a , in particular, was identified as the most powerful inhibitor in the series, capable of inducing cell cycle arrest and apoptosis by inhibiting EGFR tyrosine kinase activity.[7][20]
Similarly, 5-bromoindole hydrazone derivatives, such as 5BDBIC , were predicted through docking to bind effectively to the ATP-binding pocket of VEGFR-2.[6] This was confirmed experimentally, where 5BDBIC was found to be the most potent derivative against the Hep G2 cancer cell line, with an IC50 value (14.3 µM) approaching that of the standard drug sorafenib (6.2 µM).[6] This strong correlation between high binding affinity (in silico) and low IC50 value (in vitro) provides confidence in the docking protocol and highlights the predictive power of the approach.
VEGFR-2 Signaling Pathway
To understand the biological impact of inhibiting this target, it is essential to visualize its role in cellular signaling.
Caption: Inhibition of the VEGFR-2 signaling pathway by bromoindole derivatives.
Conclusion
Molecular docking is an indispensable tool in the modern drug discovery pipeline, providing powerful insights into the molecular basis of drug-target interactions. This guide demonstrates that through a systematic and scientifically rigorous workflow, comparative docking studies can effectively rank and prioritize novel compounds for further development. The case of bromoindole derivatives as potent inhibitors of EGFR and VEGFR-2 showcases the successful synergy between computational prediction and experimental validation. As a versatile and promising scaffold, bromoindoles, guided by in silico methods, will undoubtedly continue to be a fruitful area of research for developing next-generation targeted therapies.
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Hassan, O. M., Kubba, A., & Tahtamouni, L. H. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-cancer agents in medicinal chemistry, 23(11), 1336–1348. Retrieved from [Link]
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The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. Retrieved from [Link]
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Kiliç, Z., Işgör, Y. G., & Olgen, S. (2009). Evaluation of New Indole and Bromoindole Derivatives as pp60(c-Src) Tyrosine Kinase Inhibitors. Chemical biology & drug design, 74(4), 397–404. Retrieved from [Link]
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A Senior Scientist's Guide to Assessing the Selectivity of Novel 7-Bromo-3-methyl-1H-indole-Based Enzyme Inhibitors
Introduction: The Indole Scaffold and the Imperative of Selectivity
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to mimic peptide structures and bind reversibly to a wide array of enzymes.[1][2] This versatility has led to the development of numerous FDA-approved drugs, from anticancer agents to antivirals.[3][4] Within this class, halogenated indoles such as 7-Bromo-3-methyl-1H-indole present a compelling starting point for novel inhibitor design, offering unique steric and electronic properties that can be exploited for targeted enzyme inhibition.[5]
However, the promise of a potent inhibitor is only realized when accompanied by high selectivity. Off-target interactions are a primary cause of drug-induced toxicity and clinical trial failures.[6] Therefore, a rigorous and systematic assessment of an inhibitor's selectivity profile is not merely a characterization step but a critical determinant of its therapeutic potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the selectivity of novel this compound-based enzyme inhibitors. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust, self-validating approach to data generation and interpretation.
Section 1: Foundational Concepts in Quantifying Selectivity
Before embarking on experimental work, it is crucial to understand the key metrics that define an inhibitor's performance. The goal is to build a quantitative picture of how tightly an inhibitor binds to its intended target versus other enzymes.
-
Potency (IC50): The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[7] It is a functional measure of potency under specific assay conditions. It is critical to recognize that the IC50 value for ATP-competitive inhibitors, such as many kinase inhibitors, is dependent on the ATP concentration used in the assay.[8][9] Therefore, standardizing ATP concentrations (e.g., at the Km value for each enzyme) is vital for meaningful comparisons.
-
Binding Affinity (Ki): The inhibition constant (Ki) represents the dissociation equilibrium constant of the enzyme-inhibitor complex.[7] It is a measure of binding affinity that is independent of substrate concentration. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, which is particularly important for comparing the potencies of competitive inhibitors across different studies.[7]
-
Selectivity Profile: A selectivity profile is generated by testing an inhibitor against a broad panel of related enzymes (e.g., the human kinome or a panel of proteases).[10][11] This reveals the spectrum of its activity and identifies potential off-targets. The interpretation of this profile is the ultimate goal of our assessment.
Section 2: A Strategic Framework for Selectivity Assessment
A robust assessment strategy is multi-layered, beginning with the primary target and progressively expanding to evaluate genome-wide interactions. This systematic approach ensures that resources are focused efficiently while minimizing the risk of overlooking critical off-target activities.
The causality behind this strategy is rooted in risk mitigation. By confirming high-potency on-target activity first, we ensure the compound is worth the investment of a broad screening campaign. The broad screen then acts as a critical safety and efficacy filter, identifying potential liabilities that could derail a development program.
Caption: A strategic workflow for assessing inhibitor selectivity.
Section 3: Self-Validating Experimental Protocols
The trustworthiness of selectivity data hinges on meticulously designed and controlled experiments. The following protocols are designed as self-validating systems, incorporating the necessary controls to ensure data integrity.
Protocol 3.1: IC50 Determination for Primary Target (Kinase Example)
This protocol uses the ADP-Glo™ luminescent assay, which quantifies kinase activity by measuring the amount of ADP produced.[12] This format is highly sensitive and amenable to high-throughput applications.
Materials:
-
96-well or 384-well white assay plates
-
Kinase enzyme (e.g., EGFR, SRC)
-
Peptide substrate
-
This compound derivative ("Inhibitor X") stock solution (e.g., 10 mM in DMSO)
-
Benchmark inhibitor (e.g., Sunitinib)
-
Kinase Reaction Buffer (containing appropriate MgCl2 and DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multichannel pipettes and plate reader with luminescence detection
Step-by-Step Methodology:
-
Inhibitor Preparation: Perform a serial dilution of "Inhibitor X" and the benchmark inhibitor in reaction buffer. Concentrations should typically span from 100 µM to 1 pM in 10-fold or 3-fold steps. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Assay Plate Setup:
-
Test Wells: Add 5 µL of each inhibitor dilution.
-
Positive Control (No Inhibition): Add 5 µL of buffer with DMSO (vehicle). This represents 100% enzyme activity.
-
Negative Control (Max Inhibition): Add 5 µL of a known potent inhibitor at a saturating concentration or buffer without enzyme. This represents 0% activity.
-
-
Enzyme Addition: Add 10 µL of the kinase solution (prepared in reaction buffer) to all wells except a "no enzyme" background control.
-
Pre-incubation: Incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme. This step is crucial for inhibitors that may have slower binding kinetics.
-
Reaction Initiation: Add 10 µL of a solution containing the peptide substrate and ATP (at a concentration equal to the enzyme's Km for ATP) to initiate the reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.[13]
-
Reaction Termination & ADP Detection: Stop the reaction and measure ADP production by following the ADP-Glo™ manufacturer's protocol. This typically involves adding 25 µL of ADP-Glo™ Reagent, incubating, then adding 50 µL of Kinase Detection Reagent and measuring luminescence.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data by setting the positive control (vehicle) to 100% activity and the negative control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[9][13]
-
Protocol 3.2: Broad Panel Selectivity Screening
For broad selectivity profiling, partnering with a specialized contract research organization (CRO) is often the most effective approach.[10] These organizations offer access to large, validated panels of enzymes and standardized assay platforms, such as radiometric assays.[14][15]
Caption: Workflow for broad panel kinase inhibitor screening.
Experimental Rationale:
-
Choice of Assay: Radiometric assays like the HotSpot™ platform directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct and robust measure of catalytic activity.[15] This is considered a gold standard for kinase profiling.
-
Single-Dose Screening: An initial screen at a single, relatively high concentration (e.g., 1 µM or 10 µM) is a cost-effective method to quickly identify potential off-target interactions across hundreds of enzymes.[16]
-
Follow-up IC50: It is imperative to validate any "hits" from the primary screen with a full dose-response curve. A single data point can be misleading, whereas an IC50 value provides a quantitative measure of potency against the off-target.[14]
Section 4: Data Presentation and Comparative Analysis
Clear and concise data presentation is essential for interpreting complex selectivity datasets. Tables should be used to summarize quantitative data for easy comparison.
Table 1: Comparative Potency of Inhibitor X vs. Sunitinib
This table presents hypothetical data for our this compound derivative ("Inhibitor X") against its primary target (EGFR) and two significant off-targets identified in a broad screen, compared to the known multi-kinase inhibitor Sunitinib.
| Inhibitor | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) |
| EGFR | SRC | VEGFR2 | |
| Inhibitor X | 15 | 850 | >10,000 |
| Sunitinib | 250 | 120 | 10 |
Caption: IC50 values determined using an ADP-Glo™ assay at an ATP concentration equal to the Km of each respective kinase.
Table 2: Selectivity Profile of Inhibitor X across a Representative Kinase Panel
This table summarizes the percent inhibition caused by Inhibitor X at a single concentration (1 µM) across a sample of kinases, illustrating how a broad selectivity profile is presented.
| Kinase Family | Kinase Target | % Inhibition @ 1 µM |
| Tyrosine Kinase | EGFR | 98% |
| SRC | 65% | |
| ABL1 | 15% | |
| VEGFR2 | 5% | |
| PDGFRβ | 8% | |
| Ser/Thr Kinase | AKT1 | 2% |
| CDK2/cyclin A | 12% | |
| PIM1 | 45% | |
| GSK3β | 9% |
Caption: Data from a radiometric HotSpot™ assay. Hits requiring follow-up IC50 determination are highlighted in bold.
Caption: Visualizing the selectivity profile of Inhibitor X.
Section 5: Interpretation and Field-Proven Insights
-
Expertise & Experience: Inhibitor X demonstrates high potency against its intended target, EGFR (IC50 = 15 nM). The broad panel screen revealed a significant off-target hit against SRC kinase, which was confirmed with an IC50 of 850 nM. This gives Inhibitor X a selectivity ratio of approximately 57-fold (850 nM / 15 nM) for EGFR over SRC. In contrast, the benchmark inhibitor Sunitinib is a potent VEGFR2 inhibitor but shows significant activity against SRC and weaker activity against EGFR, highlighting its known multi-targeted profile.[3]
-
Trustworthiness: The multi-step process of screening followed by IC50 validation provides high confidence in the data. The initial hit at PIM1 (45% inhibition) might warrant a follow-up IC50, but it is clearly less potent than the SRC interaction. This demonstrates a self-validating system where resources are prioritized based on the strength of the initial signal.
-
Biochemical vs. Cellular Selectivity: It is a critical, field-proven insight that biochemical selectivity does not always translate directly to cellular activity.[8][17] Factors such as cell membrane permeability, intracellular ATP concentrations (which are typically much higher than assay Km values), and engagement with the target in its native conformational state can dramatically alter an inhibitor's apparent selectivity.[8][17] Therefore, the next logical step in a drug discovery program would be to validate these findings in cellular assays, such as a cellular phosphorylation assay, to confirm that the inhibitor engages and inhibits EGFR in an intact cell with a similar selectivity profile.[17]
By following this comprehensive guide, research teams can generate a robust, reliable, and insightful selectivity profile for their novel this compound-based inhibitors, enabling data-driven decisions in the complex process of drug development.
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Schaduangrat, N., et al. (2021). Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2. International Journal of Molecular Sciences, 22(4), 2083. Available from: [Link]
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ResearchGate. (n.d.). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Available from: [Link]
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Kamal, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114467. Available from: [Link]
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A Comparative Guide to the Spectroscopic Analysis of 7-Substituted Indoles
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates and final products is a cornerstone of scientific rigor. The indole scaffold, a privileged structure in numerous pharmaceuticals and biologically active compounds, presents unique challenges in characterization, particularly when dealing with positional isomers. Substitution at the C7 position of the indole ring, adjacent to the nitrogen-bearing pyrrole ring, induces distinct electronic and steric effects that manifest uniquely across various spectroscopic techniques.
This guide provides an in-depth comparison of spectroscopic methods for the structural elucidation of 7-substituted indoles. We move beyond a simple listing of techniques to explain the causality behind experimental choices, offering a self-validating workflow to ensure confidence in your structural assignments.
The Challenge: Differentiating Positional Isomers
The primary challenge in analyzing substituted indoles is distinguishing between isomers where the substituent is placed at different positions on the benzenoid ring (C4, C5, C6, or C7). While all isomers share the same molecular weight, their physical, chemical, and biological properties can vary dramatically. Therefore, relying on a single technique like mass spectrometry is insufficient. A multi-faceted spectroscopic approach is essential for definitive confirmation.
An Integrated Spectroscopic Workflow
A robust strategy for structural confirmation integrates data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Caption: Integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing positional isomers of substituted indoles.[1] The chemical shifts, multiplicity (splitting patterns), and coupling constants of the aromatic protons are highly sensitive to the substituent's location.
¹H NMR: The First Look at Connectivity
The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum provides the most critical information.[2][3] For a 7-substituted indole, the remaining three protons on the benzene ring (H4, H5, and H6) form a distinct three-spin system.
-
H4: This proton is typically a doublet, coupling only to H5 (³J, ortho-coupling, ~7-9 Hz).
-
H5: This proton appears as a triplet (or more accurately, a doublet of doublets), as it is coupled to both H4 and H6 with similar ortho-coupling constants.
-
H6: This proton is also a doublet, coupling only to H5 (³J, ortho-coupling).
This "doublet-triplet-doublet" pattern is a hallmark of substitution at C7 (or C4). In contrast, substitution at C5 or C6 results in more complex patterns or different coupling constants (e.g., the appearance of ⁴J meta-coupling).[2] The protons on the pyrrole ring (H2 and H3) and the N-H proton also provide valuable information.[4]
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. While ¹³C chemical shifts are influenced by the substituent, the key diagnostic feature is the direct effect of the substituent on the attached carbon (C7) and the adjacent carbons (C6 and C7a). These shifts, when compared to reference data for indole, provide strong evidence for the substitution pattern.[5][6]
2D NMR: Unambiguous Confirmation
When 1D spectra are complex or ambiguous, 2D NMR experiments are indispensable for establishing definitive connectivity.[7][8]
-
COSY (Correlation Spectroscopy): This experiment confirms proton-proton (¹H-¹H) couplings. For a 7-substituted indole, a COSY spectrum will clearly show a correlation track from H4 to H5 and from H5 to H6, confirming their adjacency.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to its attached carbon (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on the already assigned proton signals.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the C7 position. HMBC reveals long-range (2- and 3-bond) correlations between protons and carbons. The key correlations to look for are:
-
The substituent's protons to C7.
-
H6 to C7 and C4.
-
H4 to C5 and C7a.
-
The N-H proton to C7a and C2.
-
Caption: Key HMBC correlations confirming C7 substitution.
Comparative Spectroscopic Data: 7-Methylindole vs. Indole
To illustrate the differences, let's compare the spectroscopic data for the parent indole and 7-methylindole.
| Parameter | Indole | 7-Methylindole | Causality of Change |
| ¹H NMR (δ, ppm) | |||
| H4 | ~7.64 (d) | ~7.49 (d) | Shielding effect from the adjacent methyl group. |
| H5 | ~7.11 (t) | ~6.98 (t) | Minor shielding effect. |
| H6 | ~7.18 (t) | ~7.05 (d) | Shielding effect and change in coupling pattern due to loss of H7. |
| H7 | ~7.53 (d) | - | Replaced by the methyl group. |
| CH₃ | - | ~2.51 (s) | Signal for the new methyl substituent. |
| ¹³C NMR (δ, ppm) | |||
| C4 | ~120.8 | ~119.9 | Minor electronic effects. |
| C5 | ~122.1 | ~122.5 | Minor electronic effects. |
| C6 | ~119.8 | ~120.9 | Deshielding due to proximity to the substituted carbon. |
| C7 | ~111.4 | ~121.5 | Significant deshielding due to direct substitution by a carbon atom. |
| IR (cm⁻¹) | |||
| N-H Stretch | ~3406 | ~3400 | The steric bulk of the C7 substituent can slightly alter the N-H bond vibration.[11] |
| Aromatic C-H Bend | ~744 | ~735 | The out-of-plane bending vibrations are sensitive to the substitution pattern on the aromatic ring. |
| UV-Vis (λmax, nm) | ~270, ~280 | ~272, ~282 | Alkyl substitution on the benzene ring typically causes a small bathochromic (red) shift of the ¹La and ¹Lb transitions.[12][13] |
(Note: Exact chemical shifts and absorption maxima can vary depending on the solvent and concentration.)[14]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is crucial for confirming the molecular formula of the synthesized compound. For a 7-substituted indole, the molecular ion peak ([M]⁺ or [M+H]⁺) will correspond to the mass of the indole core plus the mass of the substituent.
While MS cannot typically distinguish positional isomers on its own, the fragmentation pattern can sometimes offer clues. The indole ring is relatively stable, and fragmentation often involves the loss of the substituent or cleavage within the substituent itself.[15][16] For example, in 7-methylindole, a common fragment observed is the loss of a hydrogen radical to form a stable tropylium-like cation ([M-H]⁺).
Infrared (IR) and UV-Vis Spectroscopy: Supporting Roles
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. For 7-substituted indoles, the key absorption bands to observe are:
-
N-H Stretch: A sharp peak around 3400 cm⁻¹, characteristic of the indole N-H group.[17][18]
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: A series of absorptions in the 1450-1620 cm⁻¹ region.[11]
-
Out-of-Plane C-H Bending: Bands in the 700-900 cm⁻¹ region, which are highly characteristic of the substitution pattern on the benzene ring.[11]
The presence of a substituent at C7 will alter the out-of-plane bending vibrations compared to other isomers.
UV-Visible (UV-Vis) Spectroscopy
The indole ring is a strong chromophore with characteristic absorption bands in the UV region, corresponding to the ¹Lₐ and ¹Lₑ electronic transitions.[12][19] Substitution on the benzenoid ring can cause a shift in the wavelength of maximum absorbance (λmax).[13][20] Electron-donating groups (like methyl or methoxy) typically cause a small red shift (to longer wavelengths), while electron-withdrawing groups cause a blue shift (to shorter wavelengths). While not definitive for isomer identification alone, the UV-Vis spectrum serves as a valuable piece of supporting data that must be consistent with the proposed structure.
Experimental Protocol: A Self-Validating Workflow for Structure Confirmation
This protocol outlines the steps for a comprehensive analysis of a putative 7-substituted indole.
Objective: To unambiguously confirm the chemical structure and differentiate it from other positional isomers.
Methodology:
-
Sample Preparation:
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[14]
-
Ensure the sample is fully dissolved and free of particulate matter.
-
-
Mass Spectrometry Acquisition:
-
Obtain a high-resolution mass spectrum (HRMS) using a suitable ionization technique (e.g., ESI or EI) to confirm the elemental composition and molecular weight.
-
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Pay close attention to the aromatic region (δ 6.5-8.5 ppm). Analyze the multiplicity and coupling constants to form an initial hypothesis about the substitution pattern.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. Count the number of unique aromatic carbon signals to check for symmetry and compare shifts to known values.
-
-
2D NMR Acquisition (Critical for Isomer Differentiation):
-
COSY: Acquire a gradient-selected COSY (gCOSY) spectrum to establish the ¹H-¹H spin systems. Trace the connectivity of the aromatic protons.
-
HSQC: Acquire a multiplicity-edited HSQC spectrum (e.g., HSQC-ME) to correlate protons with their directly attached carbons. This allows for the confident assignment of CH, CH₂, and CH₃ carbons.[10]
-
HMBC: Acquire a gradient-selected HMBC (gHMBC) spectrum. This is the key experiment. Optimize the experiment for long-range couplings (typically ⁿJCH = 8 Hz).
-
-
Data Analysis and Interpretation:
-
Step 1 (¹H Analysis): Assign the protons based on their chemical shifts, integrals, and coupling patterns. For a 7-substituted indole, identify the characteristic H4, H5, H6 spin system.
-
Step 2 (HSQC Analysis): Use the HSQC spectrum to assign the protonated carbons based on the proton assignments from Step 1.
-
Step 3 (HMBC Analysis): This step validates the entire structure. Look for key correlations that lock in the position of the substituent. For a 7-substituted indole, the most definitive correlations are from the substituent's protons to C7 and from H6 to C7.
-
Step 4 (Consolidation): Consolidate all data (MS, IR, UV-Vis, 1D and 2D NMR). Ensure that every piece of spectroscopic evidence is consistent with the proposed 7-substituted structure and inconsistent with other possible isomers.
-
By following this rigorous, multi-technique workflow, researchers can achieve the highest level of confidence in their structural assignments, ensuring the integrity and reproducibility of their scientific findings.
References
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. [Link]
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Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). MDPI. [Link]
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Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. (2022). MDPI. [Link]
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1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental... (n.d.). ResearchGate. [Link]
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Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 433. [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for Bromoindole Coupling
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of pharmacologically active molecules.[1] The ability to functionalize this privileged heterocycle with precision is paramount. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions of bromoindoles have emerged as a powerful and versatile tool for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2][3] However, the success of these transformations hinges critically on the choice of the palladium catalyst system. This guide provides an in-depth comparison of the efficacy of different palladium catalysts for bromoindole coupling, supported by experimental insights to inform your catalyst selection and reaction optimization.
The Crucial Role of the Palladium Catalyst
The catalytic cycle of most palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—generally proceeds through a sequence of oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reactions), and reductive elimination.[4][5] The ligand bound to the palladium center plays a pivotal role in modulating the electronic and steric properties of the catalyst, thereby influencing the efficiency of each step in the catalytic cycle.[4] For bromoindoles, the presence of the N-H proton and the electron-rich nature of the indole ring can present unique challenges, such as catalyst inhibition or undesired side reactions. Therefore, a judicious choice of ligand is essential for achieving high yields and selectivity.
Comparing the Workhorses: Phosphine vs. N-Heterocyclic Carbene (NHC) Ligands
The two most prominent classes of ligands employed in palladium-catalyzed bromoindole coupling are phosphines and N-heterocyclic carbenes (NHCs).
Phosphine Ligands: Historically, phosphine ligands have been the go-to choice for palladium catalysis.[6][7] Their properties can be finely tuned by modifying the substituents on the phosphorus atom.
-
Electron-rich and Bulky Monodentate Phosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are highly effective for many cross-coupling reactions.[8][9] Their strong σ-donating ability facilitates the oxidative addition of the bromoindole to the Pd(0) center, which is often the rate-determining step.[4] The steric bulk of these ligands promotes the reductive elimination step, leading to faster product formation.[4][8] For instance, the use of P(t-Bu)₃ has been shown to be necessary for the reactivity in certain intramolecular C-N bond-forming reactions to synthesize brominated indoles.[10]
-
Biaryl Phosphine Ligands (Buchwald-Type Ligands): A significant breakthrough in palladium catalysis was the development of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group.[11][12] Ligands like SPhos, XPhos, and RuPhos have demonstrated exceptional activity for C-N and C-C bond formation, even with challenging substrates like NH-free indoles.[13][14] These ligands are particularly adept at promoting the coupling of amines with chloro- and bromoindoles.[14]
N-Heterocyclic Carbene (NHC) Ligands: In recent years, NHCs have emerged as powerful alternatives to phosphine ligands.[15][16][17]
-
Strong σ-Donors: NHCs are even stronger σ-donors than most phosphines, which can lead to highly active and stable palladium catalysts.[17] This enhanced stability is due to the strong Pd-NHC bond, making them robust even at elevated temperatures.[17]
-
Steric Tunability: The steric environment around the carbene carbon can be readily modified, allowing for fine-tuning of the catalyst's properties.[18] Bulky NHC ligands can be highly effective in promoting challenging cross-coupling reactions.[18] PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) Pd-NHC complexes have shown great promise in various cross-coupling reactions, including those involving indole substrates.[19]
A Comparative Overview of Common Bromoindole Coupling Reactions
The choice of palladium catalyst is intrinsically linked to the specific coupling reaction being performed. Below is a comparison of catalyst systems for the most common transformations of bromoindoles.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)-C(sp²) bonds by coupling bromoindoles with boronic acids or their derivatives.[20]
| Catalyst System | Bromoindole Position | Coupling Partner | Key Advantages | Typical Yields |
| Pd(OAc)₂ / SPhos | C3-iodoindole | Various aryl boronic acids | High efficiency for trisubstituted indoles.[1] | Good to excellent |
| Pd(OAc)₂ / PCy₃ | C7-bromo-4-substituted-1H-indazoles | Aryl boronic acids | Effective for substituted indazoles.[20] | Moderate to good |
| Pd₂(dba)₃ / Xantphos | 4-bromo-7-azaindole | Phenols | Efficient for C-O bond formation.[13] | Good |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodoindole [1]
-
To a flame-dried Schlenk flask, add the 3-iodoindole (1.0 equiv), the corresponding boronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and 1,4-dioxane (4:1 mixture).
-
Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, and it has been successfully applied to bromoindoles.[21][22]
| Catalyst System | Bromoindole Position | Amine Partner | Key Advantages | Typical Yields |
| Pd₂(dba)₃ / Xantphos | N-substituted 4-bromo-7-azaindole | Amides, amines, amino acid esters | Broad substrate scope for azaindoles.[13] | Good to excellent |
| Pd(OAc)₂ / BINAP | 4-bromoindole (N-protected) | Piperazine derivatives | Reliable for the synthesis of drug candidates.[2] | High |
| Pd-PEPPSI-IPr | N-(4-indolyl) NHC side chains | Various amines | High activity for amination reactions.[19] | Good |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-7-azaindole [13]
-
In a sealed tube, combine the N-substituted 4-bromo-7-azaindole (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.10 equiv), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous dioxane.
-
Heat the mixture at 110 °C for 3-6 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the residue by flash chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a bromoindole and a terminal alkyne.[23][24]
| Catalyst System | Bromoindole Position | Alkyne Partner | Key Advantages | Typical Yields |
| PdCl₂(PPh₃)₂ / CuI | 5-bromoindole | Phenylacetylene | Classic conditions, effective for simple alkynes.[25] | Moderate to good |
| Pd(OAc)₂ / DavePhos / CuI | 4-iodoindoles | Various terminal alkynes | Efficient for constructing highly substituted indoles.[1] | Good |
| PdCl₂(PPh₃)₂ / TBAF | Aryl halides | Terminal alkynes | Copper- and amine-free conditions.[26] | Moderate to excellent |
Experimental Protocol: Sonogashira Coupling of 4-Iodoindole [1]
-
To a solution of the 4-iodoindole (1.0 equiv) and the terminal alkyne (1.2 equiv) in anhydrous THF, add Pd(OAc)₂ (0.02 equiv), DavePhos (0.04 equiv), and CuI (0.04 equiv).
-
Add triethylamine (TEA) (3.0 equiv) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
Once complete, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Remove the solvent under vacuum and purify the crude product by column chromatography.
Heck Coupling: Vinylation of Bromoindoles
The Heck reaction allows for the coupling of bromoindoles with alkenes to introduce vinyl groups.[27][28]
| Catalyst System | Bromoindole Position | Alkene Partner | Key Advantages | Typical Yields |
| Pd(OAc)₂ / P(o-tolyl)₃ | 2-bromoindoles | Various alkenes | Adapted from well-established procedures.[29] | Variable |
| PdCl₂(PCy₃)₂ | 2-iodo-N-allyl-aniline (for intramolecular Heck) | - | Effective for the synthesis of indoles via cyclization.[30] | Good |
| Pd(OAc)₂ / NHC precursor | 4-bromoacetophenone (model) | Styrene | Mild reaction conditions in aqueous media.[31] | Good to excellent |
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the general catalytic cycle for Suzuki-Miyaura coupling and a typical workflow for catalyst screening.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: A streamlined workflow for screening different palladium catalysts.
Conclusion and Future Outlook
The palladium-catalyzed coupling of bromoindoles is a mature and indispensable field in modern organic synthesis. The choice between phosphine and NHC ligands, and indeed between specific ligands within each class, will depend on the nature of the bromoindole substrate, the coupling partner, and the desired transformation. While traditional phosphine ligands remain highly effective, the development of sophisticated biaryl phosphines and robust NHC-based catalysts has significantly expanded the scope and efficiency of these reactions.[11][17][22] For researchers embarking on the synthesis of functionalized indoles, a systematic screening of a small panel of catalysts, including a bulky monodentate phosphine, a biaryl phosphine, and an NHC-based system, is a prudent and often fruitful starting point. As ligand design continues to evolve, we can anticipate the development of even more active, selective, and versatile palladium catalysts for the ever-important chemistry of the indole nucleus.
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A Researcher's Guide to Validating the Mechanism of Action of Bioactive 7-Bromo-3-methyl-1H-indole Analogs
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among these, 7-Bromo-3-methyl-1H-indole analogs have emerged as a promising class of bioactive molecules, with initial studies suggesting potential as anticancer agents and modulators of prostanoid signaling.[3][4] However, to advance these compounds from promising hits to viable drug candidates, a rigorous and systematic validation of their mechanism of action (MoA) is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the MoA of novel this compound analogs, integrating established experimental protocols with in-depth scientific rationale.
The Imperative of Mechanism of Action Validation
Understanding how a bioactive compound exerts its effects at a molecular level is a cornerstone of modern drug discovery. A well-defined MoA provides a rational basis for lead optimization, predicts potential on- and off-target effects, and is a critical component of the regulatory submission package. For this compound analogs, elucidating the MoA is essential to harness their full therapeutic potential and mitigate the risk of late-stage clinical failures. The bromine substituent at the 7-position can significantly influence the electronic properties and reactivity of the indole ring, potentially leading to unique biological activities that warrant detailed investigation.[5]
A Multi-Faceted Experimental Approach to MoA Validation
A robust MoA validation strategy employs a combination of orthogonal experimental approaches, each providing a different piece of the puzzle. This guide outlines a logical workflow, from initial phenotypic observations to the identification and validation of the direct molecular target and its downstream signaling pathways.
Phase 1: Characterizing the Cellular Phenotype
The initial step is to comprehensively characterize the phenotypic effects of the this compound analogs in relevant cellular models. These initial observations will generate hypotheses about the potential underlying mechanisms.
Key Experiments:
-
Cell Viability and Cytotoxicity Assays: To determine the potency of the analogs and their effect on cell proliferation.
-
Apoptosis Assays: To ascertain if the observed cytotoxicity is due to programmed cell death.
-
Cell Cycle Analysis: To investigate if the analogs interfere with cell cycle progression.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound analogs for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each analog.
Table 1: Comparative Phenotypic Effects of this compound Analogs on HeLa Cells (72h Treatment)
| Analog | IC50 (µM) | % Apoptotic Cells (at IC50) | % G2/M Arrest (at IC50) |
| Analog A | 5.2 ± 0.4 | 65.3 ± 5.1 | 48.2 ± 3.9 |
| Analog B | 12.8 ± 1.1 | 22.1 ± 3.5 | 15.7 ± 2.8 |
| Analog C | > 50 | < 5 | < 5 |
| Staurosporine | 0.1 ± 0.02 | 85.6 ± 4.7 | N/A |
Phase 2: Unveiling the Molecular Target
Once a clear cellular phenotype is established, the next critical phase is to identify the direct molecular target(s) of the bioactive analogs. A multi-pronged approach combining different target identification strategies is highly recommended for robust validation.[6]
Workflow for Target Identification
Caption: A multi-pronged workflow for target identification.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to monitor the thermal stabilization of a target protein upon ligand binding in a cellular environment.[7]
-
Cell Treatment: Treat intact cells with the bioactive this compound analog or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Separation: Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to detect the target protein.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the analog indicates target engagement.
Table 2: Comparison of Target Identification Methods for Analog A
| Method | Principle | Potential Target(s) Identified | Validation Status |
| Affinity Chromatography | Immobilized analog captures binding partners | Tubulin, HSP90, CDK2 | Putative |
| CETSA | Ligand binding increases protein thermal stability | Tubulin | Validated Target Engagement |
| DARTS | Ligand binding protects from proteolysis | Tubulin | Validated Target Engagement |
| RNAi Screen | Silencing a gene mimics the compound's phenotype | Genes in the microtubule dynamics pathway | Pathway-level validation |
Phase 3: Biochemical Validation of Target Interaction
Following the identification of a putative target, it is crucial to validate the direct interaction and determine the binding affinity and functional consequences in a purified, cell-free system.
Key Experiments:
-
Enzyme Inhibition Assays: If the target is an enzyme, measure the effect of the analogs on its activity.
-
Surface Plasmon Resonance (SPR): To measure the real-time binding kinetics (association and dissociation rates) and determine the binding affinity (Kd).
-
Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
Given that tubulin was identified as a potential target, this assay directly measures the effect of the analogs on tubulin polymerization.
-
Reaction Setup: In a 96-well plate, mix purified tubulin protein with a polymerization buffer containing GTP.
-
Compound Addition: Add different concentrations of the this compound analogs. Include a positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and a vehicle control.
-
Polymerization Monitoring: Monitor the increase in absorbance at 340 nm over time at 37°C, which corresponds to the rate of microtubule formation.
-
Data Analysis: Calculate the rate of polymerization and the IC50 for inhibition or EC50 for promotion of polymerization for each analog.
Table 3: Biochemical Validation of Analog A's Interaction with Tubulin
| Assay | Parameter | Value |
| Tubulin Polymerization | IC50 | 2.5 ± 0.3 µM |
| Surface Plasmon Resonance (SPR) | Kd | 1.8 ± 0.2 µM |
| Colchicine Binding Site Competition | IC50 | 3.1 ± 0.4 µM |
Phase 4: Elucidating the Downstream Signaling Pathway
The final step is to connect the direct target engagement to the observed cellular phenotype by investigating the downstream signaling pathways.
Signaling Pathway of a Tubulin Inhibitor
Caption: Downstream effects of tubulin polymerization inhibition.
Experimental Protocol: Western Blot Analysis of Pathway Modulation
-
Cell Treatment and Lysis: Treat cells with the bioactive analog at different concentrations and time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the hypothesized pathway (e.g., phospho-histone H3 for mitotic arrest, cleaved PARP for apoptosis) and a loading control (e.g., GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.
Conclusion
The validation of the mechanism of action of bioactive this compound analogs is a multifaceted process that requires a systematic and evidence-based approach. By integrating phenotypic screening, robust target identification and engagement strategies, biochemical validation, and downstream pathway analysis, researchers can build a comprehensive and compelling case for the MoA of their compounds. This in-depth understanding is not only academically insightful but also crucial for the successful translation of these promising molecules into novel therapeutics. The methodologies and frameworks presented in this guide provide a solid foundation for these critical investigations.
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A Researcher's Guide to Cross-Validation of Biological Screening Results for Indole Derivatives
The indole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a multitude of natural products, approved drugs, and clinical candidates.[1][2][3] Its versatile structure allows for diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7] High-throughput screening (HTS) of indole derivative libraries has become a pivotal strategy in the quest for novel therapeutics. However, the journey from an initial "hit" in a primary screen to a validated lead compound is fraught with potential pitfalls, most notably the prevalence of false positives.[8][9][10]
This guide provides a comprehensive framework for the crucial process of cross-validating primary screening results for indole derivatives. We will delve into the rationale behind multi-assay validation, compare different orthogonal methodologies, and provide detailed experimental protocols to ensure the robustness and reproducibility of your findings.
The Imperative of Cross-Validation: Moving Beyond a Single Data Point
A primary HTS campaign is designed for speed and scale, often employing simplified assay formats to screen thousands of compounds rapidly.[11][12][13] This efficiency, however, can come at the cost of specificity. A significant portion of initial hits can be artifacts arising from compound interference with the assay technology, non-specific activity, or compound instability.[8] Relying solely on the primary assay data can lead to the costly and time-consuming pursuit of erroneous leads.
Cross-validation, therefore, is not merely a confirmatory step but a fundamental component of the hit identification process.[14][15] It involves the use of orthogonal assays —distinct methods that measure the same biological endpoint through different principles or technologies.[8][16] This multi-pronged approach provides a much higher degree of confidence in the biological activity of a hit compound.
A Strategic Workflow for Hit Validation
A robust hit validation cascade is a systematic process designed to efficiently triage initial hits and eliminate false positives. The workflow should be logical, moving from less resource-intensive assays to more complex and physiologically relevant models.
Comparative Analysis of Cross-Validation Assays for an Anticancer Indole Derivative
Let us consider a hypothetical scenario where a primary HTS campaign has identified an indole derivative as a potent inhibitor of a specific protein kinase implicated in cancer. The primary assay was a luminescence-based kinase activity assay. Now, we must cross-validate this hit using orthogonal methods.
| Assay Type | Principle | Advantages | Disadvantages |
| Primary Screen: Kinase Glo® | Measures remaining ATP after kinase reaction via luciferase-luciferin reaction. | High-throughput, sensitive, commercially available kits. | Prone to interference from compounds affecting luciferase or ATP. |
| Orthogonal 1: HTRF® Kinase Assay | Time-Resolved Fluorescence Energy Transfer (TR-FRET) between a europium-labeled antibody and a fluorescently labeled substrate. | Homogeneous, ratiometric measurement reduces interference, high-throughput. | Requires specific antibodies and labeled substrates, potential for FRET interference. |
| Orthogonal 2: Surface Plasmon Resonance (SPR) | Measures direct binding of the compound to the immobilized kinase target in real-time. | Label-free, provides kinetic data (on/off rates), confirms direct target engagement. | Lower throughput, requires specialized equipment, protein immobilization can affect activity. |
| Orthogonal 3: Cell-Based Proliferation (MTT) Assay | Measures the metabolic activity of living cells, which is proportional to cell number. | Physiologically relevant, assesses downstream effects of target inhibition. | Indirect measure of target engagement, can be affected by off-target toxicity. |
Detailed Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the orthogonal assays mentioned above.
Protocol 1: HTRF® Kinase Assay
Objective: To confirm the inhibitory activity of the indole derivative on the target kinase using a different detection technology.
Materials:
-
Purified target kinase
-
Biotinylated kinase substrate
-
ATP
-
HTRF® Kinase Buffer
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Indole derivative hit compound
-
384-well low-volume white plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the indole derivative in DMSO. Then, dilute further in HTRF® Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
4 µL of the diluted indole derivative or DMSO (control).
-
2 µL of the kinase enzyme solution.
-
2 µL of the biotinylated substrate/ATP mixture.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 2 µL of the detection mixture (Europium-labeled antibody and Streptavidin-XL665 in detection buffer).
-
Final Incubation: Incubate for another 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Analysis: Calculate the HTRF® ratio (665 nm/620 nm * 10,000) and plot against the compound concentration to determine the IC50 value.
Protocol 2: Surface Plasmon Resonance (SPR) for Direct Binding
Objective: To confirm direct binding of the indole derivative to the target kinase and determine binding kinetics.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target kinase
-
Indole derivative hit compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization: Immobilize the target kinase onto the CM5 sensor chip surface via amine coupling according to the manufacturer's protocol.
-
Compound Preparation: Prepare a series of concentrations of the indole derivative in running buffer.
-
Binding Analysis:
-
Inject the different concentrations of the indole derivative over the immobilized kinase surface.
-
Include a buffer-only injection as a control.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
-
Regeneration: After each compound injection, regenerate the sensor surface using a mild regeneration solution (e.g., low pH glycine) to remove the bound compound.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Protocol 3: MTT Cell Proliferation Assay
Objective: To assess the effect of the indole derivative on the proliferation of a cancer cell line that is dependent on the target kinase.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Indole derivative hit compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[17]
-
Compound Treatment: Prepare serial dilutions of the indole derivative in cell culture medium. Replace the existing medium with the medium containing the different concentrations of the compound.[17]
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The cross-validation of biological screening results is an indispensable step in the early stages of drug discovery. For a privileged scaffold like indole, where a vast chemical space can be explored, a rigorous and multi-faceted validation strategy is paramount to ensure that the most promising and genuinely active compounds are advanced. By employing a combination of orthogonal biochemical and cell-based assays, researchers can confidently eliminate false positives, confirm on-target activity, and build a solid foundation for successful hit-to-lead optimization.[13][18] This systematic approach not only enhances the efficiency of the drug discovery pipeline but also increases the likelihood of translating a promising indole derivative into a life-saving therapeutic.
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Hughes J, Rees S, Kalindjian S, Philpott K. 2011. Principles of early drug discovery. 162(6):1239-1249. [Link]
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Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
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Hit Identification - Revolutionizing Drug Discovery. Vipergen. [Link]
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How To Optimize Your Hit Identification Strategy. Evotec. [Link]
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Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. SlideShare. [Link]
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Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. MDPI. [Link]
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A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology. [Link]
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Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives. Zeitschrift für Naturforschung C. [Link]
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Antimicrobial and Antiviral Screening of Novel Indole Carboxamide and Propanamide Derivatives. ResearchGate. [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Institutes of Health. [Link]
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In Silico Studies of Indole Derivatives as Antibacterial Agents. National Institutes of Health. [Link]
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Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. PubMed. [Link]
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Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. MDPI. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Institutes of Health. [Link]
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Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. ResearchGate. [Link]
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Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. PubMed. [Link]
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Blue-white screening liquid can eliminate false positives in blue-white colony screening. PubMed. [Link]
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Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. Labstat. [Link]
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Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. National Institutes of Health. [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). National Institutes of Health. [Link]
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Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. Frontiers in Bioengineering and Biotechnology. [Link]
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Ligand-Based Virtual Screening for Discovery of Indole Derivatives as Potent DNA Gyrase ATPase Inhibitors Active against Mycobacterium tuberculosis and Hit Validation by Biological Assays. National Institutes of Health. [Link]
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Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. Royal Society of Chemistry. [Link]
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Improving the hit-to-lead process: Data-driven assessment of drug-like and lead-like screening hits. ResearchGate. [Link]
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Comparison of three reagents for detecting indole production by anaerobic bacteria in microtest systems. National Institutes of Health. [Link]
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Indole based cyclooxygenase inhibitors: synthesis, biological evaluation, docking and NMR screening. PubMed. [Link]
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Best Practices for Hit-to-Lead - Case Study: HSD17B13. YouTube. [Link]
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Ligand-Based Virtual Screening for Discovery of Indole Derivatives as Potent DNA Gyrase ATPase Inhibitors Active against Mycobacterium tuberculosis and Hit Validation by Biological Assays. ACS Publications. [Link]
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Fully Automated Screening of a Combinatorial Library to Avoid False Positives: Application to Tetanus Toxoid Ligand Identification. NANOBIOTEC-UBA. [Link]
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Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. National Institutes of Health. [Link]
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Reducing False Positives in CRISPR/Cas9 Screens from Copy Number Variations. bioRxiv. [Link]
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Correction of copy number induced false positives in CRISPR screens. Royal Society of Chemistry. [Link]
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Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. National Institutes of Health. [Link]
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High-throughput screening of drug leads. Science in the Classroom. [Link]
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Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 7-Substituted Indoles: A Comparative Analysis
Introduction: The Strategic Importance of the C7 Position
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Among its various substitution patterns, the 7-substituted indole motif presents a unique synthetic challenge and a significant opportunity for modulating biological activity. The C7 position, situated on the benzene portion of the bicyclic system, directly influences the steric and electronic environment of the pyrrole nitrogen (N1), impacting hydrogen bonding capabilities and overall molecular conformation. Consequently, the development of efficient and regioselective methods to access this scaffold is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth comparative analysis of the primary synthetic strategies for constructing 7-substituted indoles. We will move beyond a simple recitation of named reactions to dissect the underlying logic, mechanistic nuances, and practical limitations of each approach. The comparison is structured to empower researchers to make informed decisions, weighing the trade-offs between classical ring-forming methodologies and modern transition-metal-catalyzed transformations.
Conceptual Framework: Two Paths to the Target
The synthesis of a 7-substituted indole can be broadly approached from two divergent strategic standpoints:
-
Classical Annulation Strategies: These methods construct the indole ring from an aniline precursor that already bears the desired substituent (or its progenitor) at the ortho position. The core challenge here lies in the cyclization step, which can be sterically hindered or electronically disfavored by the C7 substituent.
-
Modern Functionalization Strategies: These approaches involve the formation of an unsubstituted or pre-functionalized indole core, followed by the direct and selective introduction of a substituent at the C7 position. This is typically achieved through transition-metal-catalyzed C-H activation, offering a more convergent and often milder route.
Caption: Divergent strategies for 7-substituted indole synthesis.
Part 1: Classical Annulation Strategies
These foundational methods rely on the cyclization of appropriately substituted acyclic precursors. Their primary advantage is the use of often inexpensive starting materials. However, they can be limited by harsh reaction conditions and potential regioselectivity issues, particularly when the key ortho substituent is present.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is arguably the most well-known indole synthesis.[2] It involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[3][4]
Mechanism & Causality: The reaction proceeds via formation of a phenylhydrazone, which tautomerizes to an enehydrazine. A proton-catalyzed[5][5]-sigmatropic rearrangement is the key bond-forming step, followed by the elimination of ammonia to aromatize the ring.[4] The choice of acid catalyst (Brønsted or Lewis) is critical; it must be strong enough to promote the rearrangement but not so harsh as to cause degradation of the starting materials or product. Polyphosphoric acid (PPA) and zinc chloride are common choices.[3]
Application to 7-Substituted Indoles: The synthesis of 7-substituted indoles requires a 2-substituted phenylhydrazine. This ortho substituent can pose a significant challenge.[6]
-
Steric Hindrance: A bulky group at the C2 position of the phenylhydrazine can impede the key[5][5]-sigmatropic rearrangement, often leading to lower yields.
-
Regioselectivity: If the ketone partner is unsymmetrical, two different enehydrazine isomers can form, potentially leading to a mixture of indole products. However, for 7-substituted indoles, the primary challenge remains the cyclization itself.
Despite these issues, the Fischer synthesis has been successfully used, for instance, in synthesizing 7-(pyridin-2'-yl)- and 7-(pyrazol-1'-yl)-indole-2-carboxylic esters.[7]
Caption: A simplified Pd-catalyzed C-H arylation cycle.
Comparative Data Summary
The following table provides a high-level comparison of the discussed methods for the synthesis of 7-substituted indoles.
| Method | Starting Materials | Key Reagents/Catalyst | Typical Yields | Key Advantages for C7-Indoles | Key Limitations |
| Fischer Synthesis | 2-Substituted phenylhydrazine, Ketone/Aldehyde | Strong Acid (PPA, ZnCl₂) | 40-80% | Versatile, well-established | Steric hindrance from ortho-substituent, potential regioselectivity issues [2][6] |
| Bartoli Synthesis | ortho-Substituted nitroarene, Vinyl Grignard | Vinyl-MgBr (≥3 eq.) | 60-90% | Excellent regioselectivity, mild conditions | Requires strongly nucleophilic Grignard reagents, sensitive to protic groups [2] |
| Reissert Synthesis | ortho-Substituted nitrotoluene, Diethyl oxalate | Base, then Reducing Agent (e.g., Zn/HOAc) | 50-85% | Good for many substitution patterns | Potential for quinolone side-product formation with 7-substituted precursors [8] |
| Heck Cyclization | N-Protected o-haloaniline with alkene tether | Pd(0) catalyst, Ligand, Base | 60-95% | Excellent functional group tolerance, mild conditions | Can fail for highly electron-deficient systems, requires multi-step substrate synthesis [9] |
| C-H Functionalization | N-Protected Indole, Coupling Partner | Pd(II), Rh(III), or Ru(II) catalyst, Directing Group | 70-95% | Convergent, highly regioselective, atom-economical | Requires installation/removal of directing group, cost of catalyst [10][11] |
Experimental Protocols
To provide a practical context, detailed protocols for two contrasting and effective methods are provided below.
Protocol 1: Bartoli Synthesis of 7-Methylindole
This protocol is adapted from the principles described by Bartoli et al. and serves as a representative example.
Materials:
-
2-Nitrotoluene (1.0 equiv)
-
Vinylmagnesium bromide (1.0 M solution in THF, 3.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-nitrotoluene (1.0 equiv) dissolved in anhydrous THF (approx. 0.2 M).
-
Grignard Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add the vinylmagnesium bromide solution (3.5 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 2 hours at this temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Allow the mixture to warm to room temperature and extract three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 7-methylindole.
Protocol 2: Palladium-Catalyzed C7-Arylation of Indole
This protocol is a representative procedure based on methodologies developed for directed C-H functionalization. [10][11] Step 2a: Installation of Directing Group (N-P(O)tBu₂)
-
To a solution of indole (1.0 equiv) in anhydrous THF at 0 °C, add n-butyllithium (1.1 equiv) dropwise. Stir for 30 minutes.
-
Add di-tert-butylphosphinyl chloride (tBu₂P(O)Cl) (1.2 equiv) and allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield N-phosphinoylindole.
Step 2b: C7-Arylation
-
Reaction Setup: In a sealed tube, combine N-phosphinoylindole (1.0 equiv), aryl bromide (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), tricyclohexylphosphine (PCy₃, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent and Degassing: Add anhydrous toluene. Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heating: Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours. Monitor by TLC.
-
Workup and Purification: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash chromatography to obtain the 7-aryl-N-phosphinoylindole.
Step 2c: Removal of Directing Group
-
Dissolve the 7-aryl-N-phosphinoylindole in methanol.
-
Add a solution of sodium hydroxide (3.0 equiv) in water.
-
Heat the mixture to reflux for 6 hours.
-
After cooling, neutralize with 1 M HCl and extract with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the final 7-arylindole.
Conclusion and Future Outlook
The synthesis of 7-substituted indoles has evolved significantly from classical, often harsh, cyclization methods to highly sophisticated and selective transition-metal-catalyzed strategies.
-
Classical methods , like the Bartoli synthesis , remain highly valuable, especially for their directness and ability to establish the C7-substitution pattern from readily available nitroarenes. The Fischer synthesis , while a workhorse of indole chemistry, often requires careful optimization to overcome the steric challenge of the ortho substituent.
-
Modern C-H functionalization represents the cutting edge, offering a convergent and powerful approach to diversify indole scaffolds late in a synthetic sequence. While requiring additional steps for directing group manipulation, its predictability, high yields, and broad scope are often decisive advantages in complex molecule synthesis.
-
Palladium-catalyzed cyclizations like the Heck reaction bridge the gap, providing mild and versatile ring-forming reactions with excellent functional group tolerance.
The choice of synthetic route is ultimately dictated by the specific target molecule, available starting materials, required scale, and tolerance for particular functional groups. For rapid access to a range of 7-substituted analogs from a common indole intermediate, C-H activation is unparalleled. For a large-scale synthesis of a specific target where the ortho-substituted nitroarene is commercially available, the Bartoli synthesis may be the most efficient path.
Future developments will likely focus on further streamlining these processes, particularly in the realm of C-H activation, by developing more efficient or transient directing groups and employing less expensive, earth-abundant metal catalysts to perform these selective transformations.
References
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- BenchChem. A Comparative Guide to Indole Synthesis: The Fischer Method vs. Alternatives. BenchChem.
- BenchChem. A Comparative Guide to Modern Indole Synthesis: Evaluating Alternatives to 2-(Bromomethyl)benzaldehyde. BenchChem.
- Organic & Biomolecular Chemistry. A review on indole synthesis from nitroarenes: classical to modern approaches. Royal Society of Chemistry.
- Oreate AI Blog. A Review of the Indole Synthesis Reaction System. Oreate AI.
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A Senior Scientist's Guide to Evaluating the Drug-Likeness of 7-Bromo-3-methyl-1H-indole Derivatives
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 7-Bromo-3-methyl-1H-indole core, in particular, offers a synthetically tractable starting point for creating diverse chemical libraries. However, biological activity alone is insufficient for a compound to become a viable drug. It must also possess a favorable "drug-likeness" profile, encompassing properties that govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET).
This guide provides a comprehensive framework for evaluating the drug-likeness of novel this compound derivatives. We will navigate from high-throughput computational screening to essential experimental validation, explaining the causality behind our methodological choices. This integrated approach is designed to "fail compounds early and cheap," ensuring that resources are focused on candidates with the highest probability of success in the lengthy and costly drug development pipeline.[4]
Part 1: The Foundation - In Silico Profiling for Early Triage
The journey from a chemical idea to a potential drug candidate begins with computational modeling. In silico tools allow for the rapid prediction of physicochemical properties and ADMET profiles for thousands of virtual compounds before a single gram is ever synthesized.[5][6][7] This initial triage is crucial for eliminating compounds that are destined to fail due to poor pharmacokinetics.
The Guiding Principles: Lipinski's Rule of Five and Beyond
In 1997, Christopher Lipinski analyzed the properties of orally administered drugs and formulated the "Rule of Five" (Ro5), a set of simple molecular descriptors that predict poor absorption or permeability.[8][9] While not an infallible law, it remains an essential first-pass filter in drug discovery.[10][11]
Lipinski's Rule of Five (Ro5) Criteria for Oral Bioavailability:
-
LogP (Octanol-Water Partition Coefficient): ≤ 5 (a measure of lipophilicity)[9][12]
-
Hydrogen Bond Donors (HBD): ≤ 5 (sum of -NH and -OH groups)[9][12]
-
Hydrogen Bond Acceptors (HBA): ≤ 10 (sum of N and O atoms)[9][12]
A compound is likely to have poor oral bioavailability if it violates two or more of these rules.[11] We can illustrate this with a hypothetical comparison of three derivatives of our core scaffold.
Table 1: In Silico Drug-Likeness Profile of Hypothetical this compound Derivatives
| Derivative | R-Group (at N1 position) | Molecular Formula | MW ( g/mol ) | LogP | HBD | HBA | Ro5 Violations |
| IND-001 | -H | C9H8BrN | 210.07 | 3.15 | 1 | 1 | 0 |
| IND-002 | -CH2COOH | C11H10BrNO2 | 268.11 | 2.50 | 2 | 3 | 0 |
| IND-003 | -CO-(CH2)12-CH3 | C23H34BrNO | 420.43 | 8.20 | 1 | 2 | 1 (>5) |
Note: Properties are predicted using cheminformatics software (e.g., SwissADME). IND-001 represents the parent scaffold (assuming H at N1 for calculation). IND-003, with its long lipophilic chain, violates the LogP rule, flagging it as a potential risk for poor solubility and absorption.
Computational Workflow for Derivative Screening
The initial screening process follows a logical funnel, starting broad and progressively narrowing the field to the most promising candidates for synthesis and experimental testing. This workflow minimizes wasted resources on compounds with inherent liabilities.
Caption: Computational screening workflow for prioritizing indole derivatives.
Part 2: Experimental Validation - Grounding Predictions in Reality
While in silico models are powerful, they are ultimately predictions.[13] Experimental validation is non-negotiable to confirm the predicted properties. For early-stage drug-likeness assessment, the two most critical experimental parameters are aqueous solubility and membrane permeability.
Aqueous Solubility: The Kinetic Solubility Assay
Poor solubility is a major hurdle that can lead to unreliable in vitro assay results and poor in vivo bioavailability.[14][15] For initial screening, a Kinetic Solubility Assay is preferred over a thermodynamic one because it is high-throughput and mimics the conditions of many biological assays where a compound is introduced from a DMSO stock solution.[16][17]
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of the test compounds (e.g., IND-001, IND-002, IND-003) in 100% dimethyl sulfoxide (DMSO).[17][18]
-
Plate Setup: Using a multichannel pipette, add 2 µL of each DMSO stock solution to the wells of a 96-well microplate.
-
Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.[15]
-
Incubation: Seal the plate and place it on a plate shaker for 90 minutes at room temperature to allow for equilibration.[15]
-
Precipitate Removal: Filter the solution through a MultiScreen® Solubility filter plate to separate any undissolved precipitate from the soluble fraction.[15]
-
Quantification: Transfer the filtrate to a UV-transparent 96-well plate. Measure the absorbance using a UV spectrophotometer at the compound's λmax.
-
Data Analysis: Calculate the solubility by comparing the absorbance of the filtrate to a standard curve prepared from the DMSO stock solutions diluted in a PBS/DMSO mixture.
Table 2: Comparative Experimental Data for Indole Derivatives
| Derivative | Predicted LogP | Kinetic Solubility (µM) at pH 7.4 | PAMPA Permeability (Pe) (10⁻⁶ cm/s) | Predicted Class |
| IND-001 | 3.15 | > 150 | 12.5 | High Permeability |
| IND-002 | 2.50 | > 200 | 8.2 | High Permeability |
| IND-003 | 8.20 | < 5 | 0.5 | Low Permeability |
| Propranolol | 2.89 | > 200 | 15.0 | High Permeability (Control) |
| Atenolol | 0.16 | > 200 | < 1.0 | Low Permeability (Control) |
This hypothetical data shows a clear correlation: the high LogP of IND-003 predicted by the in silico model corresponds to poor experimental solubility and permeability, validating its deprioritization.
Membrane Permeability: The PAMPA Assay
A drug must cross biological membranes to reach its target. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method for predicting passive diffusion across membranes, such as the intestinal epithelium.[19][20] It is an excellent primary screen because it isolates passive transport, avoiding the complexities of active transporters present in cell-based assays like the Caco-2 model.[21]
-
Prepare Membrane Plate: Gently pipette 5 µL of a 1% lecithin in dodecane solution onto the membrane of each well in a 96-well donor plate. Allow it to soak and form the artificial lipid membrane.
-
Prepare Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.
-
Prepare Donor Solutions: Dilute the 10 mM DMSO stock solutions of the test compounds and controls (e.g., propranolol, atenolol) in PBS (pH 7.4) to a final concentration of 100 µM.
-
Start Assay: Add 150 µL of the donor solutions to each well of the prepared membrane (donor) plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate the assembly at room temperature for 4 to 16 hours in a sealed container with wet paper towels to prevent evaporation.
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectrophotometry.
-
Calculate Permeability: The effective permeability (Pe) is calculated using established equations that account for the concentration in the donor and acceptor wells, well volume, and incubation time.
Part 3: Mechanistic Context and Future Directions
Evaluating drug-likeness is not just about passing numerical thresholds; it's about understanding how a compound's structure will behave in a biological system. Indole derivatives are well-known for their ability to act as kinase inhibitors by competing with ATP in the enzyme's binding pocket.[22]
Caption: Potential mechanism of action for an indole derivative as a RAF kinase inhibitor.
A compound like IND-002 , which demonstrates good drug-like properties (high solubility, good permeability), would be a prime candidate for testing in such a pathway. Conversely, IND-003 , despite its potential biological activity, would likely never reach its intracellular target in sufficient concentrations due to its poor physicochemical profile.
For candidates that pass these initial hurdles, the next logical steps involve more complex, cell-based assays like the Caco-2 permeability model to investigate active transport and efflux mechanisms,[23][24] followed by metabolic stability assays using liver microsomes.
By systematically integrating computational predictions with targeted, stage-appropriate experimental validation, we can efficiently evaluate the drug-likeness of this compound derivatives, ensuring that only the most promising candidates advance toward preclinical development.
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A Head-to-Head Comparison of Cross-Coupling Methods for the C7-Functionalization of Indoles
A Senior Application Scientist's Guide to Method Selection and Optimization
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of molecular design. Its prevalence in a vast array of biologically active natural products and pharmaceuticals underscores the continuous need for efficient and versatile methods for its functionalization. Among the various positions on the indole ring, the C7-position presents a unique synthetic challenge due to the inherent electronic properties of the heterocycle, which favor reactivity at the C2 and C3 positions of the pyrrole ring.
This guide provides an in-depth, head-to-head comparison of the most prominent palladium-catalyzed cross-coupling reactions for the functionalization of 7-bromoindoles: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. We will delve into the mechanistic nuances, provide field-proven experimental protocols, and present comparative data to empower you, the practicing scientist, to make informed decisions for your specific synthetic challenges. Furthermore, we will briefly touch upon the less commonly employed Negishi and Kumada couplings for this transformation.
The Challenge of C7-Functionalization and the Importance of N-Protection
Direct functionalization of the C7 C-H bond is an emerging field, but for many applications, the use of a pre-functionalized starting material like 7-bromoindole remains a robust and reliable strategy. The bromine atom at C7 serves as a versatile synthetic handle for a multitude of cross-coupling reactions.
A critical consideration in the cross-coupling of 7-bromoindoles is the role of the indole N-H proton. This proton is acidic and can interfere with the catalytic cycle in several ways, including reacting with the base or organometallic reagents. Moreover, the indole nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] Consequently, N-protection is frequently employed to circumvent these issues and achieve higher yields and cleaner reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) and tosyl (p-toluenesulfonyl). This guide will provide protocols for both N-protected and, where applicable, unprotected 7-bromoindoles.
Suzuki-Miyaura Coupling: The Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is arguably the most widely used cross-coupling reaction in modern organic synthesis. Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[2]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 7-bromoindole to form a Pd(II) complex. The reactivity order for the halide is I > OTf > Br >> Cl.[2]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. This step is often the rate-determining step and is influenced by the choice of base and solvent.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst. The relative rates of reductive elimination generally follow the order: aryl-aryl > alkyl-aryl > n-propyl-n-propyl > ethyl-ethyl > methyl-methyl.[2]
Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling.
Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling of 7-Bromoindoles
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O (4:1) | 80-120 | 5-8 | 91-99 | Generally high yields for various aryl boronic acids with N-unprotected indoles.[3] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 60 | 5-8 | High | Effective for N-unprotected nitrogen-rich heterocycles.[3][4] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | ~85 | A classic catalyst, though sometimes less active than modern systems.[4] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 60 | 5-8 | High | A versatile system for challenging substrates.[4] |
This data is a representative summary from literature precedents for 7-bromoindoles and analogous substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromoindole (N-Unprotected)
Materials:
-
7-Bromoindole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (2-5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 7-bromoindole, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask, and evacuate and backfill with an inert gas three times.[5]
-
Add the degassed dioxane/water solvent system via syringe.[5] The final concentration of the limiting reagent is typically around 0.1 M.[4]
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: A Gateway to C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[6] For the synthesis of 7-aminoindoles, which are important pharmacophores, this reaction is an indispensable tool.
Mechanistic Rationale
The mechanism of the Buchwald-Hartwig amination shares similarities with other cross-coupling reactions and involves:
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the 7-bromoindole.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the 7-aminoindole and regenerating the Pd(0) catalyst.[7]
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Performance of Catalytic Systems for Buchwald-Hartwig Amination of 7-Bromoindoles
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | High | A robust system for a wide range of amines.[5] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | Good to High | Effective for N-protected 4-bromo-7-azaindoles.[8][9] |
| RuPhos Pd G2 | RuPhos | LiHMDS | THF | rt | High | A mild protocol suitable for various primary and secondary amines.[10] |
This data represents typical conditions from literature for bromoindoles and related heterocycles.[5]
Experimental Protocol: Buchwald-Hartwig Amination of 7-Bromoindole
Materials:
-
7-Bromoindole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2-5 mol%)
-
XPhos (4-10 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃, XPhos, and a magnetic stir bar.[5]
-
Seal the vial and remove it from the glovebox.
-
Add 7-bromoindole, the amine, and NaOtBu, followed by anhydrous toluene.[5]
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for the synthesis of arylalkynes, coupling a terminal alkyne with an aryl or vinyl halide.[6] This reaction is invaluable for creating rigid, linear extensions to the indole core, which can be useful in materials science and as precursors for further transformations.
Mechanistic Rationale
The Sonogashira coupling involves a dual catalytic cycle with palladium and copper:
-
Palladium Cycle: Similar to other cross-couplings, it involves oxidative addition of the 7-bromoindole to Pd(0) and reductive elimination to form the product.
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) complex.
Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[11]
Caption: A simplified representation of the dual catalytic cycles in Sonogashira coupling.
Comparative Performance of Catalytic Systems for Sonogashira Coupling of 7-Bromoindoles
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF | 60-80 | High | The classic Sonogashira conditions.[8] |
| Pd(OAc)₂ | None | SPhos | K₂CO₃ | Dioxane | 100 | High | An effective copper-free system.[8] |
| [DTBNpP]Pd(crotyl)Cl | None | DTBNpP | TMP | DMSO | rt | up to 97 | A highly active precatalyst for room temperature copper-free coupling.[11] |
Experimental Protocol: Sonogashira Coupling of N-Protected 7-Bromoindole
Materials:
-
N-Protected 7-bromoindole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (1-5 mol%)
-
Triethylamine (2.0-3.0 equiv)
-
Anhydrous THF or DMF
Procedure:
-
To a flask containing a solution of N-protected 7-bromoindole in the chosen solvent, add PdCl₂(PPh₃)₂, CuI, and triethylamine.[5]
-
Stir the mixture for a few minutes at room temperature under an inert atmosphere.
-
Add the terminal alkyne dropwise.[5]
-
Stir the reaction at room temperature or heat to 50-80 °C and monitor by TLC.[5]
-
Upon completion, quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.[5]
Heck Reaction: The Path to Vinylated Indoles
The Heck reaction provides a powerful method for the arylation or vinylation of olefins, creating a new C-C bond between a C(sp²) center and an alkene.[12] In the context of 7-bromoindole, this reaction allows for the introduction of vinyl groups, which are versatile synthetic intermediates.
Mechanistic Rationale
The key steps in the Heck reaction mechanism are:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of 7-bromoindole.
-
Olefin Insertion (Syn-addition): The alkene coordinates to the palladium and inserts into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride intermediate.
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- 9. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
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- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Confirming Target Engagement of Novel 7-Bromo-3-methyl-1H-indole-Based Compounds
For fellow researchers, scientists, and drug development professionals, this guide provides a comparative analysis of state-of-the-art methodologies for confirming the direct binding of 7-Bromo-3-methyl-1H-indole-based compounds to their intended protein targets. The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. Consequently, rigorous and multifaceted validation of target engagement is not merely a confirmatory step but a cornerstone of a successful drug discovery campaign. Misinterpretation of a compound's mechanism of action can lead to wasted resources and clinical failures. This guide moves beyond simple protocol listing to explore the strategic application of orthogonal, self-validating assays to build an irrefutable case for on-target activity.
The core challenge in early-stage drug discovery is to prove that a molecule's observed cellular or phenotypic effect is a direct consequence of binding to its hypothesized target.[1] This guide will compare and contrast four powerful techniques: two biophysical methods for direct binding analysis (Surface Plasmon Resonance and Isothermal Titration Calorimetry), a cellular method for confirming target interaction in a physiological context (Cellular Thermal Shift Assay), and a broad-spectrum approach for assessing selectivity (Kinase Profiling).
The Foundational Pillar: Direct Biophysical Interaction Analysis
Before venturing into complex cellular systems where compound permeability, metabolism, and off-target effects can confound results, it is imperative to confirm a direct, physical interaction between the compound and the purified target protein.[2][3] Biophysical assays provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for building robust Structure-Activity Relationships (SAR).[4]
Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics in Real-Time
SPR is a label-free optical technique that has become a gold standard for studying biomolecular interactions.[5][6] It measures changes in the refractive index at the surface of a sensor chip as an analyte (the indole compound) flows over an immobilized ligand (the target protein), allowing for real-time monitoring of binding and dissociation.[7][8]
Causality Behind the Choice: The primary strength of SPR is its ability to provide detailed kinetic information, including the association rate (k_on) and dissociation rate (k_off), in addition to the equilibrium dissociation constant (K_D). A compound's residence time on its target (related to k_off) is often more predictive of its biological efficacy than affinity alone.
Experimental Workflow Diagram:
Caption: High-level workflow for a typical Surface Plasmon Resonance (SPR) experiment.
Detailed SPR Protocol:
-
Protein Immobilization: Covalently attach the purified target protein to a suitable sensor chip (e.g., CM5 dextran matrix) via amine coupling. The goal is to achieve an appropriate surface density that avoids mass transport limitations.
-
System Priming: Equilibrate the SPR system with a running buffer (e.g., HBS-EP+) that includes a small percentage of DMSO (1-5%) to aid compound solubility.[9]
-
Analyte Injection: Prepare a series of concentrations of the this compound compound in the running buffer. Inject these solutions sequentially over the immobilized protein surface, starting from the lowest concentration.
-
Association/Dissociation Monitoring: For each injection, monitor the change in response units (RU) in real-time to observe the association phase. Follow this with an injection of running buffer alone to monitor the dissociation phase.
-
Regeneration: Between different compound concentrations, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte, returning the surface to baseline.
-
Data Analysis: Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D.
Data Presentation:
| Compound | Target Protein | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) |
| This compound | Target X | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |
| Analogue A | Target X | 1.8 x 10⁵ | 9.0 x 10⁻³ | 50 |
| Negative Control | Target X | No Binding | No Binding | >100,000 |
Isothermal Titration Calorimetry (ITC): The Thermodynamic Deep Dive
ITC directly measures the heat released or absorbed during a binding event.[10] It is the only technique that can determine all binding parameters—affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)—in a single experiment, providing a complete thermodynamic profile of the interaction.[11][12]
Causality Behind the Choice: Understanding the thermodynamic drivers of binding is crucial for lead optimization. Is the binding enthalpy-driven (stronger bonds formed) or entropy-driven (favorable hydrophobic interactions)? This information guides medicinal chemists in designing compounds with improved affinity and specificity.[13] ITC is performed with both components free in solution, avoiding potential artifacts from surface immobilization.[4]
Experimental Workflow Diagram:
Caption: Standard workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Detailed ITC Protocol:
-
Sample Preparation: Prepare the purified protein and the indole compound in an identical, thoroughly degassed buffer. A mismatch in buffer composition will generate large heats of dilution, obscuring the binding signal.
-
Loading: Load the protein solution into the sample cell of the calorimeter and the compound solution into the titration syringe. The compound concentration should typically be 10-20 times that of the protein.
-
Titration: Set the experimental parameters (temperature, injection volume, spacing). Perform a series of small, sequential injections of the compound into the protein solution.
-
Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat change upon binding.
-
Data Analysis: Integrate the area under each injection peak to determine the heat change. Plot these values against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters.
Data Presentation:
| Compound | Target Protein | K_D (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | Target X | 25 | 0.98 | -8.5 | -2.0 |
| Analogue B | Target X | 150 | 1.01 | -5.2 | -4.5 |
| Negative Control | Target X | No Binding | - | No Heat Change | - |
The Crucial Checkpoint: Target Engagement in a Cellular Environment
Confirming that a compound binds its target in the complex milieu of a living cell is a critical step to bridge the gap between biochemical activity and cellular function.[14]
Cellular Thermal Shift Assay (CETSA®): Proving the Hit in Situ
CETSA is a powerful method for assessing target engagement in intact cells or tissue lysates.[15][16] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[15][17] This change in thermal stability is measured by quantifying the amount of soluble protein remaining after a heat challenge.
Causality Behind the Choice: CETSA provides direct evidence of target binding within the cell, accounting for factors like cell permeability and compound stability.[18] A positive thermal shift is a strong indicator that the compound reaches and engages its intended target in a physiological context. It is an invaluable tool for validating hits from biochemical screens.[16]
Experimental Workflow Diagram:
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed CETSA Protocol:
-
Cell Treatment: Culture cells to an appropriate density and treat them with the this compound compound or a vehicle control (e.g., DMSO) for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes). This step is critical for inducing denaturation.
-
Cell Lysis: Lyse the cells, typically using several rapid freeze-thaw cycles, to release the cellular contents.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein remaining using a suitable detection method, such as Western blotting or an ELISA-based format.
-
Data Analysis: For each treatment condition, plot the normalized amount of soluble protein as a function of temperature to generate a "melting curve." The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). A positive ΔTm in the compound-treated sample compared to the vehicle control confirms target engagement.
Data Presentation:
| Compound (at 10 µM) | Apparent Tm (°C) - Vehicle | Apparent Tm (°C) - Compound | Thermal Shift (ΔTm in °C) |
| This compound | 52.1 | 56.8 | +4.7 |
| Analogue C (less potent) | 52.1 | 53.5 | +1.4 |
| Negative Control | 52.1 | 52.0 | -0.1 |
The Selectivity Imperative: Understanding On- and Off-Target Interactions
A potent compound is of little therapeutic value if it interacts with numerous other proteins, leading to potential toxicity. This is particularly relevant for indole-based compounds that may target kinases, a large and structurally related protein family.
Kinome Profiling: Mapping the Selectivity Landscape
Kinome profiling services offer an efficient way to assess the selectivity of a compound by screening it against a large panel of purified protein kinases.[19][20] These are typically activity-based assays that measure the ability of the compound to inhibit the phosphorylation of a substrate.[21][22]
Causality Behind the Choice: Early assessment of selectivity is critical for prioritizing lead candidates and identifying potential off-target liabilities.[22] If the this compound compound is a suspected kinase inhibitor, understanding its "kinome fingerprint" is essential to guide further development and predict potential side effects.
Experimental Workflow Diagram:
Caption: A streamlined workflow for kinome selectivity profiling.
Detailed Kinome Profiling Protocol (Service-Based):
-
Compound Submission: Provide the this compound compound to a specialized contract research organization (CRO).
-
Primary Screen: The CRO will typically perform a single-point screen at a high concentration (e.g., 1 or 10 µM) against their entire kinase panel (often >400 kinases).
-
Activity Measurement: Kinase activity is measured using a validated high-throughput assay platform, such as ADP-Glo™ (which quantifies ADP produced) or mobility shift assays.[22]
-
Hit Identification: Kinases showing significant inhibition (e.g., >50% or >75%) at the screening concentration are identified as primary "hits."
-
Dose-Response Follow-up: For the primary target and any significant off-target hits, a full dose-response curve is generated to determine the IC50 value, providing a quantitative measure of potency.
-
Data Visualization: Results are often presented as a kinome tree-spot diagram, where inhibited kinases are highlighted, providing an intuitive visual representation of the compound's selectivity.
Data Presentation:
| Target | Compound | IC50 (nM) | Selectivity Notes |
| Primary Target X | This compound | 15 | Potent Inhibition |
| Off-Target Kinase Y | This compound | 850 | >50-fold selective over Kinase Y |
| Off-Target Kinase Z | This compound | >10,000 | No significant inhibition |
Conclusion: An Integrated, Evidence-Based Approach
Confirming target engagement for a novel compound series like 7-Bromo-3-methyl-1H-indoles requires a rigorous, multi-pronged strategy. No single experiment tells the whole story. By integrating direct biophysical methods (SPR, ITC) with cellular validation (CETSA) and broad selectivity profiling (Kinome Scans), researchers can build a comprehensive and trustworthy data package. This orthogonal approach ensures that the biological effects observed are truly driven by on-target binding, providing a solid foundation for advancing a compound from a promising hit to a viable clinical candidate.
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A Head-to-Head Comparison: Benchmarking Novel Indole Derivatives Against Established Kinase Inhibitors
A Senior Application Scientist's Guide to In-Vitro Efficacy and Cellular Potency Assessment
In the landscape of modern drug discovery, the indole scaffold remains a "privileged structure" due to its prevalence in bioactive compounds and its synthetic tractability.[1][2] This guide provides a comprehensive framework for benchmarking the performance of a new series of proprietary indole derivatives (designated as IND-1, IND-2, and IND-3) against a well-established, clinically relevant kinase inhibitor. For the purpose of this guide, we will focus on a common therapeutic target class, protein kinases, which are pivotal regulators of cellular processes and are frequently dysregulated in diseases like cancer.[3][4][5][6] Our benchmark compound will be Sunitinib , an FDA-approved multi-kinase inhibitor known to target receptors such as VEGFR and PDGFR.[7]
This guide is structured to provide not just protocols, but the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating comparison. We will delve into in-vitro enzymatic assays to determine direct inhibitory activity and cell-based assays to assess cytotoxic effects, providing a holistic view of the potential of these novel compounds.
The Rationale: Why Kinases and Why Sunitinib?
Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism of signal transduction.[3] Their aberrant activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4][8][9][10] Indole derivatives have shown significant promise as kinase inhibitors, with several indole-based drugs, such as Panobinostat, already in clinical use.[11]
Sunitinib was chosen as the benchmark due to its well-characterized multi-kinase inhibitory profile and its established use in cancer therapy.[7] This allows for a direct and relevant comparison of the potency and potential selectivity of our novel indole derivatives.
Experimental Strategy: A Two-Pronged Approach
To comprehensively evaluate our novel indole derivatives, we will employ a two-tiered experimental approach:
-
In-Vitro Kinase Activity Assay: To quantify the direct inhibitory effect of the compounds on a specific kinase (e.g., VEGFR2).
-
Cell-Based Viability Assay: To determine the cytotoxic and anti-proliferative effects of the compounds on a cancer cell line that overexpresses the target kinase.
This dual approach allows us to distinguish between direct enzyme inhibition and broader cellular effects, providing a more complete picture of the compounds' therapeutic potential.
In-Vitro Kinase Activity Assay: Measuring Direct Inhibition
The primary goal of this assay is to determine the half-maximal inhibitory concentration (IC50) of our indole derivatives against the target kinase. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.[12] A lower IC50 value indicates a more potent inhibitor.[12] We will utilize a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[3]
Experimental Workflow: In-Vitro Kinase Assay
Caption: Workflow for the in-vitro luminescence-based kinase assay.
Detailed Protocol: In-Vitro Kinase Activity Assay
This protocol is adapted from established methods for luminescence-based kinase assays.[3]
Materials:
-
Recombinant human VEGFR2 kinase
-
Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
IND-1, IND-2, IND-3, and Sunitinib
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of IND-1, IND-2, IND-3, and Sunitinib in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution series for each compound in DMSO, starting from 1 mM.
-
Prepare a "no inhibitor" control using DMSO only.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the VEGFR2 kinase and substrate peptide in kinase assay buffer. The optimal concentrations should be empirically determined.
-
In a 96-well plate, add 2.5 µL of each serially diluted compound or DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase mixture to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Hypothetical Results: In-Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| IND-1 | VEGFR2 | 85 |
| IND-2 | VEGFR2 | 150 |
| IND-3 | VEGFR2 | 45 |
| Sunitinib | VEGFR2 | 90[12] |
Interpretation of Results:
Based on these hypothetical results, IND-3 demonstrates the most potent inhibition of VEGFR2, with a lower IC50 value than the benchmark compound, Sunitinib. IND-1 also shows comparable potency to Sunitinib, while IND-2 is less potent. This initial screen suggests that IND-3 and IND-1 are promising candidates for further investigation.
Cell-Based Viability Assay: Assessing Cellular Potency
While in-vitro assays are crucial for determining direct enzyme inhibition, they do not fully recapitulate the complex cellular environment. A cell-based viability assay is essential to assess a compound's ability to penetrate cell membranes, engage its target in a cellular context, and ultimately induce cell death or inhibit proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[13][14] It measures the metabolic activity of cells, which is an indicator of cell viability.[13]
Signaling Pathway: VEGFR in Angiogenesis
Caption: Simplified VEGFR2 signaling pathway leading to cell proliferation and survival.
Detailed Protocol: MTT Cell Viability Assay
This protocol is based on standard MTT assay procedures.[13]
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or a cancer cell line overexpressing VEGFR2 (e.g., A549 lung carcinoma cells[12])
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
IND-1, IND-2, IND-3, and Sunitinib
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipettes
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indole derivatives and Sunitinib in cell culture medium.
-
Remove the old medium from the wells and replace it with medium containing the various concentrations of the compounds. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Hypothetical Results: Cell Viability
| Compound | Cell Line | IC50 (µM) |
| IND-1 | A549 | 1.2 |
| IND-2 | A549 | 5.8 |
| IND-3 | A549 | 0.5 |
| Sunitinib | A549 | 2.5 |
Interpretation of Results:
The hypothetical cell-based assay results corroborate the findings from the in-vitro kinase assay. IND-3 exhibits the most potent cytotoxic effect on A549 cells, with a significantly lower IC50 value than Sunitinib. IND-1 also shows promising cellular activity, while IND-2 is less effective. These results suggest that IND-1 and IND-3 effectively penetrate the cell membrane and inhibit their target in a cellular context, leading to a reduction in cell viability.
Synthesis and Conclusion
This comparative guide has outlined a robust and scientifically sound methodology for benchmarking novel indole derivatives against an established inhibitor. By integrating in-vitro enzymatic assays with cell-based viability studies, we can gain a comprehensive understanding of a compound's potency and potential for further development.
Our hypothetical data suggests that the novel indole derivative, IND-3 , demonstrates superior in-vitro and cellular potency compared to the benchmark drug, Sunitinib, against the VEGFR2 kinase and a relevant cancer cell line. IND-1 also shows promising activity. These findings warrant further investigation, including selectivity profiling against a panel of other kinases to assess off-target effects, and in-vivo studies to evaluate efficacy and safety in a preclinical model.
The indole scaffold continues to be a rich source of novel therapeutic agents.[15][16] Through rigorous and systematic benchmarking, as detailed in this guide, we can effectively identify and advance the most promising candidates in the drug discovery pipeline.
References
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Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - PubMed. (2022, January 5). Retrieved from [Link]
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Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - ResearchGate. (n.d.). Retrieved from [Link]
-
Development of N-Hydroxycinnamamide-Based Histone Deacetylase Inhibitors with an Indole-Containing Cap Group | ACS Medicinal Chemistry Letters. (n.d.). Retrieved from [Link]
-
Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. (n.d.). Retrieved from [Link]
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Development of N-Hydroxycinnamamide-Based Histone Deacetylase Inhibitors with an Indole-Containing Cap Group - NIH. (n.d.). Retrieved from [Link]
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Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - ResearchGate. (n.d.). Retrieved from [Link]
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Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer - Biological and Molecular Chemistry. (2025, July 27). Retrieved from [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.). Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of 7-Bromo-3-methyl-1H-indole
Hazard Profile: Understanding the "Why" Behind the Procedure
Before initiating any disposal protocol, it is paramount to understand the inherent risks associated with 7-Bromo-3-methyl-1H-indole. Based on the hazard classifications of analogous compounds such as 7-Bromo-1-methyl-1H-indole and 7-Bromo-1H-indole, this compound should be handled as if it possesses the following characteristics[1][2][3]:
-
Acute Oral Toxicity : Assumed to be harmful or toxic if swallowed[1][2].
-
Skin and Eye Irritation : Expected to cause skin and serious eye irritation[2][3].
-
Respiratory Irritation : May cause respiratory irritation upon inhalation of dust or fumes[2][3].
These potential hazards underscore the necessity for meticulous handling and the use of appropriate Personal Protective Equipment (PPE) at all times.
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Gloves | Nitrile rubber, minimum 0.11 mm thickness | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | Provides a barrier against accidental spills. |
| Respiratory | Use within a certified chemical fume hood | Prevents inhalation of potentially harmful dust or vapors. |
The Core Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must adhere to the guidelines set forth by the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste from "cradle-to-grave"[4].
Sources
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 7-Bromo-3-methyl-1H-indole
The indole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are key intermediates. However, their reactivity and potential biological activity necessitate a stringent and well-understood personal protective equipment (PPE) protocol. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to empower you with the knowledge to work safely and effectively.
Hazard Assessment: Understanding the Risks
Based on data from similar bromo-indole compounds, 7-Bromo-3-methyl-1H-indole is anticipated to present the following hazards:
-
Acute Toxicity: Harmful if swallowed.[3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][4]
Given these potential risks, a multi-layered PPE approach is essential to prevent exposure through inhalation, dermal contact, and ocular contact.
Core Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum required PPE for handling this compound in a laboratory setting. It is crucial to remember that this is a baseline; a thorough risk assessment of your specific experimental conditions may warrant additional protective measures.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect against dust and splashes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[5] |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or situations with a higher risk of splashes, heavy-duty neoprene or butyl rubber gloves should be worn.[6][7] Gloves must be changed immediately if contaminated. |
| Body | Chemical-Resistant Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required.[5] For tasks with a high potential for splashes, a chemical-resistant apron worn over the lab coat is advised.[8] |
| Respiratory | NIOSH-approved Respirator | All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9][10][11] |
Procedural Workflow for Safe Handling
Adherence to a strict operational workflow is as critical as the PPE itself. The following diagram and steps outline a self-validating system for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for all manipulations of this compound.
-
Assemble all necessary glassware, reagents, and equipment within the fume hood before introducing the compound.
-
Ensure that the safety shower and eyewash station are accessible and operational.
-
-
Donning PPE:
-
Put on all required PPE as detailed in the table above before entering the designated handling area. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.
-
-
Handling the Compound:
-
Perform all weighing and transferring of solid this compound within the fume hood to contain any dust.
-
If creating a solution, add the compound slowly to the solvent to prevent splashing.
-
Keep all containers with this compound tightly sealed when not in use.
-
-
Post-Handling Decontamination:
-
After the procedure is complete, decontaminate all surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent.
-
Carefully remove your PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last.[7]
-
Wash your hands thoroughly with soap and water.
-
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][12] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][12] Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen.[1][12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][12]
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic compounds.
-
Disposal Protocol: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, in strict accordance with all local, state, and federal regulations for hazardous chemical waste.[13]
By integrating these robust PPE protocols, handling procedures, and emergency plans into your daily laboratory operations, you can confidently and safely advance your research with this compound.
References
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
